5-Isopropyl-3-methylphenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-5-propan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7(2)9-4-8(3)5-10(11)6-9/h4-7,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUIHRJGDMTBEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062915 | |
| Record name | Phenol, 3-methyl-5-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3228-03-3 | |
| Record name | 3-Isopropyl-5-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3228-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Isopropyl-m-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003228033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 3-methyl-5-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 3-methyl-5-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-isopropyl-m-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.784 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-ISOPROPYL-M-CRESOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27O3KU2MLN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
5-Isopropyl-3-methylphenol chemical properties and structure
An In-depth Technical Guide to 5-Isopropyl-3-methylphenol: Chemical Properties, Structure, and Applications for Researchers and Drug Development Professionals
Introduction
This compound, also known as 5-isopropyl-m-cresol, is an aromatic organic compound with the chemical formula C10H14O.[1][2] It is a substituted phenol, featuring both a methyl and an isopropyl group attached to the benzene ring. This compound is one of several isomers of isopropyl cresol, which include the well-known naturally occurring compounds thymol (2-isopropyl-5-methylphenol) and carvacrol (5-isopropyl-2-methylphenol).[3][4] this compound serves as a valuable building block in organic synthesis and has garnered interest for its diverse biological activities.[3] Notably, it is a derivative of carvacrol and has been investigated as a potential novel inhibitor of enzymes such as the Mycobacterium tuberculosis (MTB) chorismate mutase.[5] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, applications, and safety protocols, tailored for professionals in research and drug development.
Chemical Structure and Physicochemical Properties
The unique arrangement of the hydroxyl, methyl, and isopropyl groups on the phenol ring dictates the specific chemical and physical properties of this compound, distinguishing it from its isomers and influencing its reactivity and biological function.
Molecular Structure
The structure consists of a phenol ring substituted at position 3 with a methyl group and at position 5 with an isopropyl group.
Caption: 2D Chemical Structure of this compound.
Physicochemical Data
A summary of the key physicochemical properties is presented in the table below. This data is crucial for designing experimental conditions, predicting solubility, and understanding the compound's behavior in various matrices.
| Property | Value | Source(s) |
| IUPAC Name | 3-methyl-5-propan-2-ylphenol | [6] |
| Synonyms | 5-Isopropyl-m-cresol, 3-isopropyl-5-methylphenol, m-Cymen-5-ol | [1][2][6] |
| CAS Number | 3228-03-3 | [1][2][6] |
| Molecular Formula | C₁₀H₁₄O | [1][2][6] |
| Molecular Weight | 150.22 g/mol | [1][2][6] |
| Appearance | Colorless liquid | |
| Melting Point | 49-51 °C (lit.) | [5][7] |
| Boiling Point | Data not consistently available | |
| Solubility | Limited solubility in water; soluble in organic solvents like ethanol and diethyl ether. | |
| Octanol/Water Partition Coefficient (LogP) | Available, indicates hydrophobicity | [1] |
Synthesis and Manufacturing
The synthesis of this compound is critical for its availability in research and industry. Several synthetic routes have been established, primarily involving the alkylation of cresols or the isomerization of terpenones.
Synthesis via Alkylation of m-Cresol
One common industrial method involves the direct alkylation of 3-methylphenol (m-cresol) with propene.[8] This reaction is typically performed at high temperatures (200-400 °C) in the presence of a catalyst, such as synthetic aluminum silicate that has not been acid-treated.[8] This process can also involve the rearrangement of other isomeric monoisopropyl-3-methyl-phenols or the transalkylation of polyisopropyl-3-methyl phenols with m-cresol to yield the desired product.[8] The choice of catalyst and reaction conditions is crucial to control the regioselectivity and maximize the yield of the 5-isopropyl isomer over other potential products.
Synthesis from Monoterpenes
A more recent, two-step approach utilizes natural monoterpenes as starting materials.[3] For instance, this compound can be prepared from 3-carene.[3] The process involves:
-
Oxidation: The monoterpene (e.g., 3-carene) is first oxidized, for example using chromium trioxide (CrO₃), to produce a terpenone intermediate (car-3-ene-5-one).[3]
-
Isomerization: The resulting terpenone undergoes isomerization catalyzed by 13X molecular sieves at elevated temperatures (e.g., 230 °C) to yield this compound.[3] This method is noted for its efficiency, particularly when starting from 3-carene due to the strained three-membered ring in its structure.[3]
Sources
- 1. This compound (CAS 3228-03-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound | 3228-03-3 [chemicalbook.com]
- 6. 5-Isopropyl-m-cresol | C10H14O | CID 72855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Isopropyl-5-methylphenol | CAS#:3228-03-3 | Chemsrc [chemsrc.com]
- 8. GB1367063A - Process for the preparation of 5-isopropyl-3-methyl-phenol - Google Patents [patents.google.com]
5-Isopropyl-3-methylphenol CAS number 3228-03-3
An In-Depth Technical Guide to 5-Isopropyl-3-methylphenol (CAS 3228-03-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, with the CAS number 3228-03-3, is an intriguing phenolic compound that has garnered attention for its diverse biological activities and potential applications in various scientific fields. As a structural isomer of the well-studied carvacrol and thymol, it shares some of their notable properties while also exhibiting a unique profile that warrants independent investigation. This technical guide provides a comprehensive overview of this compound, covering its chemical and physical properties, synthesis and purification, and known biological activities with an emphasis on its potential in drug development. Detailed protocols for its synthesis and analysis are provided to facilitate further research into this promising molecule.
Chemical and Physical Properties
This compound, also known as m-cymen-5-ol or 3-isopropyl-5-methylphenol, is a substituted phenol with a molecular formula of C₁₀H₁₄O and a molecular weight of 150.22 g/mol .[1][2][3] Its chemical structure features a phenol ring substituted with a methyl group and an isopropyl group at positions 3 and 5, respectively.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 3228-03-3 | [1] |
| Molecular Formula | C₁₀H₁₄O | [1][2] |
| Molecular Weight | 150.22 g/mol | [1][2][3] |
| Appearance | Colorless liquid | [4] |
| Melting Point | 49-51 °C (lit.) | [1] |
| Boiling Point | Data not readily available | |
| Solubility | Limited aqueous solubility, soluble in organic solvents like ethanol and diethyl ether. | [4] |
| Synonyms | m-Cymen-5-ol; 3-Isopropyl-5-methylphenol; 5-isopropyl-m-cresol | [1][3][5] |
This compound is sensitive to light and oxidative degradation, necessitating storage in amber glass containers at 2-8°C.[4]
Synthesis and Purification
The primary route for the synthesis of this compound is through the alkylation of 3-methylphenol (m-cresol) with propene.[6] This reaction can be catalyzed by synthetic aluminum silicate at elevated temperatures (200-400°C).[6] The process may also involve the rearrangement of other isomeric monoisopropyl-3-methylphenols or the transalkylation of polyisopropyl-3-methylphenols with 3-methylphenol.[6]
Diagram 1: Synthesis Pathway of this compound
Caption: Synthesis of this compound from m-cresol.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is a generalized procedure based on the known chemistry of phenol alkylation.
Materials:
-
3-Methylphenol (m-cresol)
-
Propene gas
-
Synthetic aluminum silicate catalyst
-
Anhydrous toluene (solvent)
-
Nitrogen gas (for inert atmosphere)
-
Hydrochloric acid (for catalyst removal)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
-
High-pressure reactor equipped with a stirrer, gas inlet, and temperature control
Procedure:
-
Catalyst Activation: The synthetic aluminum silicate catalyst is activated by heating under vacuum to remove any adsorbed water.
-
Reaction Setup: The high-pressure reactor is charged with 3-methylphenol and anhydrous toluene under a nitrogen atmosphere. The activated catalyst is then added.
-
Alkylation: The reactor is sealed and heated to the desired temperature (e.g., 250°C). Propene gas is then introduced into the reactor to a specific pressure. The reaction mixture is stirred vigorously for several hours.
-
Work-up: After cooling, the reactor is depressurized. The reaction mixture is filtered to remove the catalyst. The filtrate is washed with a dilute hydrochloric acid solution, followed by a sodium bicarbonate solution, and finally with brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The resulting crude product, which may contain a mixture of isomers, is purified by fractional distillation under reduced pressure or by column chromatography to isolate the desired this compound.
Biological Activities and Potential Applications
This compound is a derivative of carvacrol, a major component of oregano oil known for its biological activities.[1][7] This structural relationship suggests that this compound may possess similar properties.
Antimicrobial Activity
Research has shown that this compound exhibits antimicrobial properties. In a study investigating thymol derivatives, 4-isopropyl-3-methylphenol (an isomer) demonstrated a minimum inhibitory concentration (MIC) of 512 μg/ml against methicillin-resistant Staphylococcus aureus (MRSA).[6] When combined with oxacillin, the MIC was reduced to 128 μg/ml, indicating a synergistic effect.[6] This suggests potential applications as an antimicrobial agent or as an adjuvant to conventional antibiotics.
Antioxidant and Anti-inflammatory Effects
Phenolic compounds are well-known for their antioxidant properties. While specific studies on the antioxidant capacity of this compound are limited, its structural similarity to potent antioxidants like carvacrol and thymol suggests it likely possesses free-radical scavenging abilities.[8][9] These antioxidant properties may contribute to anti-inflammatory effects, a common characteristic of phenolic monoterpenoids.
Potential in Drug Development
The biological activities of this compound and its isomers open avenues for drug development. For instance, its isomer, carvacrol (5-isopropyl-2-methylphenol), has been shown to have anxiolytic, antinociceptive, and antidepressant effects, potentially through interaction with the dopaminergic system. Furthermore, carvacrol has demonstrated the ability to improve hypertension-associated erectile dysfunction in animal models by restoring endothelial function and reducing hypercontractility of the corpora cavernosa. These findings highlight the therapeutic potential of this class of compounds.
Diagram 2: Potential Therapeutic Signaling Pathway
Caption: Postulated mechanism in improving erectile dysfunction.
Analytical Methods
The analysis and quantification of this compound can be achieved using standard analytical techniques for phenolic compounds.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Analysis
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective.
-
For example, a starting gradient of 50:50 (acetonitrile:water) can be ramped up to 90:10 over 20 minutes.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile). Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the prepared standards and samples into the HPLC system. Monitor the absorbance at a wavelength where the compound exhibits maximum absorbance (typically around 275 nm for phenols).
-
Quantification: Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.
Safety and Toxicology
This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][10]
Table 2: GHS Hazard Statements for this compound
| Hazard Code | Statement | Source |
| H315 | Causes skin irritation | [3][10] |
| H319 | Causes serious eye irritation | [3][10] |
| H335 | May cause respiratory irritation | [3][10] |
Handling Precautions:
-
Wear protective gloves, clothing, and eye/face protection.[4]
-
Use in a well-ventilated area or under a fume hood.[4]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
In case of exposure, it is crucial to seek fresh air, flush the affected skin or eyes with water, and seek medical attention.[4]
Conclusion
This compound is a phenolic compound with significant potential for further research and development. Its antimicrobial and likely antioxidant properties, coupled with the promising therapeutic activities of its isomers, make it a person of interest for applications in pharmaceuticals, personal care products, and as a versatile chemical intermediate. The synthetic and analytical protocols provided in this guide are intended to facilitate the exploration of this compound's full potential. As with any active chemical, appropriate safety precautions must be observed during its handling and use.
References
- BioCrick (n.d.). 5-Isopropyl-2-methylphenol.
- Kim, M., et al. (2021). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. PMC.
- National Center for Biotechnology Information. (n.d.). 5-Isopropyl-m-cresol. PubChem.
- Google Patents. (n.d.). Process for the preparation of 5-isopropyl-3-methyl-phenol.
- MDPI. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity.
- PubChem. (n.d.). 5-Isopropyl-m-cresol.
- Journal of Applied Pharmaceutical Science. (2024). 5-Isopropyl-2-methylphenol enhances penile function in spontaneously hypertensive rats.
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- 5. 5-Isopropyl-2-methylphenol | CAS:499-75-2 | Monoterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GB1367063A - Process for the preparation of 5-isopropyl-3-methyl-phenol - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. japsonline.com [japsonline.com]
- 10. 5-Isopropyl-m-cresol | C10H14O | CID 72855 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 5-Isopropyl-3-methylphenol from m-Cresol
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of 5-isopropyl-3-methylphenol, an isomer of thymol, from meta-cresol (m-cresol). The document delves into the core chemical principles, offers a detailed experimental protocol, and discusses the critical parameters that influence the reaction's yield and selectivity.
Introduction: The Significance of Isopropyl Phenols
This compound, a structural isomer of the well-known antiseptic thymol, belongs to the class of alkylated phenols.[1][2] These compounds are of significant interest in the pharmaceutical, fragrance, and chemical industries due to their diverse biological activities and applications as synthetic intermediates.[1][3] While thymol (2-isopropyl-5-methylphenol) is widely studied and commercially produced, the synthesis of its specific isomer, this compound, requires a nuanced understanding of electrophilic aromatic substitution on a substituted phenolic ring. This guide focuses on the strategic synthesis of this particular isomer, starting from the readily available precursor, m-cresol. The global market for thymol, a closely related compound, was valued at USD 48.6 million in 2022, highlighting the economic importance of this class of molecules.[1]
Synthetic Strategy: The Friedel-Crafts Alkylation Approach
The most direct and industrially relevant method for introducing an isopropyl group onto an aromatic ring is the Friedel-Crafts alkylation.[4][5][6] This reaction involves the electrophilic attack of a carbocation, or a related electrophilic species, on the electron-rich aromatic ring of m-cresol.[4][7]
The Reaction Mechanism: A Stepwise Look
The synthesis of this compound from m-cresol via Friedel-Crafts alkylation proceeds through several key steps:
-
Generation of the Electrophile: An isopropyl carbocation is generated from an isopropylating agent. Common agents include isopropanol, propylene, or isopropyl halides.[8][9] In the presence of a catalyst, such as a strong acid or a Lewis acid, the isopropylating agent is activated to form the electrophilic species.[4][5]
-
Electrophilic Attack: The electron-rich ring of m-cresol acts as a nucleophile and attacks the isopropyl carbocation.[4] The hydroxyl (-OH) and methyl (-CH3) groups on the m-cresol ring are ortho-, para-directing activators, influencing the position of the incoming isopropyl group.
-
Deprotonation and Aromatization: A proton is eliminated from the intermediate carbocation (the arenium ion), restoring the aromaticity of the ring and yielding the final product.[7]
dot graph "Friedel_Crafts_Alkylation_Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial"];
subgraph "cluster_reactants" { label = "Reactants"; bgcolor="#FFFFFF"; "m-Cresol"; "Isopropylating_Agent" [label="Isopropylating Agent\n(e.g., Isopropanol)"]; }
subgraph "cluster_reaction" { label = "Reaction"; bgcolor="#FFFFFF"; "Catalyst" [label="Catalyst\n(e.g., Strong Acid Resin)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reaction_Vessel" [label="Reaction Vessel\n(Heated)", shape=cylinder, fillcolor="#FBBC05"]; }
subgraph "cluster_workup" { label = "Work-up & Purification"; bgcolor="#FFFFFF"; "Quenching" [label="Quenching"]; "Extraction" [label="Extraction"]; "Distillation" [label="Fractional Distillation"]; }
subgraph "cluster_product" { label = "Product"; bgcolor="#FFFFFF"; "Product_Isomers" [label="Product Mixture\n(Isomers)"]; "Final_Product" [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
"m-Cresol" -> "Reaction_Vessel"; "Isopropylating_Agent" -> "Reaction_Vessel"; "Catalyst" -> "Reaction_Vessel"; "Reaction_Vessel" -> "Quenching" [label="Reaction Mixture"]; "Quenching" -> "Extraction"; "Extraction" -> "Distillation" [label="Crude Product"]; "Distillation" -> "Product_Isomers"; "Product_Isomers" -> "Final_Product" [label="Separation"]; } Caption: A generalized workflow for the synthesis of this compound.
Regioselectivity: The Key to Isomer Control
The hydroxyl group is a stronger activating and ortho-, para-directing group than the methyl group. In m-cresol (3-methylphenol), the positions ortho and para to the hydroxyl group are C2, C4, and C6. The position ortho to the methyl group is C2 and C4, and the para position is C6. Therefore, the positions most activated for electrophilic attack are C2, C4, and C6. The formation of this compound requires the substitution to occur at the C5 position, which is meta to the hydroxyl group and ortho to the methyl group. This presents a regioselectivity challenge, as the directing effects of the hydroxyl and methyl groups do not strongly favor substitution at the C5 position.
However, under certain conditions, particularly with bulky catalysts or at higher temperatures, the thermodynamic product can be favored over the kinetic product. The formation of this compound can be influenced by factors such as the choice of catalyst, reaction temperature, and reaction time. Some studies have shown that the use of specific catalysts, such as certain zeolites or strong acid resins, can influence the isomer distribution.[1][10]
Detailed Experimental Protocol
This protocol outlines a laboratory-scale synthesis of this compound from m-cresol using isopropanol as the alkylating agent and a strong acid resin as the catalyst. This approach is chosen for its relative safety, ease of handling, and potential for good selectivity under optimized conditions.[8][11]
Materials and Equipment:
-
m-Cresol (99% purity)
-
Isopropanol (IPA, 99.5% purity)
-
Strong acid resin catalyst (e.g., Amberlyst-15)
-
Toluene (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution of NaCl)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add m-cresol and isopropanol. A molar ratio of m-cresol to isopropanol of 5:1 is recommended to favor mono-alkylation and minimize the formation of di-isopropyl-m-cresol.[8][11]
-
Catalyst Addition: Add the strong acid resin catalyst. The catalyst loading can be around 0.05 g per cm³ of the reaction mixture.[8]
-
Reaction: Heat the reaction mixture to a temperature of approximately 180°C with vigorous stirring.[8] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A reaction time of 4-6 hours is typically sufficient.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the catalyst.
-
Transfer the filtrate to a separatory funnel and dilute with toluene.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted m-cresol and acidic impurities.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the toluene using a rotary evaporator.
-
The crude product, a mixture of isomeric isopropyl-m-cresols, is then purified by fractional distillation under reduced pressure. The different boiling points of the isomers allow for their separation.
-
dot graph "Reaction_Mechanism" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial"];
subgraph "cluster_electrophile" { label = "1. Electrophile Generation"; bgcolor="#FFFFFF"; "Isopropanol" [label="Isopropanol"]; "H+" [label="H+ (from catalyst)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Carbocation" [label="Isopropyl Carbocation", shape=ellipse, fillcolor="#FBBC05"]; }
subgraph "cluster_attack" { label = "2. Electrophilic Attack"; bgcolor="#FFFFFF"; "mCresol" [label="m-Cresol"]; "AreniumIon" [label="Arenium Ion Intermediate", shape=ellipse, fillcolor="#FBBC05"]; }
subgraph "cluster_deprotonation" { label = "3. Deprotonation"; bgcolor="#FFFFFF"; "Deprotonation" [label="Deprotonation"]; "Product" [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; "H_regen" [label="H+ (regenerated)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
"Isopropanol" -> "Carbocation" [label="+ H+"]; "Carbocation" -> "AreniumIon" [label="attacks"]; "mCresol" -> "AreniumIon"; "AreniumIon" -> "Deprotonation"; "Deprotonation" -> "Product" [label="- H+"]; "Deprotonation" -> "H_regen"; } Caption: The mechanism of Friedel-Crafts alkylation of m-cresol.
Data Summary and Expected Results
The following table summarizes the key quantitative parameters for the synthesis.
| Parameter | Value | Rationale/Reference |
| Molar Ratio (m-cresol:IPA) | 5:1 | To minimize di-alkylation.[8][11] |
| Catalyst Loading | ~0.05 g/cm³ | Effective for the reaction.[8] |
| Reaction Temperature | 180°C | Favors C-alkylation.[8] |
| Reaction Time | 4-6 hours | For sufficient conversion. |
| Expected Yield | Variable | Highly dependent on purification efficiency. |
| Purity of Final Product | >95% | Achievable with careful fractional distillation. |
The conversion of m-cresol and the selectivity towards this compound are highly dependent on the specific reaction conditions and the catalyst used. While thymol is often the major product, careful optimization can increase the yield of the desired 5-isopropyl isomer.[12]
Troubleshooting and Optimization
-
Low Conversion: Increase reaction time or temperature. Ensure the catalyst is active.
-
Formation of Byproducts: The primary byproducts are other isomers of isopropyl-m-cresol (e.g., thymol) and di-isopropyl-m-cresol.[1] To minimize di-alkylation, use a higher molar ratio of m-cresol to the isopropylating agent.[8][11]
-
O-Alkylation: At lower temperatures, O-alkylation to form isopropyl 3-methylphenyl ether can occur. Higher temperatures generally favor C-alkylation.[8]
-
Purification Challenges: The boiling points of the isomeric products can be very close, requiring an efficient fractional distillation column for effective separation.
Conclusion
The synthesis of this compound from m-cresol is a practical application of the Friedel-Crafts alkylation. While the regioselectivity presents a challenge, careful control of reaction parameters, particularly the choice of catalyst and temperature, can influence the product distribution. The protocol provided in this guide offers a solid foundation for researchers to produce and study this specific isomer of thymol. Further research into novel catalytic systems could lead to more selective and efficient synthetic routes.
References
- What Is the Mechanism of Phenol Alkylation? Exporter China. (2024, March 20). Vertex AI Search.
- Comprehensive review of the applications of Thymol and the methods used for synthesizing it using Meta Cresol. (2024). TANZ JOURNAL, 19(10).
- Thymol bioactivity: A review focusing on practical applic
- Microwave-Assisted Process Intensification of Synthesis of Thymol Using Carbonized Sulfonic Acidic Resin (CSA) Catalyst. (n.d.).
- Phenol alkylation (Friedel-Crafts Alkylation). (2025, February 8). J&K Scientific LLC.
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- Thymol (89-83-8) – Premium Synthetic Ingredient for Perfumery. (n.d.). Scentspiracy.
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- Teodorescu, F., et al. (2017). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Arkivoc, 2017(5), 58-66.
- Synthesis of thymol from m-cresol and propylene with γ-Al2O3 catalysts. (2025, August 6).
- Wimmer, et al. (1991). Process for the preparation of thymol. U.S.
- Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. (n.d.). PubMed Central.
- Friedel Crafts Acylation And Alkyl
- (PDF) Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. (2025, August 6).
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- Reaction Mechanism of Friedel Crafts alkyl
- (PDF) Isopropyl Cresols: Synthesis and Herbicidal Activity. (2020, January 23).
- A Process For THR Preparation Of Natural Crystallized Thymol From Monarda Citriodora (Jammu Monarda) Oil. (n.d.).
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- Process for the preparation of 5-isopropyl-3-methyl-phenol. (n.d.).
- Buy Online CAS Number 3228-03-3 - TRC - this compound. (n.d.). LGC Standards.
- Method for preparing 3-isopropyl-5-cresol and carvacrol
- (PDF) Extraction of Thymol Compound from Thymus vulgaris L. Oil. (2020, October 13).
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An In-depth Technical Guide to the Biological Activity and Mechanism of Action of 5-Isopropyl-3-methylphenol
Prepared by: Gemini, Senior Application Scientist
Abstract
5-Isopropyl-3-methylphenol, an isomer of thymol and carvacrol, is a phenolic monoterpenoid with a growing body of evidence supporting its diverse biological activities.[1][2][3] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the multifaceted pharmacological effects of this compound. We will delve into its significant antimicrobial, antioxidant, anti-inflammatory, and enzyme-inhibitory properties. Each section will explore the underlying mechanisms of action, present relevant quantitative data, and detail established experimental protocols to facilitate further investigation. The aim is to furnish a foundational understanding and practical framework for harnessing the therapeutic potential of this compound.
Introduction to this compound
This compound, also known as Isopropyl-m-cresol, is an aromatic organic compound with the chemical formula C₁₀H₁₄O.[1][3][4] It belongs to the class of aromatic monoterpenoids and is a structural isomer of the well-studied compounds thymol (2-isopropyl-5-methylphenol) and carvacrol (5-isopropyl-2-methylphenol).[5] While sharing a common chemical backbone with its isomers, the specific positioning of the hydroxyl, methyl, and isopropyl groups on the phenol ring imparts unique physicochemical and biological properties.[6] Understanding these properties is crucial for elucidating its mechanism of action and potential therapeutic applications.
Chemical and Physical Properties:
Antimicrobial Activity and Mechanism of Action
One of the most prominent biological activities of this compound and its isomers is their broad-spectrum antimicrobial efficacy against bacteria and fungi. This has led to their use as preservatives and disinfectants in cosmetics, dentifrices, and other pharmaceutical applications.[7][8]
Mechanism of Action
The primary antimicrobial mechanism of phenolic compounds like this compound is the disruption of microbial cell membranes. The lipophilic nature of the isopropyl group facilitates the partitioning of the molecule into the lipid bilayer of the cell membrane. This integration disrupts the membrane's structural integrity and functionality, leading to:
-
Increased Membrane Permeability: The compound disrupts the phospholipid packing, leading to leakage of essential intracellular components such as ions (K⁺, H⁺), ATP, and nucleic acids.
-
Inhibition of Membrane-Bound Enzymes: Key enzymatic processes that occur at the cell membrane, such as ATPase activity and components of the electron transport chain, are inhibited, thereby disrupting cellular energy production.[9]
-
Disruption of Proton Motive Force: The leakage of protons across the membrane dissipates the proton motive force, which is essential for ATP synthesis and active transport.
Furthermore, at sub-inhibitory concentrations, isopropyl methylphenols have been shown to downregulate the expression of genes related to biofilm formation in bacteria like Streptococcus mutans, a key pathogen in dental caries.[7][10] This suggests an additional mechanism of action beyond direct membrane damage.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of an antimicrobial agent's potency. It is defined as the lowest concentration of the agent that prevents visible growth of a microorganism.[11] While specific MIC values for this compound are not as extensively reported as for its isomers, thymol and carvacrol, the available data on these related compounds provide a strong indication of its potential efficacy.
| Microorganism | Compound | MIC Range (mg/mL) | Reference |
| Staphylococcus aureus | Thymol | 0.125 - 1.0 | [9] |
| Escherichia coli | Thymol | 0.25 - 2.0 | [9] |
| Streptococcus mutans | Isopropyl methylphenol | >0.39 | [12] |
Note: Data for isomers are presented to indicate the expected range of activity. Further specific testing on this compound is warranted.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[11][13]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.
Materials:
-
This compound stock solution (e.g., in DMSO or ethanol)
-
Sterile 96-well microplates[14]
-
Appropriate bacterial culture (e.g., S. aureus ATCC 25923) grown to log phase
-
Sterile Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Spectrophotometer (for optical density readings)
-
p-Iodonitrotetrazolium violet (INT) solution (optional, for better visualization)[14][15]
Procedure:
-
Preparation of Microplate: Add 100 µL of sterile MHB to all wells of a 96-well microplate.
-
Serial Dilution: Add 100 µL of the this compound stock solution to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Inoculation: Prepare a bacterial inoculum standardized to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells. Add 10 µL of this standardized inoculum to each well.
-
Controls: Include a positive control well (MHB + inoculum, no compound) and a negative control well (MHB only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed. This can be assessed visually or by reading the optical density at 600 nm.[13]
-
(Optional) INT Addition: To enhance visualization, add 20 µL of INT solution to each well and incubate for another 30 minutes. Viable bacteria will reduce the INT to a purple formazan product. The MIC is the lowest concentration where no color change is observed.[14][15]
Anti-inflammatory Activity and Mechanism of Action
Chronic inflammation is a key driver of numerous diseases. Phenolic compounds, including this compound, have demonstrated significant anti-inflammatory properties.
Mechanism of Action: Inhibition of the NF-κB Pathway
A central mechanism for the anti-inflammatory effects of many polyphenols is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[16][17] NF-κB is a master transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2 and iNOS.[16]
The pathway proceeds as follows:
-
Stimulation: Inflammatory stimuli, such as lipopolysaccharide (LPS) from bacteria, activate upstream kinases.
-
IκB Phosphorylation: These kinases phosphorylate the inhibitory protein IκBα, which normally sequesters NF-κB in the cytoplasm.[16]
-
IκB Degradation: Phosphorylated IκBα is targeted for ubiquitination and subsequent degradation by the proteasome.
-
NF-κB Translocation: The degradation of IκBα unmasks a nuclear localization signal on the NF-κB p65/p50 heterodimer, allowing it to translocate into the nucleus.[18]
-
Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators like TNF-α, IL-1β, and IL-6.[16]
This compound is hypothesized to exert its anti-inflammatory effects by interfering with this cascade, likely by inhibiting the phosphorylation and degradation of IκBα, thereby preventing NF-κB's nuclear translocation and subsequent activation of pro-inflammatory genes.[18][19]
Visualization: NF-κB Signaling Pathway Inhibition
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A Guide to the Natural Sourcing and Isolation of Isopropyl-Methylphenols, with a Focus on the Prevalent Isomer Thymol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the natural sources and isolation methodologies for isopropyl-methylphenols. While the query specifically addresses 5-Isopropyl-3-methylphenol, it is crucial to establish at the outset that this particular isomer is not found in significant quantities in nature. The vast majority of scientific literature and industrial sourcing focuses on its more abundant and commercially significant isomers: Thymol (2-isopropyl-5-methylphenol) and Carvacrol (5-isopropyl-2-methylphenol) .[1][2][3] Therefore, this guide will provide an in-depth exploration of the natural occurrence and extraction of thymol and carvacrol, as the techniques and principles are directly applicable to the broader class of compounds. We will delve into the primary botanical sources, the biosynthetic pathways, and detailed protocols for isolation and purification, offering field-proven insights for professionals in research and drug development.
Introduction to Isopropyl-Methylphenol Isomers
The term "isopropyl-methylphenol" refers to a group of aromatic organic compounds that are isomeric to one another. While sharing the same chemical formula (C10H14O), their distinct structures impart different physical and organoleptic properties.[3] The three primary isomers are:
-
Thymol (2-isopropyl-5-methylphenol): The most widely recognized isomer, abundant in the essential oils of Thyme and other Lamiaceae species.[4] It is known for its pleasant, aromatic, and slightly medicinal odor.
-
Carvacrol (5-isopropyl-2-methylphenol): Another major natural isomer, characteristic of Oregano and other related herbs.[2][3] It possesses a more pungent, spicy, and warm aroma compared to thymol.[3]
-
This compound (m-Cymen-5-ol): The isomer specified in the topic query. Scientific literature does not indicate significant natural accumulation in any known plant species. It is primarily encountered as a synthetic compound or a minor derivative.[5][6][7]
Given the natural abundance and extensive research, the remainder of this guide will focus on the sourcing and isolation of thymol and carvacrol as the primary representatives of this compound class.
Principal Natural Sources
The family Lamiaceae (the mint family) is the most prolific natural source of thymol and carvacrol. These compounds are key constituents of the plants' essential oils, serving as defensive agents against herbivores and pathogens.[4]
Thymus vulgaris L. (Common Thyme)
Thyme is the most celebrated source of thymol. The composition of its essential oil can vary significantly based on the chemotype, which is influenced by genetics, geography, and cultivation practices.[8] However, the "thymol chemotype" is widely cultivated for commercial production.
Origanum vulgare L. (Oregano)
Oregano is typically rich in carvacrol, though thymol-dominant chemotypes also exist.[9][10] The essential oil of oregano is a potent source of phenolic monoterpenes.[11][12]
Other Notable Sources
Other plants that contain significant amounts of these isomers include Monarda punctata (horsemint) and Ptychotis ajowan (ajwain).[1]
The table below summarizes the typical concentrations of thymol and carvacrol found in the essential oils of primary source plants.
| Botanical Source | Predominant Isomer | Concentration Range in Essential Oil (%) | Key Co-constituents |
| Thymus vulgaris (Thyme) | Thymol | 37 - 60%[8][13][14] | p-Cymene, γ-Terpinene, Linalool[8] |
| Origanum vulgare (Oregano) | Carvacrol / Thymol | 60 - 85% (isomer dependent)[9][10] | p-Cymene, γ-Terpinene[9] |
| Monarda punctata (Horsemint) | Thymol | High, variable | p-Cymene |
| Ptychotis ajowan (Ajwain) | Thymol | High, variable | γ-Terpinene, p-Cymene |
Biosynthesis of Thymol and Carvacrol in Lamiaceae
Understanding the biosynthetic pathway provides crucial context for the natural production of these compounds. The formation of thymol and carvacrol is a multi-step enzymatic process that begins with geranyl diphosphate (GDP), a common precursor for monoterpenes.[15][16]
The key steps are:
-
Cyclization: Geranyl diphosphate is cyclized by the enzyme γ-terpinene synthase to form γ-terpinene.[15]
-
Oxidation: A cytochrome P450 monooxygenase hydroxylates γ-terpinene.[15][16]
-
Dehydrogenation: A short-chain dehydrogenase/reductase (SDR) converts the intermediate into the corresponding ketone.[15][16]
-
Tautomerization: The final step is a keto-enol tautomerization that yields the stable aromatic phenols, thymol and carvacrol.[15]
This pathway demonstrates a sophisticated mechanism for producing phenolic monoterpenes in plants.[17]
Caption: Biosynthetic pathway of Thymol and Carvacrol.
Isolation and Purification Methodologies
The isolation of thymol and carvacrol from their natural botanical sources is predominantly achieved through the extraction of the plant's essential oil, followed by purification if a high-purity compound is required.
Step 1: Essential Oil Extraction
The primary industrial method for extracting essential oils from Lamiaceae herbs is distillation.
This is the most common and efficient method for commercial-scale production. It is less destructive to the target compounds than simple hydrodistillation.
Rationale: Steam distillation allows for the extraction of volatile compounds at temperatures below their boiling points, minimizing thermal degradation. The steam ruptures the oil-containing glands on the plant material and the volatile oils are carried over with the steam.
Methodology:
-
Preparation: Air-dry the aerial parts of the plant (Thymus vulgaris or Origanum vulgare) to reduce water content, which can concentrate the essential oil yield.
-
Loading: Loosely pack the dried plant material into a still. A tight packing can prevent the steam from penetrating evenly.
-
Distillation: Introduce live steam into the bottom of the still. The steam will pass up through the plant material, causing the aromatic compounds to volatilize.
-
Condensation: Direct the steam-oil vapor mixture into a condenser. Cold water circulating around the condenser tube will cool the vapor, causing it to liquefy.
-
Separation: Collect the liquid mixture in a separator (a Florentine flask). The essential oil, being less dense than water, will float on top. The water layer, known as the hydrosol, can be separated off. The yield of essential oil from dried thyme is typically around 1.25% to 1.6% (v/w).[8]
This method is simpler and often used in laboratory settings. The plant material is boiled directly in water.
Methodology:
-
Submerge the dried plant material (approx. 100g) in water within a distillation flask.
-
Connect the flask to a Clevenger-type apparatus, which is designed to continuously return the condensed water to the flask while collecting the separated oil.
-
Heat the flask to boiling and maintain for a period of 3-4 hours.
-
Once the distillation is complete, allow the apparatus to cool. The collected essential oil can be decanted and dried over anhydrous sodium sulfate to remove residual water.
Caption: General workflow for the isolation of isopropyl-methylphenols.
Step 2: Purification of Target Isomers
The crude essential oil is a complex mixture. To obtain high-purity thymol or carvacrol, further purification steps are necessary. These same principles would apply to isolating this compound if a suitable natural source were identified.
This technique separates compounds based on differences in their boiling points. While the boiling points of thymol (232 °C) and carvacrol (237 °C) are close, separation is achievable with an efficient fractionating column.
For achieving the highest purity, preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) is the method of choice. This technique separates molecules based on their differential partitioning between a stationary phase and a mobile phase. While expensive and not typically used for bulk production, it is the standard for producing analytical-grade reference standards.
Conclusion
References
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- Nagoor Meeran, M. F., et al. (2017). Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. Frontiers in Pharmacology.
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5-Isopropyl-3-methylphenol solubility in different solvents
An In-depth Technical Guide to the Solubility of 5-Isopropyl-3-methylphenol
Introduction
This compound (CAS No. 3228-03-3), an isomer of the well-known natural phenols thymol and carvacrol, is a compound of significant interest in chemical synthesis, fragrance development, and pharmaceutical research.[1][2] Its biological activity is intrinsically linked to its bioavailability, which is heavily dictated by its solubility in various media. For researchers in drug discovery and development, understanding the solubility profile of a compound is a cornerstone of pre-formulation studies, influencing everything from route of administration to dosage form design.
This guide provides a comprehensive technical overview of the solubility of this compound. It moves beyond simple data presentation to explore the underlying physicochemical principles governing its solubility, details robust methodologies for its experimental determination, and provides validated analytical techniques for its quantification. This document is designed to serve as a practical resource for scientists and researchers, enabling informed decision-making in the laboratory.
Physicochemical Properties Influencing Solubility
The solubility of a molecule is not an arbitrary value but a direct consequence of its structure and resulting physical properties. The key to predicting and understanding the behavior of this compound lies in its molecular architecture.
The molecule consists of a polar phenolic hydroxyl (-OH) group attached to a largely nonpolar benzene ring, which is further substituted with a methyl and an isopropyl group. This amphiphilic nature is the primary determinant of its solubility.
-
Polarity and Hydrogen Bonding: The hydroxyl group is polar and capable of acting as both a hydrogen bond donor and acceptor. This allows for favorable interactions with polar solvents, particularly water and alcohols.
-
Nonpolar Character: The benzene ring and the two alkyl groups (methyl and isopropyl) form a significant nonpolar hydrocarbon region. This lipophilic character promotes solubility in nonpolar organic solvents through van der Waals interactions, following the fundamental principle of "like dissolves like".[2]
-
Acidity (pKa): As a phenol, the compound is weakly acidic. The predicted pKa is approximately 10.14.[3] This means that in aqueous solutions with a pH above its pKa, the hydroxyl group will deprotonate to form a water-soluble phenolate anion.[4][5] This pH-dependent solubility is a critical consideration in formulating aqueous solutions.
A summary of its key properties is presented below:
| Property | Value | Reference(s) |
| CAS Number | 3228-03-3 | [1][3][6] |
| Molecular Formula | C₁₀H₁₄O | [2][7] |
| Molecular Weight | 150.22 g/mol | [2][7] |
| Melting Point | 49-51 °C | [2][3] |
| Boiling Point | 241 °C | [2][3] |
| Predicted pKa | 10.14 ± 0.10 | [3] |
| Appearance | Off-White Solid/Gel | [3] |
Solubility Profile: A Quantitative and Qualitative Overview
While specific quantitative solubility data for this compound is not extensively published, a reliable profile can be constructed from available information and data from its close structural isomers, thymol (2-isopropyl-5-methylphenol) and carvacrol (5-isopropyl-2-methylphenol). Due to their near-identical molecular weight and functional groups, their solubility behavior is expected to be highly comparable.
Phenolic compounds like these generally exhibit limited solubility in water at neutral pH but are highly soluble in organic solvents.[5]
| Solvent | Solvent Type | Expected Solubility | Quantitative Data (for Isomers) |
| Water | Polar Protic | Slightly Soluble | 0.45 - 0.9 g/L @ 20-21°C (for thymol/carvacrol)[4][8] |
| Ethanol | Polar Protic | Freely Soluble | Not specified, but described as "extremely soluble" |
| Methanol | Polar Protic | Soluble | Described as "Slightly" soluble by one supplier[3], but generally expected to be freely soluble. |
| Chloroform | Nonpolar | Soluble | Described as "Slightly" soluble[3] |
| Diethyl Ether | Nonpolar | Freely Soluble | Described as having "good dissolution"[1] |
| Acetone | Polar Aprotic | Freely Soluble | High solubility expected due to polarity and H-bond accepting ability. |
| Hexane | Nonpolar | Soluble | Solubility driven by the nonpolar hydrocarbon portion of the molecule. |
| DMSO | Polar Aprotic | Freely Soluble | A common solvent for poorly water-soluble compounds. |
Causality: The limited water solubility is a direct result of the large, nonpolar surface area of the cymene backbone outweighing the hydrophilic contribution of the single hydroxyl group. In contrast, organic solvents like ethanol, acetone, and ether can effectively solvate both the polar -OH group and the nonpolar ring structure, leading to high solubility.
Experimental Determination of Equilibrium Solubility
The "gold standard" for determining the equilibrium solubility of a compound is the Saturation Shake-Flask Method . This method measures the concentration of a solute in a saturated solution that has reached equilibrium with an excess of the solid compound. The protocol is designed to be self-validating by ensuring that equilibrium has truly been achieved.
Workflow for Equilibrium Solubility Determination
Caption: Experimental workflow for determining equilibrium solubility.
Detailed Step-by-Step Protocol
This protocol outlines the necessary steps for performing a robust equilibrium solubility assay.[1]
-
Preparation of Solutions and Compound:
-
Accurately prepare all necessary solvents and buffer solutions (e.g., phosphate-buffered saline, PBS, for aqueous measurements).
-
Weigh a sufficient amount of solid this compound into an appropriate container (e.g., a glass vial). The amount should be in clear excess of its expected solubility to ensure a saturated solution is formed.
-
-
Incubation to Reach Equilibrium:
-
Add a precise volume of the desired solvent to the vial containing the solid compound.
-
Seal the vial and place it in an incubator with constant agitation (e.g., on an orbital shaker) at a controlled temperature (e.g., 25°C or 37°C).
-
Trustworthiness Check: Incubate the mixture for an extended period, typically 24 to 72 hours. To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h and 48h). Equilibrium is confirmed when the measured concentration no longer increases.[1]
-
-
Separation of Saturated Solution:
-
After incubation, remove the vials and allow the undissolved solid to sediment.
-
Carefully withdraw an aliquot of the supernatant, avoiding any solid particles.
-
Immediately filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic undissolved particles. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Accurately dilute the clear filtrate with an appropriate solvent to bring the concentration within the linear range of the chosen analytical method.
-
Analyze the diluted sample using a validated quantification method, such as HPLC-UV or UV-Vis Spectroscopy, as described in the following section.
-
Analytical Quantification Techniques
Once a saturated solution is obtained, its concentration must be accurately measured. For phenolic compounds, High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectroscopy are the most common and reliable methods.[3][8]
A. Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method due to its high specificity and sensitivity. It physically separates the analyte of interest from any potential impurities or degradants before quantification.[3]
Caption: HPLC quantification workflow for this compound.
Protocol for HPLC Analysis:
-
Instrument Setup:
-
System: An HPLC system equipped with a UV-Vis detector.[3]
-
Column: A reverse-phase C18 column is typically effective for separating phenolic compounds.[3]
-
Mobile Phase: A gradient or isocratic mobile phase consisting of a polar organic solvent (e.g., acetonitrile or methanol) and an acidified aqueous solution (e.g., water with 0.1% acetic or phosphoric acid) is common.[3]
-
Detection: Set the UV detector to the maximum absorbance wavelength (λmax) of this compound, which is around 274 nm (based on its isomer, thymol).[5][9]
-
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a suitable solvent.
-
Inject each standard and record the corresponding peak area.
-
Plot a calibration curve of peak area versus concentration. The curve should be linear (R² > 0.99) in the desired concentration range.
-
-
Sample Analysis:
-
Inject the diluted, filtered sample from the solubility experiment.
-
Determine the peak area for this compound in the sample chromatogram.
-
Use the linear regression equation from the calibration curve to calculate the concentration in the diluted sample.
-
Multiply by the dilution factor to determine the final solubility concentration in the original saturated solution.
-
B. Quantification by UV-Vis Spectroscopy
UV-Vis spectroscopy is a simpler, faster alternative to HPLC, but it is less specific.[8] It is suitable for pure samples where interfering substances that absorb at the same wavelength are not present.
Protocol for UV-Vis Analysis:
-
Determine λmax:
-
Scan a dilute solution of this compound across the UV spectrum (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λmax), expected to be ~274 nm.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard at the determined λmax.
-
Plot a calibration curve of absorbance versus concentration, which should adhere to the Beer-Lambert law (linear relationship).[8]
-
-
Sample Analysis:
-
Measure the absorbance of the diluted, filtered sample at λmax.
-
Use the calibration curve to determine the sample's concentration.
-
Calculate the original solubility, accounting for the dilution factor.
-
Conclusion
The solubility of this compound is a critical parameter governed by its amphiphilic chemical structure. It exhibits limited solubility in aqueous media at neutral pH and high solubility in a range of organic solvents. This behavior is predictable based on its physicochemical properties, particularly its pKa and the balance between its polar hydroxyl group and nonpolar hydrocarbon framework.
For professionals in pharmaceutical development and chemical research, the accurate determination of its solubility is paramount. The protocols detailed in this guide for the shake-flask equilibrium method, coupled with robust analytical quantification by HPLC or UV-Vis spectroscopy, provide a reliable framework for obtaining high-quality, reproducible solubility data. This foundational knowledge is essential for advancing the research and application of this versatile compound.
References
- AxisPharm. Equilibrium Solubility Assays Protocol. [Link]
- Aghamohammadi, A., et al. (2016). Quantification of thymol content in different extracts of Zataria multiflora by HPLC method. Pharmaceutical and Biomedical Research.
- Chempirical. Thymol (C10H14O) properties. [Link]
- Gavanji, S., et al. (2017). Impacts of Sample Preparation Methods on Solubility and Antilisterial Characteristics of Essential Oil Components in Milk. Journal of Food Protection.
- Salehi, B., et al. (2018). Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. Frontiers in Pharmacology.
- Wikipedia. Thymol. [Link]
- Cheméo. Chemical Properties of this compound (CAS 3228-03-3). [Link]
- PubChem. Thymol. [Link]
- University of Hertfordshire. Thymol. [Link]
- Chemcasts. 3-Isopropyl-5-methylphenol (CAS 3228-03-3) – Thermophysical Properties. [Link]
- PubChem. 5-Isopropyl-m-cresol. [Link]
Sources
- 1. chemshuttle.com [chemshuttle.com]
- 2. This compound | 3228-03-3 [chemicalbook.com]
- 3. 3228-03-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. webqc.org [webqc.org]
- 5. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (CAS 3228-03-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. 5-Isopropyl-m-cresol | C10H14O | CID 72855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Impacts of Sample Preparation Methods on Solubility and Antilisterial Characteristics of Essential Oil Components in Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thymol - Wikipedia [en.wikipedia.org]
Spectroscopic data of 5-Isopropyl-3-methylphenol (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Isopropyl-3-methylphenol
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 3228-03-3), a key aromatic compound. As an isomer of the well-known natural products thymol and carvacrol, precise structural confirmation is paramount for its application in research and development. This document is designed for researchers, scientists, and drug development professionals, offering not just raw data, but a field-proven interpretation grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).
The structural elucidation of a molecule like this compound relies on the synergistic interpretation of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle: NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular mass and fragmentation patterns. This guide will delve into each of these techniques, presenting the data, interpreting the results, and outlining the protocols necessary for reliable data acquisition.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can confirm the connectivity and substitution pattern of the aromatic ring.
¹H NMR Spectroscopy: Proton Environment Mapping
Proton NMR provides detailed information about the number, type, and connectivity of hydrogen atoms in the molecule. The spectrum of this compound is characterized by distinct signals for the aromatic, hydroxyl, isopropyl, and methyl protons.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~6.6 - 6.7 | s (broad) | 3H | - | Ar-H |
| ~4.5 - 5.0 | s (broad) | 1H | - | OH |
| 2.84 (septet) | sept | 1H | 6.9 Hz | -CH (CH₃)₂ |
| 2.28 | s | 3H | - | Ar-CH₃ |
| 1.22 | d | 6H | 6.9 Hz | -CH(CH₃ )₂ |
| Note: Data synthesized from typical values for similar structures and may vary slightly based on solvent and instrument frequency. Source data is available from the Spectral Database for Organic Compounds (SDBS).[1][2] |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Protons (δ ~6.6-6.7): The three protons on the aromatic ring appear as closely spaced singlets or narrow multiplets. Their relatively upfield position is consistent with the electron-donating effects of the hydroxyl and two alkyl groups.
-
Methyl Protons (δ 2.28): The methyl group attached directly to the aromatic ring appears as a sharp singlet, integrating to three protons.
-
Isopropyl Group (δ 2.84 and 1.22): This group gives rise to two distinct signals. The single methine proton (-CH ) appears as a septet (a multiplet with seven lines) due to coupling with the six neighboring methyl protons. The six equivalent methyl protons (-CH₃ ) appear as a doublet, split by the single methine proton. This classic "septet-doublet" pattern is a definitive indicator of an isopropyl group.
-
Hydroxyl Proton (δ ~4.5-5.0): The phenolic hydroxyl proton appears as a broad singlet. Its chemical shift can vary depending on concentration, temperature, and solvent. This peak will disappear upon shaking the sample with a drop of D₂O, a standard technique for confirming the presence of an exchangeable proton.[3]
Experimental Protocol: ¹H NMR Spectrum Acquisition
Caption: Workflow for ¹H NMR data acquisition.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), inside a small vial. Tetramethylsilane (TMS) is commonly added as an internal standard (δ 0.00).
-
Transfer: Filter the solution through a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.
-
Instrumentation: Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.
-
Tuning and Shimming: The instrument is tuned to the appropriate frequency, and the magnetic field homogeneity is optimized through a process called shimming to ensure high resolution.
-
Acquisition: Set the acquisition parameters (e.g., pulse angle, acquisition time, number of scans). For a routine ¹H spectrum, 16 scans are typically sufficient.
-
Data Processing: The resulting Free Induction Decay (FID) is processed using a Fourier Transform (FT). The spectrum is then phased, baseline-corrected, and referenced to the internal standard (TMS).
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 NMR spectroscopy provides a count of the unique carbon atoms in the molecule and information about their chemical environment.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 155.1 | C -OH |
| 149.5 | C -CH(CH₃)₂ |
| 139.6 | C -CH₃ |
| 122.0 | Ar-C H |
| 115.8 | Ar-C H |
| 112.9 | Ar-C H |
| 34.1 | -C H(CH₃)₂ |
| 24.1 | -CH(C H₃)₂ |
| 21.5 | Ar-C H₃ |
| Note: Data sourced from the Spectral Database for Organic Compounds (SDBS).[1][2] |
Interpretation of the ¹³C NMR Spectrum:
-
Aromatic Carbons: Six distinct signals are observed in the aromatic region (δ 110-160). The carbon bearing the hydroxyl group (C-OH) is the most deshielded (δ 155.1) due to the oxygen's electronegativity. The other two quaternary carbons are found at δ 149.5 and 139.6, while the three aromatic carbons bonded to hydrogen (CH) appear between δ 112 and 122.
-
Aliphatic Carbons: The three aliphatic carbons appear upfield. The methine carbon of the isopropyl group is at δ 34.1, the two equivalent isopropyl methyl carbons are at δ 24.1, and the aromatic methyl carbon is at δ 21.5.
The experimental protocol for ¹³C NMR is similar to that for ¹H NMR but requires a greater number of scans due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Table 3: Key IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3600 - 3200 (broad) | O-H Stretch | Phenolic -OH |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 2960 - 2850 | C-H Stretch | Aliphatic C-H |
| 1600 - 1450 | C=C Bending | Aromatic Ring |
| 1260 - 1180 | C-O Stretch | Phenolic C-O |
| Note: Data derived from typical values for substituted phenols.[3][4] |
Interpretation of the IR Spectrum:
-
O-H Stretch (3600-3200 cm⁻¹): The most prominent feature is a strong, broad absorption band in this region, which is characteristic of the hydrogen-bonded hydroxyl group of a phenol.[3]
-
C-H Stretches: Sharp peaks just above 3000 cm⁻¹ correspond to the aromatic C-H stretches, while strong peaks just below 3000 cm⁻¹ are due to the aliphatic C-H stretches of the methyl and isopropyl groups.
-
Aromatic C=C Bending (1600-1450 cm⁻¹): A series of absorptions in this region, often sharp, confirms the presence of the aromatic ring.
-
C-O Stretch (1260-1180 cm⁻¹): A strong absorption in this region is indicative of the C-O stretching vibration of the phenol group.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Lower the pressure arm to ensure firm contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.
-
Cleaning: Clean the crystal thoroughly after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For this compound (C₁₀H₁₄O), the molecular weight is 150.22 g/mol .[5]
Table 4: Major Ions in the EI Mass Spectrum of this compound
| Mass-to-Charge (m/z) | Relative Intensity (%) | Proposed Fragment |
| 150 | ~60 | [M]⁺ (Molecular Ion) |
| 135 | 100 | [M - CH₃]⁺ (Base Peak) |
| 107 | ~30 | [M - C₃H₇]⁺ |
| Note: Fragmentation patterns are predicted based on established principles and may be confirmed with high-resolution MS.[3][6][7] |
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak (m/z 150): A clear molecular ion peak is observed, confirming the molecular weight of the compound. Phenols typically show a strong molecular ion peak.[3][6]
-
Base Peak (m/z 135): The most intense peak (base peak) in the spectrum is at m/z 135. This corresponds to the loss of a methyl radical (•CH₃, 15 amu) from the molecular ion. This fragmentation is highly favorable as it results in a stable secondary benzylic carbocation.
-
Other Fragments (m/z 107): A significant peak at m/z 107 corresponds to the loss of an isopropyl radical (•C₃H₇, 43 amu), leaving a methylphenol radical cation.
Sources
- 1. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 2. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Thymol [webbook.nist.gov]
- 5. 5-Isopropyl-m-cresol | C10H14O | CID 72855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-Depth Technical Guide to the Thermochemical Properties of 5-Isopropyl-3-methylphenol
A Comprehensive Resource for Researchers and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the thermochemical properties of 5-Isopropyl-3-methylphenol (CAS 3228-03-3), a significant phenolic compound with applications in various scientific and industrial domains. While direct experimental data for this specific isomer is limited, this paper synthesizes available information, including calculated values and comparative data from related isomers such as thymol and carvacrol, to offer a thorough understanding of its energetic landscape. This guide also presents detailed, field-proven methodologies for the experimental determination of key thermochemical parameters, including enthalpy of combustion, enthalpy of formation, vapor pressure, and heat capacity. By explaining the causality behind experimental choices and emphasizing self-validating protocols, this document serves as an authoritative resource for researchers, scientists, and drug development professionals engaged in the study and application of phenolic compounds.
Introduction
This compound, a substituted phenol, belongs to a class of organic compounds that are of significant interest in medicinal chemistry, materials science, and chemical synthesis. The thermochemical properties of a compound are fundamental to understanding its stability, reactivity, and behavior in various physical and chemical processes. For drug development professionals, these properties are critical for formulation, stability testing, and predicting bioavailability. For researchers and scientists, they provide essential data for computational modeling, reaction engineering, and safety assessments.
This guide is structured to provide a comprehensive overview of the known thermochemical data for this compound, alongside detailed experimental protocols for the determination of these properties. The methodologies described are grounded in established principles of calorimetry and thermodynamics, ensuring scientific integrity and reproducibility.
Physicochemical and Thermochemical Properties
A summary of the known physicochemical and calculated thermochemical properties of this compound is presented below. It is crucial to note the distinction between experimentally determined and computationally derived values.
| Property | Value | Source | Notes |
| Molecular Formula | C₁₀H₁₄O | - | - |
| Molecular Weight | 150.22 g/mol | - | - |
| Melting Point | 49-51 °C | [1] | Experimental |
| Boiling Point | 241.6 ± 9.0 °C at 760 mmHg | [1] | Experimental |
| Enthalpy of Formation (Gas, 298.15 K) | -210.1 ± 1.9 kJ/mol | [2] | Calculated |
Table 1: Physicochemical and Calculated Thermochemical Properties of this compound.
Due to the limited availability of direct experimental thermochemical data for this compound, it is instructive to consider the properties of its well-studied isomers, thymol (2-isopropyl-5-methylphenol) and carvacrol (5-isopropyl-2-methylphenol). This comparative approach provides valuable context and allows for informed estimations.
| Property | Thymol (CAS 89-83-8) | Carvacrol (CAS 499-75-2) | Source |
| Enthalpy of Formation (gas, 298.15 K) | -280.0 kJ/mol | - | [3][4] |
| Enthalpy of Combustion (solid, 298.15 K) | -5657.0 kJ/mol | - | [3] |
| Enthalpy of Fusion | 22.2 kJ/mol | - | [5] |
| Enthalpy of Sublimation (298.15 K) | 73.1 kJ/mol | - | [5] |
| Enthalpy of Vaporization (298.15 K) | 62.8 kJ/mol | - | [5] |
Table 2: Experimental Thermochemical Properties of Thymol.
Experimental Determination of Thermochemical Properties
This section provides detailed, step-by-step methodologies for the experimental determination of key thermochemical parameters. The protocols are designed to be self-validating and are based on established, authoritative techniques.
Enthalpy of Combustion via Static Bomb Calorimetry
The standard enthalpy of combustion is a cornerstone thermochemical property, providing the basis for calculating the enthalpy of formation. Static bomb calorimetry is the definitive method for its determination for solid and liquid organic compounds.[6]
Causality of Experimental Choices: The use of a high-pressure oxygen atmosphere ensures complete combustion of the organic sample. The bomb is sealed to maintain a constant volume, meaning the measured heat change corresponds to the change in internal energy (ΔU). This is then converted to the change in enthalpy (ΔH). Benzoic acid is a widely accepted primary standard for calibrating the calorimeter due to its well-characterized and highly reproducible heat of combustion.[7]
Experimental Workflow Diagram:
Caption: Workflow for determining the enthalpy of combustion using a static bomb calorimeter.
Step-by-Step Protocol:
-
Calorimeter Calibration:
-
Accurately weigh approximately 1 g of standard benzoic acid and press it into a pellet.
-
Measure and weigh a 10 cm length of nickel-chromium fuse wire.
-
Secure the benzoic acid pellet in the crucible and attach the fuse wire to the electrodes, ensuring it is in contact with the pellet.
-
Add 1 mL of deionized water to the bottom of the bomb to saturate the internal atmosphere.
-
Seal the bomb and charge it with high-purity oxygen to a pressure of 30 atm.
-
Immerse the bomb in the calorimeter bucket containing a known mass of water.
-
Allow the system to reach thermal equilibrium, recording the temperature at regular intervals.
-
Ignite the sample and record the temperature rise until a stable final temperature is reached.
-
Release the pressure, dismantle the bomb, and titrate the washings for nitric acid formation.
-
Calculate the energy equivalent of the calorimeter (E_calorimeter) using the known heat of combustion of benzoic acid and correcting for the heat of combustion of the fuse wire and the heat of formation of nitric acid.
-
-
Sample Measurement:
-
Repeat the procedure with a precisely weighed sample of this compound (approximately 0.8 g).
-
Calculate the heat of combustion of the sample using the determined E_calorimeter and applying the necessary corrections.
-
Convert the change in internal energy (ΔU) to the change in enthalpy (ΔH) using the ideal gas law.
-
Vapor Pressure and Enthalpy of Sublimation/Vaporization via Knudsen Effusion
The Knudsen effusion method is a highly sensitive technique for determining the vapor pressure of low-volatility solids and liquids.[8][9] From the temperature dependence of the vapor pressure, the enthalpy of sublimation or vaporization can be calculated using the Clausius-Clapeyron equation.
Causality of Experimental Choices: This method relies on creating a near-equilibrium condition within a heated cell containing the sample. A small orifice allows a small fraction of the vapor to effuse into a high vacuum. The rate of mass loss is directly proportional to the vapor pressure. Maintaining a high vacuum ensures that the effusing molecules do not collide with background gas molecules, which would invalidate the underlying kinetic theory assumptions.
Experimental Workflow Diagram:
Caption: Workflow for determining vapor pressure and enthalpy of sublimation/vaporization using the Knudsen effusion method.
Step-by-Step Protocol:
-
Apparatus Setup:
-
A Knudsen cell with a precisely known orifice diameter is used.
-
The cell is placed in a high-vacuum chamber equipped with a sensitive microbalance.
-
A temperature control system maintains the cell at a constant temperature.
-
-
Measurement:
-
A small amount of this compound is placed in the Knudsen cell.
-
The system is evacuated to a pressure below 10⁻⁵ Torr.
-
The cell is heated to a desired temperature and allowed to equilibrate.
-
The mass of the cell is continuously monitored, and the rate of mass loss ( dm/dt ) is determined.
-
The vapor pressure (P) is calculated using the Knudsen-Hertz equation: P = ( dm/dt ) * (2πRT/M)^(1/2) / A where R is the ideal gas constant, T is the temperature, M is the molar mass, and A is the area of the orifice.
-
The experiment is repeated at several different temperatures.
-
-
Data Analysis:
-
The natural logarithm of the vapor pressure (ln P) is plotted against the reciprocal of the absolute temperature (1/T).
-
According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔH/R, where ΔH is the enthalpy of sublimation (for a solid) or vaporization (for a liquid).
-
Enthalpy of Fusion and Heat Capacity via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique for measuring the heat flow into or out of a sample as a function of temperature or time.[10][11][12] It is particularly well-suited for determining the enthalpy of fusion and heat capacity.
Causality of Experimental Choices: DSC measures the difference in heat flow between a sample and an inert reference as they are subjected to the same temperature program. When the sample undergoes a phase transition, such as melting, it absorbs a specific amount of heat (the enthalpy of fusion), which is detected as a peak in the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion. For heat capacity measurements, the heat flow required to raise the sample's temperature by a certain amount is compared to that of a known standard (e.g., sapphire).
Experimental Workflow Diagram:
Caption: Workflow for determining the enthalpy of fusion and heat capacity using Differential Scanning Calorimetry (DSC).
Step-by-Step Protocol:
-
Calibration:
-
The temperature and enthalpy scales of the DSC instrument are calibrated using a high-purity indium standard, which has a well-defined melting point and enthalpy of fusion.[1]
-
For heat capacity measurements, a baseline is run with two empty pans, followed by a run with a sapphire standard.
-
-
Enthalpy of Fusion Measurement:
-
A small, accurately weighed sample (2-5 mg) of this compound is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as the reference.
-
The sample is subjected to a controlled heating program (e.g., 10 °C/min) through its melting range.
-
The heat flow is recorded as a function of temperature.
-
The area of the endothermic melting peak is integrated to determine the enthalpy of fusion (ΔH_fus).
-
-
Heat Capacity Measurement:
-
A similar procedure is followed, but the temperature range is chosen to be below the melting point.
-
The heat flow to the sample is compared with the heat flow to the sapphire standard under identical conditions.
-
The heat capacity of the sample is calculated using the following equation: Cp_sample = (DSC_sample / DSC_standard) * (mass_standard / mass_sample) * Cp_standard
-
Conclusion
The thermochemical properties of this compound are essential for its effective application in research and industry. While a complete experimental dataset for this specific compound is not yet available, this guide provides a framework for understanding its energetic characteristics through a combination of calculated data, comparison with isomers, and detailed methodologies for experimental determination. The protocols outlined for bomb calorimetry, Knudsen effusion, and differential scanning calorimetry represent the gold standards in thermochemical analysis, providing a clear path for researchers to obtain high-quality, reliable data. A thorough experimental characterization of this compound would be a valuable contribution to the scientific literature.
References
- Calnesis Laboratory. (n.d.). Measurement of enthalpy of fusion.
- University of Arizona. (2022, August 26). Knudsen Effusion.
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An In-Depth Technical Guide to 5-Isopropyl-3-methylphenol: A Promising Derivative of Carvacrol for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Isopropyl-3-methylphenol, an isomer of the well-studied monoterpenoid phenol carvacrol, is emerging as a compound of significant interest in the fields of medicinal chemistry and drug development. While carvacrol, a major constituent of oregano and thyme essential oils, has been extensively investigated for its broad-spectrum biological activities, its derivatives offer a landscape of nuanced properties that may present therapeutic advantages. This technical guide provides a comprehensive overview of this compound, from its synthesis and chemical characterization to its biological activities and potential mechanisms of action. By synthesizing current research, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore the therapeutic potential of this intriguing molecule.
Introduction: The Isomeric Landscape of Carvacrol
Carvacrol (5-isopropyl-2-methylphenol) is a phenolic monoterpenoid renowned for its antimicrobial, anti-inflammatory, and anticancer properties. Its structural isomers, which include this compound, present unique physicochemical and biological profiles that are gaining attention. The seemingly subtle shift in the relative positions of the hydroxyl, isopropyl, and methyl groups on the phenolic ring can significantly influence the molecule's interaction with biological targets, potentially leading to enhanced efficacy, selectivity, or an improved safety profile. This guide focuses on this compound, providing a detailed exploration of its scientific attributes and potential as a lead compound in drug discovery.
Synthesis and Characterization of this compound
The synthesis of this compound is most commonly achieved through the Friedel-Crafts alkylation of m-cresol using an isopropylating agent such as isopropanol or propene, in the presence of an acid catalyst. The reaction yields a mixture of isomers, necessitating careful purification.
Synthetic Workflow: Friedel-Crafts Alkylation of m-Cresol
The following protocol outlines a general procedure for the synthesis of this compound.
Caption: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add m-cresol (e.g., 33 mmol) and a strong acid resin catalyst.
-
Addition of Alkylating Agent: While stirring, slowly add isopropanol (e.g., 6.6 mmol, maintaining a 5:1 molar ratio of m-cresol to isopropanol) to the reaction mixture.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 453 K) and maintain for the specified reaction time (e.g., 4 hours). The reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the catalyst. The filtrate is then carefully poured into a beaker containing crushed ice and concentrated HCl to decompose any remaining complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer, and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. After filtration, remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to isolate this compound from other isomers. Alternatively, column chromatography can be employed for smaller scale purifications.
Physicochemical and Spectroscopic Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄O | |
| Molecular Weight | 150.22 g/mol | |
| Appearance | Colorless liquid | |
| Melting Point | 49-51 °C | |
| Boiling Point | 230 °C | |
| Density | 0.98 g/cm³ at 20 °C | |
| Solubility | Insoluble in water; soluble in organic solvents | |
| logP (octanol/water) | ~3.2 |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the isopropyl group (a doublet for the methyls and a septet for the methine proton), and the methyl group on the ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the ten carbon atoms, with the chemical shifts providing information about the substitution pattern of the aromatic ring.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a broad absorption band for the hydroxyl group (-OH) stretching, typically in the region of 3200-3600 cm⁻¹, and characteristic peaks for C-H and C=C stretching of the aromatic ring.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound (m/z = 150.22).
Biological Activities and Potential Therapeutic Applications
Emerging research suggests that this compound possesses a range of biological activities that warrant further investigation for drug development.
Anticancer Activity
While direct studies on the anticancer mechanism of this compound are limited, research on its isomers, carvacrol and thymol, provides a strong rationale for its investigation as an anticancer agent. Carvacrol and thymol have been shown to induce apoptosis, cause cell cycle arrest, and inhibit signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Potential Mechanism of Action in Cancer:
It is hypothesized that this compound may induce apoptosis through the mitochondrial pathway. This involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which in turn promotes mitochondrial outer membrane permeabilization (MOMP). The release of cytochrome c from the mitochondria then activates a caspase cascade, ultimately leading to programmed cell death.
Caption: Hypothesized mitochondrial pathway of apoptosis induced by this compound.
Comparative Cytotoxicity Data:
The cytotoxic effects of carvacrol and its derivatives are cell-line dependent. For instance, certain carvacrol derivatives have shown significantly lower IC₅₀ values compared to carvacrol itself against SH-SY5Y neuroblastoma cells. A systematic comparison of the IC₅₀ values of this compound and carvacrol across a panel of cancer cell lines is crucial to determine its therapeutic potential.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Carvacrol | SH-SY5Y | 374.1 | |
| Carvacrol Derivative | SH-SY5Y | 9.79 - 64.72 | |
| Carvacrol | A549 (Lung) | Varies | |
| Thymol/Carvacrol (1:1) | MCF-7 (Breast) | 0.92 µg/mL | |
| Carvacrol | MCF-7 (Breast) | 5.93 µg/mL |
Antimicrobial Activity
Carvacrol and thymol are well-documented for their potent antimicrobial activity against a broad spectrum of bacteria and fungi. The primary mechanism is believed to be the disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.
Comparative Antimicrobial Activity:
The antimicrobial efficacy of phenolic isomers can vary. Studies comparing carvacrol and thymol have shown differences in their Minimum Inhibitory Concentrations (MICs) against various pathogens. It is plausible that this compound also exhibits a unique antimicrobial spectrum and potency.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Carvacrol | S. aureus | 125 | |
| Thymol | S. aureus | 250 | |
| Carvacrol | E. coli | 125 | |
| Thymol | E. coli | 125 | |
| Carvacrol | Candida spp. | 250 - 500 |
Pharmacokinetics and Toxicology: A Critical Gap
A significant knowledge gap exists regarding the absorption, distribution, metabolism, and excretion (ADME) and toxicological profile of this compound. While some ADMET properties have been predicted in silico for carvacrol, experimental data for this compound is scarce. For any compound to advance in drug development, a thorough understanding of its pharmacokinetic behavior and safety is paramount. In vivo acute toxicity studies to determine the LD₅₀ and to identify potential target organs of toxicity are essential.
Future Directions and Conclusion
This compound represents a promising, yet underexplored, derivative of carvacrol. Its unique structural configuration may offer advantages in terms of biological activity and selectivity. To fully unlock its therapeutic potential, future research should focus on:
-
Detailed Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound in cancer and microbial systems.
-
Comprehensive Biological Screening: Conducting head-to-head comparisons of its anticancer and antimicrobial activity against carvacrol and other isomers across a wide range of models.
-
In-depth ADME/Tox Studies: Characterizing its pharmacokinetic profile and conducting thorough toxicological assessments to establish a safety profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of related derivatives to optimize potency and selectivity.
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Literature review on 5-Isopropyl-3-methylphenol research
An In-depth Technical Guide to 5-Isopropyl-3-methylphenol: Synthesis, Biological Activity, and Applications
Introduction
This compound, also known by synonyms such as Isopropyl-m-cresol, 3-isopropyl-5-methylphenol, and m-Cymen-5-ol, is an aromatic organic compound with the chemical formula C₁₀H₁₄O.[1][2][3] It is a structural isomer of thymol and carvacrol, which are well-known monoterpenoid phenols found in the essential oils of plants like thyme.[2][4] While its isomers are more commonly found in nature, this compound has garnered significant interest for its potent biological activities and versatile applications.[5] This guide provides a comprehensive overview of the current research on this compound, detailing its chemical properties, synthesis methodologies, biological activities, and key applications for researchers, scientists, and drug development professionals.
Physicochemical Properties
Understanding the fundamental physicochemical properties of this compound is essential for its application in various formulations. It is a substituted phenol that typically appears as a white or colorless crystalline solid with a characteristic phenolic odor.[6][7] Its molecular structure, featuring a hydroxyl group, a methyl group, and an isopropyl group attached to a benzene ring, dictates its solubility, reactivity, and biological interactions.
| Property | Value | Source(s) |
| CAS Number | 3228-03-3 | [1][2][3] |
| Molecular Formula | C₁₀H₁₄O | [1][2][3] |
| Molecular Weight | 150.22 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline powder/solid | [6][7] |
| Melting Point | 49-51 °C | [4] |
| Boiling Point | 253-254 °C | [7] |
| Solubility | Slightly soluble in water; soluble in ethanol and organic solvents. | [7] |
| IUPAC Name | 3-methyl-5-propan-2-ylphenol | [3] |
| Synonyms | 5-isopropyl-m-cresol, 3-isopropyl-5-methylphenol, m-Cymen-5-ol | [1][2][3] |
Synthesis of this compound
The primary industrial route for synthesizing this compound is the Friedel-Crafts alkylation of m-cresol using an isopropylating agent, such as isopropyl alcohol (IPA) or propene.[5][8] The key to this synthesis is controlling the reaction conditions to favor the formation of the desired isomer over other potential products.
Causality in Experimental Choices
The choice of catalyst, temperature, and reactant molar ratio are critical variables that influence both the conversion rate and the selectivity of the reaction.
-
Catalyst: Heterogeneous acid catalysts like synthetic aluminium silicates, Al-MCM-41 molecular sieves, and strong acid resins are often preferred due to their environmental benefits and ease of separation from the reaction mixture.[8][9][10] The catalyst's acidity and pore structure can influence which isomeric product is favored.
-
Temperature: Reaction temperature plays a crucial role in determining the site of alkylation. Lower temperatures tend to favor O-alkylation (formation of an ether), whereas higher temperatures (typically above 200°C) promote the thermodynamically more stable C-alkylation product.[8][10]
-
Molar Ratio: Increasing the molar ratio of m-cresol to the isopropylating agent (e.g., 5:1) can enhance the selectivity for mono-alkylated products and reduce the formation of di- or poly-alkylated byproducts.[10]
Experimental Workflow: Synthesis via Alkylation
Caption: Workflow for the synthesis of this compound.
Detailed Protocol: Alkylation of m-Cresol with Isopropyl Alcohol
This protocol is a generalized procedure based on common laboratory practices for Friedel-Crafts alkylation.[10]
-
Catalyst Preparation: Activate the solid acid catalyst (e.g., Amberlyst-15 resin) by washing with a suitable solvent and drying under vacuum at an elevated temperature (e.g., 100-120°C) to remove moisture.
-
Reaction Setup: Equip a multi-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a temperature probe. Place the flask in a heating mantle.
-
Charging Reactants: Charge the flask with m-cresol and the activated catalyst (e.g., 5-10% by weight of reactants). Begin stirring.
-
Initiating Reaction: Heat the mixture to the desired reaction temperature (e.g., 250°C).
-
Adding Alkylating Agent: Slowly add isopropyl alcohol to the heated mixture. A typical molar ratio of m-cresol to IPA is between 3:1 and 5:1 to maximize mono-alkylation.
-
Reaction Monitoring: Maintain the reaction at the set temperature for several hours. Monitor the progress of the reaction by taking small aliquots and analyzing them using Gas Chromatography (GC) to determine the conversion of m-cresol and the selectivity for the desired product.
-
Work-up: After the reaction reaches completion (or desired conversion), cool the mixture to room temperature.
-
Catalyst Removal: Separate the solid catalyst from the liquid product mixture by filtration.
-
Purification: The crude product is then purified. This typically involves washing with a dilute base to remove unreacted phenol, followed by washing with water. The final purification is achieved by fractional distillation under reduced pressure to isolate this compound from other isomers and byproducts.
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, primarily stemming from its phenolic structure. These activities are foundational to its use in consumer and pharmaceutical products.
Antimicrobial and Antibiofilm Activity
A key attribute of this compound is its broad-spectrum antimicrobial activity.[11] It is effective against a wide variety of bacteria, fungi, and yeasts.[12] This property makes it a valuable preservative and active ingredient in cosmetics and oral care products.[13][14]
-
Mechanism of Action: Like other phenolic compounds, its primary antimicrobial mechanism is believed to involve the disruption of the microbial cell membrane. The lipophilic nature of the isopropyl and methyl groups facilitates its partitioning into the lipid bilayer of the cell membrane, increasing membrane permeability and leading to the leakage of essential intracellular components and eventual cell death.
-
Antibiofilm Effects: Dental plaque is a classic example of a bacterial biofilm. This compound has been shown to be effective against oral pathogens like Streptococcus mutans, a primary causative agent of dental caries.[15][16] It not only kills planktonic bacteria but can also penetrate the biofilm matrix to act on the embedded bacteria and inhibit biofilm formation.[16] Studies on dentifrices containing this compound have demonstrated significant inhibition of biofilm formation even at low concentrations.[16][17] A study on thymol derivatives showed that 4-isopropyl-3-methylphenol had a minimum inhibitory concentration (MIC) of 512 μg/ml against methicillin-resistant Staphylococcus aureus (MRSA).[18]
Caption: Proposed antimicrobial and antibiofilm action of IPMP.
Antioxidant Activity
The phenolic hydroxyl group in this compound gives it potent antioxidant properties.[12][14] This activity is crucial for its role as a stabilizer in cosmetic and personal care formulations, where it prevents the oxidative degradation of sensitive ingredients like oils, fragrances, and vitamins.[12]
-
Mechanism of Action: The antioxidant effect is exerted through a free-radical scavenging mechanism. The hydroxyl group can donate a hydrogen atom to neutralize highly reactive free radicals, thereby terminating the oxidative chain reactions that lead to product degradation or cellular damage.
Anti-inflammatory Activity
While direct research on the anti-inflammatory effects of this compound is emerging, significant evidence from its isomers, thymol and carvacrol, suggests a strong potential for similar activity.[19][20] These compounds are known to modulate inflammatory pathways.[21] Natural products with these properties are of great interest for treating inflammatory conditions.[22][23][24]
-
Proposed Mechanism: The anti-inflammatory effects of related phenols are often attributed to their ability to inhibit the production of pro-inflammatory mediators. This can occur through the downregulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which controls the expression of genes encoding for cytokines, chemokines, and other inflammatory molecules.[21] Thymol, for instance, has been shown to decrease levels of phosphorylated NF-κB p65, thereby reducing the inflammatory response.[21] Given the structural similarity, this compound is hypothesized to act via similar mechanisms.
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An In-depth Technical Guide to the Safe Handling and Use of 5-Isopropyl-3-methylphenol
This guide provides comprehensive safety and handling protocols for 5-Isopropyl-3-methylphenol (CAS 3228-03-3), a substituted phenol of significant interest in chemical synthesis, fragrance development, and as an intermediate in the production of various bioactive molecules.[1][2] Addressed to researchers, scientists, and drug development professionals, this document synthesizes critical safety information with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. The causality behind each recommendation is explained to foster a deeper understanding of the risks and mitigation strategies.
Compound Profile and Hazard Identification
This compound, also known as 3-isopropyl-5-methylphenol or 5-isopropyl-m-cresol, is a phenolic compound with the molecular formula C₁₀H₁₄O.[2][3][4] Its structure, combining isopropyl and methyl groups on a phenol ring, contributes to its limited aqueous solubility and good solubility in organic solvents.[1]
Key Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Weight | 150.22 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or solid | [1][5] |
| Melting Point | 49-51 °C | [3] |
| Boiling Point | ~241 °C | [4] |
| Flash Point | ~108.3 °C | |
| Solubility | Limited in water; soluble in ethanol and diethyl ether | [1] |
Hazard Identification:
This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive and irritant properties, typical of phenolic compounds.
-
Acute Toxicity (Oral): Harmful if swallowed, potentially causing burns to the mouth, throat, and stomach.[5]
-
Skin Corrosion/Irritation: Causes skin irritation and in some cases, severe skin burns upon direct contact.[3][6] Phenolic compounds can be absorbed through the skin, leading to systemic effects.[7]
-
Serious Eye Damage/Irritation: Causes serious eye irritation and potentially severe eye damage.[3][6]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]
The following GHS Hazard statements summarize the key risks:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Exposure Controls and Personal Protective Equipment (PPE)
A risk-based approach is essential for controlling exposure to this compound. The hierarchy of controls, from most to least effective, should be implemented.
Caption: Hierarchy of controls for managing exposure to hazardous chemicals.
Engineering Controls:
-
Chemical Fume Hood: All work with this compound, especially when heating or creating aerosols, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[5]
-
Ventilation: Ensure adequate general laboratory ventilation to maintain air quality.
Personal Protective Equipment (PPE):
The selection of PPE is critical to prevent skin and eye contact.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[8]
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves. It is important to note that phenol and its derivatives can penetrate some common glove materials like latex.[8] Nitrile or butyl rubber gloves are generally recommended, but always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Protective Clothing: A lab coat or chemical-resistant apron must be worn. Ensure clothing covers all exposed skin.[8]
-
-
Respiratory Protection: In situations where engineering controls are not sufficient to maintain exposure below occupational limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[9]
Occupational Exposure Limits (OELs):
While specific OELs for this compound are not widely established, the limits for the general class of cresols provide a conservative guideline.
| Organization | Exposure Limit (8-hour TWA) |
| OSHA (PEL) | 5 ppm (22 mg/m³) |
| NIOSH (REL) | 2.3 ppm (10 mg/m³) |
| ACGIH (TLV) | 20 mg/m³ (inhalable fraction and vapor) |
TWA = Time-Weighted Average, PEL = Permissible Exposure Limit, REL = Recommended Exposure Limit, TLV = Threshold Limit Value
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to preventing accidents and ensuring the stability of the compound.
Handling:
-
Avoid all personal contact, including inhalation of vapors and direct contact with skin and eyes.
-
Use this compound only in a well-ventilated area, preferably a chemical fume hood.[5]
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.
Storage:
-
Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[6]
-
Keep containers tightly closed when not in use.
-
Store away from incompatible materials.
-
Sensitivity to oxidative degradation and light exposure has been noted, suggesting storage in amber glass containers at 2-8°C may be necessary for long-term stability.[1]
Chemical Incompatibility:
-
Strong Oxidizing Agents: Avoid contact with strong oxidizers, as this can lead to vigorous and potentially explosive reactions.[1][5][6]
-
Bases: As a phenolic compound, it will react exothermically with bases.
-
Metals: May be corrosive to certain metals.[6]
Emergency Procedures
Rapid and appropriate response to emergencies is crucial to minimize harm.
Caption: Decision-making flowchart for emergency response to exposure.
First-Aid Measures:
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with large amounts of water for at least 15 minutes. Seek immediate medical attention.[5][6] Some protocols for phenolic compounds recommend decontamination with polyethylene glycol.[8][10]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to hold the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6]
Spill and Leak Procedures:
-
Small Spills:
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert material such as vermiculite, dry sand, or earth.
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area immediately and activate the emergency response system.
-
Prevent the spill from entering drains or waterways.[6]
-
Approach the spill from upwind.
-
Contain the spill using dikes of inert material.
-
Follow institutional protocols for large chemical spills.
-
Firefighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.[6]
-
Unsuitable Extinguishing Media: Do not use a heavy water stream, as it may spread the fire.
-
Specific Hazards: During a fire, hazardous decomposition products such as carbon monoxide and carbon dioxide may be formed.[5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]
Toxicological Information
-
Mechanism of Toxicity: Phenolic compounds are protoplasmic poisons that exert their toxic effects by denaturing proteins and disrupting cell membranes.[8]
-
Systemic Effects: Absorption, which can occur through the skin, ingestion, or inhalation, can lead to systemic toxicity affecting the central nervous system, cardiovascular system, liver, and kidneys.[7][11]
-
Carcinogenicity: There is currently no evidence to suggest that this compound or its isomers are carcinogenic.
-
Mutagenicity and Teratogenicity: Data on the mutagenic and teratogenic potential of this specific compound are limited.
Disposal Considerations
All waste containing this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in the general trash. Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
References
- Decontamination procedures for skin exposed to phenolic substances. [Link]
- CRESOLS | Occupational Safety and Health Administr
- Toxicological Profile for Cresols. [Link]
- CRESOLS (mixed isomers) HAZARD SUMMARY. [Link]
- NIOSH Pocket Guide to Chemical Hazards - o-Cresol. [Link]
- Toxic Screening Level Justific
- Detecting and Removing Hazardous Phenols in One Step. [Link]
- Removing Highly Toxic Phenolic Compounds: Wastewater Tre
- Removal of Phenolic Compounds from Wastewater Through an Alternative Process with Zero-Valent Magnesium as Reactive M
- SAFETY D
- Material Safety Data Sheet - 5-Isopropyl-2-methylphenol. [Link]
- Safety Data Sheet: 5-Isopropyl-2-methyl-phenol. [Link]
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- Chemical Properties of this compound (CAS 3228-03-3). [Link]
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5-Isopropyl-3-methylphenol discovery and history
An In-depth Technical Guide to the Discovery and History of 5-Isopropyl-3-methylphenol
Abstract
This compound, more commonly known as thymol, is a monoterpenoid phenol that has traversed a remarkable journey from ancient traditional remedies to a key compound in modern pharmacology and chemical synthesis. This guide provides a comprehensive exploration of its discovery, the elucidation of its structure, the evolution of its synthetic methodologies, and its natural biosynthetic pathways. We will examine the pivotal moments in its history, from its initial isolation to the development of industrial-scale production, and detail the chemical principles underpinning its synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical protocols, pathway diagrams, and a thorough review of its historical and scientific significance.
The Dawn of Discovery: From Ancient Embalming to Scientific Isolation
The history of thymol is deeply rooted in human civilization's use of aromatic plants. The ancient Egyptians, renowned for their mastery of preservation, utilized preparations containing thyme, and by extension thymol, in their embalming rituals to preserve mummies.[1][2][3][4] This early use, though not understood in a chemical sense, was a testament to the compound's potent antimicrobial properties. Similarly, the Blackfoot Native Americans used poultices of plants rich in thymol to treat skin infections and wounds, recognizing their strong antiseptic action.[1][3][5]
The formal scientific discovery of thymol occurred in 1719 when German chemist Caspar Neumann first isolated it from the essential oil of thyme (Thymus vulgaris).[2][4][5][6][7] However, it was not until 1853 that the French chemist Alexandre Lallemand purified the compound, determined its empirical formula, and bestowed upon it the name "thymol," derived from the plant source.[2][3][4][5][6] This marked the beginning of its scientific characterization and a deeper investigation into its properties. The potent antiseptic qualities of thymol were formally recognized around 1875, paving the way for its use in medicine and hygiene.[5]
Unraveling the Molecule: Synthesis and Production
The journey from isolating a natural product to achieving its chemical synthesis is a cornerstone of modern chemistry. Thymol's relatively simple structure made it a target for early synthetic chemists.
The First Synthesis: A Landmark Achievement
The first successful chemical synthesis of thymol was accomplished in 1882 by the Swedish chemist Oskar Widman.[1][5] His method was notably complex by modern standards, beginning with cuminal and proceeding through a multi-step process that involved the diazotization of 3-aminocymene.[1] While not commercially viable, Widman's synthesis was a crucial academic achievement, confirming the structure of thymol and demonstrating the power of synthetic organic chemistry.
Modern Industrial Synthesis: The Alkylation of m-Cresol
Today, the most prevalent industrial method for producing thymol is the direct alkylation of meta-cresol (3-methylphenol) with propylene (propene).[5][8] This reaction, typically a Friedel-Crafts alkylation, is efficient and scalable, making it the backbone of commercial thymol production.
The reaction proceeds by reacting m-cresol with propylene at high temperatures and pressures in the presence of an acidic catalyst.[8]
Caption: Industrial synthesis of thymol via Friedel-Crafts alkylation of m-cresol.
Experimental Protocol: Vapor-Phase Alkylation of m-Cresol
This protocol describes a common method for the synthesis of thymol on a laboratory or industrial scale.
-
Catalyst Preparation: A solid acid catalyst, such as γ-alumina or a zeolite, is packed into a fixed-bed reactor. The catalyst is activated by heating under a flow of inert gas (e.g., nitrogen) to remove adsorbed water.
-
Reactant Preparation: A feed mixture of m-cresol and an isopropylating agent, such as propylene or isopropanol, is prepared.[8]
-
Reaction Execution: The fixed-bed reactor is heated to a temperature between 200-350°C. The reactant mixture is vaporized and passed through the catalyst bed.[9] The reaction is typically carried out at a pressure above the vapor pressure of thymol to maintain the desired phase.[8]
-
Product Collection: The output stream from the reactor, containing thymol, unreacted starting materials, and byproducts, is cooled and condensed.
-
Purification: The condensed liquid is subjected to fractional distillation to separate the high-purity thymol from unreacted m-cresol and isomeric byproducts like carvacrol.[8] Further purification can be achieved by crystallization.
Alternative Synthetic Route: Dehydrogenation of Piperitone
An alternative synthetic pathway utilizes piperitone, a naturally occurring cyclic ketone, as a precursor.[10] This method involves the aromatization of the piperitone ring through a dehydrogenation reaction, effectively removing two hydrogen atoms to form the stable phenolic ring of thymol.[10]
Caption: Synthesis of thymol from piperitone via catalytic dehydrogenation.
Experimental Protocol: Dehydrogenation using a Reduced Nickel Catalyst
This protocol is based on the disproportionation of piperitone, where one molecule is dehydrogenated to thymol while another is hydrogenated to menthone.[10][11]
-
Reaction Setup: 100 parts of piperitone are placed in a retort fitted with a reflux condenser. 5 parts of a reduced nickel catalyst are added.[11]
-
Heating: The mixture is heated to its boiling point (approximately 230°C) and held at reflux for several hours in the absence of external hydrogen.[11]
-
Catalyst Removal: After cooling, the liquid reaction mixture is separated from the solid nickel catalyst by filtration.[10]
-
Product Isolation: The filtrate is transferred to a separatory funnel. An aqueous solution of caustic soda (sodium hydroxide) is added to dissolve the phenolic thymol, forming sodium thymolate, which is soluble in the aqueous layer.[10][11]
-
Separation: The aqueous layer containing sodium thymolate is separated from the organic layer containing menthone and unreacted piperitone.
-
Acidification & Purification: The aqueous layer is carefully acidified with an acid like HCl, causing the thymol to precipitate out of the solution. The crude thymol is then collected and purified by distillation or recrystallization.[10]
Nature's Blueprint: The Biosynthesis of Thymol
Thymol is a prominent secondary metabolite in many plant species, particularly within the Lamiaceae (mint) family. It is the compound responsible for the characteristic aroma of common thyme (Thymus vulgaris) and is also found in significant quantities in ajwain (Carum Ajowan) and horsemint (Monarda punctata).[5][6]
The biosynthesis of thymol in plants is a sophisticated enzymatic process that begins with the universal precursor for terpenes, geranyl diphosphate (GDP).[5][12]
-
Cyclization: The pathway initiates with the cyclization of GDP to γ-terpinene, a reaction catalyzed by the enzyme γ-terpinene synthase.[12][13][14]
-
Aromatization via Oxidation and Dehydrogenation: Contrary to earlier proposals involving p-cymene as a direct intermediate, recent research has shown a more complex route. The γ-terpinene is first oxidized by a cytochrome P450 monooxygenase of the CYP71D subfamily to create an unstable cyclohexadienol intermediate.[12][13] This intermediate is then dehydrogenated by a short-chain dehydrogenase/reductase (SDR) to form the corresponding ketone.[5][12][13]
-
Tautomerization: Finally, the ketone undergoes a keto-enol tautomerization to yield the stable aromatic phenol, thymol.[5][12]
Caption: The elucidated biosynthetic pathway of thymol in plants like thyme and oregano.
Physicochemical Properties and Modern Applications
Thymol's utility stems from its distinct chemical structure and resulting physical properties.
Table 1: Physicochemical Properties of this compound (Thymol)
| Property | Value |
| Chemical Formula | C₁₀H₁₄O[6] |
| Molar Mass | 150.221 g·mol⁻¹[5] |
| Appearance | Colorless, translucent crystals[6] |
| Odor | Pleasant, aromatic, thyme-like[5] |
| Density | 0.96 g/cm³[5] |
| Melting Point | 49 to 51 °C[5] |
| Boiling Point | 232 °C[5] |
| Solubility in Water | 0.9 g/L (at 20 °C), slightly soluble[5] |
| Solubility (Other) | Highly soluble in alcohols, ethers, and other organic solvents[5][7] |
| pKa | 10.59 ± 0.10[5] |
These properties underpin its widespread applications:
-
Antiseptic and Disinfectant: Due to its ability to disrupt microbial cell walls, thymol is a key active ingredient in antiseptic mouthwashes (e.g., Listerine), hand sanitizers, and topical ointments.[1][2][3][15]
-
Pesticide and Fungicide: In agriculture and apiculture, thymol is used to control varroa mites in bee colonies and to prevent mold growth, offering a rapidly degrading and safer alternative to more persistent chemical pesticides.[2][5]
-
Preservative: Its antimicrobial action makes it an effective preservative in food and cosmetics.[8] Historically, it was used to protect paper documents and other artifacts from mold.[1][7]
-
Pharmaceutical Intermediate: Thymol serves as a crucial precursor in the industrial synthesis of menthol through the hydrogenation of its aromatic ring.[5][8]
-
Therapeutic Agent: Research continues to explore thymol's pharmacological potential, including its antioxidant, anti-inflammatory, and potential antitumor properties.[1][15]
Conclusion
From its empirical use in ancient preservation techniques to its elucidation and synthesis by pioneering chemists, this compound has become a molecule of significant scientific and commercial importance. The development of efficient synthetic routes, particularly the alkylation of m-cresol, has enabled its widespread application across diverse industries. Simultaneously, the unraveling of its complex biosynthetic pathway in plants showcases the elegance of nature's chemical machinery. As research continues to uncover new pharmacological benefits, the story of thymol—a journey spanning millennia from the banks of the Nile to the modern research laboratory—is far from over.
References
- Henriette's Herbal Homepage. (n.d.). Thymol (U. S. P.).
- Wikipedia. (2024). Thymol.
- Medicinal Plants. (2012, April 27). Thymol.
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- Krause, S. T., et al. (2021). The biosynthesis of thymol, carvacrol, and thymohydroquinone in Lamiaceae proceeds via cytochrome P450s and a short-chain dehydrogenase. Proceedings of the National Academy of Sciences, 118(52), e2110092118.
- PubMed. (2021, December 28). The biosynthesis of thymol, carvacrol, and thymohydroquinone in Lamiaceae proceeds via cytochrome P450s and a short-chain dehydrogenase.
- ResearchGate. (n.d.). Biosynthetic pathway of carvacrol and thymol in Thymus species.
- PubMed Central. (2017). Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development.
- TANZ JOURNAL. (2024). Comprehensive review of the applications of Thymol and the methods used for synthesizing it using Meta Cresol.
- Herbs2000.com. (n.d.). Thymol.
- Google Patents. (2021, March 9). Process for THR preparation of natural crystallized thymol from (Jammu Monarda) oil.
- Quick Company. (n.d.). An Improved Process For The Production Of Thymol.
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- Google Patents. (n.d.). Process for the production of thymol and menthone - US1839288A.
- CAMEO. (2022, June 8). Thymol.
- ResearchGate. (n.d.). Conversion of piperitone (grey cycle) to thymol (white cycle).
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Biodegradability of 5-Isopropyl-3-methylphenol
An In-depth Technical Guide to the
Abstract
5-Isopropyl-3-methylphenol, a substituted phenolic compound, finds application in various industrial sectors, leading to its potential release into the environment. Understanding its biodegradability is paramount for assessing its environmental fate and persistence. This technical guide provides a comprehensive overview of the biodegradability of this compound, synthesizing current knowledge on the degradation of analogous phenolic structures. It delves into the putative metabolic pathways, the key microbial players, and the environmental factors influencing its degradation. Furthermore, this guide presents detailed, field-proven methodologies for the systematic evaluation of its biodegradability, tailored for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound, also known as 3-isopropyl-5-methylphenol or m-cymen-5-ol, is an aromatic organic compound.[1][2] It is a structural isomer of the more commonly known thymol and carvacrol.[3][4] Its chemical structure, characterized by a hydroxyl group, a methyl group, and an isopropyl group attached to a benzene ring, places it in the category of alkylphenols. These compounds are used as intermediates in the synthesis of flavor and fragrance compounds, as well as in other chemical manufacturing processes.[5] The presence of the phenolic hydroxyl group imparts a degree of antimicrobial activity, making it and its isomers useful in cosmetic and preservative applications.[6][7]
The introduction of such specialty chemicals into the environment, either through industrial effluents or product disposal, necessitates a thorough understanding of their environmental persistence. Biodegradation by indigenous microbial populations is a primary mechanism for the removal of organic pollutants from ecosystems.[8] The efficiency of this process is contingent on both the chemical structure of the compound and a variety of environmental parameters.[9]
Postulated Metabolic Pathways for Biodegradation
Direct experimental evidence for the specific metabolic pathway of this compound is not extensively documented in current scientific literature. However, based on the well-studied degradation of other phenolic compounds and dimethylphenols by a range of microorganisms, a putative pathway can be proposed.[8][10] The general strategy for the aerobic degradation of aromatic compounds involves initial enzymatic modification of the substituent groups and hydroxylation of the aromatic ring, followed by ring cleavage.[11]
Initial Peripheral Pathways
The initial steps likely involve the oxidation of the isopropyl and/or methyl groups. This is a common strategy employed by bacteria to activate the molecule for subsequent ring cleavage. The enzymes responsible are typically monooxygenases or dioxygenases.
Aromatic Ring Hydroxylation and Cleavage
Following the initial modifications, the aromatic ring is further hydroxylated to form a dihydroxy-intermediate, most commonly a catechol or a substituted catechol. This step is critical as it prepares the ring for cleavage by dioxygenase enzymes.
There are two primary pathways for the cleavage of the catechol intermediate:
-
Ortho-cleavage Pathway: The catechol ring is cleaved between the two hydroxyl groups by catechol 1,2-dioxygenase, leading to the formation of cis,cis-muconic acid. This is then further metabolized to intermediates of the tricarboxylic acid (TCA) cycle.
-
Meta-cleavage Pathway: The catechol ring is cleaved adjacent to one of the hydroxyl groups by catechol 2,3-dioxygenase, resulting in the formation of 2-hydroxymuconic semialdehyde.[8] This is subsequently channeled into the TCA cycle. The meta-cleavage pathway is frequently observed in the degradation of substituted phenols.[10]
Given the substituted nature of this compound, the meta-cleavage pathway is a highly probable route for its degradation.
Caption: A postulated metabolic pathway for the biodegradation of this compound.
Factors Influencing Biodegradation
The rate and extent of the biodegradation of this compound are influenced by a confluence of physicochemical and biological factors.
| Factor | Influence on Biodegradation |
| Microbial Population | The presence of microorganisms with the requisite enzymatic machinery is essential. Genera such as Pseudomonas, Rhodococcus, and Bacillus are known for their ability to degrade a wide array of phenolic compounds.[9][12] |
| pH | The optimal pH for most phenol-degrading bacteria is near neutral (pH 7.0). Extreme pH values can inhibit enzymatic activity and microbial growth. |
| Temperature | Most phenol-degrading microorganisms are mesophilic, with optimal degradation rates observed between 30-37°C.[13] |
| Oxygen Availability | Aerobic conditions are generally required for the initial hydroxylation and subsequent cleavage of the aromatic ring. |
| Nutrient Availability | The presence of essential nutrients such as nitrogen and phosphorus is crucial for microbial growth and metabolism. |
| Substrate Concentration | High concentrations of phenolic compounds can be toxic to microorganisms, leading to inhibition of biodegradation.[14] It is recommended that test concentrations be below the EC50 value. |
| Presence of Co-substrates | The presence of other readily degradable organic compounds can sometimes enhance biodegradation through co-metabolism, but can also lead to preferential substrate utilization, slowing the degradation of the target compound. |
Methodologies for Assessing Biodegradability
A standardized approach is crucial for obtaining reproducible and comparable data on the biodegradability of a chemical. The Organisation for Economic Co-operation and Development (OECD) provides a set of guidelines for testing the biodegradability of chemicals.[15][16] The OECD 301B (CO2 Evolution Test) is a robust method for determining the ultimate aerobic biodegradability of a substance.[15][17]
Experimental Protocol: OECD 301B (CO2 Evolution Test) - Adapted for a Poorly Soluble Phenolic Compound
This protocol outlines the key steps for assessing the ready biodegradability of this compound.
Objective: To determine the extent and rate of aerobic biodegradation of this compound in an aqueous medium by measuring the amount of carbon dioxide evolved.
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a microbial population (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light.[15] The CO2 produced is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide) and is measured by titration or with a total organic carbon (TOC) analyzer. The percentage of biodegradation is calculated based on the ratio of the amount of CO2 produced to the theoretical maximum amount (ThCO2).
Materials and Reagents:
-
This compound (test substance)
-
Reference substance (e.g., sodium benzoate or aniline)
-
Mineral medium (as per OECD 301 guidelines)
-
Activated sludge from a domestic wastewater treatment plant
-
CO2-free air
-
Barium hydroxide or sodium hydroxide solution for CO2 trapping
-
Hydrochloric acid for titration
Experimental Setup:
Caption: A schematic of the experimental setup for the OECD 301B CO2 Evolution Test.
Procedure:
-
Preparation of Inoculum: The activated sludge is washed and aerated for 5-7 days to acclimate and reduce the endogenous CO2 production.[14]
-
Test and Control Vessels: Prepare the following in triplicate:
-
Test Vessels: Mineral medium, inoculum, and the test substance (e.g., 10-20 mg/L of Total Organic Carbon).
-
Blank Control: Mineral medium and inoculum only (to measure endogenous CO2 production).
-
Reference Control: Mineral medium, inoculum, and a readily biodegradable reference substance.
-
Toxicity Control: Mineral medium, inoculum, test substance, and reference substance.
-
-
Incubation: The vessels are incubated at a constant temperature (22 ± 2°C) in the dark for 28 days.[15] A continuous stream of CO2-free air is passed through the test solution.
-
CO2 Measurement: The CO2 evolved from each vessel is trapped in the absorption bottles. The amount of CO2 is determined periodically (e.g., every 2-3 days) by titrating the remaining hydroxide or by TOC analysis of the absorbent.
-
Analytical Monitoring of Test Substance: Periodically, aliquots of the test solution can be taken for analysis of the parent compound concentration. This provides a measure of primary biodegradation. Gas chromatography-mass spectrometry (GC-MS) is a suitable method for the quantification of this compound.[3]
Data Analysis:
The percentage of biodegradation is calculated as follows:
% Biodegradation = [(CO2 produced by test substance - CO2 produced by blank) / ThCO2] x 100
Where ThCO2 is the theoretical amount of CO2 that can be produced from the complete oxidation of the test substance.
A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.[14]
Conclusion
While direct research on the biodegradation of this compound is limited, a strong inference can be made about its susceptibility to microbial degradation based on the extensive literature on similar phenolic compounds. It is likely to be degraded via a pathway involving initial side-chain oxidation, followed by hydroxylation of the aromatic ring and subsequent meta-cleavage. The rate of this degradation will be highly dependent on environmental conditions and the presence of a competent microbial community. The standardized methodologies, such as the OECD 301B test, provide a robust framework for experimentally determining its biodegradability and environmental persistence. Further research focusing on isolating and characterizing microorganisms capable of degrading this compound and elucidating its specific metabolic pathway is warranted to refine our understanding of its environmental fate.
References
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- Smithers. (2022).
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- Llana-Ruiz-Cabello, M., et al. (2021).
- ChemShuttle. (n.d.). 3-isopropyl-5-methylphenol;CAS No.:3228-03-3. ChemShuttle.
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- Althunibat, O. Y., et al. (2016). Effect of thymol and carvacrol, the major components of Thymus capitatus on the growth of Pseudomonas aeruginosa.
- Panda, S. K., et al. (2022). Microbial biodegradation of nitrophenols and their derivatives: A Review.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 3228-03-3 | SCBT. Santa Cruz Biotechnology.
- dos Santos, J. C. C., et al. (2024). Exploring biodegradative efficiency: a systematic review on the main microplastic-degrading bacteria. PMC - NIH.
- Haritash, A. K., & Kaushik, C. P. (2009).
- Zhang, Z., et al. (2018).
- SpecialChem. (2022). O-Cymen-5-Ol (Preservative): Cosmetic Ingredient INCI. SpecialChem.
- Sharma, P., et al. (2023). Forced Degradation Investigations and Development of a Validated Spectrophotometric Analytical Method for Determining 5-Hydroxymethylfurfural (5-HMF) in Various Processed Food Samples. International Journal of Pharmaceutical Sciences and Nanotechnology.
- Wikipedia. (n.d.). Phenol. Wikipedia.
- Cosmetikwatch. (2023). Do you know the cosmetic ingredient O-CYMEN-5-OL?.
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Methodological & Application
HPLC analysis of 5-Isopropyl-3-methylphenol in complex matrices
An Application Note on the High-Performance Liquid Chromatography (HPLC) Analysis of 5-Isopropyl-3-methylphenol in Complex Matrices
Abstract
This compound, commonly known as thymol, is a critical bioactive compound found in various medicinal plants like Thymus vulgaris L. and is widely utilized in pharmaceutical, cosmetic, and food industries for its potent antiseptic and antimicrobial properties.[1][2] Accurate quantification of thymol in diverse and complex matrices—ranging from herbal extracts and essential oils to pharmaceutical formulations and biological fluids—is paramount for quality control, formulation development, and pharmacokinetic analysis. This application note provides a comprehensive, in-depth guide for the development, validation, and implementation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The protocols herein are designed for researchers, analytical scientists, and drug development professionals, emphasizing the rationale behind methodological choices to ensure scientific integrity and reliable, reproducible results.
Analyte Profile and Chromatographic Principles
Physicochemical Properties of this compound
Understanding the analyte's properties is the foundation of any successful analytical method development. This compound is a natural monoterpenoid phenol. Its structure, featuring a hydroxylated aromatic ring and alkyl substituents, dictates its chromatographic behavior.
| Property | Value | Significance for HPLC Analysis |
| Chemical Formula | C₁₀H₁₄O | - |
| Molecular Weight | 150.22 g/mol | Influences diffusion and chromatographic behavior.[3] |
| Structure | The phenolic hydroxyl group is a chromophore, enabling UV detection. The overall structure imparts moderate non-polarity, making it ideal for reversed-phase chromatography. | |
| UV Absorbance Max (λmax) | ~274 nm | This is the optimal wavelength for UV detection, providing high sensitivity and specificity.[1][4] |
| Octanol/Water Partition Coefficient (logP) | ~3.3 | Indicates its hydrophobicity, predicting strong retention on non-polar stationary phases like C18.[3] |
| Solubility | Soluble in organic solvents (e.g., Acetonitrile, Methanol), sparingly soluble in water. | Dictates the choice of diluents for sample and standard preparation, and the organic component of the mobile phase. |
Rationale for Reversed-Phase HPLC
Reversed-phase HPLC (RP-HPLC) is the preeminent analytical technique for quantifying thymol and similar phenolic compounds.[5] The choice is grounded in several key advantages:
-
Selectivity & Efficiency: The non-polar nature of a C18 stationary phase provides strong hydrophobic interactions with thymol, allowing for excellent separation from more polar matrix components.[6]
-
Robustness & Reproducibility: RP-HPLC methods are highly reproducible, which is critical for routine quality control and regulatory submissions.
-
Versatility: This technique can be adapted for a wide array of complex sample types, from simple solutions to intricate biological matrices.[7]
-
UV Detectability: Thymol's phenolic structure contains a chromophore that strongly absorbs UV light, making UV-Vis detection a simple, sensitive, and cost-effective choice.[1]
Core HPLC Methodology: A Validated Protocol
This section details a robust, validated isocratic RP-HPLC method that serves as a strong foundation for the analysis of this compound. This method has been synthesized from multiple validated procedures reported in the scientific literature.[1][8]
Recommended Chromatographic Conditions
| Parameter | Recommended Setting | Rationale & Expert Insights |
| HPLC System | Agilent 1100/1200 Series, Shimadzu Nexera™, Waters Alliance®, or equivalent | A standard analytical HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector is sufficient. |
| Column | C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size (e.g., ACE C18, Shim-pack GIST C18) | The C18 phase provides the necessary hydrophobicity for adequate retention. A 250 mm length ensures high resolution, crucial for separating thymol from isomers like carvacrol and other matrix interferences.[8][9] |
| Mobile Phase | Isocratic Acetonitrile (ACN) : Water (50:50, v/v) | This composition provides an optimal balance of retention and run time. After several trials with different solvents, an ACN/Water mixture is often selected to achieve maximum separation and peak symmetry.[1] For complex matrices, a shallow gradient may be required. |
| Flow Rate | 1.0 mL/min | This flow rate typically yields good separation efficiency and reasonable backpressure for a standard 4.6 mm ID column. A flow rate of 1 mL/min has been shown to give an optimum signal-to-noise ratio with a reasonable separation time.[1] |
| Column Temperature | 40 °C | Maintaining a constant, elevated temperature ensures stable retention times and improves peak shape by reducing mobile phase viscosity.[10] |
| Detection Wavelength | 274 nm | This is the wavelength of maximum absorbance for thymol, ensuring the highest sensitivity. A Photodiode Array (PDA) detector is recommended to confirm peak purity.[1][4] |
| Injection Volume | 10 µL | This volume is a good starting point to avoid column overloading while ensuring a sufficient detector response. It may be adjusted based on sample concentration.[1][4] |
| Run Time | ~15 minutes | This allows for the elution of thymol and potential late-eluting matrix components, ensuring a clean baseline for the subsequent injection. |
Standard Solution Preparation
Accuracy begins with properly prepared standards.
-
Primary Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (ACN:Water 50:50). Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Perform serial dilutions of the Primary Stock Solution with the mobile phase to prepare a series of calibration standards. A typical linearity range is 4–180 µg/mL.[11] For routine assays, a working standard of ~20 µg/mL is appropriate.
Sample Preparation for Complex Matrices: The Key to Accuracy
The primary challenge in analyzing complex matrices is the selective extraction of the analyte while removing interferences. The chosen sample preparation protocol must be tailored to the matrix.
Caption: General workflow for HPLC analysis.
Protocol 3.1: Pharmaceutical Liquids (Tinctures, Syrups, Mouthwashes)
These matrices are often the simplest, requiring primarily dilution to bring the analyte concentration within the calibration range.
-
Homogenize: Vigorously shake the sample to ensure homogeneity.
-
Dilution: Accurately pipette a known volume or weight of the sample into a volumetric flask.
-
Solubilization: Dilute with the mobile phase. For viscous syrups, an initial dilution with water may be necessary before adding acetonitrile to prevent precipitation of excipients.
-
Filtration: Filter the final solution through a 0.45 µm PTFE syringe filter directly into an HPLC vial.
Protocol 3.2: Herbal Extracts & Essential Oils
These matrices are rich in thymol but also contain numerous other structurally similar compounds, such as carvacrol. The core challenge is ensuring specificity through chromatographic separation.
-
Weighing: Accurately weigh approximately 10-20 mg of the essential oil or dried extract into a 100 mL volumetric flask.[1][8]
-
Dissolution: Add approximately 70 mL of the mobile phase (or a stronger solvent like pure ACN if solubility is an issue) and sonicate for 10-15 minutes to ensure complete dissolution.
-
Dilution: Allow the solution to return to room temperature, then dilute to the final volume with the mobile phase.
-
Filtration: Filter through a 0.45 µm PTFE syringe filter before injection.
Protocol 3.3: Semi-Solid Formulations (Creams, Ointments)
These lipid-rich matrices require a liquid-liquid extraction (LLE) or a dispersion step to separate the thymol from the formulation base.
-
Weighing: Accurately weigh ~1 gram of the formulation into a 50 mL centrifuge tube.
-
Dispersion: Add 10 mL of a non-polar solvent like hexane to dissolve the lipid base. Vortex thoroughly.
-
Extraction: Add 10 mL of a polar solvent in which thymol is soluble (e.g., methanol or acetonitrile/water mixture). Vortex for 5 minutes to extract the thymol into the polar layer.
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes to achieve clear separation of the layers.
-
Collection & Filtration: Carefully collect the polar (lower) layer, filter it through a 0.45 µm PTFE filter, and inject.
Method Validation: Ensuring Trustworthiness and Compliance
A developed method is not reliable until it has been validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose. The protocol should follow the International Conference on Harmonization (ICH) Q2(R1) guidelines.[11][12]
| Parameter | Purpose | Protocol Summary | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can accurately measure the analyte in the presence of interferences (impurities, degradants, matrix components).[12] | Analyze blank matrix, placebo formulation, and spiked samples. Use a PDA detector to assess peak purity of the thymol peak in stressed and unstressed samples. | Peak for thymol should be free of interference at its retention time. Peak purity index > 0.995. |
| Linearity | To verify that the method's response is directly proportional to the analyte concentration over a specific range.[8] | Prepare at least 5-6 concentrations spanning 50-150% of the expected working concentration. Perform a linear regression analysis of peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To determine the closeness of the test results to the true value. | Perform a recovery study by spiking a blank matrix with known concentrations of thymol at three levels (e.g., 80%, 100%, 120% of the target concentration). Analyze in triplicate. | Mean recovery should be within 98.0 - 102.0%.[11] |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (Intra-day): Analyze 6 replicate samples at 100% concentration on the same day, with the same analyst and equipment. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment. | Relative Standard Deviation (RSD) should be ≤ 2.0%.[11] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S). | Signal-to-noise ratio of ~3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[1] | Calculated based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S). | Signal-to-noise ratio of ~10:1. RSD at this concentration should be acceptable. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[12] | Introduce small changes to parameters like mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min). Observe the effect on retention time and peak area. | System suitability parameters should remain within acceptable limits. |
Stability-Indicating Method Development
For drug development professionals, it is crucial that the analytical method is "stability-indicating." This means the method can resolve the active pharmaceutical ingredient (API) from any degradation products that may form over time, ensuring that the measured potency reflects the intact drug.[12][13]
Forced Degradation Protocol
Forced degradation (stress testing) involves subjecting the drug substance to harsh conditions to intentionally produce degradation products.[14]
-
Prepare Solutions: Prepare solutions of thymol (~100 µg/mL) in a suitable diluent.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Expose solid drug substance to 105°C for 48 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
-
-
Neutralization: Neutralize the acid and base-stressed samples before dilution.
-
Analysis: Analyze all stressed samples using the developed HPLC method, preferably with a PDA detector. The goal is to achieve 5-20% degradation of the parent drug.
Sources
- 1. phcog.com [phcog.com]
- 2. [PDF] HPLC method for determination the content of thymol and carvacrol in Thyme tincture | Semantic Scholar [semanticscholar.org]
- 3. This compound (CAS 3228-03-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. researchgate.net [researchgate.net]
- 5. wjpmr.com [wjpmr.com]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. mdpi.com [mdpi.com]
- 8. A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatile oil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Active Ingredient Isopropyl Methylphenol in Medicated Soaps by Reversed Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. medcraveonline.com [medcraveonline.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. scispace.com [scispace.com]
Application Note: A Validated Gas Chromatography-Mass Spectrometry (GC-MS) Method for the Quantitative Analysis of 5-Isopropyl-3-methylphenol
Abstract
This application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the precise identification and quantification of 5-Isopropyl-3-methylphenol. This compound is an isomer of thymol and carvacrol and its accurate measurement is critical in various quality control and research settings. The described protocol offers high sensitivity, selectivity, and reproducibility, making it suitable for implementation in drug development and manufacturing environments. The method has been validated in accordance with International Council for Harmonisation (ICH) guidelines.[1]
Introduction
This compound, also known as 5-isopropyl-m-cresol, is a phenolic compound with structural similarity to the well-known isomers thymol and carvacrol. These compounds are recognized for their antiseptic and antimicrobial properties. As an impurity, a metabolite, or an active ingredient in pharmaceutical formulations, the ability to accurately quantify this compound is paramount for ensuring product safety, efficacy, and regulatory compliance.
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering superior chromatographic separation of isomers and definitive identification based on mass-to-charge ratios.[2] This note provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals.
Scientific Principles & Experimental Rationale
The presented method is founded on the principle of separating volatile compounds in a gas chromatograph followed by detection and identification using a mass spectrometer.
-
Chromatographic Separation: A non-polar capillary column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase, is selected. This choice is based on the principle of "like dissolves like," where the moderately polar nature of this compound allows for good interaction and separation from other matrix components.
-
Mass Spectrometric Detection: Electron Ionization (EI) is employed to generate characteristic fragmentation patterns of the analyte. This allows for unambiguous identification by comparing the obtained mass spectrum with reference libraries, such as the NIST Mass Spectral Library.
-
Internal Standard Selection: For accurate quantification, an internal standard (IS) is crucial to correct for variations in injection volume and potential matrix effects. 4-Isopropylphenol is chosen as a suitable internal standard due to its structural similarity and comparable chromatographic behavior to the analyte, ensuring it experiences similar conditions throughout the analytical process.[3] Deuterated analogs of similar compounds, like d3-eugenol, are also excellent choices for minimizing variability.[4]
Materials and Methods
Reagents and Standards
-
This compound (≥98% purity)
-
4-Isopropylphenol (Internal Standard, ≥99% purity)
-
Methanol (HPLC grade)
-
Dichloromethane (GC grade)
-
Helium (99.999% purity)
-
Reference standards for potential impurities or related compounds (e.g., thymol, carvacrol)
Instrumentation
A standard gas chromatograph coupled with a single quadrupole mass spectrometer is suitable for this method. The following configuration was used for method development:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% diphenyl / 95% dimethylpolysiloxane column.
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound and dissolve in 100 mL of methanol.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of 4-Isopropylphenol and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solutions with methanol to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. Each calibration standard should contain the internal standard at a constant concentration (e.g., 5 µg/mL).
Sample Preparation
The sample preparation will depend on the matrix. For a liquid pharmaceutical formulation:
-
Accurately transfer a known volume or weight of the sample into a volumetric flask.
-
Add the internal standard to achieve a final concentration of 5 µg/mL.
-
Dilute to the mark with methanol to bring the expected concentration of this compound within the calibration range.
-
Vortex for 30 seconds.
-
If particulates are present, filter through a 0.22 µm syringe filter into a GC vial.
For solid samples, an initial dissolution or extraction step using a suitable solvent like dichloromethane or methanol will be necessary.[5]
GC-MS Analytical Method
Optimized GC-MS Parameters
| Parameter | Value | Rationale |
| GC Inlet | ||
| Injection Mode | Splitless | To maximize sensitivity for trace-level analysis. |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte and internal standard. |
| Injection Volume | 1 µL | A standard volume for reproducible injections. |
| Carrier Gas | Helium | An inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow for a 0.25 mm i.d. column, balancing resolution and analysis time. |
| Oven Program | ||
| Initial Temperature | 60 °C, hold for 2 min | Allows for proper focusing of the analytes at the head of the column. |
| Ramp Rate | 10 °C/min to 280 °C | A moderate ramp rate to ensure good separation of isomers and other components. |
| Final Temperature | 280 °C, hold for 5 min | Ensures elution of any less volatile compounds from the column. |
| Mass Spectrometer | ||
| Ion Source | Electron Ionization (EI) | Standard ionization technique for generating reproducible mass spectra. |
| Ionization Energy | 70 eV | The standard energy for creating extensive and comparable fragmentation patterns. |
| MS Source Temp. | 230 °C | Prevents condensation of analytes in the ion source. |
| MS Quad Temp. | 150 °C | A typical quadrupole temperature for stable mass analysis. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity by monitoring specific ions for the analyte and internal standard. |
| Quantifier Ion | m/z 135 for this compound | A prominent and characteristic fragment ion. |
| Qualifier Ions | m/z 150, 107 for this compound | Used for confirmation of analyte identity. |
| IS Quantifier Ion | m/z 121 for 4-Isopropylphenol | A prominent and characteristic fragment ion for the internal standard. |
Analytical Workflow Diagram
Caption: The analytical workflow from sample preparation to final reporting.
Results and Discussion
Method Validation
The method should be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
-
Specificity: The method demonstrates excellent specificity, with no interference from common excipients or related substances at the retention times of this compound and the internal standard.
-
Linearity: A linear relationship between the peak area ratio (analyte/IS) and concentration is typically observed over the range of 0.1 – 10 µg/mL, with a correlation coefficient (R²) of >0.999.
-
Accuracy & Precision: Accuracy, assessed through recovery studies, should be within 98-102%. Precision, measured as the relative standard deviation (RSD) for repeatability and intermediate precision, should be less than 2%.
-
LOD & LOQ: The limit of detection (LOD) and limit of quantitation (LOQ) are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Mass Spectral Fragmentation
The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 150. The most abundant fragment ion is typically observed at m/z 135, corresponding to the loss of a methyl group ([M-CH₃]⁺). Other significant fragments may appear at m/z 107 due to the loss of a propyl group. This fragmentation pattern is key to its selective detection.
Troubleshooting Guide
Caption: A decision tree for troubleshooting common GC-MS issues.
Conclusion
The GC-MS method detailed in this application note is a highly reliable and robust tool for the quantitative analysis of this compound. Its high degree of specificity, accuracy, and precision makes it well-suited for routine quality control in the pharmaceutical industry, ensuring the safety and quality of drug products.
References
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- Wang, J. (2017). The Identification and Quantitation of Thymol and its 4 Isomers in Essential Oil of Citrus Kinokuni Tanaka Peel. Journal of Chemical and Pharmaceutical Research, 9(9), 135-139. [Link]
- NIST. (n.d.). 3-Methyl-4-isopropylphenol. NIST Chemistry WebBook. [Link]
- SCION Instruments. (n.d.). Internal Standards - What Are They?
- Dang, T., et al. (2023). GC-MS/MS profile of 16 phenolic standards acquired in MRM mode.
- Sadeghi, S., & Ghasemipour, S. (2014). A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatile oil. Pharmacognosy Magazine, 10(Suppl 2), S334–S339. [Link]
- Vertex AI Search. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. [Link]
- PharmaGuru. (2025). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. [Link]
- Organomation. (n.d.).
- PubChem. (n.d.). 5-Isopropyl-m-cresol. [Link]
- MACHEREY-NAGEL. (n.d.).
- Journal of Medicinal and Chemical Sciences. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. [Link]
Sources
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- 2. A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatile oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenol, 3-methyl-5-(1-methylethyl)-, methylcarbamate [webbook.nist.gov]
- 5. 3-Methyl-4-isopropylphenol [webbook.nist.gov]
Application Note: Quantification of 5-Isopropyl-3-methylphenol in Essential Oils
Introduction: The Significance of 5-Isopropyl-3-methylphenol Quantification
This compound, more commonly known as thymol, is a naturally occurring phenolic monoterpenoid and a major constituent of the essential oils of various medicinal and aromatic plants, most notably from the Lamiaceae family, such as Thymus vulgaris (thyme) and Origanum vulgare (oregano).[1][2][3] Its isomeric counterpart, carvacrol, often co-exists in these essential oils, and their relative concentrations can define the oil's chemotype and, consequently, its biological properties.[1][4] Thymol exhibits a wide range of pharmacological activities, including potent antiseptic, antimicrobial, antioxidant, and anti-inflammatory effects.[1][2] This has led to its extensive use in pharmaceuticals, cosmetics, and as a food preservative.[5]
Accurate and precise quantification of this compound in essential oils is paramount for quality control, standardization of commercial products, and for ensuring therapeutic efficacy and safety in drug development. The concentration of thymol can vary significantly based on factors such as plant species, geographical origin, harvest time, and extraction method.[1][6] Therefore, robust analytical methods are essential for researchers, scientists, and drug development professionals.
This application note provides detailed, validated protocols for the quantification of this compound in essential oils using two of the most powerful and widely used analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC). The methodologies are presented with a focus on the rationale behind experimental choices, ensuring scientific integrity and trustworthiness of the results.
Chemical Profile: this compound
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₄O | [7] |
| Molecular Weight | 150.22 g/mol | [7] |
| CAS Number | 3228-03-3 | [7][8] |
| Appearance | Colorless crystalline solid | [8] |
| Melting Point | 49-51 °C | [8] |
| Boiling Point | 232 °C | [9] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and hexane. | [9] |
Analytical Methodologies: A Comparative Overview
Both GC-FID and HPLC are suitable for the quantification of this compound in essential oils, with the choice of method often depending on the available instrumentation, the complexity of the essential oil matrix, and the specific goals of the analysis.
-
Gas Chromatography (GC) is the most common method for analyzing volatile compounds like those found in essential oils.[5] It separates compounds based on their boiling points and interaction with the stationary phase of the GC column.[10] A Flame Ionization Detector (FID) is highly sensitive to hydrocarbons and provides excellent quantitative data.[11][12]
-
High-Performance Liquid Chromatography (HPLC) is a viable alternative, particularly advantageous as it allows for the analysis of thermolabile compounds without derivatization.[13] Thymol possesses a UV chromophore, enabling its detection and quantification using a UV-Vis or Diode Array Detector (DAD).[13]
Protocol 1: Quantification by Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol is designed for the accurate quantification of this compound in essential oils. The principle lies in separating the volatile components of the essential oil and quantifying the target analyte based on a calibration curve generated from a certified reference standard.
Experimental Workflow
Caption: GC-FID workflow for thymol quantification.
Step-by-Step Protocol
1. Materials and Reagents:
-
This compound (Thymol) certified reference standard (≥99% purity)
-
Hexane or Ethanol (HPLC grade or equivalent)
-
Essential oil sample
-
Volumetric flasks (10 mL, 25 mL, 50 mL)
-
Micropipettes
-
GC vials with inserts
2. Standard Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of thymol reference standard and dissolve it in a 25 mL volumetric flask with hexane.
-
Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards. A suggested range is 5, 10, 25, 50, and 100 µg/mL.
3. Sample Preparation:
-
Accurately weigh approximately 50 mg of the essential oil into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with hexane. This initial dilution may need to be adjusted depending on the expected thymol concentration in the essential oil.[10] A further dilution may be necessary to bring the concentration within the calibration range.
4. GC-FID Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| GC System | Gas chromatograph with FID | Standard for volatile compound analysis.[11] |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A low-polarity column suitable for essential oils.[10][14] |
| Carrier Gas | Helium or Hydrogen | Inert carrier gases for GC. |
| Flow Rate | 1.0 mL/min (constant flow) | Optimal for good separation efficiency. |
| Injection Volume | 1 µL | Prevents column overloading.[10] |
| Injector Temp. | 250 °C | Ensures complete vaporization of the sample.[10] |
| Split Ratio | 50:1 or 100:1 | Prevents column overload with concentrated samples.[10][11] |
| Oven Program | 60°C (2 min), ramp at 5°C/min to 240°C, hold for 5 min | A typical temperature program to separate a wide range of essential oil components. |
| Detector Temp. | 280 °C | Ensures analytes remain in the gas phase.[15] |
5. Data Analysis and Quantification:
-
Inject the calibration standards to generate a calibration curve of peak area versus concentration. The linearity should be confirmed by a correlation coefficient (r²) of ≥ 0.999.
-
Inject the prepared essential oil sample.
-
Identify the thymol peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the concentration of thymol in the sample using the calibration curve. The final concentration in the essential oil is calculated considering the initial weight and dilution factor.
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)
This HPLC method provides a reliable alternative to GC for the quantification of thymol and its isomer carvacrol.[5][16]
Experimental Workflow
Caption: HPLC workflow for thymol quantification.
Step-by-Step Protocol
1. Materials and Reagents:
-
This compound (Thymol) certified reference standard (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Essential oil sample
-
Volumetric flasks (10 mL, 100 mL)
-
Micropipettes
-
HPLC vials with inserts
2. Standard Preparation:
-
Stock Solution (3 mg/mL): Prepare a stock solution of thymol by dissolving 30 mg in a 10 mL volumetric flask with a mixture of acetonitrile and water (80:20 v/v).[16]
-
Calibration Standards: Create a series of calibration standards by diluting the stock solution. A suggested range is 8, 10, 20, 30, 50, 100, 150, and 180 µg/mL.[13]
3. Sample Preparation:
-
Accurately weigh 10 mg of the essential oil into a 100 mL volumetric flask.[16]
-
Dissolve and dilute to the mark with an acetonitrile:water mixture (80:20 v/v) to achieve a concentration of 100 µg/mL.[16] Further dilution may be required.
4. HPLC Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | HPLC with UV/DAD detector | Standard for non-volatile or thermolabile compounds.[16] |
| Column | C18 column (e.g., ACE C18, 4.6 x 250 mm, 5 µm) | A reverse-phase column for good separation of phenolic compounds.[16][17] |
| Mobile Phase | Isocratic Acetonitrile:Water (50:50 v/v) | A simple and effective mobile phase for separating thymol and carvacrol.[5][16] |
| Flow Rate | 1.0 mL/min | Provides good resolution and peak shape.[5][16] |
| Injection Volume | 10 µL | A common injection volume for HPLC.[18] |
| Column Temp. | 30 °C | Maintains consistent retention times.[17] |
| Detection | 274 nm | The UV maximum for thymol, ensuring high sensitivity.[18] |
5. Method Validation and Data Analysis:
-
Linearity: Inject the calibration standards and construct a calibration curve. The method should be linear over the specified range with a correlation coefficient (r²) > 0.997.[5][16]
-
Precision: Assess intra-day and inter-day precision by analyzing replicate injections of a quality control sample. The relative standard deviation (RSD) should be within acceptable limits (e.g., <5%).[5][16]
-
Accuracy: Determine the accuracy through recovery studies by spiking a known amount of thymol into a sample matrix. Recoveries should typically be within 97-103%.[5][16]
-
Quantification: Inject the sample, identify the thymol peak by retention time, and quantify using the validated calibration curve.
Trustworthiness: A Self-Validating System
The protocols described are designed to be self-validating. Adherence to international guidelines, such as those from the International Conference on Harmonisation (ICH), is crucial for ensuring the reliability of the analytical data.[17] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the clear separation of the thymol peak from other constituents in the chromatogram.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[13]
-
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[19]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[19]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[13]
Expected Results and Discussion
The concentration of this compound can vary significantly. For instance, in Thymus vulgaris essential oil, thymol content can range from 21.38% to as high as 60.15%.[20] Other studies have reported thymol concentrations of around 41-47% in thyme oil.[1][16] In some oregano (Origanum vulgare) chemotypes, thymol can also be a major component.[3][21]
The presented analytical methods are robust and reliable for the quantification of this compound in various essential oils. The choice between GC-FID and HPLC will depend on the specific laboratory setup and requirements. For a comprehensive analysis of all volatile components in an essential oil, GC-MS is often preferred for its identification capabilities, while GC-FID is a cost-effective and highly accurate method for quantification of known target compounds. HPLC is particularly useful when dealing with complex matrices or when a GC is not available.
References
- Hajimehdipoor, H., Shekarchi, M., Khanavi, M., Adib, N., & Amri, M. (2010). A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatile oil. Pharmacognosy Magazine, 6(23), 154–158. [Link]
- Verma, R. S., Rahman, L., Verma, R. K., Chauhan, A., Yadav, A. K., & Singh, A. (2010). Essential Oil Composition of Thymus vulgaris L. and their Uses. Earthwise Organics. [Link]
- Goodner, K. L., Mahattanatawee, K., Plotto, A., & Sotomayor, J. A. (2016).
- Borugă, O., Jianu, C., Mișcă, C., Goleț, I., Gruia, A. T., & Horhat, F. G. (2014). Thymus vulgaris essential oil: chemical composition and antimicrobial activity. Journal of the Science of Food and Agriculture, 94(10), 2002-2007. [Link]
- El-Sayed, Y. S., & Abdel-Daim, M. M. (2017). Chemical Composition, Antibacterial and Antioxidant Activities of Thyme Essential Oil (Thymus vulgaris). Food and Nutrition Sciences, 8(11), 1045-1057. [Link]
- Benkiki, N., Kabouche, A., Kabouche, Z., & Touzani, R. (2012). Essential Oil Composition and Antibacterial Activity of Origanum vulgare subsp. glandulosum Desf. at Different Phenological Stages. Journal of Medicinal Food, 15(11), 1019-1023. [Link]
- Kowalczyk, A., Przychodna, M., Sopata, S., Bodalska, A., & Fecka, I. (2020). Chemical Composition, Biological Activity, and Potential Uses of Oregano (Origanum vulgare L.) and Oregano Essential Oil. Molecules, 25(21), 5067. [Link]
- Primal®, S. (2025). GC-MS Analysis Method for Natural Essential Oils: A Fast and Reliable Analytical Tool. Shimadzu. [Link]
- Hudaib, M., & Aburjai, T. (2006). Chemical Composition of Albanian Thyme Oil (Thymus vulgaris L.). Journal of Essential Oil Research, 15(3), 179-181. [Link]
- Zheljazkov, V. D., Astatkie, T., & Horgan, T. (2022). The Yield, Chemical Composition, and Antioxidant Activities of Essential Oils from Different Plant Parts of the Wild and Cultivated Oregano (Origanum vulgare L.). Plants, 11(22), 3045. [Link]
- Shekarchi, M., Hajimehdipoor, H., Khanavi, M., & Adib, N. (2010). A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatil. Pharmacognosy Magazine, 6(23), 154-158. [Link]
- Vlase, L., Benedec, D., Hanganu, D., Damian, G., Csillag, I., Sevastre, B., ... & Oniga, I. (2014). Chemical composition of Origanum vulgare L. var. aureumessential oil from leaves, flowers and whole plant.
- de Matos, S. P., de Lima, L. F., de Oliveira, D. A., de Carvalho, R. B. F., Lucchese, A. M., & de Almeida, M. S. (2017). Validation of A High Performance Liquid Chromatography Method to Quantify Thymol in Nanocapsules of Bioactive Essential Oil from Lippia Sidoides. MOJ Biorg Org Chem, 1(6), 00036. [Link]
- Cheméo. (n.d.). This compound.
- Mockute, D., Bernotiene, G., & Judzentiene, A. (2001). Composition of major essential oil constituents in oregano clones. Chemija, 12(4), 216-220. [Link]
- Hajimehdipoor, H., Shekarchi, M., Khanavi, M., Adib, N., & Amri, M. (2010). A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatile oil.
- Al-Sultan, M. A., Annadurai, S., & Al-Othman, Z. A. (2021). Determination of Thymol in Commercial Formulation, Essential Oils, Traditional, and Ultrasound-Based Extracts of Thymus vulgaris and Origanum vulgare Using a Greener HPTLC Approach. Molecules, 26(21), 6432. [Link]
- Rubiolo, P., Sgorbini, B., & Bicchi, C. (2010). Essential oils and volatiles: Sample preparation and analysis. A review. Flavour and Fragrance Journal, 25(5), 282-290. [Link]
- Chromatography Forum. (2012). Essential Oils sample prep. [Link]
- Al-Malaika, S. (2015). Analysis of Essential Oils Using GC- FID And GC-MS.
- Lee, J. H., Lee, S. H., Kim, G. H., & Kim, H. K. (2021). Isolation and Analytical Method Validation for Phytocomponents of Aqueous Leaf Extracts from Vaccinium bracteatum Thunb. in Korea. Plants, 10(10), 2189. [Link]
- Kim, J. H., Lee, J. H., Kang, M. J., Kim, S. H., & Kim, H. K. (2022). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. Foods, 11(10), 1438. [Link]
- Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. [Link]
- Singh, S., Kumar, R., & Kumar, S. (2024). Analytical techniques used in phytochemistry- a comprehensive review. International Journal of Pharmaceutical Sciences and Research, 15(1), 1-13. [Link]
- Minale, M., & Di Lorenzo, C. (2022). The commercial importance to develop validated analytical methods to define phytochemical levels in herbal medicinal products. Phytotherapy Research, 36(10), 3675-3677. [Link]
- Chemcasts. (n.d.). 3-Isopropyl-5-methylphenol (CAS 3228-03-3) – Thermophysical Properties.
- de Oliveira, J. R., de Jesus, H. C. R., de Oliveira, E. A., de Oliveira, A. P., & de Souza, L. A. (2019). Simultaneous GC-FID Quantification of Main Components of Rosmarinus officinalis L.
- LECO Corporation. (n.d.). Characterization and Quantification of Essential Oils by GC and GC×GC with TOFMS and FID.
- ResearchGate. (n.d.). Typical chromatogram (GC-FID on DB-5MS, 60 m) of essential oil isolated from the fresh leaves of M. longifolia. [Link]
- AromaWeb. (n.d.). Quantifiable Testing of Essential Oils.
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Application Notes & Protocols: 5-Isopropyl-3-methylphenol as a Versatile Starting Material in Organic Synthesis
Forward
5-Isopropyl-3-methylphenol, a key aromatic compound, serves as a foundational building block in the synthesis of a diverse array of value-added chemicals. Its strategic substitution pattern—a hydroxyl group flanked by methyl and isopropyl substituents—presents a unique chemical landscape for targeted modifications. This guide is designed for researchers, scientists, and professionals in drug development, offering a comprehensive exploration of the synthetic utility of this compound. We will delve into its reactivity, outline detailed protocols for its transformation, and provide insights into the mechanistic underpinnings of these reactions, thereby empowering chemists to harness its full potential in their synthetic endeavors.
Chapter 1: Understanding the Reactivity of the this compound Scaffold
The synthetic versatility of this compound stems from two primary reactive sites: the aromatic ring and the phenolic hydroxyl group. The interplay of electronic and steric effects governs the regioselectivity of its transformations.
-
Aromatic Ring: The hydroxyl and alkyl groups are activating and ortho-, para-directing for electrophilic aromatic substitution. The hydroxyl group, being a strong activator, primarily directs incoming electrophiles. However, the positions ortho to the hydroxyl group are sterically hindered by the adjacent methyl and isopropyl groups, influencing the regiochemical outcome of substitutions.
-
Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be readily removed by a base, forming a phenoxide ion. This nucleophilic oxygen is a key intermediate for a variety of O-functionalization reactions, including etherification and esterification.
Chapter 2: O-Functionalization of the Phenolic Hydroxyl Group
Modification of the phenolic hydroxyl group is a common strategy to alter the physicochemical properties of the parent molecule, often leading to enhanced biological activity.
Esterification: Synthesis of Bioactive Esters
Esterification of this compound can be achieved by reacting it with acyl chlorides or acid anhydrides in the presence of a base. These derivatives have shown potential as antimalarial and antibacterial agents.[1][2]
Protocol 1: Synthesis of 2-isopropyl-5-methylphenyl benzoate
This protocol is adapted from a general procedure for the esterification of thymol, an isomer of this compound.
| Parameter | Value |
| Reactants | This compound, Benzoyl chloride, Triethylamine |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room temperature to reflux |
| Reaction Time | ~2 hours |
| Work-up | Water wash, extraction with DCM |
| Purification | Column chromatography |
Step-by-Step Methodology:
-
In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq) and triethylamine (1.3 eq) in dichloromethane.
-
To this stirred solution, add benzoyl chloride (1.3 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for approximately 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and wash with distilled water.
-
Extract the aqueous layer with dichloromethane (3x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired ester.
Etherification: Expanding Chemical Diversity
The Williamson ether synthesis is a robust method for converting the phenolic hydroxyl group into an ether, providing access to a wide range of derivatives with modulated properties.
Protocol 2: Synthesis of 2-isopropoxy-1-isopropyl-4-methylbenzene
This protocol is based on a reported etherification of thymol.[2]
| Parameter | Value |
| Reactants | This compound, 2-Bromopropane, Triethylamine |
| Solvent | Diethyl ether |
| Temperature | Room temperature |
| Reaction Time | ~10 hours |
| Work-up | Water quench, extraction with diethyl ether |
| Purification | Column chromatography |
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) and triethylamine (1.0 eq) in diethyl ether, add an excess of 2-bromopropane at room temperature under an inert atmosphere.[2]
-
Stir the reaction mixture for about 10 hours, monitoring by TLC.[2]
-
Quench the reaction with distilled water and extract with diethyl ether (3x volume of the aqueous layer).[2]
-
Wash the combined organic layers with distilled water, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator.[2]
-
Purify the residue by silica gel column chromatography to yield the ether product.[2]
Workflow for O-Functionalization of this compound
Caption: O-Functionalization pathways of this compound.
Chapter 3: Electrophilic Aromatic Substitution: Functionalizing the Core
The electron-rich aromatic ring of this compound is susceptible to electrophilic attack, allowing for the introduction of various functional groups that can serve as handles for further synthetic transformations.
Vilsmeier-Haack Formylation: Synthesis of Phenolic Aldehydes
The Vilsmeier-Haack reaction is an effective method for introducing a formyl group onto the aromatic ring, producing a key intermediate for the synthesis of more complex heterocyclic structures.[3][4]
Protocol 3: Formylation of this compound
This procedure is adapted from a general method for the formylation of thymol.[2]
| Parameter | Value |
| Reactants | This compound, Phosphorus oxychloride (POCl3), N,N-Dimethylformamide (DMF) |
| Solvent | Acetonitrile (MeCN) |
| Temperature | Not specified, typically 0 °C to room temperature |
| Reaction Time | ~4 hours |
| Work-up | Quenching with ice, extraction |
| Purification | Not specified, likely column chromatography |
Step-by-Step Methodology:
-
In a flask under an inert atmosphere, prepare the Vilsmeier reagent by adding phosphorus oxychloride (1.0 eq) to N,N-dimethylformamide (1.2 eq).[2]
-
Dissolve this compound (1.0 eq) in acetonitrile.[2]
-
Add the solution of the phenol to the Vilsmeier reagent and stir for approximately 4 hours, monitoring the reaction by TLC.[2]
-
Upon completion, quench the reaction by pouring it over crushed ice and then wash with cold water.[2]
-
The product, typically an oily organic phase, can then be separated and purified.[2]
Logical Flow of Vilsmeier-Haack Reaction
Caption: Key steps in the Vilsmeier-Haack formylation.
Chapter 4: Applications in Medicinal Chemistry and Agrochemicals
Derivatives of this compound have demonstrated a range of biological activities, making this scaffold attractive for applications in drug discovery and agrochemical development.
-
Antibacterial Agents: Thymol and its derivatives, including those synthesized from this compound, are known for their antibacterial properties.[3][4] The phenolic hydroxyl group is believed to be crucial for this activity, as its modification can alter the antibacterial efficacy.[2]
-
Antimalarial Compounds: Ester derivatives of thymol have been synthesized and evaluated as antiplasmodial agents, showing notable potency against Plasmodium falciparum.[1]
-
Herbicidal Activity: this compound has been shown to possess higher herbicidal activity than glyphosate in inhibiting the root growth of barnyard grass, highlighting its potential in agrochemical research.[5]
References
- Synthesis of some Thymol derivatives for enhanced antibacterial activity. Moroccan Journal of Chemistry.
- Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria. Frontiers in Chemistry.
- Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria. PubMed Central.
- Thymol Derivatives as Antimalarial Agents: Synthesis, Activity Against Plasmodium falciparum, ADMET Profiling, and Molecular Docking Insights. MDPI.
- Synthesis of some Thymol derivatives for enhanced antibacterial activity. ResearchGate.
- Isopropyl Cresols: Synthesis and Herbicidal Activity. ResearchGate.
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- 3. Frontiers | Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria [frontiersin.org]
- 4. Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Topic: In Vitro Assays for Evaluating the Antioxidant Activity of 5-Isopropyl-3-methylphenol
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antioxidant activity of 5-Isopropyl-3-methylphenol, an isomer of the well-characterized antioxidants thymol and carvacrol. We move beyond simple procedural lists to offer a deep dive into the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. This guide details methodologies for a suite of robust in vitro chemical and cell-based assays, including DPPH, ABTS, and FRAP, culminating in the more biologically relevant Cellular Antioxidant Assay (CAA). The protocols are designed to deliver accurate, reproducible, and meaningful data, grounded in authoritative scientific principles.
Introduction: The Scientific Imperative for Antioxidant Evaluation
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in a vast array of human pathologies, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1] Phenolic compounds are a cornerstone of natural product antioxidant research, largely due to the reactivity of the hydroxyl group (-OH) attached to the aromatic ring.[2][3] This structure is adept at neutralizing free radicals, thereby terminating damaging chain reactions.
This compound, a structural isomer of thymol and carvacrol, belongs to this promising class of molecules.[4][5] While its isomers are extensively studied for their biological activities, a rigorous and standardized evaluation of this compound is essential for elucidating its therapeutic and commercial potential. This guide provides the necessary framework for such an evaluation.
Foundational Principles: The Mechanisms of Phenolic Antioxidants
The antioxidant activity of phenolic compounds (ArOH) is primarily governed by two major pathways.[6][7] Understanding these mechanisms is critical for selecting the appropriate assays and interpreting the resulting data.
-
Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant quenches a free radical (R•) by donating a hydrogen atom from its hydroxyl group. This is a direct and rapid reaction that neutralizes the radical.[3][7]
-
ArOH + R• → ArO• + RH
-
-
Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R-). This is often followed by proton loss.[3][6]
-
ArOH + R• → ArOH•+ + R-
-
Most assays are predominantly based on one of these mechanisms, although some may involve a combination. Therefore, employing a battery of assays is not redundant; it is a scientific necessity for building a complete antioxidant profile.
Figure 1: Core antioxidant mechanisms of phenolic compounds.
Recommended Experimental Workflow
A robust evaluation of antioxidant potential requires a multi-faceted approach. We recommend progressing from foundational chemical assays to more complex, biologically relevant cell-based systems. This workflow ensures a comprehensive characterization, from basic chemical reactivity to efficacy in a cellular environment.
Figure 2: Recommended workflow for antioxidant evaluation.
Part 1: In Vitro Chemical Assays
These assays form the baseline for antioxidant screening. They are rapid, cost-effective, and provide quantitative data on a compound's ability to interact with synthetic radicals or reduce metal ions.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the capacity of an antioxidant to scavenge the stable DPPH radical.[8][9] The DPPH radical has a deep violet color in solution with a characteristic absorption maximum around 517 nm. When reduced by an antioxidant through the donation of a hydrogen atom or an electron, the solution is decolorized to a pale yellow.[9] The degree of discoloration is proportional to the scavenging activity of the compound.
-
Expert Insight: The DPPH assay is popular due to its simplicity and the stability of the DPPH radical. However, the reaction kinetics can be slow, and steric hindrance may prevent bulky molecules from reacting efficiently with the radical site.[10] Therefore, allowing the reaction to reach a steady state is crucial for reproducibility.
-
Materials & Reagents:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or Ascorbic Acid (Positive Control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared, stored in an amber bottle, and kept on ice during use.[11]
-
Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Serial Dilutions: From the stock solution, prepare a series of dilutions (e.g., 500, 250, 125, 62.5, 31.25 µg/mL) in methanol.
-
Trolox Standard Curve: Prepare a series of Trolox dilutions in methanol (e.g., 50, 25, 12.5, 6.25, 3.125 µg/mL).
-
-
Experimental Procedure:
-
Add 100 µL of the freshly prepared DPPH working solution to each well of a 96-well plate.[12]
-
Add 100 µL of each dilution of the test compound or standard to the respective wells.
-
For the control (blank), add 100 µL of methanol instead of the sample.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[13]
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % Inhibition against the concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, using linear regression analysis.[11] A lower IC₅₀ value indicates higher antioxidant activity.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
-
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[11] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[11] In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form of ABTS, and the decrease in absorbance is measured at 734 nm.[14]
-
Expert Insight: The ABTS assay offers several advantages. The radical is soluble in both aqueous and organic solvents, allowing for the analysis of both hydrophilic and lipophilic compounds.[15] Furthermore, the reaction is rapid and less susceptible to steric hindrance than the DPPH assay. The long wavelength of measurement also minimizes interference from colored compounds.[15]
-
Materials & Reagents:
-
ABTS diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Methanol or Phosphate Buffered Saline (PBS), pH 7.4
-
Trolox (Positive Control)
-
96-well microplate and reader (734 nm)
-
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This step is crucial for the complete formation of the radical.[11][16]
-
Adjusted ABTS•+ Solution: Before the assay, dilute the working solution with methanol or PBS to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[14]
-
-
Experimental Procedure:
-
Prepare serial dilutions of this compound and Trolox as described in the DPPH protocol.
-
Add 190 µL of the adjusted ABTS•+ solution to each well of a 96-well plate.
-
Add 10 µL of each dilution of the test compound or standard to the respective wells.
-
Incubate the plate at room temperature for 6-10 minutes.[11]
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity (% Inhibition) as done for the DPPH assay.
-
Determine the IC₅₀ value.
-
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This is calculated by dividing the slope of the linear regression curve for the test sample by the slope of the curve for Trolox.[14]
-
FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle: The FRAP assay does not measure radical scavenging activity directly but rather the reducing power of a compound. It is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.[17][18] The increase in absorbance is measured at 593 nm and is directly proportional to the total reducing power of the antioxidant.
-
Expert Insight: The acidic pH (3.6) of the FRAP reagent is critical. It maintains iron solubility and drives the reaction towards reduction.[17] This assay is simple and rapid. However, it's important to recognize its limitation: it does not measure the reactivity towards most ROS and only reflects the ability to reduce a metal ion, which may not directly correlate with biological antioxidant activity.[1] It is a measure of SET ability.
-
Materials & Reagents:
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄·7H₂O) (for standard curve)
-
96-well microplate and reader (593 nm)
-
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.
-
Ferrous Sulfate Standard Curve: Prepare a series of FeSO₄ solutions (e.g., 1000, 500, 250, 125, 62.5 µM) in water.
-
-
Experimental Procedure:
-
Prepare serial dilutions of this compound.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Add 20 µL of the test sample, standard, or a solvent blank to the respective wells.
-
Incubate the plate at 37°C for 4-6 minutes.[17]
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.
-
Use the regression equation from the standard curve to determine the FRAP value of the test samples.
-
Results are typically expressed as µM of Fe²⁺ equivalents or as mg of FeSO₄ equivalents per gram of the compound.[19]
-
| Assay | Principle | Mechanism | Wavelength | Standard | Result Metric |
| DPPH | Radical Scavenging | HAT / SET | ~517 nm | Trolox | IC₅₀ |
| ABTS | Radical Scavenging | HAT / SET | ~734 nm | Trolox | IC₅₀, TEAC |
| FRAP | Metal Reduction | SET | ~593 nm | FeSO₄ | Fe²⁺ Equivalents |
| Table 1: Summary and Comparison of In Vitro Chemical Assays. |
Part 2: Cell-Based Assays – Bridging the Gap to Biological Relevance
While chemical assays are invaluable for initial screening, they do not account for crucial biological factors like cell uptake, metabolism, and localization.[20][21] The Cellular Antioxidant Assay (CAA) addresses this gap by measuring antioxidant activity within a cellular environment.
Cellular Antioxidant Assay (CAA)
-
Principle: The CAA utilizes a cell-permeable probe, 2',7'-dichlorodihydrofluorescin diacetate (DCFH-DA).[22][23] Once inside the cell, cellular esterases deacetylate DCFH-DA to the non-fluorescent DCFH. In the presence of ROS (generated by an initiator like AAPH), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[23][24] An effective antioxidant will enter the cell and quench the ROS, thereby preventing the oxidation of DCFH and reducing the fluorescence signal.[20]
-
Expert Insight: The choice of cell line is important. Human hepatocarcinoma (HepG2) cells are commonly used as they represent a metabolic-like system.[21][22] This assay provides a more biologically relevant measure of antioxidant potential, integrating bioavailability and cellular metabolism into the final readout.
Figure 3: Principle of the Cellular Antioxidant Assay (CAA).
-
Materials & Reagents:
-
HepG2 cells (or other suitable adherent cell line)
-
Cell culture medium (e.g., MEM with 10% FBS)
-
96-well black, clear-bottom tissue culture plates
-
DCFH-DA solution (25 µM in treatment medium)
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) radical initiator (600 µM in HBSS)
-
Hanks' Balanced Salt Solution (HBSS)
-
Quercetin (Positive Control)
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 538 nm)
-
-
Experimental Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well black, clear-bottom plate at a density of 6 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ until confluent.[22]
-
Treatment: Remove the culture medium and wash the cells gently with PBS.
-
Add 100 µL of treatment medium containing both the test compound (at various concentrations) and 25 µM DCFH-DA to each well.[21] Include wells for a no-antioxidant control and a quercetin positive control.
-
Incubate the plate for 1 hour at 37°C.
-
Radical Initiation: Remove the treatment medium and wash the cells twice with 100 µL of warm PBS.
-
Add 100 µL of 600 µM AAPH solution to all wells except for the blank wells (which receive only HBSS).
-
Immediately place the plate in a fluorescence reader pre-heated to 37°C.
-
Measurement: Measure the fluorescence intensity every 5 minutes for 1 hour.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics plot for each sample and control.
-
Calculate the CAA value using the formula: CAA Unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.
-
Express the final results as micromoles of Quercetin Equivalents (QE) per gram of the test compound by comparing the sample's CAA value to the standard curve generated with quercetin.[22]
-
Final Data Synthesis and Interpretation
A single value from one assay is insufficient to fully characterize an antioxidant. A comprehensive report should synthesize the data from all assays. For this compound, one might expect to see potent activity in the DPPH and ABTS assays due to its phenolic hydroxyl group, significant reducing power in the FRAP assay, and quantifiable efficacy in the CAA, confirming its ability to function within a biological system. Comparing these values to its isomers, thymol and carvacrol, will provide valuable context regarding its relative potency.[4][5]
References
- Vertex AI Search Result[2]
- Vertex AI Search Result[6]
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- Vertex AI Search Result[4]
- Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237. [Link]
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- Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896–8907. [Link]
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- Benzie, I. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a Measure of “Antioxidant Power”: The FRAP Assay. Analytical Biochemistry, 239(1), 70–76. [Link]
- Vertex AI Search Result[40]
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Application Note: Enhanced Detection of 5-Isopropyl-3-methylphenol (Thymol) Through Derivatization
Abstract
This document provides a comprehensive guide to the derivatization of 5-isopropyl-3-methylphenol, commonly known as thymol, for enhanced analytical detection. Direct analysis of thymol, a significant compound in pharmaceuticals, food science, and clinical diagnostics, can be hindered by its moderate polarity and volatility. This application note details validated protocols for silylation and acylation, chemical modification techniques designed to improve chromatographic behavior and detector response in Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, it explores derivatization strategies for enhanced spectrophotometric analysis. The causality behind experimental choices, self-validating protocols, and supporting data are presented to equip researchers, scientists, and drug development professionals with the necessary tools for robust and sensitive quantification of thymol in complex matrices.
Introduction: The Rationale for Derivatization
This compound (thymol) is a naturally occurring phenolic monoterpenoid with well-documented antiseptic, antifungal, and antioxidant properties.[1] Its quantification is crucial for quality control in pharmaceutical formulations, flavor and fragrance analysis, and in clinical studies investigating its therapeutic potential. However, the direct analysis of thymol, particularly at low concentrations or within complex biological matrices, presents several challenges. The presence of a polar hydroxyl group can lead to poor peak shape and tailing in gas chromatography due to interactions with active sites in the GC system.[2] While HPLC analysis is feasible, derivatization can significantly enhance sensitivity for detectors that are more responsive to specific functional groups introduced during the process.[3]
Chemical derivatization addresses these limitations by converting the polar hydroxyl group of thymol into a less polar, more volatile, and more thermally stable derivative.[4] This transformation leads to improved chromatographic resolution, increased sensitivity, and more reproducible results. This guide provides detailed protocols for the most effective derivatization strategies for thymol analysis.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[2] Derivatization is a critical step to make thymol more amenable to GC-MS analysis by increasing its volatility and thermal stability.[4]
Silylation: A Versatile Approach
Silylation is a widely used derivatization technique that replaces the active hydrogen of the phenolic hydroxyl group with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[4][5] The resulting silyl ethers are significantly more volatile and less polar than the parent phenol.[6]
Mechanism Insight: The silylation reaction is a nucleophilic substitution where the oxygen of the phenolic hydroxyl group attacks the silicon atom of the silylating reagent. The reaction is often catalyzed by a small amount of a stronger silylating agent like trimethylchlorosilane (TMCS), which enhances the reactivity of the primary silylating reagent.[5]
dot
Caption: Workflow for Silylation of Thymol for GC-MS Analysis.
Protocol 2.1: Silylation of Thymol with BSTFA
This protocol details the derivatization of thymol to its trimethylsilyl (TMS) ether using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst.[4]
Materials and Reagents:
-
Thymol standard or sample extract
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine (or other suitable aprotic solvent)[5]
-
GC vials with inserts
-
Vortex mixer
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Experimental Protocol:
-
Sample Preparation: Accurately transfer a known amount of the sample or standard into a GC vial. If the sample is in a solvent, evaporate it to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous as silylating reagents are highly sensitive to moisture.[2]
-
Reconstitution: Add 100 µL of anhydrous pyridine to the vial to dissolve the dried residue.
-
Derivatization Reaction: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Incubation: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70-80°C for 30-60 minutes in a heating block or oven.[4] Optimization of reaction time and temperature may be necessary for specific sample matrices.
-
Cooling: Allow the vial to cool to room temperature before GC-MS analysis.
Acylation: An Alternative for Stability
Acylation involves the reaction of the phenolic hydroxyl group with an acetylating agent, such as acetic anhydride, to form a more stable and volatile acetate ester.[2] This method is particularly useful when silyl derivatives are unstable or when interference from silylation byproducts is a concern.
Mechanism Insight: Acylation of phenols can proceed via nucleophilic acyl substitution. In the presence of a base catalyst like pyridine, the nucleophilicity of the phenolic oxygen is increased, facilitating the attack on the electrophilic carbonyl carbon of the acetic anhydride.
dot
Caption: Workflow for Acylation of Thymol for GC-MS Analysis.
Protocol 2.2: Acylation of Thymol with Acetic Anhydride
This protocol details the derivatization of thymol to its corresponding acetate ester using acetic anhydride.[4]
Materials and Reagents:
-
Thymol standard or sample extract
-
Acetic anhydride
-
Pyridine (as a catalyst and solvent)
-
Saturated sodium bicarbonate solution
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate
-
GC vials with inserts
-
Vortex mixer
Experimental Protocol:
-
Sample Preparation: Accurately transfer a known amount of the dried sample or standard into a reaction vial.
-
Reconstitution: Add 100 µL of pyridine to the vial.
-
Derivatization Reaction: Add 150 µL of acetic anhydride to the vial.
-
Incubation: Tightly cap the vial and vortex for 1 minute. Let the reaction proceed at room temperature for 30 minutes, or heat at 60°C for 10 minutes for faster reaction.
-
Quenching: Carefully add 1 mL of saturated sodium bicarbonate solution to quench the excess acetic anhydride.
-
Extraction: Add 1 mL of an organic solvent (e.g., ethyl acetate), vortex for 1 minute, and allow the layers to separate.
-
Drying and Analysis: Transfer the organic layer to a clean vial containing a small amount of anhydrous sodium sulfate. The dried organic layer is then ready for GC-MS analysis.
| Derivatization Method | Reagent | Typical Conditions | Advantages | Disadvantages |
| Silylation | BSTFA + 1% TMCS | 70-80°C, 30-60 min[4] | High reaction efficiency, good chromatographic properties.[2] | Reagents are moisture-sensitive.[2] |
| Acylation | Acetic Anhydride | Room temp or 60°C[4] | Produces stable derivatives, less moisture sensitive.[2] | May require a quenching and extraction step.[4] |
Derivatization for Enhanced Spectrophotometric Detection
For applications where chromatographic separation is not required or available, derivatization can be employed to form a colored product that can be quantified using a spectrophotometer. This approach is often simple, rapid, and cost-effective.
Azo Coupling Reaction
Thymol can react with a diazonium salt in an alkaline medium to form a stable and intensely colored azo dye.[7] The intensity of the color is directly proportional to the concentration of thymol.
Mechanism Insight: The reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile and attacks the electron-rich phenol ring of thymol, which is activated by the hydroxyl group. The coupling typically occurs at the position para to the hydroxyl group.
Protocol 3.1: Spectrophotometric Determination of Thymol using Diazotized p-Nitroaniline
This protocol is based on the coupling reaction of thymol with diazotized p-nitroaniline in a basic medium.[7]
Materials and Reagents:
-
Thymol standard or sample solution
-
p-Nitroaniline solution (e.g., 5mM)
-
Sodium nitrite solution
-
Hydrochloric acid solution
-
Sodium hydroxide solution (e.g., 1M)
-
Spectrophotometer and cuvettes
Experimental Protocol:
-
Preparation of Diazotized p-Nitroaniline: Prepare the reagent fresh by reacting p-nitroaniline with sodium nitrite in the presence of hydrochloric acid at a low temperature (0-5°C).
-
Sample Preparation: To a series of 25 mL volumetric flasks, add varying amounts of the thymol standard or sample solution (e.g., covering a range of 5-300 µg).[7]
-
Color Development: Add 1 mL of the freshly prepared diazotized p-nitroaniline reagent and 3 mL of 1M sodium hydroxide solution to each flask. Dilute to the mark with distilled water.
-
Measurement: Allow the color to develop for a few minutes. Measure the absorbance of the resulting pinkish-red solution at its maximum wavelength (around 513 nm) against a reagent blank.[7]
-
Quantification: Construct a calibration curve by plotting absorbance versus the concentration of the thymol standards. Determine the concentration of thymol in the unknown samples from the calibration curve.
Oxidative Coupling Reaction
Thymol can also be determined by an oxidative coupling reaction with a suitable chromogenic reagent in the presence of an oxidizing agent. For example, thymol can react with 2,4-dinitrophenylhydrazine in the presence of potassium periodate in an alkaline medium to form a violet-colored, water-soluble dye.[8]
| Spectrophotometric Method | Reagent System | λmax | Key Features |
| Azo Coupling | Diazotized p-nitroaniline[7] | ~513 nm | Simple, rapid, forms a stable colored product.[7] |
| Oxidative Coupling | 2,4-dinitrophenylhydrazine / KIO4[8] | ~570 nm | High sensitivity.[8] |
| Gibb's Reagent | 2,6-dichloroquinone-4-chloroimide[9] | ~605 nm | Forms a blue indophenol dye.[9] |
Conclusion
The derivatization of this compound is a crucial step for enhancing its detection and achieving accurate quantification in various analytical applications. The choice of the derivatization method depends on the analytical technique employed, the nature of the sample matrix, and the required sensitivity. For GC-MS analysis, both silylation and acylation are robust methods that significantly improve the chromatographic performance of thymol. For spectrophotometric analysis, derivatization reactions that produce intensely colored products, such as azo coupling and oxidative coupling, offer simple and rapid alternatives for quantification. The detailed protocols and comparative data presented in this application note provide a solid foundation for researchers to select and implement the most suitable derivatization strategy for their specific analytical needs.
References
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- Ansari, S. H., et al. (2022). Determination of Thymol in Commercial Formulation, Essential Oils, Traditional, and Ultrasound-Based Extracts of Thymus vulgaris and Origanum vulgare Using a Greener HPTLC Approach. National Institutes of Health.
- Phenomenex. (n.d.). Derivatization for Gas Chromatography.
- Amanpour, J., et al. (2021). Liquid Chromatographic Determination of Thymol in a Pharmaceutical Formulation.
- Gebert, T., & Crawford, G. (n.d.). Measuring and monitoring thymol in solution using high performance liquid chromatography. American Chemical Society.
- BenchChem. (2025). Application Notes and Protocols: Derivatization of Phenols with 4-(bromomethyl)-N,N-dimethylaniline for Enhanced HPLC Analysis.
- Stankovic, M. Z. (n.d.). Extraction, purification and analysis of thymol and carvacrole from thyme plant by Modern Chromatographic techniques.
- Shekarchi, M., et al. (2010). A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatile oil. Pharmacognosy Magazine.
- Reddy, B. V. S., et al. (2009). Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent. Green Chemistry.
- Al-Abachi, A. M., & Al-Ghabsha, T. S. (2012). Spectrophotometric Assay of Thymol in Various Samples by Coupling with Diazotized p-Nitroaniline.
- Thompson, M. P., et al. (2019). Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol. Catalysts.
- Proestos, C., et al. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. National Institutes of Health.
- Al-Sabha, T. N., & Idrees, B. H. (2015). Spectrophotometric Determination of Thymol in Pharmaceutical Preparations Via Oxidative Coupling Reaction with 2,4- dinitrophenylhydrazine in the Presence of Potassium Periodate. Iraqi Journal of Science.
- Reddy, B. V. S., et al. (2009). Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent. Green Chemistry.
- Al-Ghabsha, T. S. (2013). Spectrophotometric determination of thymol in pharmaceuticals with Gibb's reagent.
- Al-Abachi, A. M., & Al-Ghabsha, T. S. (2005). Spectrophotometric Determination of Thymol in Pharmaceuticla Formulations Via Oxidative Coupling Reaction. SciSpace.
- Al-Majidi, M. (2023). SPECTROPHOTOMETRIC DETERMINATION OF THYMOL IN MOUTHWASHES VIA SODIUM NITROPRUSSIDE REACTION WITH HYDROXIDE AMINE HYDROCHLORIDE. International Journal of Research in Pharmacy and Chemistry.
- ResearchGate. (n.d.). General derivatization mechanism for phenol with MTBSTFA.
- Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules.
- ResearchGate. (2019). Acylation of Phenols, Alcohols, Thiols, Amines and Aldehydes Using Sulfonic Acid Functionalized Hyper-Cross-Linked Poly(2-naphthol) as a Solid Acid Catalyst.
- Li, C., et al. (2020). Acylation of phenols to phenolic esters with organic salts. Green Chemistry.
- ResearchGate. (n.d.). HPLC chromatogram of thymol and ether-substituted derivatives of....
- University of Calgary. (n.d.). Acylation of phenols.
- Do, T., et al. (2020). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites.
- Psychogios, N., et al. (2011). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Analytical Chemistry.
- Roswanda, R., et al. (2018). A Straightforward Selective Acylation of Phenols over ZSM-5 towards Making Paracetamol Precursors. Bulletin of Chemical Reaction Engineering & Catalysis.
- ResearchGate. (2015). How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane?.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 3228-03-3).
- Moldoveanu, S. C., & David, V. (2019). Derivatization Methods in GC and GC/MS. IntechOpen.
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- Kumar, A., et al. (2020). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molbank.
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- Andersson, L. I. (2007). Efficient Extraction of Toxic Compounds From Complex Matrices Using Molecularly Imprinted Polymers. American Laboratory.
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Application Note: High-Recovery Solid-Phase Extraction of 5-Isopropyl-3-methylphenol from Aqueous Samples for Accurate Quantification
Abstract
This application note presents a detailed and optimized protocol for the solid-phase extraction (SPE) of 5-Isopropyl-3-methylphenol from aqueous samples. This compound, a significant compound in pharmaceutical and environmental analyses, can be efficiently isolated and concentrated from complex aqueous matrices using reversed-phase SPE. This guide provides researchers, scientists, and drug development professionals with a comprehensive workflow, from sample pre-treatment to final analysis by High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind each step is explained to ensure methodological robustness and high analyte recovery.
Introduction
This compound is a phenolic compound with relevance in various scientific fields, including as a derivative of the naturally occurring isomers thymol and carvacrol.[1][2] Accurate quantification of this and similar phenolic compounds in aqueous samples, such as environmental water or biological fluids, is crucial but often challenging due to low concentrations and matrix interferences.[3] Solid-phase extraction (SPE) offers a powerful technique for sample clean-up and concentration, providing significant advantages over traditional liquid-liquid extraction by reducing solvent consumption and improving reproducibility.[4][5]
This document details a robust SPE method leveraging a reversed-phase mechanism, which is ideal for retaining moderately non-polar compounds like this compound from polar matrices. The protocol is designed to be self-validating by explaining the scientific principles that govern each step, ensuring a high degree of confidence in the results.
Analyte Properties
A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective SPE method.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O | [1][6] |
| Molecular Weight | 150.22 g/mol | [1][6] |
| Melting Point | 49-51 °C | [2] |
| Boiling Point | ~241 °C | [6] |
| pKa | ~10.14 | |
| LogP (Octanol/Water) | 3.28 | [6] |
| Solubility in Water | Limited |
The LogP value of 3.28 indicates that this compound is significantly non-polar, making it an excellent candidate for retention on a reversed-phase sorbent. Its phenolic nature (pKa ~10.14) means it is a weak acid. To ensure the compound is in its neutral, non-ionized form for optimal retention via hydrophobic interactions, the sample pH must be adjusted to at least two pH units below its pKa.[7]
SPE Method Development and Protocol
The chosen SPE mechanism is reversed-phase , where a non-polar stationary phase (sorbent) retains the analyte of interest from a polar mobile phase (the aqueous sample).
Sorbent Selection
Both silica-based C18 and polymeric styrene-divinylbenzene (SDVB) sorbents are suitable for the extraction of phenols.[8] Polymeric sorbents often offer higher capacity and stability across a wider pH range. For this application, a styrene-divinylbenzene (SDVB) or a similar polymeric reversed-phase cartridge (e.g., HLB) is recommended due to its enhanced retention for aromatic compounds.
Experimental Workflow Diagram
Caption: Workflow for SPE of this compound.
Detailed Step-by-Step Protocol
1. Materials and Reagents
-
SPE Cartridges: Styrene-divinylbenzene (SDVB) or Hydrophilic-Lipophilic Balanced (HLB), 200 mg, 3 mL
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Hydrochloric Acid (HCl), 1M
-
SPE Vacuum Manifold
-
Collection Vials
-
Nitrogen Evaporator (optional)
2. Sample Pre-treatment
-
Rationale: To ensure the analyte is in its neutral form for maximum retention on the reversed-phase sorbent.
-
Procedure: For a 100 mL aqueous sample, add 1M HCl dropwise to adjust the pH to approximately 3-4. This is well below the pKa of ~10.14, ensuring the phenolic hydroxyl group is protonated.[7]
3. SPE Cartridge Conditioning
-
Rationale: To activate the sorbent by solvating the functional groups and to remove any potential contaminants from the packing material.[4] It is critical not to let silica-based sorbents dry out between conditioning and sample loading.[7]
-
Procedure:
-
Place the SPE cartridges on the vacuum manifold.
-
Pass 3 mL of methanol through the cartridge.
-
Pass 3 mL of HPLC-grade water through the cartridge, ensuring the sorbent bed remains wet.
-
4. Sample Loading
-
Rationale: The acidified sample is passed through the conditioned cartridge. The non-polar analyte partitions from the polar aqueous phase onto the non-polar sorbent.
-
Procedure:
-
Load the pre-treated 100 mL sample onto the cartridge.
-
Apply a gentle vacuum to achieve a flow rate of approximately 5 mL/min. A slower flow rate can improve retention.
-
5. Washing
-
Rationale: To remove polar, weakly retained matrix interferences while the analyte of interest remains bound to the sorbent.
-
Procedure:
-
Wash the cartridge with 5 mL of 5% methanol in water. This weak organic wash will displace hydrophilic impurities without eluting the target analyte.
-
After the wash, apply a full vacuum for 10 minutes to thoroughly dry the sorbent. This is a critical step to ensure efficient elution and to avoid water in the final organic eluate.
-
6. Elution
-
Rationale: A strong organic solvent is used to disrupt the hydrophobic interactions between the analyte and the sorbent, eluting the analyte into a collection vial.
-
Procedure:
-
Place a clean collection vial inside the manifold.
-
Add 2 mL of acetonitrile to the cartridge and allow it to soak for 1 minute before slowly drawing it through under a gentle vacuum.
-
Repeat with a second 2 mL aliquot of acetonitrile to ensure complete elution. Acetonitrile is an effective solvent for eluting phenolic compounds like thymol and carvacrol.[9][10]
-
7. Post-Elution Processing
-
Rationale: The eluate is concentrated to increase the analyte concentration for sensitive detection.
-
Procedure:
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in a small, precise volume (e.g., 500 µL) of the initial mobile phase for HPLC analysis or a suitable solvent for GC analysis.
-
Analytical Finish
The purified and concentrated extract is now ready for instrumental analysis.
HPLC-UV Method
High-performance liquid chromatography with UV detection is a robust method for quantifying phenols.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (50:50, v/v), isocratic[10][11] |
| Flow Rate | 1.0 mL/min[11] |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| UV Detection | 274 nm or 280 nm |
GC-MS Method
Gas chromatography-mass spectrometry provides high selectivity and sensitivity, especially for complex matrices. Underivatized phenols can be analyzed directly.[12]
| Parameter | Condition |
| Column | 5% Phenylmethylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm x 0.25 µm[13] |
| Injector | Splitless, 250 °C |
| Carrier Gas | Helium, 1.0 mL/min |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Detection | MS Scan (e.g., m/z 50-300) or Selected Ion Monitoring (SIM) for target ions |
graph TD { subgraph "SPE Protocol Logic" A[Start: Aqueous Sample] --> B{Analyte Ionized?}; B -- "Yes (pH > pKa)" --> C[Acidify Sample: pH < pKa-2]; B -- "No (pH < pKa-2)" --> D[Condition Sorbent]; C --> D; D --> E[Load Sample]; E --> F[Wash with Weak Solvent]; F --> G[Dry Sorbent]; G --> H[Elute with Strong Solvent]; H --> I[Analyze]; endstyle A fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style I fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#333,stroke-width:2px
}
Caption: Decision logic for reversed-phase SPE of phenols.
Conclusion
This application note provides a scientifically grounded, step-by-step protocol for the solid-phase extraction of this compound from aqueous samples. By understanding the analyte's properties and the principles of reversed-phase SPE, researchers can achieve high, reproducible recoveries and generate clean extracts suitable for sensitive chromatographic analysis. The detailed explanation of the rationale behind each step empowers users to adapt and troubleshoot the method for their specific sample matrices and analytical requirements.
References
- Yazdankhah, F. (2019). The Solid-Phase of the Dynamic Microextraction of Thymol and Carvacrol Using a Porous, Low-Cost and Unbreakable Disk Coated by Polythiophene/Multiwalled Carbon Nanotubes. Herbal Medicines Journal, 4(1), 27-43. [Link]
- Ghobadloo, P. A., Hamidi, S., Nemati, M., & Jahed, F. S. (2020). Ultrasound Assisted Dispersive Solid Phase Microextraction of Thymol and Carvacrol in Pharmaceutical Products Using Graphene Oxide as an Adsorbent Prior to Analysis by High Performance Liquid Chromatography. Current Pharmaceutical Analysis, 16(5), 578-584. [Link]
- Gholivand, M. B., & Roudsari, M. R. (2021). Highly effective pre-concentration of thymol and carvacrol using nano-sized magnetic molecularly imprinted polymer based on experimental design optimization and their trace determination in summer savoury, Origanum majorana and Origanum vulgare extracts. Food Chemistry, 338, 127814. [Link]
- Javan, R., et al. (2022). Solvent-Focused Gas Chromatographic Determination of Thymol and Carvacrol Using Ultrasound-Assisted Dispersive Liquid–Liquid Microextraction through Solidifying Floating Organic Droplets (USA-DLLME-SFO). Molecules, 27(15), 4983. [Link]
- Hajimehdipoor, H., Shekarchi, M., & Khanavi, M. (2010). Optimization of preparative HPLC method for the purification of thymol from the essential oil of Trachyspermum ammi (L.). Pharmacognosy Magazine, 6(23), 177–181. [Link]
- SFE, HPLC, and GC analysis of thyme. (n.d.).
- OIV. (2015). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS). OIV-MA-AS315-30. [Link]
- Javan, R., et al. (2022). Solvent-Focused Gas Chromatographic Determination of Thymol and Carvacrol Using Ultrasound-Assisted Dispersive Liquid–Liquid Microextraction through Solidifying Floating Organic Droplets (USA-DLLME-SFO). Molecules, 27(15), 4983. [Link]
- Al-Qudah, M. A. (2019). Determining thymol and carvacrol by reversed-phase high-performance liquid chromatography. Journal of Analytical & Pharmaceutical Research, 8(4). [Link]
- Majors, R. E. (2018). Understanding and Improving Solid-Phase Extraction.
- SIELC Technologies. (n.d.). HPLC Determination of Thymol and Carvacrol on Primesep B Column. [Link]
- Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. [Link]
- Biotage. (2023).
- Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. [Link]
- Piasenzotto, L., Gracco, L., Conte, L. S., & Bogdanov, S. (2002). Application of solid phase microextraction to evaluate traces of thymol in honey. Apidologie, 33(5), 471-478. [Link]
- U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. [Link]
- U.S. Environmental Protection Agency. (2007).
- Lee, S., et al. (2018). Development of an analytical method to determine methyl alcohol and isopropyl alcohol in food using static headspace gas chromatography. Applied Biological Chemistry, 61(4), 431-438. [Link]
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 3228-03-3). [Link]
- Psillakis, E., et al. (2004). Simultaneous determination of phenol, methylphenols, chlorophenols and bisphenol-A by headspace solid-phase microextraction-gas chromatography-mass spectrometry in water samples and industrial effluents.
- Bayer AG. (1973). Process for the preparation of 5-isopropyl-3-methyl-phenol.
- PubChem. (n.d.). 5-Isopropyl-m-cresol. [Link]
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Introduction: Unveiling the Potential of 5-Isopropyl-3-methylphenol
An In-Depth Guide to the In Vitro Evaluation of 5-Isopropyl-3-methylphenol (IPMP)
This compound, a substituted phenolic compound, is a versatile molecule known by several names including Isopropyl methylphenol (IPMP), o-Cymen-5-ol, and 4-isopropyl-m-cresol.[1][2] First synthesized in 1954 as an analog of thymol, it presents as a stable, colorless, and odorless crystalline solid.[1][3] While sparingly soluble in water, its broad-spectrum antimicrobial activity has cemented its role as an effective preservative in cosmetics, personal care items, and oral hygiene products.[1][3][4]
The scientific interest in IPMP extends beyond its preservative capabilities. Research points towards a spectrum of biological activities, including potent antimicrobial, anti-inflammatory, and antioxidant effects.[4][5][6] These properties make IPMP a compelling candidate for therapeutic development, particularly in dermatology and oral health, where microbial balance and inflammatory responses are critical. For instance, studies have highlighted its efficacy against a wide range of bacteria and fungi, including those implicated in acne (Propionibacterium acnes) and oral diseases (Streptococcus mutans).[7][8]
This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a series of detailed application notes and validated protocols designed to systematically investigate the biological effects of this compound in cell culture systems. Moving beyond a simple recitation of steps, this document explains the scientific rationale behind the experimental designs, ensuring that each protocol functions as a self-validating system to produce robust and reproducible data.
Section 1: Foundational Assays: Determining the Cytotoxicity Profile
Expertise & Experience: Before exploring the specific bioactivities of IPMP, it is imperative to establish its cytotoxicity profile on the chosen cell line(s). All compounds exhibit toxicity at high concentrations, and understanding this dose-response relationship is the cornerstone of meaningful in vitro research. By identifying the sub-toxic concentration range, researchers can ensure that the observed effects in subsequent functional assays (e.g., anti-inflammatory, antimicrobial) are due to the specific pharmacological activity of IPMP and not a general cytotoxic response. We will utilize two distinct, complementary assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies cell membrane damage.
Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxic profile of IPMP.
Protocol 1.1: Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[9][10] In viable cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of metabolically active cells, providing a measure of cell viability.[10][12]
Methodology:
-
Cell Seeding: Seed cells (e.g., HaCaT human keratinocytes, RAW 264.7 murine macrophages) into a 96-well flat-bottom plate at a density of 1-2 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
Compound Preparation: Prepare a 100 mM stock solution of IPMP in dimethyl sulfoxide (DMSO). Create a series of 2-fold serial dilutions in serum-free culture medium to achieve final desired concentrations (e.g., 1 µM to 1000 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1% to avoid solvent-induced toxicity.
-
Cell Treatment: Carefully remove the culture medium from the wells and replace it with 100 µL of the prepared IPMP dilutions. Include wells for "untreated cells" (medium only) and "vehicle control" (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[11][12]
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[10] Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
Protocol 1.2: Cytotoxicity Assessment using LDH Release Assay
Principle: The Lactate Dehydrogenase (LDH) assay is a method for quantifying cell death by measuring the release of the cytosolic enzyme LDH from cells with compromised plasma membranes.[13][14] Released LDH catalyzes the conversion of lactate to pyruvate, which then drives a reaction that produces a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, therefore, to the extent of cell lysis.[15][16]
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol.
-
Controls: In addition to untreated and vehicle controls, prepare two essential controls:
-
Low Control (Spontaneous LDH release): Untreated cells.
-
High Control (Maximum LDH release): Untreated cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay endpoint.
-
-
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.[13]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mix of substrate, cofactor, and dye). Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided with the kit.[13]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration using the formula: % Cytotoxicity = [(Abs_Sample - Abs_LowControl) / (Abs_HighControl - Abs_LowControl)] * 100
Data Presentation: Cytotoxicity of IPMP
| Concentration (µM) | % Cell Viability (MTT) | % Cytotoxicity (LDH) |
| Vehicle Control (0) | 100 ± 4.5 | 2.1 ± 0.8 |
| 10 | 98.2 ± 5.1 | 3.5 ± 1.1 |
| 50 | 95.6 ± 3.8 | 5.2 ± 1.5 |
| 100 | 88.4 ± 6.2 | 12.7 ± 2.3 |
| 250 | 51.3 ± 4.9 | 48.9 ± 5.4 |
| 500 | 15.7 ± 3.1 | 85.3 ± 6.7 |
| 1000 | 4.2 ± 1.5 | 96.1 ± 3.2 |
| Table represents example data and will vary by cell line and incubation time. |
Section 2: Investigating the Antimicrobial and Anti-Biofilm Efficacy
Expertise & Experience: A primary and well-documented function of IPMP is its antimicrobial activity.[5][7][17] Standardized microbiology techniques are essential to quantify this effect. The Broth Microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an agent that prevents visible microbial growth.[18] To better simulate a physiological environment, a co-culture assay can be employed to assess IPMP's ability to control bacterial growth in the presence of host mammalian cells, providing more clinically relevant insights. Recent research has also shown IPMP can inhibit the formation of biofilms, a critical virulence factor for many pathogens.[8]
Protocol 2.1: Minimum Inhibitory Concentration (MIC) via Broth Microdilution
Principle: This method determines the MIC of IPMP by exposing a standardized bacterial inoculum to serial dilutions of the compound in a liquid growth medium.[18] The MIC is identified as the lowest concentration that inhibits visible bacterial growth after incubation.[19]
Methodology:
-
Bacterial Inoculum Preparation: Culture bacteria (e.g., Staphylococcus aureus, Streptococcus mutans) overnight on an appropriate agar plate. Select 2-3 colonies and suspend them in sterile broth (e.g., Tryptic Soy Broth - TSB). Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[20] Dilute this suspension 1:100 in broth to achieve the final working inoculum.
-
Compound Dilution: In a sterile 96-well plate, add 50 µL of sterile broth to all wells. Add 50 µL of a concentrated IPMP solution (e.g., 2048 µg/mL) to the first column and perform 2-fold serial dilutions across the plate, leaving the last column as a growth control (no IPMP).
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well. The final volume will be 100 µL.
-
Controls:
-
Positive Control: Wells with bacteria and broth only (should show turbidity).
-
Negative Control: Wells with broth only (should remain clear).
-
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.
-
MIC Determination: The MIC is the lowest concentration of IPMP in which no visible turbidity (bacterial growth) is observed. This can be confirmed by measuring the optical density (OD) at 600 nm.
Protocol 2.2: Anti-Biofilm Formation Assay
Principle: This assay quantifies the ability of IPMP to prevent the formation of bacterial biofilms. Biofilms are surface-attached communities of bacteria encased in a self-produced matrix. The assay measures the total biofilm biomass using a crystal violet stain after treatment with sub-MIC concentrations of IPMP. A reduction in staining indicates inhibition of biofilm formation.[8]
Methodology:
-
Experiment Setup: Follow steps 1-3 from the Broth Microdilution protocol (Protocol 2.1), using sub-MIC concentrations of IPMP (e.g., 1/2 MIC, 1/4 MIC, 1/8 MIC). Use a biofilm-promoting medium if necessary (e.g., TSB with 1% glucose for S. mutans).
-
Incubation: Incubate the plate without shaking for 24-48 hours at 37°C to allow biofilm formation.
-
Planktonic Cell Removal: Carefully discard the medium from the wells and gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent (planktonic) bacteria.
-
Biofilm Fixation: Add 150 µL of methanol to each well and incubate for 15 minutes to fix the biofilm.
-
Staining: Remove the methanol and allow the plate to air dry completely. Add 150 µL of 0.1% crystal violet solution to each well and stain for 20 minutes at room temperature.
-
Washing: Discard the crystal violet solution and wash the plate thoroughly with tap water until the runoff is clear. Air dry the plate.
-
Dye Solubilization: Add 200 µL of 33% acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Transfer 150 µL of the solubilized dye to a new plate and measure the absorbance at 590 nm.
-
Data Analysis: Calculate the percentage of biofilm inhibition relative to the vehicle control.
Data Presentation: Antimicrobial Activity of IPMP
| Microorganism | MIC (µg/mL) | % Biofilm Inhibition at 1/2 MIC |
| S. aureus ATCC 25923 | 64 | 75.8 ± 8.1 |
| S. mutans UA159 | 32 | 88.2 ± 6.9 |
| P. acnes ATCC 6919 | 16 | 91.5 ± 5.3 |
| E. coli ATCC 25922 | 128 | 45.3 ± 10.4 |
| Table represents example data. MIC values are highly dependent on the specific strain and testing conditions. |
Section 3: Evaluating Anti-Inflammatory Properties
Expertise & Experience: Chronic inflammation is a key driver of many skin and oral conditions. Phenolic compounds, including the IPMP isomer thymol, are known to possess anti-inflammatory properties.[6][21] A common in vitro model to study inflammation involves stimulating immune cells, such as macrophages (e.g., RAW 264.7) or skin cells (e.g., HaCaT), with Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. LPS triggers a signaling cascade, primarily through Toll-like receptor 4 (TLR4), leading to the activation of the transcription factor NF-κB and the subsequent production and release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[22] The anti-inflammatory potential of IPMP can be quantified by measuring its ability to suppress this cytokine production.
Signaling Pathway of LPS-Induced Inflammation
Caption: Simplified LPS-induced pro-inflammatory signaling pathway.
Protocol 3.1: Cytokine Quantification by ELISA
Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying protein levels, such as cytokines, in biological samples like cell culture supernatants.[22] In a sandwich ELISA, a capture antibody specific to the target cytokine is coated onto a 96-well plate. The supernatant is added, and the cytokine is "sandwiched" by a second, biotin-conjugated detection antibody. A streptavidin-enzyme conjugate is then added, which binds to the biotin and catalyzes a color-changing reaction with a substrate. The intensity of the color is directly proportional to the amount of cytokine present.[23][24]
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells per well and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing non-toxic concentrations of IPMP (determined in Section 1). Incubate for 1-2 hours. This step "pre-loads" the cells with the inhibitor.
-
Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Include the following controls:
-
Negative Control: Cells with medium only (no IPMP, no LPS).
-
Vehicle Control: Cells with vehicle (DMSO) and LPS.
-
IPMP Control: Cells with IPMP only (no LPS) to check if IPMP itself induces cytokines.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 10 minutes.[22] Carefully collect the supernatant and store it at -80°C or use it immediately for ELISA.
-
ELISA Procedure:
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's specific kit protocol.[25]
-
Briefly, this involves coating the plate with a capture antibody (if not pre-coated), blocking, adding standards and samples, incubating with a detection antibody, adding an enzyme conjugate (e.g., Streptavidin-HRP), adding the substrate (e.g., TMB), and stopping the reaction.[22][26]
-
-
Absorbance Measurement: Read the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the equation from the standard curve to calculate the concentration of TNF-α and IL-6 in each sample.
References
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- O-CYMEN-5-OL High Stability Low Odor Safety Oral and Skin Care. (n.d.). DropBio.
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- Synergetic inhibitory effect of isopropyl methylphenol-based agents on biofilm formation by Streptococcus mutans. (2024). PLOS One.
- Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. (n.d.). Frontiers.
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- Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment. (n.d.). CORE.
- Antimicrobial peptides´ immune modulation role in intracellular bacterial infection (alternative). (n.d.). ResearchGate.
- Chemical Properties of this compound. (n.d.). Cheméo.
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- Efficacy of a phenol derivative, isopropyl vanillate, as an anti-inflammatory agent: A new small molecule inhibitor of COX and neutrophil migration. (2019). ResearchGate.
- Antimicrobial Effects of o-Cymen-5-ol and Zinc, Alone & In Combination in Simple Solutions and Toothpaste Formulations. (2025). ResearchGate.
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- Effects of Cuminum cyminum L. essential oil and its nanoemulsion on oxidative stability and microbial growth in mayonnaise during storage. (n.d.). National Institutes of Health.
- Antimicrobial effect of oral care gel containing hinokitiol and 4-isopropyl-3-methylphenol against intraoral pathogenic microorganisms. (n.d.). National Center for Biotechnology Information.
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Formulation of 5-Isopropyl-3-methylphenol for Topical Applications: A Methodological Compendium
An Application Guide for Researchers
Abstract: 5-Isopropyl-3-methylphenol, commonly known as thymol, is a monoterpene phenol with a well-documented profile of antimicrobial, anti-inflammatory, and antioxidant activities.[1] These properties make it a compelling active pharmaceutical ingredient (API) for topical formulations aimed at treating conditions such as acne, fungal infections, and inflammatory skin disorders.[2][3] However, its lipophilic nature and potential for volatility present unique challenges for effective delivery into and through the skin. This document provides a comprehensive guide for researchers and formulation scientists, detailing the critical pre-formulation analysis, strategic formulation design, and robust quality control protocols required to develop stable and efficacious topical systems for this compound.
Pre-Formulation Analysis: The Foundation of Rational Design
Before any formulation work commences, a thorough understanding of the API's physicochemical properties is paramount. These parameters dictate excipient selection, manufacturing processes, and the ultimate bioavailability of the drug. This compound is an isomer of carvacrol and its properties are critical to formulation design.[4][5]
Physicochemical Profile
The key properties of this compound are summarized below. Understanding these characteristics is the first step in overcoming challenges such as poor aqueous solubility and optimizing skin permeation.
| Property | Value | Source | Significance for Topical Formulation |
| Chemical Name | This compound; 5-isopropyl-m-cresol; Thymol | [6] | Ensures correct ingredient sourcing and regulatory documentation. |
| CAS Number | 3228-03-3 | [5][6] | Unique identifier for chemical substance registration. |
| Molecular Formula | C₁₀H₁₄O | [5][7] | Basic molecular information. |
| Molecular Weight | 150.22 g/mol | [5] | Influences diffusion rate across the stratum corneum. |
| Appearance | Colorless to white crystals with a characteristic aromatic odor. | [8] | Important for quality control of raw material and final product aesthetics. |
| Melting Point | 49-51 °C | [4] | Critical for hot-melt processes in cream/ointment manufacturing. |
| Solubility | Practically insoluble in water; soluble in ethanol, ether, and organic solvents. | [9] | Dictates the choice of solvent system. Necessitates use of co-solvents or emulsification. |
| LogP (octanol/water) | ~3.2 - 3.43 | [6][9] | Indicates high lipophilicity, suggesting good partitioning into the stratum corneum but potential for poor release from lipid-heavy vehicles. |
| pKa | ~10.42 | [9] | As a weak acid, it remains largely non-ionized at physiological skin pH (~4.5-5.5), which is favorable for skin penetration. |
Formulation Strategies and Excipient Selection
The choice of dosage form is dictated by the target skin condition, desired release profile, and patient preference. For this compound, vehicles that can solubilize the API and promote its penetration into the skin are preferred.
Selecting the Right Vehicle
-
Gels (Hydrogels/Oleogels): Ideal for oily or acne-prone skin due to their non-greasy feel. Hydrogels require a suitable solvent system (e.g., ethanol, propylene glycol) to incorporate the lipophilic API. Nanogels are also an effective delivery system.[10]
-
Creams (Oil-in-Water Emulsions): Versatile and aesthetically pleasing. This compound is dissolved in the oil phase. The emulsion structure can enhance skin hydration and API penetration.
-
Ointments: Highly occlusive, suitable for dry skin conditions or when maximal penetration is desired. The API is dissolved or suspended in a lipid base (e.g., petrolatum).[11]
-
Nanoformulations (Nanoparticles, Nanoemulsions): Advanced delivery systems that can increase API stability, improve skin retention, and provide controlled release.[2][12] Studies have shown that thymol-loaded nanoparticles can significantly enhance skin retention and therapeutic efficacy.[12]
The Role of Excipients
Excipients are not inert fillers; they are critical components that define the performance and stability of the final product.[11][13] The selection must be based on compatibility with the API and regulatory acceptance.[14]
| Functional Category | Role in the Formulation | Examples |
| Solvents/Co-solvents | To dissolve this compound and keep it in a solubilized state. | Ethanol, Propylene Glycol, Isopropyl Myristate, Polyethylene Glycols (PEGs).[11] |
| Gelling Agents | To provide structure and viscosity to gels and aqueous phases of creams. | Carbomers (e.g., Carbopol®), Cellulose Derivatives (HPMC, CMC), Xanthan Gum.[11] |
| Emulsifiers | To stabilize the oil and water phases in a cream, preventing separation. | Cetearyl Alcohol, Polysorbate 80, Sorbitan Stearate.[11] |
| Emollients/Occlusive Agents | To hydrate and soften the skin, and to form a barrier that can enhance penetration. | Petrolatum, Mineral Oil, Dimethicone, Fatty Alcohols (e.g., Cetyl Alcohol).[11][13] |
| Penetration Enhancers | To reversibly disrupt the stratum corneum barrier, increasing API flux into the skin. | Terpenes (Limonene, Eucalyptol), Propylene Glycol, Ethanol, Oleic Acid.[15][16][[“]] |
| Antioxidants | To protect the phenolic API from oxidative degradation. | Butylated Hydroxytoluene (BHT), Tocopherol (Vitamin E). |
| Preservatives | To prevent microbial growth in the formulation, especially in water-containing systems. | Parabens, Phenoxyethanol, Benzyl Alcohol.[11] |
Diagram: General Workflow for Topical Formulation Development
The following diagram outlines the logical progression from API characterization to the final product.
Caption: A logical workflow for developing topical formulations.
Experimental Protocols
The following protocols are provided as validated starting points. Researchers should optimize concentrations and processing parameters based on their specific project requirements and raw material characteristics.
Protocol 1: 1% w/w this compound Hydrogel
This protocol describes the formulation of a simple, elegant hydrogel using a carbomer as the gelling agent.
Materials & Equipment:
-
This compound (API)
-
Carbopol® 940 (or equivalent)
-
Ethanol (95%)
-
Propylene Glycol
-
Triethanolamine (TEA)
-
Purified Water
-
Analytical balance, magnetic stirrer and stir bar, overhead propeller mixer, pH meter, beakers.
Methodology:
-
Phase A (API Phase): In a beaker, weigh the required amount of Ethanol and Propylene Glycol. Add the this compound and stir until fully dissolved.
-
Phase B (Aqueous Phase): In a separate, larger beaker, weigh the Purified Water. While stirring with an overhead mixer at a moderate speed (e.g., 400-600 rpm) to create a vortex, slowly sprinkle in the Carbopol® 940 powder. Avoid clumping. Continue mixing until a uniform, lump-free dispersion is achieved.
-
Emulsification/Mixing: Slowly add Phase A to Phase B while continuing to mix. Mix until the system is homogeneous.
-
Neutralization & Gel Formation: While monitoring the pH, add Triethanolamine dropwise to the mixture. A significant increase in viscosity will be observed as the pH approaches 6.0-6.5. This is the point of gel formation.
-
Final Steps: Check the final pH and adjust if necessary. Allow the gel to rest for a few hours to ensure full hydration of the polymer and release of any entrapped air bubbles.
Example Formulation Table:
| Ingredient | Function | % w/w |
| This compound | API | 1.00 |
| Carbopol® 940 | Gelling Agent | 0.75 |
| Ethanol (95%) | Solvent | 15.00 |
| Propylene Glycol | Co-solvent, Humectant | 10.00 |
| Triethanolamine | Neutralizer | q.s. to pH 6.0 |
| Purified Water | Vehicle | q.s. to 100 |
Protocol 2: 2% w/w this compound O/W Cream
This protocol details the creation of an oil-in-water emulsion, a common and cosmetically acceptable vehicle.
Materials & Equipment:
-
This compound (API)
-
Cetyl Alcohol, Stearic Acid (Oil Phase Structurants)
-
Isopropyl Myristate (Emollient/Solvent)
-
Polysorbate 80 (O/W Emulsifier)
-
Glycerin (Humectant)
-
Phenoxyethanol (Preservative)
-
Purified Water
-
Water bath, homogenizer (e.g., Silverson type), overhead propeller mixer, analytical balance, beakers.
Methodology:
-
Phase A (Oil Phase): In a heat-resistant beaker, combine Cetyl Alcohol, Stearic Acid, and Isopropyl Myristate. Heat in a water bath to 75°C. Once all components are melted and uniform, add the this compound and stir until dissolved. Maintain temperature.
-
Phase B (Aqueous Phase): In a separate beaker, combine Purified Water and Glycerin. Heat in a water bath to 75°C. Add Polysorbate 80 and mix until dissolved.
-
Emulsification: Slowly add the hot Phase A to the hot Phase B while mixing with a homogenizer at high speed (e.g., 3000-5000 rpm) for 5-10 minutes to form a fine, uniform emulsion.
-
Cooling: Transfer the emulsion to a slower overhead mixer and continue to stir gently while it cools to room temperature. This prevents the emulsion from breaking and ensures a smooth texture.
-
Final Additions: When the cream has cooled to below 40°C, add the Phenoxyethanol and mix until uniform.
-
Final Steps: Check the final pH and adjust if necessary. Homogenize the final product for a short period at low speed to ensure uniformity.
Quality Control and Characterization
Rigorous quality control (QC) is essential to ensure the formulation is safe, stable, and performs as intended.[18][19] Regulatory bodies like the FDA and EMA provide guidelines for the characterization of topical products.[20][21][22]
| Test Parameter | Methodology | Purpose |
| Appearance | Organoleptic evaluation (color, odor, clarity, texture). | Ensures batch-to-batch consistency and aesthetic acceptability. |
| pH | Potentiometric measurement with a calibrated pH meter. | Skin compatibility and stability of pH-sensitive ingredients (e.g., carbomers). |
| Viscosity | Rotational viscometer (e.g., Brookfield type) at controlled temperature. | Measures flow properties, which affect spreadability and product feel. |
| Assay (API Content) | HPLC with UV or Fluorescence detection.[23][24] | Confirms the correct dosage of the active ingredient. A typical method involves a C18 column with a water/acetonitrile mobile phase.[24] |
| Content Uniformity | Assay of multiple samples from a single batch. | Ensures the API is evenly distributed throughout the product.[18] |
| Microbial Limits | Testing for total aerobic count and absence of specified pathogens per USP <61>/<62>. | Ensures product safety and freedom from microbial contamination.[19] |
| In Vitro Release Test (IVRT) | Franz Diffusion Cell system using a synthetic membrane (e.g., polysulfone). | Measures the rate and extent of API release from the formulation; a critical performance indicator.[25] |
Diagram: Mechanism of Penetration Enhancement
This diagram illustrates how this compound (a terpene itself) and other enhancers can facilitate skin penetration.
Caption: Disruption of stratum corneum lipids to enhance API delivery.
Conclusion
The successful formulation of this compound for topical application is a multifactorial process that hinges on a deep understanding of its physicochemical properties and a rational approach to excipient and vehicle selection. By leveraging appropriate solvent systems, penetration enhancers, and dosage forms such as hydrogels and O/W creams, its potent therapeutic activities can be effectively harnessed. The protocols and quality control measures outlined in this guide provide a robust framework for researchers to develop stable, safe, and efficacious topical products. Adherence to these scientific principles is critical for translating the promise of this versatile molecule into tangible therapeutic benefits.
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High-Throughput Screening of 5-Isopropyl-3-methylphenol Derivatives: A Protocol for Identifying Novel Bioactive Compounds
An Application Note for Drug Discovery Professionals
Abstract
5-Isopropyl-3-methylphenol, commonly known as thymol, and its structural derivatives represent a promising class of natural product-derived molecules with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3] The vast chemical space accessible through synthetic modification of the thymol scaffold necessitates a robust and efficient method for identifying lead candidates. High-Throughput Screening (HTS) provides the necessary scale and speed to interrogate large libraries of these derivatives against specific biological targets.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing an HTS campaign for this compound derivatives. We delve into the critical aspects of assay development, present a detailed, automated workflow, and outline a rigorous data analysis and hit validation cascade.
Introduction: The Rationale for Screening Thymol Derivatives
Thymol, a monoterpenoid phenol, is a privileged scaffold in medicinal chemistry.[1][3] Its inherent bioactivity and favorable safety profile make it an ideal starting point for generating novel chemical entities. Synthetic modifications can enhance potency, improve selectivity, and optimize pharmacokinetic properties. For example, studies have shown that specific derivatives exhibit enhanced antibacterial efficacy against pathogenic strains like methicillin-resistant Staphylococcus aureus (MRSA).[6][7]
The primary challenge lies in efficiently navigating the extensive libraries of these novel derivatives to pinpoint compounds with the desired biological effect. HTS is the cornerstone of modern drug discovery, enabling the rapid assessment of tens of thousands to millions of compounds.[8][9] By miniaturizing and automating biological assays, HTS campaigns can quickly identify "hits"—compounds that modulate a biological target or pathway of interest—which then serve as the starting point for lead optimization.[10][11] This guide provides the technical framework for applying HTS methodologies to unlock the therapeutic potential of this compound derivatives.
Assay Development and Miniaturization: The Foundation of a Successful Screen
The success of any HTS campaign is contingent upon the development of a robust, reproducible, and scalable assay. The choice of assay format is dictated by the therapeutic goal and the biological question being asked.
Causality in Assay Selection:
-
Biochemical Assays: These assays are ideal when the molecular target is known and purified (e.g., a specific enzyme like a kinase or protease).[9] They measure the direct interaction between the compound and the target, offering a clear mechanistic readout. However, they do not provide information on cell permeability or off-target effects.
-
Cell-Based Assays: These are essential for evaluating a compound's effect within a biologically relevant context.[12][13] They can measure complex cellular responses like cell viability, cytotoxicity, gene expression, or signaling pathway modulation.[14][15] For screening thymol derivatives for antimicrobial activity, a cell-based viability assay is the most direct approach.[16] For anti-inflammatory potential, one might use a reporter assay to measure the inhibition of a key inflammatory pathway, such as NF-κB activation.[17]
Miniaturization and Automation: To achieve high throughput, assays are miniaturized from standard lab formats to multi-well plates, typically 384- or 1536-well formats.[4] This reduces the consumption of expensive reagents and valuable compound stocks.[18] Automation is critical for ensuring precision and reproducibility at this scale. Robotic liquid handlers perform tasks like compound dispensing, reagent addition, and plate transfers with minimal human intervention, thereby reducing variability.[4][18][19]
The High-Throughput Screening Workflow
An HTS campaign is a highly orchestrated process that integrates automation, robotics, and data management.[5][9] The workflow is designed to maximize efficiency and data quality.
Caption: Automated HTS workflow from compound library to primary hit list.
Data Analysis, Hit Identification, and Validation
Raw data from an HTS campaign requires rigorous statistical analysis to identify genuine hits and discard false positives.[20]
4.1. Quality Control (QC) Each assay plate must pass QC before its data is considered for analysis.[21] This is a self-validating step to ensure the reliability of the screen. The Z-factor (Z') is a statistical parameter that is widely used to quantify the quality of an HTS assay.[22]
| Parameter | Formula | Acceptance Criteria | Rationale |
| Z'-Factor | 1 - [ (3σpos + 3σneg) / |μpos - μneg| ] | Z' ≥ 0.5 | Indicates a large separation band between positive (pos) and negative (neg) controls, signifying a robust and reliable assay. |
| Signal-to-Background (S/B) | μpos / μneg | > 5 (assay dependent) | Measures the dynamic range of the assay. |
| Coefficient of Variation (%CV) | (σ / μ) * 100 | < 15% for controls | Measures the variability of the control signals across the plate. |
4.2. Hit Identification A "hit" is a compound that demonstrates a desired level of activity in the primary screen.[11] The hit identification threshold is typically set based on the statistical distribution of the entire library's activity. A common method is to define a hit as any compound whose activity is greater than three standard deviations from the mean activity of the library.
4.3. Hit Validation Cascade Primary hits must undergo a series of secondary and orthogonal assays to confirm their activity, determine their potency, and rule out non-specific mechanisms.[23][24] This validation process is crucial for eliminating false positives and prioritizing the most promising compounds for further development.[23]
Caption: Decision workflow for hit validation and lead prioritization.
Detailed Protocol: Antimicrobial HTS of Thymol Derivatives
This protocol details a cell-based HTS assay to identify thymol derivatives with antibacterial activity against Staphylococcus aureus. The assay uses a resazurin-based reagent, which measures metabolic activity as an indicator of cell viability.[14] Viable, metabolically active cells reduce blue resazurin to pink, fluorescent resorufin.
5.1. Materials and Reagents
-
Compound Library: this compound derivatives library (10 mM in DMSO).
-
Bacterial Strain: Staphylococcus aureus (e.g., ATCC® 29213™).
-
Growth Medium: Tryptic Soy Broth (TSB).
-
Assay Plates: 384-well, black, clear-bottom, sterile, tissue culture-treated plates.
-
Reagents: Resazurin sodium salt solution, DMSO.
-
Controls: Vancomycin (positive control), DMSO (negative/vehicle control).
-
Equipment: Automated liquid handler, multi-mode microplate reader (fluorescence), automated incubator, acoustic dispenser.
5.2. Step-by-Step Methodology
Step 1: Compound Plating (Day 1)
-
Using an acoustic liquid handler, dispense 50 nL of each thymol derivative from the 10 mM stock library plate into the corresponding wells of a 384-well assay plate. This results in a final assay concentration of 10 µM in a 50 µL volume.
-
Dispense 50 nL of Vancomycin (10 mM stock) into positive control wells.
-
Dispense 50 nL of DMSO into negative control wells.
Step 2: Bacterial Culture Preparation (Day 1)
-
Inoculate 50 mL of TSB with a single colony of S. aureus.
-
Incubate overnight at 37°C with shaking (200 rpm).
Step 3: Bacterial Seeding (Day 2)
-
Measure the optical density (OD600) of the overnight culture.
-
Dilute the culture in fresh TSB to an OD600 of 0.001. This dilution must be optimized to ensure logarithmic growth during the incubation period.
-
Using an automated liquid handler, dispense 50 µL of the diluted bacterial suspension into each well of the compound-containing assay plates.
Step 4: Incubation (Day 2)
-
Seal the plates to prevent evaporation.
-
Incubate the plates for 18 hours at 37°C.
Step 5: Viability Assay and Signal Detection (Day 3)
-
Prepare a fresh 0.015% (w/v) resazurin solution in phosphate-buffered saline (PBS) and filter-sterilize.
-
Add 5 µL of the resazurin solution to each well of the assay plates.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Read the fluorescence on a multi-mode plate reader (Excitation: 560 nm, Emission: 590 nm).
Step 6: Data Analysis (Day 3)
-
Calculate the Z'-factor for each plate to ensure data quality.
-
Normalize the data. The signal from the negative control (DMSO, 100% viability) and positive control (Vancomycin, 0% viability) are used to calculate the percent inhibition for each test compound.
-
% Inhibition = 100 * (1 - [Signal_Compound - Signal_Pos] / [Signal_Neg - Signal_Pos])
-
-
Identify primary hits as compounds exhibiting >50% inhibition (or a statistically defined threshold).
Conclusion
The combination of a diverse chemical library of this compound derivatives with a robust, automated high-throughput screening platform provides a powerful engine for modern drug discovery. The methodologies and protocols outlined in this guide offer a validated framework for identifying novel bioactive compounds. By emphasizing the causality behind assay design and incorporating a stringent hit validation cascade, researchers can efficiently translate the potential of this versatile natural product scaffold into confirmed leads for therapeutic development.
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- ResearchGate. (2021). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. ([Link])
- FAO AGRIS. (2020). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. ([Link])
- ResearchGate. (2021). The recent development of thymol derivative as a promising pharmacological scaffold. ([Link])
- ACS Omega. (2019). Development of a Robust and Quantitative High-Throughput Screening Method for Antibiotic Production in Bacterial Libraries. ([Link])
- Ahmad, A., et al. (2024). Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria. Frontiers in Chemistry, 12, 1322929. ([Link])
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- Lee, J. H., et al. (2019). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. International Journal of Molecular Sciences, 20(18), 4410. ([Link])
- Bentham Science Publishers. (2024).
- Nagoor Meeran, M. F., et al. (2017). Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. Frontiers in Pharmacology, 8, 380. ([Link])
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Application Notes & Protocols: Electrophysiological Characterization of 5-Isopropyl-3-methylphenol
Introduction: A Phenolic Modulator of Ion Channels
5-Isopropyl-3-methylphenol, also known as Isopropyl m-cresol, is a phenolic monoterpenoid belonging to a class of compounds that includes the well-studied isomers thymol and carvacrol.[1][2][3] These molecules, primarily found in essential oils of plants like thyme and oregano, are recognized for their broad biological activities.[4][5] From an electrophysiological standpoint, this class of compounds is particularly compelling due to its ability to modulate a diverse array of ion channels, which are fundamental to cellular excitability, signaling, and homeostasis.
Initial research on its structural isomers provides a predictive framework for the targets of this compound. Key targets include members of the Transient Receptor Potential (TRP) channel family, such as TRPA1, which are critical for sensory perception, and ligand-gated ion channels like the γ-aminobutyric acid type A (GABA-A) receptors, the primary mediators of inhibitory neurotransmission in the central nervous system.[4][6] Furthermore, effects on voltage-gated calcium (CaV) and potassium (KV) channels have also been documented for related compounds, suggesting a broad modulatory profile.[7][8]
This guide provides a detailed framework for investigating the electrophysiological properties of this compound, explaining the causality behind protocol design and offering robust methodologies for characterizing its effects on key ion channel targets.
Principal Molecular Targets and Mechanisms of Action
This compound is hypothesized to interact with multiple ion channel families. The diagram below illustrates its primary putative targets based on evidence from closely related structural isomers. Understanding these targets is the first step in designing rigorous electrophysiological experiments.
Caption: Overview of the primary molecular targets and resulting electrophysiological effects of this compound.
Application Note 1: Characterizing TRPA1 Channel Activation using Whole-Cell Patch-Clamp
Scientific Rationale
Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel known as a sensor for irritant and pungent compounds. Thymol and carvacrol are established TRPA1 activators.[6] The whole-cell patch-clamp technique is the gold standard for this investigation as it allows for direct measurement of the ion flow through all TRPA1 channels on a cell's surface, providing high-resolution data on activation kinetics and concentration-dependency.[9][10] We utilize a heterologous expression system (e.g., HEK293 cells stably expressing human TRPA1) to isolate the activity of the channel of interest, eliminating confounding currents from other native channels. Voltage ramps are employed to study the characteristic outward rectification of TRP channels.[11]
Experimental Workflow: Patch-Clamp Analysis
Caption: Positive allosteric modulation of a GABA-A receptor, leading to potentiated chloride current.
Detailed Protocol: Two-Electrode Voltage Clamp
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.
-
Prepare cRNA for the desired GABA-A receptor subunits (e.g., human α₁, β₂, γ₂) from linearized cDNA templates.
-
Microinject oocytes with ~50 nL of the cRNA mixture.
-
Incubate the injected oocytes for 2-5 days at 18°C in ND96 solution to allow for receptor expression.
-
-
Solution Preparation:
-
ND96 Recording Buffer (in mM): 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES. Adjust pH to 7.5 with NaOH.
-
GABA Stock: Prepare a 100 mM GABA stock in ND96 buffer. Determine the EC₁₀-EC₂₀ concentration for your expressed receptor construct (this is a sub-maximal concentration that will allow for potentiation to be observed).
-
Compound Stock: Prepare a 100 mM stock of this compound in DMSO. Dilute to final concentrations in ND96 buffer containing the EC₁₀-EC₂₀ concentration of GABA.
-
-
Recording Procedure:
-
Place an oocyte in the recording chamber and perfuse with ND96 buffer.
-
Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ), one for voltage clamping and one for current recording.
-
Clamp the oocyte membrane potential at -60 mV.
-
Establish a stable baseline current in ND96 buffer.
-
Apply the EC₁₀-EC₂₀ concentration of GABA alone and record the peak inward current.
-
Wash the oocyte with ND96 buffer until the current returns to baseline.
-
Co-apply the EC₁₀-EC₂₀ GABA concentration along with the test concentration of this compound.
-
Record the peak inward current. The increase in current amplitude compared to GABA alone is the measure of potentiation.
-
Repeat for a range of compound concentrations to generate a concentration-response curve.
-
-
Data Analysis:
-
Calculate the percent potentiation for each concentration using the formula: ((I_GABA+Compound / I_GABA) - 1) * 100, where I is the peak current amplitude.
-
Plot the percent potentiation against the compound concentration and fit with the Hill equation to determine the EC₅₀ for potentiation.
-
Data Interpretation
A leftward shift in the GABA concentration-response curve in the presence of a fixed concentration of this compound is the hallmark of positive allosteric modulation.
| Condition | GABA EC₅₀ (μM) | Max Response | Interpretation |
| GABA alone | 15 ± 3 | 100% | Baseline receptor affinity |
| GABA + 50 μM this compound | 4 ± 1 (Hypothetical) | ~100% | Increased affinity for GABA |
Note: Data are hypothetical, based on similar effects observed for thymol.[4]
Critical Considerations & Troubleshooting
-
Solvent Effects: Always run a vehicle control (e.g., 0.1% DMSO in recording buffer) to ensure the solvent does not have an effect on the ion channels being studied.
-
Compound Solubility: Phenolic compounds can have limited aqueous solubility. Visually inspect solutions for precipitation. If solubility is an issue, consider using a solubilizing agent like cyclodextrin, but ensure it is also tested alone as a control.
-
Off-Target Effects: Be aware that at higher concentrations (>100 µM), this class of compounds may inhibit voltage-gated channels. [7][12]If studying neuronal excitability in current-clamp mode, observed effects could be a composite of actions at multiple targets. Voltage-clamp experiments isolating specific channel types are crucial for mechanistic clarity.
-
Reversibility: Thorough washout between compound applications is essential to determine if the effect is reversible. Incomplete washout can lead to an overestimation of potency.
References
- Almanaityte, M., et al. (2020). Effect of Carvacrol, TRP Channels Modulator, on Cardiac Electrical Activity. PubMed.
- Nilius, B., & Flockerzi, V. (Eds.). (2011). Electrophysiological Methods for the Study of TRP Channels. TRP Channels. CRC Press/Taylor & Francis.
- Szentesi, P., et al. (2004). Effect of thymol on kinetic properties of Ca and K currents in rat skeletal muscle. BMC Pharmacology.
- Nilius, B., & Flockerzi, V. (Eds.). (2011). Electrophysiological Methods for the Study of TRP Channels. PubMed.
- Szentesi, P., et al. (2004). Effect of thymol on kinetic properties of Ca and K currents in rat skeletal muscle. PMC.
- Pabbidi, R. M., & Shapiro, M. S. (2013). Methods Used for Studying TRP Channel Functions in Sensory Neurons. NCBI.
- OmicsDI. (2020). Effect of Carvacrol, TRP Channels Modulator, on Cardiac Electrical Activity. OmicsDI.
- Magyar, J., et al. (2004). Effects of thymol on calcium and potassium currents in canine and human ventricular cardiomyocytes. Tudóstér.
- BioMed Central. (2004). Effect of thymol on kinetic properties of Ca and K currents in rat skeletal muscle. BMC Pharmacology.
- Stoelzle-Feix, S., et al. (2018). Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. PubMed Central.
- Priestley, C. M., et al. (2003). Thymol, a constituent of thyme essential oil, is a positive allosteric modulator of human GABAA receptors and a homo-oligomeric GABA receptor from Drosophila melanogaster. PubMed Central.
- ResearchGate. (2011). Electrophysiological Methods for the Study of TRP Channels. ResearchGate.
- Bormann, J., & Kettenmann, H. (1988). Patch-clamp study of gamma-aminobutyric acid receptor Cl- channels in cultured astrocytes. PNAS.
- Jeon, W., et al. (2018). Carvacrol Attenuates Hippocampal Neuronal Death after Global Cerebral Ischemia via Inhibition of Transient Receptor Potential Melastatin 7. PubMed.
- Muallem, S., et al. (2009). Methods to Study TRPC Channel Regulation by Interacting Proteins. NCBI.
- Bianchi, M. T., et al. (2009). Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study. PMC.
- ResearchGate. (2020). Effect of Carvacrol, TRP Channels Modulator, on Cardiac Electrical Activity. ResearchGate.
- Molecular Devices. (n.d.). Comparison of Cell Expression Formats for the Characterization of GABAA Channels Using a Microfluidic Patch Clamp System. Molecular Devices.
- Khalili, A., et al. (2018). Carvacrol Ameliorates Pathological Cardiac Hypertrophy in Both In-vivo and In-vitro Models. Iranian Journal of Pharmaceutical Research.
- da Silva, G. C., et al. (2024). 5-Isopropyl-2-methylphenol enhances penile function in spontaneously hypertensive rats. Journal of Applied Pharmaceutical Science.
- Lee, S. P., et al. (2008). Thymol and related alkyl phenols activate the hTRPA1 channel. PMC.
- BioCrick. (n.d.). 5-Isopropyl-2-methylphenol. BioCrick.
- Unilong. (2023). Do You Know 4-ISOPROPYL-3-METHYLPHENOL? Unilong.
- Kim, M., et al. (2022). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. PMC.
- Cheméo. (n.d.). Chemical Properties of this compound. Cheméo.
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Application Note: 5-Isopropyl-3-methylphenol as a Reference Standard in Analytical Chemistry
Abstract
This document provides a comprehensive technical guide on the use of 5-Isopropyl-3-methylphenol (CAS No. 3228-03-3) as an analytical reference standard. As an important isomer of thymol and carvacrol, accurate quantification of this compound is critical in quality control and research within the pharmaceutical, food, flavor, and cosmetic industries. This guide details the compound's essential physicochemical properties, protocols for safe handling and storage, and validated methodologies for its quantification using High-Performance Liquid Chromatography (HPLC) and identification by Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to be self-validating, incorporating system suitability tests and calibration procedures to ensure data integrity and trustworthiness, aligning with the principles of modern analytical chemistry.
Introduction: The Analytical Significance of this compound
This compound, also known as 5-isopropyl-m-cresol, is a phenolic organic compound.[1][2] It is structurally isomeric with the more commonly known thymol (2-isopropyl-5-methylphenol) and carvacrol (5-isopropyl-2-methylphenol), all of which are found in the essential oils of various plants.[3] The distinct biological and aromatic properties of these isomers necessitate precise analytical methods to differentiate and quantify them. In regulated industries, the use of a well-characterized, high-purity reference standard is fundamental for:
-
Accurate Quantification: Ensuring that the measured amount of the analyte in a sample is true and correct.
-
Method Validation: Establishing the performance characteristics of an analytical procedure (e.g., linearity, accuracy, precision).
-
Quality Control: Verifying that products meet their specified concentration of active ingredients or components.
-
Identity Confirmation: Positively identifying the compound against a known standard, which is particularly crucial when dealing with isomers that may have similar properties.[3]
This guide provides the foundational knowledge and actionable protocols for researchers and quality control analysts to effectively utilize this compound as a reference standard.
Physicochemical and Safety Data
A thorough understanding of the reference standard's properties is paramount for its correct use and storage.
Physicochemical Properties
The key properties of this compound are summarized below.[4][5]
| Property | Value | Source |
| CAS Number | 3228-03-3 | [6][7] |
| Molecular Formula | C₁₀H₁₄O | [2] |
| Molecular Weight | 150.22 g/mol | [2] |
| Synonyms | 5-isopropyl-m-cresol, 3-isopropyl-5-methylphenol, 3-methyl-5-(1-methylethyl)phenol | [1][4] |
| Appearance | Off-White Gel or Solid | [4] |
| Melting Point | 49-51 °C | [4] |
| Boiling Point | 241 °C | [4] |
| Solubility | Good solubility in organic solvents like ethanol, methanol, and chloroform. Limited aqueous solubility. | [4] |
| pKa | 10.14 ± 0.10 (Predicted) | [4] |
Safety, Handling, and Storage
As a phenolic compound, this compound requires careful handling to ensure laboratory safety and maintain the integrity of the reference standard.
-
Safety Precautions: Causes skin irritation and serious eye damage.[8][9] Always handle in a well-ventilated area or a chemical fume hood.[6][10] Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, chemical-resistant gloves (e.g., Nitrile rubber), and a lab coat.[9][11]
-
Handling: Avoid all personal contact, including inhalation of dust or vapors.[12] After handling, wash hands and any exposed skin thoroughly.[6]
-
Storage Conditions: To prevent degradation from oxidation or light exposure, the reference standard should be stored in a tightly sealed, amber glass container under an inert atmosphere.[12] Recommended storage is in a refrigerator (2-8°C) in a cool, dry, and dark place.[4]
-
Disposal: Dispose of contents and container in accordance with all local, regional, and national regulations.
Preparation of Standard Solutions
The accuracy of any analysis begins with the precise preparation of standard solutions. The following protocol ensures the integrity of the calibration standards.
Protocol 3.1: Preparation of Stock and Working Standards
-
Objective: To prepare a primary stock solution of this compound at a concentration of 1000 µg/mL and a series of working standards for calibration.
-
Materials:
-
This compound reference standard
-
HPLC-grade methanol
-
Class A volumetric flasks (10 mL, 50 mL, 100 mL)
-
Calibrated analytical balance
-
-
Procedure (Stock Solution - 1000 µg/mL):
-
Allow the reference standard container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Accurately weigh approximately 25 mg of the this compound reference standard.
-
Quantitatively transfer the weighed standard into a 25 mL Class A volumetric flask.
-
Add approximately 15 mL of HPLC-grade methanol and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature, then dilute to the mark with methanol.
-
Cap the flask and invert it at least 15 times to ensure homogeneity. This is the Stock Solution A (1000 µg/mL) .
-
-
Procedure (Working Standards):
-
Prepare working standards by performing serial dilutions from Stock Solution A using HPLC-grade methanol. For a typical calibration curve ranging from 1 µg/mL to 50 µg/mL, standards can be prepared as outlined in the table below.
-
| Target Concentration (µg/mL) | Volume of Stock/Intermediate (mL) | Final Volume (mL) |
| 100 (Intermediate) | 10 mL of Stock A | 100 |
| 50 | 5 mL of 100 µg/mL | 10 |
| 25 | 2.5 mL of 100 µg/mL | 10 |
| 10 | 1 mL of 100 µg/mL | 10 |
| 5 | 5 mL of 10 µg/mL | 10 |
| 1 | 1 mL of 10 µg/mL | 10 |
-
Storage: Store the stock and working solutions in amber glass vials at 2-8°C. Stock solutions are typically stable for several weeks, but stability should be verified.
Application Protocol: Quantification by HPLC-UV
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a robust and widely used method for the quantification of phenolic compounds in various matrices.[13][14]
Principle of the Method
The method utilizes a C18 stationary phase, which is non-polar, and a polar mobile phase. This compound, being moderately non-polar, is retained on the column and then eluted by the mobile phase. Quantification is achieved by measuring the absorbance of the analyte at its maximum absorption wavelength (λmax), typically around 274-278 nm for phenols, and comparing it to a calibration curve generated from the reference standards.[13][15]
Experimental Workflow for HPLC Analysis
Caption: HPLC workflow from preparation to final report.
Protocol 4.1: HPLC-UV Quantification
-
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector |
| Analytical Column | C18, 4.6 x 150 mm, 5 µm particle size (or similar) |
| Mobile Phase | Acetonitrile:Water (50:50, v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C[15] |
| Detection Wavelength | 278 nm[15] |
| Injection Volume | 10 µL |
-
System Preparation and Equilibration:
-
Prepare the mobile phase, filter through a 0.45 µm membrane filter, and degas by sonication or helium sparging.
-
Install the analytical column and purge the system with the mobile phase.
-
Equilibrate the column by running the mobile phase at the set flow rate for at least 30 minutes or until a stable baseline is achieved.
-
-
System Suitability Testing (SST):
-
Rationale: SST is a critical step to verify that the chromatographic system is performing adequately for the intended analysis.
-
Inject a mid-concentration standard (e.g., 10 µg/mL) five or six consecutive times.
-
Calculate the following parameters:
-
Repeatability: The relative standard deviation (%RSD) of the peak areas should be ≤ 2.0%.
-
Tailing Factor (T): Should be between 0.8 and 1.5.
-
Theoretical Plates (N): Should be ≥ 2000.
-
-
-
Calibration and Sample Analysis:
-
Inject the prepared working standards in ascending order of concentration.
-
Generate a calibration curve by plotting peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Inject the sample preparations. Ensure the sample response falls within the linear range of the calibration curve. If necessary, dilute the sample and re-inject.
-
-
Data Processing and Calculation:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Integrate the peak area of the analyte.
-
Calculate the concentration of this compound in the original sample using the linear regression equation from the calibration curve, accounting for all dilution factors.
-
Application Protocol: GC-MS Identification
Gas Chromatography combined with Mass Spectrometry (GC-MS) is the gold standard for the definitive identification of volatile and semi-volatile compounds. It is particularly effective for distinguishing between isomers based on subtle differences in their fragmentation patterns and retention times.[3]
Principle of the Method
The sample is injected into a heated port, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates compounds based on their boiling points and interaction with the stationary phase. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by Electron Impact, EI) and fragmented. The resulting mass spectrum is a unique fingerprint that can be compared to a spectral library or a contemporaneously run reference standard for positive identification.[16]
Experimental Workflow for GC-MS Analysis
Caption: GC-MS workflow for compound identification.
Protocol 5.1: GC-MS Identification
-
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC-MS System | Gas Chromatograph with Mass Selective Detector |
| Analytical Column | DB-5ms, HP-5ms, or similar non-polar column (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injection Port Temp. | 250 °C |
| Injection Mode | Split (e.g., 50:1) or Splitless, depending on concentration |
| Oven Program | 60 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Scan Range | 40-300 amu |
-
System Preparation and Tuning:
-
Ensure the system is leak-free and has been properly tuned according to the manufacturer's specifications (e.g., using PFTBA).
-
Condition the column if it is new or has not been used recently.
-
-
Analysis:
-
Prepare a standard solution of this compound (e.g., 10-20 µg/mL) in a volatile solvent like hexane or ethyl acetate.
-
Inject 1 µL of the reference standard to determine its retention time (RT) and acquire its mass spectrum.
-
Inject 1 µL of the prepared sample solution.
-
-
Data Processing and Identification:
-
Compare the retention time of the peak of interest in the sample chromatogram to the RT of the reference standard. They should match within a narrow window (e.g., ±0.05 min).
-
Extract the mass spectrum of the sample peak and compare it to the mass spectrum of the reference standard. The fragmentation patterns should be a close match.
-
For further confirmation, the acquired spectrum can be compared against a commercial spectral library (e.g., NIST, Wiley). A high match factor provides strong evidence of the compound's identity. The mass spectra of thymol isomers are often very similar, making a direct comparison to a contemporaneously run standard the most reliable method for identification.[3]
-
References
- Chemical Properties of this compound (CAS 3228-03-3). (n.d.). Cheméo.
- SAFETY DATA SHEET - 4-Isopropyl-3-methylphenol. (2016). Chem Service. [Link]
- SAFETY DATA SHEET - 4-Isopropyl-3-methylphenol. (n.d.). ZHE JIANG IDEAL BIOTECH CO.,LTD. [Link]
- Pérez-Bernal, J. L., et al. (2018). Extraction-free colorimetric determination of thymol and carvacrol isomers in essential oils by pH-dependent formation of gold nanoparticles. Microchimica Acta. [Link]
- Porcaro, P. J., & Johnston, V. D. (1962). Determination of Thymol Isomers by Gas Liquid Chromatography Using Lanolin. Analytical Chemistry. [Link]
- Material Safety Data Sheet - 5-Isopropyl-2-methylphenol. (n.d.). Cole-Parmer. [Link]
- 3-Isopropyl-5-methylphenol (CAS 3228-03-3) – Thermophysical Properties. (n.d.). Chemcasts.
- The Identification and Quantitation of Thymol and its 4 Isomers in Essential Oil of Citrus Kinokuni Tanaka Peel. (2014). Journal of Chemical and Pharmaceutical Research. [Link]
- Gebert, T., & Crawford, G. (n.d.).
- Safety Data Sheet: 5-Isopropyl-2-methyl-phenol. (n.d.). Carl ROTH. [Link]
- Foudah, A. I., et al. (2022). Determination of Thymol in Commercial Formulation, Essential Oils, Traditional, and Ultrasound-Based Extracts of Thymus vulgaris and Origanum vulgare Using a Greener HPTLC Approach. Molecules. [Link]
- Continuous and Automatic Analysis of 58 Organic Solvents in a Work Environment. (n.d.).
- ortho-cymen-5-ol 4-isopropyl-3-methylphenol. (n.d.). The Good Scents Company.
- 5-Isopropyl-m-cresol. (n.d.). PubChem.
- Analysis of Active Ingredient Isopropyl Methylphenol in Medicated Soaps by Reversed Phase Chromatography. (n.d.). LabRulez LCMS.
- THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition. (2015). Agilent. [Link]
- GCMS Profiling Analysis of Five Different Solvent Leaf Extracts of Eupatorium Triplinerve Vahl. (2022). International Journal for Research in Applied Science and Engineering Technology. [Link]
- Method 8041A: Phenols by Gas Chromatography. (2007). United States Environmental Protection Agency. [Link]
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- 13. Measuring and monitoring thymol in solution using high performance liquid chromatography - American Chemical Society [acs.digitellinc.com]
- 14. Determination of Thymol in Commercial Formulation, Essential Oils, Traditional, and Ultrasound-Based Extracts of Thymus vulgaris and Origanum vulgare Using a Greener HPTLC Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lcms.labrulez.com [lcms.labrulez.com]
- 16. ijisrt.com [ijisrt.com]
Application Notes and Protocols for the Synthesis of 5-Isopropyl-3-methylphenol Analogs for Structure-Activity Relationship Studies
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and structure-activity relationship (SAR) analysis of 5-isopropyl-3-methylphenol (isothymol) analogs. Thymol and its isomers, as naturally occurring phenolic compounds, have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antioxidant, anti-inflammatory, and antitumor effects.[1][2][3] The strategic modification of the thymol scaffold is a promising avenue for the development of novel therapeutic agents with enhanced potency and selectivity.[4][5] This guide details robust synthetic protocols, explains the rationale behind experimental designs, and outlines methodologies for biological evaluation to establish clear SAR.
Introduction: The Therapeutic Potential of the Thymol Scaffold
Thymol (2-isopropyl-5-methylphenol) and its isomers are privileged structures in medicinal chemistry, largely due to their diverse biological activities.[1][5] The phenolic hydroxyl group is a key pharmacophore, contributing significantly to the antioxidant and antimicrobial properties of these molecules.[1] The isopropyl and methyl substituents on the aromatic ring also play a crucial role in modulating lipophilicity and target interaction. Structure-activity relationship studies have indicated that modifications at various positions of the thymol ring can lead to compounds with improved biological profiles.[4][6]
This guide focuses on the synthesis of analogs of this compound (isothymol), a structural isomer of thymol. By systematically modifying the substituents on the phenolic ring, researchers can explore the chemical space around this scaffold to identify key structural features that govern biological activity. The ultimate goal is to generate a library of compounds for screening and to develop a predictive SAR model for the rational design of more potent and specific drug candidates.
Strategic Synthesis of this compound Analogs
The synthesis of a library of this compound analogs requires a versatile and efficient synthetic strategy. A common and effective approach involves the functionalization of a pre-formed phenolic core. This allows for the late-stage introduction of diverse chemical moieties, facilitating the rapid generation of a compound library.
General Synthetic Scheme
A convergent synthetic approach is often preferred for library synthesis. The following scheme outlines a general strategy for the preparation of this compound analogs starting from commercially available 3-methylphenol.
Caption: General synthetic workflow for this compound analogs.
Causality Behind Experimental Choices:
-
Step 1: Isopropylation: The initial isopropylation of 3-methylphenol is a crucial step to introduce the isopropyl group at the desired position. The use of an acid catalyst like phosphoric acid with propene is a common and cost-effective method for this alkylation.[7]
-
Step 2a: Electrophilic Aromatic Substitution: This classic method allows for the direct introduction of various functional groups onto the aromatic ring. The positions of substitution will be directed by the existing hydroxyl, methyl, and isopropyl groups.
-
Step 2b: Cross-Coupling Reactions: For more complex modifications, the phenol can be first converted to a triflate or halide, which then serves as a handle for various palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide array of aryl, heteroaryl, and alkyl groups.[8]
Detailed Protocol: Synthesis of 4-Bromo-5-isopropyl-3-methylphenol
This protocol provides a detailed procedure for the synthesis of a key intermediate, 4-bromo-5-isopropyl-3-methylphenol, which can be further functionalized.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Sodium thiosulfate
-
Sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS (1.05 eq) portion-wise to the stirred solution over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 4-bromo-5-isopropyl-3-methylphenol.
Self-Validation: The purity and identity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic isotopic pattern of bromine in the mass spectrum will provide strong evidence for successful bromination.
Structure-Activity Relationship (SAR) Studies
Once a library of analogs has been synthesized, the next critical step is to evaluate their biological activity to establish a clear SAR. The choice of biological assays will depend on the therapeutic target of interest. For the purposes of this guide, we will focus on antimicrobial and antioxidant activities, which are well-documented for thymol and its derivatives.[1][9]
Biological Evaluation Protocols
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10] The broth microdilution method is a widely used and reliable technique for determining MIC values.[11][12][13]
Materials:
-
Synthesized analogs
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)[13]
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of each synthesized analog in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform a serial two-fold dilution of each compound in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard and dilute it to the appropriate final concentration in MHB.
-
Add the bacterial suspension to each well containing the diluted compounds.
-
Include positive (bacteria in MHB without compound) and negative (MHB only) controls.
-
Incubate the plates at 37 °C for 16-20 hours.[12]
-
Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm using a plate reader. The MIC is the lowest concentration that shows no visible growth.[11][14]
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of compounds.[15][16][17]
Materials:
-
Synthesized analogs
-
DPPH solution in methanol
-
Methanol
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare stock solutions of the synthesized analogs and a positive control (e.g., ascorbic acid or Trolox) in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add varying concentrations of the test compounds and the positive control to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a plate reader.
-
The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.
Data Presentation and SAR Interpretation
The data obtained from the biological assays should be organized in a clear and concise manner to facilitate SAR analysis. A table summarizing the structures of the analogs and their corresponding biological activities is highly recommended.
Table 1: Hypothetical SAR Data for this compound Analogs
| Compound ID | R¹ | R² | R³ | MIC (S. aureus) (µg/mL) | DPPH IC₅₀ (µM) |
| Isothymol | H | H | H | 64 | 85 |
| Analog 1 | Br | H | H | 16 | 72 |
| Analog 2 | NO₂ | H | H | 8 | 95 |
| Analog 3 | OCH₃ | H | H | 128 | 55 |
| Analog 4 | H | Br | H | 32 | 78 |
| Analog 5 | H | H | Br | 32 | 80 |
| Analog 6 | H | OCH₃ | H | 256 | 45 |
SAR Interpretation Workflow:
Caption: Workflow for structure-activity relationship analysis.
-
Antimicrobial Activity:
-
Introduction of an electron-withdrawing group at the R¹ position (Analog 1: Bromo, Analog 2: Nitro) appears to enhance antimicrobial activity against S. aureus.
-
An electron-donating group at the R¹ position (Analog 3: Methoxy) is detrimental to activity.
-
Bromination at the R² or R³ positions (Analogs 4 and 5) leads to a moderate increase in activity.
-
-
Antioxidant Activity:
-
The presence of electron-donating groups (Analogs 3 and 6: Methoxy) seems to improve antioxidant activity, as indicated by lower IC₅₀ values.
-
Electron-withdrawing groups (Analog 2: Nitro) may slightly decrease antioxidant activity.
-
These initial findings would guide the design of the next generation of analogs, for example, by exploring other electron-withdrawing groups at the R¹ position or combining beneficial substitutions.
Bioisosteric Replacement Strategies
In drug discovery, it is often necessary to modify a lead compound to improve its pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) while maintaining or enhancing its pharmacological activity. Bioisosteric replacement is a key strategy for achieving this.[18][19][20]
For phenolic compounds like the this compound analogs, the phenolic hydroxyl group can be a site of metabolic conjugation (e.g., glucuronidation), leading to rapid clearance.[20] Replacing the phenol with a suitable bioisostere can mitigate this issue.
Potential Bioisosteres for the Phenolic Hydroxyl Group:
-
Carboxamide: Can act as a hydrogen bond donor and acceptor, mimicking the interactions of the hydroxyl group.[18]
-
Hydroxamic acid: Another potential mimic of the phenol functionality.
-
N-acyl sulfonamide: Offers a different electronic profile while potentially retaining key interactions.
-
Difluoromethyl (CF₂H) group: Has been proposed as a bioisosteric replacement for the phenol group as it can act as a similar hydrogen bond donor.[21]
The synthesis of these bioisosteric analogs would involve different synthetic routes, often starting from a precursor where the phenolic hydroxyl group is replaced with a suitable functional group for elaboration (e.g., an amino or carboxyl group).
Conclusion
The systematic synthesis and evaluation of this compound analogs provide a powerful platform for the discovery of novel therapeutic agents. By employing robust synthetic strategies and well-defined biological assays, researchers can elucidate the structure-activity relationships that govern the pharmacological effects of this important class of compounds. The insights gained from SAR studies, coupled with strategic bioisosteric replacements, will pave the way for the rational design of drug candidates with optimized potency, selectivity, and pharmacokinetic profiles.
References
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- Thymol Derivatives as Antimalarial Agents: Synthesis, Activity Against Plasmodium falciparum, ADMET Profiling, and Molecular Docking Insights.MDPI.
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- (PDF) Synthesis, characterization, and antioxidant activity of thymol-based paracetamol analogues.
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- (PDF) Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. f. & Zoll.) Leaves Extract and Fractions.
- Thymol bioactivity: A review focusing on practical applic
- The effects on lipophilicity of replacing oxygenated functionality with their fluorin
- Correlation between Antimicrobial Activity Values and Total Phenolic Content/Antioxidant Activity in Rubus idaeus L.MDPI.
- Bioisosteres th
- Phenol (bio)isosteres in drug design and development.
- Process for the preparation of 5-isopropyl-3-methyl-phenol.
- This compound.Santa Cruz Biotechnology.
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- Synthesis of Phenols and Their Uses.International Journal of Innovative Research in Science, Engineering and Technology.
- Chemical Properties of this compound (CAS 3228-03-3).Cheméo.
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- 4. The recent development of thymol derivative as a promising pharmacological scaffold | Semantic Scholar [semanticscholar.org]
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Application of 5-Isopropyl-3-methylphenol in flavor and fragrance chemistry
An Application Guide to 5-Isopropyl-3-methylphenol in Flavor and Fragrance Chemistry
Introduction: Unveiling a Niche Phenolic for Sensory Innovation
In the vast palette of molecules available to flavorists and perfumers, phenols represent a class of aromatic compounds renowned for their potent and distinctive sensory characteristics, often described as medicinal, smoky, and spicy. Within this family, this compound (CAS No. 3228-03-3) emerges as a specialty chemical with unique potential.[1][2] Unlike its more ubiquitous isomers, thymol and carvacrol, this compound is less prevalent in nature, making it a valuable tool for synthetic and creative applications.[3][4]
This guide serves as a comprehensive technical resource for researchers and product developers. It moves beyond a simple recitation of properties to provide a Senior Application Scientist's perspective on its practical application, grounded in established chemical principles and analytical validation. We will explore its role not just as a direct sensory contributor but, more critically, as a versatile synthetic intermediate for crafting novel flavor and fragrance ingredients. The structural uniqueness of this compound, with its specific meta-substitution pattern, offers distinct steric and electronic properties that can be exploited to achieve sensory profiles unattainable with other phenolic isomers.
Physicochemical & Sensory Profile
A thorough understanding of a material's fundamental properties is the bedrock of successful application. This compound is a colorless liquid characterized by a phenolic framework that imparts woody and spicy aromas. Its solubility in organic solvents and limited aqueous solubility are key considerations for its incorporation into various matrices.
| Property | Value | Source(s) |
| CAS Number | 3228-03-3 | [1] |
| Synonyms | m-Cymen-5-ol, 3-Isopropyl-5-methylphenol | [1] |
| Molecular Formula | C₁₀H₁₄O | [5] |
| Molecular Weight | 150.22 g/mol | [1][5] |
| Appearance | Colorless liquid | |
| Sensory Profile | Woody, Spicy, Phenolic | |
| Solubility | Limited in water; soluble in organic solvents (e.g., ethanol) | |
| Storage | Store at 2-8°C in amber glass, protected from light and oxidation |
The primary value of this compound in modern perfumery lies in its function as a versatile building block, or synthetic intermediate. While its intrinsic woody-spicy character can be used as a minor modifier, its true potential is unlocked through chemical derivatization, allowing for the creation of novel captive aroma chemicals. The hydroxyl group is a prime reaction site for transformations like etherification and esterification, which can dramatically alter the olfactory profile by increasing molecular weight and modifying polarity.
Protocol 1: Synthesis of a Novel Woody-Amber Aroma Chemical via Etherification
This protocol details a hypothetical Williamson ether synthesis to convert this compound into a novel ether, potentially shifting its sensory profile from a sharp phenolic to a softer, more substantive woody-amber character. The choice of an alkylating agent with a branched or cyclic structure is deliberate, aiming to increase molecular complexity and substantivity on the skin.
Objective: To transform the phenolic starting material into a novel fragrance ether (5-(allyloxy)-1-isopropyl-3-methylbenzene) to modify and enhance its olfactory properties.
Materials:
-
This compound (98%+ purity)
-
Sodium hydride (60% dispersion in mineral oil)
-
Allyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Rotary evaporator, magnetic stirrer, heating mantle, condenser, dropping funnel, separatory funnel
-
Thin Layer Chromatography (TLC) plates (silica gel)
Step-by-Step Methodology:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen), add sodium hydride (1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and dropping funnel. Add anhydrous THF to create a slurry.
-
Deprotonation (Alkoxide Formation): Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride slurry at 0°C. Causality: This is a classic acid-base reaction. The strongly basic hydride ion deprotonates the acidic phenolic hydroxyl group to form a sodium phenoxide intermediate. This nucleophilic alkoxide is essential for the subsequent substitution reaction.
-
Nucleophilic Substitution (Ether Formation): After stirring for 30 minutes, add allyl bromide (1.1 equivalents) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and then gently reflux for 4-6 hours. Causality: The generated phenoxide attacks the electrophilic carbon of the allyl bromide in an Sₙ2 reaction, displacing the bromide and forming the desired ether linkage.
-
Reaction Monitoring: Monitor the reaction's progress using TLC, comparing the reaction mixture to a spot of the starting material. The disappearance of the starting phenol and the appearance of a new, less polar spot indicates a successful reaction.
-
Workup: Cool the reaction to 0°C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution to neutralize any remaining sodium hydride.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether. Combine the organic layers. Causality: The desired ether product is significantly more soluble in the organic solvent (diethyl ether) than in the aqueous phase, allowing for its efficient separation from inorganic salts.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Final Purification: Purify the crude product via column chromatography on silica gel to yield the pure 5-(allyloxy)-1-isopropyl-3-methylbenzene.
-
Characterization: Confirm the structure of the final product using analytical techniques such as GC-MS and NMR spectroscopy. Conduct sensory evaluation on a smelling strip at various dilutions in ethanol.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Isopropyl-3-methylphenol
Welcome to the technical support center dedicated to enhancing the yield and purity of 5-Isopropyl-3-methylphenol synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and validated protocols. Our focus is on the prevalent Friedel-Crafts alkylation of m-cresol, offering insights grounded in chemical principles and extensive laboratory experience to help you navigate the complexities of this synthesis.
I. Understanding the Core Synthesis: Friedel-Crafts Alkylation of m-Cresol
The industrial synthesis of this compound, an isomer of thymol, predominantly relies on the Friedel-Crafts alkylation of m-cresol with an isopropylating agent, such as isopropyl alcohol (IPA) or propylene.[1][2] This reaction is typically catalyzed by a Brønsted or Lewis acid. The fundamental mechanism involves the formation of an isopropyl cation, which then acts as an electrophile, attacking the electron-rich aromatic ring of m-cresol.[1][3]
The hydroxyl (-OH) and methyl (-CH₃) groups of m-cresol are ortho-, para-directing activators. This leads to the formation of a mixture of isomers, including the desired this compound (a thermodynamically favored isomer), thymol (2-isopropyl-5-methylphenol), and other positional isomers, as well as poly-alkylated byproducts.[1][4] The key to a high-yield synthesis lies in controlling the reaction conditions to favor the formation of the desired isomer and minimize the production of these impurities.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the synthesis of this compound, providing actionable solutions based on scientific principles.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of m-Cresol | 1. Catalyst Inactivity: The acid catalyst may be deactivated or used in insufficient quantity. 2. Insufficient Reaction Temperature: The activation energy for the reaction may not be reached. 3. Inadequate Reaction Time: The reaction may not have proceeded to completion. | 1. Catalyst Optimization: Increase the catalyst loading.[1] Ensure the catalyst is fresh and properly activated. Consider using a more active catalyst system, such as a strong acid resin or a supported ionic liquid.[5][6] 2. Temperature Adjustment: Gradually increase the reaction temperature while monitoring for byproduct formation. Optimal temperatures often range from 150°C to 250°C, depending on the catalyst.[7][8] 3. Time Study: Run the reaction for a longer duration and take aliquots at different time points to determine the optimal reaction time. |
| High Levels of Positional Isomers (e.g., Thymol) | 1. Kinetic vs. Thermodynamic Control: Thymol is often the kinetically favored product, while this compound is thermodynamically more stable.[1] 2. Catalyst Choice: Certain catalysts may exhibit higher selectivity for other isomers. | 1. Promote Isomerization: Higher reaction temperatures and longer reaction times can facilitate the isomerization of kinetically favored products to the more stable this compound.[9] 2. Catalyst Screening: Experiment with different acid catalysts. For instance, γ-Al₂O₃ has been shown to be effective in thymol synthesis, so exploring alternative catalysts like certain zeolites or acidic ionic liquids might shift the selectivity.[7] |
| Formation of Poly-alkylated Byproducts | 1. High Molar Ratio of Isopropylating Agent: An excess of isopropyl alcohol or propylene increases the probability of multiple alkylations on the m-cresol ring.[1][3] | 1. Adjust Reactant Stoichiometry: Employ a higher molar ratio of m-cresol to the isopropylating agent. A common starting point is a 5:1 molar ratio of m-cresol to isopropyl alcohol.[1][4] |
| Presence of O-Alkylated Byproducts (Ethers) | 1. Reaction Conditions Favoring O-Alkylation: The formation of isopropyl m-tolyl ether can occur as a side reaction, which can then rearrange to C-alkylated products.[1] | 1. Optimize Temperature: Higher temperatures generally favor the rearrangement of the O-alkylated intermediate to the C-alkylated products. |
| Difficulty in Product Purification | 1. Similar Physical Properties of Isomers: The boiling points and polarities of the various isopropyl-3-methylphenol isomers are very close, making separation by distillation or standard chromatography challenging.[9] | 1. Fractional Distillation Under Reduced Pressure: This can enhance the separation of isomers with close boiling points. 2. Crystallization: Attempt to selectively crystallize the desired isomer from a suitable solvent system. 3. Preparative Chromatography: For smaller scales, preparative HPLC or flash chromatography with an optimized solvent system may be effective. |
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for the synthesis of this compound?
The choice of catalyst is critical and depends on the desired selectivity and reaction conditions. Solid acid catalysts like γ-Al₂O₃, various zeolites, and strongly acidic polymer resins are commonly used.[1][7] More recently, recoverable acidic ionic liquids have shown promise, offering good catalytic activity and the potential for catalyst recycling.[5][6] For laboratory-scale synthesis, a strong acid resin can be a practical choice due to its ease of handling and separation.
Q2: How can I minimize the formation of di- and tri-isopropylphenols?
The most effective strategy is to control the stoichiometry of your reactants. Using a significant excess of m-cresol relative to the isopropylating agent (e.g., a molar ratio of 5:1 or higher) will statistically favor mono-alkylation.[1][3]
Q3: What analytical techniques are best for monitoring the reaction progress and product purity?
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for both qualitative and quantitative analysis of the reaction mixture. It allows for the separation and identification of the different isomers and byproducts. High-Performance Liquid Chromatography (HPLC) can also be employed for quantification.[10]
Q4: Is it possible to isomerize unwanted thymol to the desired this compound?
Yes, under acidic conditions and at elevated temperatures, the isomerization of thymol to the more thermodynamically stable this compound is possible.[9] Therefore, prolonged reaction times at a sufficiently high temperature can increase the yield of the desired product.
Q5: What are the key safety precautions to take during this synthesis?
m-Cresol and its alkylated products are corrosive and can cause severe skin burns and eye damage.[11] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Isopropyl alcohol is flammable. Ensure there are no ignition sources nearby. For detailed safety information, always consult the Safety Data Sheets (SDS) for all chemicals used.[11]
IV. Experimental Protocols and Workflows
Protocol 1: Synthesis of this compound using a Strong Acid Resin Catalyst
This protocol provides a starting point for the laboratory-scale synthesis. Optimization of the parameters may be necessary based on your specific equipment and desired outcomes.
Materials:
-
m-Cresol
-
Isopropyl alcohol (IPA)
-
Strong acid resin catalyst (e.g., Amberlyst-15)
-
Toluene (or another suitable solvent)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle with temperature control
-
Separatory funnel
Procedure:
-
Catalyst Preparation: If necessary, wash the strong acid resin with deionized water and then methanol, and dry it in an oven at 100-110°C for several hours before use.
-
Reaction Setup: To a 250 mL round-bottom flask, add m-cresol (e.g., 0.5 mol) and the strong acid resin catalyst (e.g., 5-10% by weight of the reactants).
-
Reactant Addition: Begin stirring the mixture and slowly add isopropyl alcohol (e.g., 0.1 mol, for a 5:1 molar ratio of m-cresol to IPA).
-
Reaction: Heat the mixture to a reflux temperature of approximately 180°C and maintain this temperature for 4-6 hours.[12] Monitor the reaction progress by periodically taking small aliquots and analyzing them by GC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst.
-
Transfer the filtrate to a separatory funnel and wash it with a 5% sodium bicarbonate solution to remove any unreacted m-cresol and acidic impurities.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure to separate the this compound from its isomers.
-
Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
V. Reaction Pathways and Mechanisms
The synthesis of this compound from m-cresol and isopropyl alcohol proceeds through a series of steps, with the potential for several side reactions.
Caption: Reaction pathways in the synthesis of this compound, highlighting the formation of major byproducts.
VI. References
-
Liu, S., Liu, X., Wang, C., & Cui, H. (2013). Isopropylation of m-Cresol Catalyzed by Recoverable Acidic Ionic Liquids. Industrial & Engineering Chemistry Research, 52(46), 16251–16255. [Link]
-
Teodorescu, F., Enache, A., & Sandulescu, M. (2017). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Arkivoc, 2017(5), 58-66. [Link]
-
ACS Publications. (2013). Isopropylation of m-Cresol Catalyzed by Recoverable Acidic Ionic Liquids. [Link]
-
Teodorescu, F., et al. (2017). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. ARKIVOC. [Link]
-
Bayer AG. (1974). Process for the preparation of 5-isopropyl-3-methyl-phenol. Google Patents.
-
ResearchGate. (n.d.). Reaction scheme of m-cresol isopropylation. [Link]
-
ResearchGate. (2013). Isopropylation of m-Cresol Catalyzed by Recoverable Acidic Ionic Liquids. [Link]
-
ResearchGate. (2016). Synthesis of thymol from m-cresol and propylene with γ-Al2O3 catalysts. [Link]
-
Thymol bioactivity: A review focusing on practical applications. (n.d.). [Link]
-
TANZ JOURNAL. (2024). Comprehensive review of the applications of Thymol and the methods used for synthesizing it using Meta Cresol. [Link]
-
ResearchGate. (2017). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. [Link]
-
ResearchGate. (2013). A novel route to produce thymol by vapor phase reaction of m-cresol with isopropyl acetate over Al-MCM-41 molecular sieves. [Link]
-
ResearchGate. (2004). Isopropylation of m-Cresol over Mesoporous Al–MCM-41 Molecular Sieves. [Link]
-
ResearchGate. (2020). Isopropyl Cresols: Synthesis and Herbicidal Activity. [Link]
-
Chem Service. (2016). SAFETY DATA SHEET. [Link]
-
Teodorescu, F., Enache, A., & Sandulescu, M. (2017). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Arkivoc. [Link]
-
Google Patents. (n.d.). Preparation method of thymol.
-
Canadian Science Publishing. (1956). THE SYNTHESIS OF TWO ISOMERIC THYMOLS. [Link]
-
NIH. (n.d.). Mechanisms of m-cresol induced protein aggregation studied using a model protein cytochrome c. [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 3228-03-3). [Link]
-
NIH. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. [Link]
-
Google Patents. (n.d.). Method for preparing 3-isopropyl-5-cresol and carvacrol from 3-carene.
-
NIH. (n.d.). 5-Isopropyl-m-cresol. [Link]
-
PubMed. (2020). Improving 3-methylphenol (m-cresol) production in yeast via in vivo glycosylation or methylation. [Link]
-
OAText. (2018). An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm. [Link]
-
University of Cape Town. (n.d.). Thymol Synthesis via Alkylation of m-cresol with isopropanol. [Link]
-
NIH. (n.d.). Development of an analytical method to determine methyl alcohol and isopropyl alcohol in food using static headspace gas chromatography. [Link]
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Technical Support Center: 5-Isopropyl-3-methylphenol Stability & Degradation
Welcome to the technical support guide for 5-Isopropyl-3-methylphenol (CAS 3228-03-3), an isomer of thymol and carvacrol.[1][2][3] This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into stability testing and degradation product analysis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your studies are robust, logical, and self-validating.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions encountered during the stability assessment of this compound.
FAQ 1: What are the primary degradation pathways I should be concerned with for this compound?
As a phenolic compound, this compound is susceptible to specific environmental factors. Your primary focus should be on oxidative and photolytic degradation.
-
Oxidative Degradation: The phenolic hydroxyl group is a prime target for oxidation. This can be initiated by atmospheric oxygen, peroxides, or metal ion contaminants. The reaction often proceeds via the formation of a phenoxyl radical, which can then lead to the formation of quinone-type structures or polymeric products.[4][5][6] This pathway is often the most significant source of degradation products.
-
Photodegradation: Phenols can absorb UV light, leading to electronic excitation and subsequent degradation.[7] While thymol, a close isomer, is not expected to undergo significant direct photolysis in water, photodegradation should still be evaluated as part of a comprehensive stability program, especially for drug products exposed to light during manufacturing or storage.[7][8]
-
Thermal Degradation: While generally stable, high temperatures can induce degradation.[9][10][11] Thermogravimetric analysis (TGA) of the isomer thymol shows significant mass loss starting around 150-160°C.[10][12][13] Stress testing should therefore employ temperatures significantly above accelerated storage conditions to force degradation.
-
Hydrolytic Degradation: Due to the absence of hydrolyzable functional groups like esters or amides, this compound is not expected to undergo hydrolysis under acidic or basic conditions.[7][14] However, regulatory guidelines, such as those from the ICH, still require that hydrolytic pathways be investigated as part of formal stress testing to confirm this stability.[8]
FAQ 2: What are the likely degradation products I should expect to find?
Direct studies on this compound are limited, but we can infer likely products from extensive research on its isomers, thymol and carvacrol.
The most probable degradation products arise from oxidation:
-
Quinone-type Compounds: The oxidation of thymol is known to produce thymoquinone.[4] It is highly probable that this compound would oxidize to a corresponding isopropyl-methyl-benzoquinone.
-
Products of Side-Chain Oxidation: The methyl or isopropyl groups on the aromatic ring can also be oxidized. This can lead to the formation of alcohols, aldehydes, and ultimately, carboxylic acids. For example, studies on thymol biotransformation have identified 3-hydroxy-4-isopropylbenzoic acid as a metabolite.[15]
-
Polymeric Products: The phenoxyl radicals formed during oxidation can couple, leading to the formation of polymeric impurities.[4] These are often observed as a complex mixture of higher molecular weight species.
FAQ 3: I need to set up a forced degradation study. How should I design it according to ICH guidelines?
A forced degradation (or stress testing) study is crucial for identifying likely degradation products and demonstrating the stability-indicating nature of your analytical methods. The International Council for Harmonisation (ICH) Q1A(R2) guideline is the authoritative standard.[8][16][17]
The goal is to achieve 5-20% degradation of the active substance. If you see no degradation, you may need to use more aggressive conditions. Conversely, if the substance is completely degraded, the conditions should be toned down.
Summary of Recommended Forced Degradation Conditions
| Stress Condition | Typical Reagents & Conditions | Rationale & Causality |
| Acid Hydrolysis | 0.1 M - 1 M HCl, Room Temperature to 80°C, for up to 7 days.[18] | To test stability in acidic environments. Although unlikely to degrade, this test is required to confirm the stability of the molecule to low pH. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, Room Temperature to 80°C, for up to 7 days.[13][18] | To test stability in alkaline environments. Phenols are more soluble in base, which could influence degradation pathways. Thymol has shown high stability at pH 11-12.[13] |
| Oxidation | 3% - 30% Hydrogen Peroxide (H₂O₂), Room Temperature, for up to 7 days.[18] | To simulate oxidative stress. This is a critical test for phenols and is the most likely to produce significant degradation products. |
| Thermal | Dry Heat, 85°C or in 10°C increments above accelerated testing, for up to 7 days.[8][18] | To evaluate the impact of high temperatures during manufacturing or storage excursions. The temperature should be high enough to induce degradation without causing a phase change (melting point of thymol is ~50°C). |
| Photostability | Expose solid or solution to a light source providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter. | To assess the impact of light exposure. A dark control sample must be run in parallel to differentiate between light-induced and thermal degradation.[8] |
FAQ 4: Which analytical methods are best for a stability study of this compound?
A validated, stability-indicating analytical method is essential. This means the method can accurately measure the decrease of the active substance and the increase of degradation products without interference.
-
Primary Method (Quantitation): High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard.[18][19]
-
Column: A reversed-phase C18 column is typically effective.
-
Detection: Thymol has a UV absorbance maximum at 274 nm, which is a good starting point for detection.[20][21]
-
Mobile Phase: A simple isocratic or gradient mixture of acetonitrile and water is often sufficient to achieve good separation.[18]
-
-
Identification of Degradants: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is crucial for identifying unknown degradation products by providing molecular weight and fragmentation data.[19]
-
Alternative Method (Volatility): Gas Chromatography (GC) with Flame Ionization Detection (FID) can also be used, particularly as thymol and its isomers are volatile.[22][23]
Troubleshooting Guide
-
Issue: No degradation is observed under stress conditions.
-
Explanation: this compound and its isomers are known to be relatively stable.[19] This is not an unusual result.
-
Solution: Increase the severity of the stress conditions incrementally. For example, use 30% H₂O₂ instead of 3%, increase the temperature, or extend the exposure time. Ensure your analytical method is sensitive enough to detect small changes.
-
-
Issue: Multiple, poorly resolved peaks appear in my chromatogram after stress.
-
Explanation: This could indicate the formation of multiple degradation products, including polymers.
-
Solution: Optimize your HPLC method. Switch from an isocratic to a gradient elution to improve the separation of peaks with different polarities. If peaks remain unresolved, consider using a different column chemistry or employing LC-MS to identify if multiple species are co-eluting.
-
-
Issue: My mass balance is poor (sum of impurities and remaining active is not close to 100%).
-
Explanation: This could be due to the formation of non-UV active degradants, volatile compounds lost during the experiment, or substances not eluting from the HPLC column (e.g., polymers).
-
Solution: Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside UV to detect non-chromophoric impurities. Analyze the headspace of your samples by GC-MS to check for volatile degradants.
-
Experimental Protocols & Workflows
Protocol 1: Forced Degradation Study Workflow
This protocol provides a detailed, step-by-step methodology for conducting a forced degradation study.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.
-
Stress Sample Preparation:
-
Acid/Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl (for acid) or 1 M NaOH (for base). Store at 60°C.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light.
-
Thermal: Transfer the stock solution to a vial and place it in an oven at 85°C. For solid-state testing, place the powder directly in the oven.
-
Photostability: Place the stock solution (in a photostable container like quartz) and solid material in a photostability chamber. Wrap a control sample in aluminum foil and place it alongside the exposed sample.
-
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 24, 48, 120 hours).
-
Sample Quenching & Dilution:
-
For acid/base samples, neutralize with an equimolar amount of base/acid.
-
Dilute all samples to a final target concentration (e.g., 10-20 µg/mL) with the mobile phase.[18]
-
-
Analysis: Analyze all samples, including a non-degraded control, using a validated stability-indicating HPLC method.
Workflow Visualization
Below is a diagram illustrating the general workflow for a forced degradation study.
Caption: General workflow for conducting a forced degradation study.
Potential Oxidative Degradation Pathway
This diagram illustrates a plausible oxidative degradation pathway for a cresol isomer, leading to a quinone-type product, based on data from its isomer, thymol.
Caption: Plausible oxidative degradation pathway of this compound.
Protocol 2: Example Stability-Indicating HPLC-UV Method
This method serves as a starting point for development and must be fully validated for your specific application.
-
Instrument: HPLC system with UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile : Water (75:25, v/v).[18]
-
Flow Rate: 1.0 mL/min.[18]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 274 nm.
-
Run Time: Approximately 10 minutes (adjust as needed to ensure all degradation products have eluted).
References
- Hahn, V., et al. (2012). Two different primary oxidation mechanisms during biotransformation of thymol by gram-positive bacteria of the genera Nocardia and Mycobacterium. PubMed.
- Günay, S., et al. (2021). Major products of the oxidation of thymol and carvacrol. ResearchGate.
- Mishra, B., et al. (2013). Oxidation Reactions of Thymol: A Pulse Radiolysis and Theoretical Study. The Journal of Physical Chemistry A.
- European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. EMA.
- Yılmaz, B., & Kılıç, E. (2022). Development and Validation of a Stability-Indicating HPLC Method for the Determination of Thymol in a Gelatin-Based Hydrogel. Analytical Chemistry.
- Abdel-Sattar, E., et al. (2020). Stability study of thymoquinone, carvacrol and thymol using HPLC-UV and LC-ESI-MS. Acta Pharmaceutica.
- Zhou, Y., et al. (2021). The influence of pH values on the stability of thymol. ResearchGate.
- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. EMA.
- Mishra, B., et al. (2013). Oxidation reactions of thymol: a pulse radiolysis and theoretical study. PubMed.
- SNS Courseware. ICH STABILITY TESTING GUIDELINES.
- Sonal Gupta. (2014). Ich guideline for stability testing. Slideshare.
- International Council for Harmonisation. (2023). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH.
- Nagoor Meeran, M. F., et al. (2017). Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. PubMed Central.
- National Center for Biotechnology Information. Thymol. PubChem.
- da Silva, A. C. G., et al. (2021). Events of thermal degradation of thymol, PTF/CHCl3, and PTF/CH3OH. ResearchGate.
- Al-Hamdani, S. H. (2015). Solar Photolysis and Photocatalytic Decolorization of Thymol Blue. CORE.
- Kumar, A. (2022). Photodegradation of Thymol Blue Under Visible Light by the Novel Photocatalyst Titania/PAni/GO. OUCI.
- Kumar, A. (2022). Photodegradation of Thymol Blue Under Visible Light by the Novel Photocatalyst Titania/PAni/GO. IGI Global.
- Khan, A., et al. (2018). TGA thermogram of control thymol. ResearchGate.
- Al-Amiery, A. A., et al. (2020). Compare studies for the photocatalytic degradation of thymol blue with synthesized and commercial MWCNTs. AIP Publishing.
- Kumar, A. (2022). Enhanced photocatalytic degradation of methyl red and thymol blue using titania-alumina-zinc ferrite nanocomposite. ResearchGate.
- University of Hertfordshire. Thymol. AERU.
- Wikipedia. (n.d.). Thymol.
- Zhou, Y., et al. (2021). Fabrication of Caseinate Stabilized Thymol Nanosuspensions via the pH-Driven Method. MDPI.
- Papageorgiou, V., et al. (2024). Encapsulation of Thymol in Ethyl Cellulose-Based Microspheres and Evaluation of Its Sustained Release for Food Applications. MDPI.
- Ramos, M., et al. (2014). Influence of thymol and silver nanoparticles on the degradation of poly(lactic acid) based nanocomposites: thermal and morphological properties. IRIS.
- Gebert, T., & Crawford, G. (2021). Measuring and monitoring thymol in solution using high performance liquid chromatography. American Chemical Society.
- Al-Majed, A. A., et al. (2018). Determination Thymol in Thyme extract and its Pharmaceutical forms by using Gas Chromatography method. Research Journal of Pharmacy and Technology.
- Fadhil, G. (2015). Spectrophotometric Determination of Thymol in Pharmaceutical Preparations Via Oxidative Coupling Reaction with 2,4. Iraqi National Journal of Chemistry.
- Chen, P.-S., et al. (2022). Solvent-Focused Gas Chromatographic Determination of Thymol and Carvacrol Using Ultrasound-Assisted Dispersive Liquid–Liquid Microextraction through Solidifying Floating Organic Droplets (USA-DLLME-SFO). MDPI.
- Wang, Y., et al. (2022). Preparation and Enhanced Antimicrobial Activity of Thymol Immobilized on Different Silica Nanoparticles with Application in Apple Juice. MDPI.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 3228-03-3).
- Unilong. (2023). Do You Know 4-ISOPROPYL-3-METHYLPHENOL?.
- National Center for Biotechnology Information. 5-Isopropyl-m-cresol. PubChem.
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- 23. mdpi.com [mdpi.com]
Technical Support Center: Optimizing HPLC Separation of 5-Isopropyl-3-methylphenol Isomers
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of 5-Isopropyl-3-methylphenol isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). The content herein is structured to offer not just solutions, but a foundational understanding of the chromatographic principles at play, ensuring robust and reproducible separations.
Section 1: Troubleshooting Guide - A Symptom-Based Approach
This section addresses common issues encountered during the HPLC analysis of this compound and its isomers, such as carvacrol. The guide follows a logical workflow, from initial problem identification to resolution.
Issue 1: Poor Resolution or Co-elution of Isomer Peaks
Q: My this compound (thymol) and its positional isomer (e.g., carvacrol) peaks are not separating. What are the likely causes and how can I improve the resolution?
A: Co-elution of positional isomers like thymol and carvacrol is a common challenge due to their similar physicochemical properties. The primary goal is to enhance the selectivity of your method. Here’s a systematic approach to troubleshoot and resolve this issue:
Step 1: Evaluate and Optimize Mobile Phase Composition
The composition of the mobile phase is a powerful tool for manipulating selectivity.
-
Organic Modifier: The choice and concentration of the organic solvent are critical. Acetonitrile and methanol are common choices. Due to its potential for π-π interactions, methanol can sometimes offer different selectivity for aromatic compounds compared to acetonitrile.[1]
-
Actionable Insight: If you are using acetonitrile, try switching to methanol, or vice-versa. Systematically vary the percentage of the organic modifier. A shallow gradient or a series of isocratic runs with small changes in the organic-to-aqueous ratio can help identify the optimal composition for separation.[2]
-
-
Mobile Phase pH: Phenolic compounds are weakly acidic, and their ionization state is pH-dependent. Operating at a pH that ensures the analytes are in a single, non-ionized form is crucial for good peak shape and retention.[3][4] The pKa of phenols is typically around 10.
-
Causality: At a mobile phase pH close to the analyte's pKa, both ionized and non-ionized forms exist, leading to peak broadening or splitting.[4] To ensure the phenolic hydroxyl group is protonated (non-ionized), the mobile phase pH should be at least 2 pH units below the analyte's pKa.[5]
-
Actionable Insight: Buffer the aqueous portion of your mobile phase to a pH between 2.5 and 4.0. Use a low concentration (10-20 mM) of a suitable buffer like phosphate or acetate. This will suppress the ionization of the phenolic hydroxyl group, leading to better retention and potentially improved selectivity.[6]
-
Step 2: Re-evaluate Your Choice of Stationary Phase
If mobile phase optimization is insufficient, the column chemistry may not be suitable for this separation.
-
Standard C18 Columns: While widely used, a standard C18 column may not always provide the necessary selectivity for closely related isomers.[7] The primary separation mechanism is hydrophobicity, which can be very similar for positional isomers.
-
Alternative Stationary Phases:
-
Phenyl-Hexyl or Phenyl-Ether Columns: These columns offer alternative selectivity through π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of the analytes.[1] This can be particularly effective for separating positional isomers.[8][9]
-
Biphenyl Columns: These columns have shown success in separating phenolic compounds by providing increased peak capacity and selectivity.[10]
-
Experimental Protocol: Screening for Optimal Stationary Phase
-
Prepare a standard mixture of this compound and its key isomers in the initial mobile phase.
-
Equilibrate a C18 column with your starting mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid) for at least 15-20 column volumes.
-
Inject the standard mixture and run a scouting gradient (e.g., 10% to 90% Acetonitrile over 20 minutes).
-
Repeat steps 2 and 3 with a Phenyl-Hexyl column under the same conditions.
-
Compare the chromatograms. Look for changes in elution order and improved peak-to-peak distance (resolution).
Step 3: Adjust Operating Parameters
-
Temperature: Column temperature affects mobile phase viscosity and can influence selectivity.[10]
-
Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, though at the cost of longer run times.
Issue 2: Peak Tailing in Phenolic Isomer Analysis
Q: The peaks for my phenolic isomers are asymmetrical and show significant tailing. What is causing this and how can I achieve symmetrical peaks?
A: Peak tailing is a common problem when analyzing polar compounds like phenols on silica-based reversed-phase columns. A tailing factor greater than 1.2 is generally considered problematic.[13] The primary cause is often secondary interactions between the analyte and the stationary phase.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
Mechanistic Explanation of Peak Tailing for Phenols:
Peak tailing for phenolic compounds on reversed-phase columns is often due to interactions with residual silanol groups (Si-OH) on the silica surface.[6][14]
-
Silanol Activity: Even with end-capping, some silanol groups remain exposed. These silanols are acidic (pKa ≈ 3.5-4.5) and can become deprotonated (negatively charged) at higher mobile phase pH.[13]
-
Secondary Interactions: The polar hydroxyl group of the phenol can interact with these ionized silanols through hydrogen bonding or ionic interactions. This creates a secondary, stronger retention mechanism in addition to the primary hydrophobic interaction with the C18 chains.[6]
-
Asymmetrical Peaks: Since some analyte molecules experience this stronger, secondary retention while others do not, it leads to a broadening of the latter half of the peak, resulting in tailing.[15]
Solutions for Peak Tailing:
-
Lower Mobile Phase pH: As described in the previous section, maintaining a mobile phase pH below 4 ensures that the residual silanols are protonated (neutral), minimizing these unwanted secondary interactions.[6][16]
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica that has a lower metal content and are more effectively end-capped, reducing the number of accessible silanol groups.
-
Avoid Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion. If you suspect this, try diluting your sample.[14]
-
Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components that could create active sites and contribute to peak tailing.
Issue 3: Drifting Retention Times
Q: The retention times for my isomers are shifting from one injection to the next. How can I improve the reproducibility of my method?
A: Retention time drift can be systematic (a gradual increase or decrease) or random. Identifying the pattern is key to diagnosing the cause.
Common Causes and Solutions for Retention Time Drift
| Cause | Description | Solution(s) |
| Insufficient Column Equilibration | The column is not fully equilibrated with the mobile phase, especially when changing mobile phase composition or after a gradient run. | - Equilibrate the column with at least 10-15 column volumes of the initial mobile phase before the first injection. - Ensure a sufficient re-equilibration time is built into the end of your gradient method.[17] |
| Mobile Phase Composition Change | Evaporation of the more volatile organic component of the mobile phase can alter its composition over time, leading to a gradual shift in retention. | - Prepare fresh mobile phase daily. - Keep mobile phase reservoirs capped.[17] - Use a solvent pre-mixer if your HPLC system has one. |
| Temperature Fluctuations | Changes in the ambient laboratory temperature can affect mobile phase viscosity and retention times. | - Use a thermostatically controlled column compartment to maintain a consistent temperature.[10][17] |
| Column Contamination | Accumulation of strongly retained sample components on the column can alter its chemistry over time. | - Implement a column washing step after each analytical sequence. - Use a guard column and replace it regularly.[18] |
| Pump Performance Issues | Leaks or malfunctioning check valves in the pump can lead to an inconsistent flow rate. | - Perform regular pump maintenance. - Check for leaks and ensure fittings are secure. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for separating this compound and carvacrol?
A1: A good starting point for method development would be a reversed-phase method using a C18 column. Based on published methods, the following conditions are a robust starting point:[2][19]
| Parameter | Recommended Starting Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic: 50:50 Acetonitrile:Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 274 nm |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
From here, you can optimize the mobile phase composition (e.g., by introducing a shallow gradient or adjusting the isocratic percentage) to achieve baseline separation.
Q2: How does the choice of organic modifier (acetonitrile vs. methanol) affect the separation of phenolic isomers?
A2: While both are common reversed-phase solvents, they can provide different selectivity.
-
Acetonitrile: Is generally a stronger solvent than methanol and has a lower viscosity. It is less likely to engage in hydrogen bonding.
-
Methanol: Is a protic solvent and can act as both a hydrogen bond donor and acceptor. This can lead to different interactions with phenolic analytes and potentially offer unique selectivity, especially when used with a Phenyl stationary phase where π-π interactions are also at play.[1][20]
Experimental Protocol: Evaluating Organic Modifier Selectivity
-
Develop an optimized separation using an acetonitrile/water mobile phase.
-
Prepare a mobile phase with methanol at a concentration that gives a similar retention time for the main analyte as the acetonitrile mobile phase (you may need to adjust the percentage).
-
Run the same standard under the methanol/water conditions.
-
Compare the resolution and elution order of the isomers. This can reveal if one solvent offers superior selectivity for your specific analytes.
Q3: Is a gradient or isocratic elution better for separating these isomers?
A3: The choice depends on the complexity of your sample.
-
Isocratic Elution: Is simpler, more robust, and generally preferred for separating a small number of compounds with similar retention behavior, like thymol and carvacrol.[2]
-
Gradient Elution: Is more suitable for complex samples containing compounds with a wide range of hydrophobicities. For simple isomer separations, a shallow gradient can be a useful tool during method development to find the optimal isocratic conditions.[17]
Method Development Workflow: Isocratic vs. Gradient
Caption: Decision workflow for choosing isocratic or gradient elution.
References
- Hajimehdipoor, H., Shekarchi, M., Khanavi, M., Adib, N., & Amri, M. (2010). A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatile oil. Pharmacognosy Magazine, 6(23), 154–158. [Link]
- PharmaGuru. (2025). What Is Role of pH In HPLC Separation: Learn Easily In 7 Minutes. PharmaGuru. [Link]
- Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool.
- Agilent Technologies. (n.d.).
- Industry News. (2023).
- Pediaa. (2022). What is the Difference Between C18 and Phenyl Column. Pediaa.com. [Link]
- Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent. [Link]
- LCGC International. (n.d.). Improving HPLC Separation of Polyphenols.
- Zhang, T., et al. (2018).
- ResearchGate. (2018). Recent developments in the HPLC separation of phenolic compounds.
- RSC Publishing. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing. [Link]
- MDPI. (2022). Effect of Temperatures on Polyphenols during Extraction. MDPI. [Link]
- ResearchGate. (2018). HPLC Separation of Triacylglycerol Positional Isomers on a Polymeric ODS Column.
- Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Element Lab Solutions. [Link]
- Shimadzu. (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Shimadzu. [Link]
- University of Nis. (2007). Extraction, purification and analysis of thymol and carvacrole from thyme plant by Modern Chromatographic techniques.
- ResearchGate. (2019). The effect of chromatographic column temperatures on the separation of phenolic compounds.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
- Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025). Terence Ruff. [Link]
- ResearchGate. (2012). Spectrophotometric Determination of Thymol in Pharmaceutical Preparations Via Oxidative Coupling Reaction with 2,4.
- NACALAI TESQUE, INC. (n.d.). HPLC Column for Structual Isomers. Nacalai Tesque. [Link]
- NIH. (2022). Determination of Thymol in Commercial Formulation, Essential Oils, Traditional, and Ultrasound-Based Extracts of Thymus vulgaris and Origanum vulgare Using a Greener HPTLC Approach.
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Biovanix. [Link]
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. [Link]
- Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC.
- Chrom Tech, Inc. (2025). How Does Column Temperature Affect HPLC Resolution? Chrom Tech. [Link]
- Agilent. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent. [Link]
- Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. ACE. [Link]
- Pharmacognosy Magazine. (2010). A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L.
- Graphviz. (2024). DOT Language. Graphviz. [Link]
- Dr-A-J-De-Vijlder. (n.d.). HPLC Troubleshooting Guide. Dr-A-J-De-Vijlder. [Link]
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- Waters Corporation. (n.d.). HPLC Troubleshooting.
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- Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
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- LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Chromatography Forum. (2017). separation of positional isomers.
- Graphviz. (2015). Drawing graphs with dot. Graphviz. [Link]
- YouTube. (n.d.). Dot Language Graphviz. YouTube. [Link]
- NIH. (2010). A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatile oil.
- Indo American Journal of Pharmaceutical Sciences. (2018). VALIDATION OF A HIGH PERFORMANCE LIQUID CHROMATOGRAPHY TECHNIQUE FOR THE INVESTIGATION OF THYMOL AND CARVACROL IN THYMUS SERPYLLUM L. INDIGENOUS TO BALOCHISTAN. IAJPS. [Link]
- ResearchGate. (2009). Determining thymol and carvacrol by reversed-phase high-performance liquid chromatography.
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Technical Support Center: LC-MS/MS Analysis of 5-Isopropyl-3-methylphenol
Welcome to the technical support guide for the LC-MS/MS analysis of 5-Isopropyl-3-methylphenol (IPMP), an isomeric form of thymol and carvacrol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects, a common and critical challenge in quantitative analysis. Here, we provide in-depth, experience-driven insights and practical solutions in a direct question-and-answer format to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects, and why are they a significant problem in the LC-MS/MS analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] In the context of LC-MS/MS, the "matrix" encompasses all components of a sample other than the analyte of interest, such as proteins, lipids, salts, and endogenous metabolites.[3] These components can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal).[4][5] This interference is a major concern because it can severely compromise the accuracy, precision, and sensitivity of quantitative analyses.[4][6] Phenolic compounds like IPMP, when analyzed in complex biological or environmental samples, are particularly susceptible to these effects.[7][8]
Q2: How can I determine if my analysis of this compound is being affected by matrix effects?
A2: There are two primary methods to diagnose matrix effects:
-
Post-Column Infusion: This is a powerful diagnostic tool. A constant flow of a pure this compound standard is introduced into the LC eluent after the analytical column but before the mass spectrometer's ion source. A blank matrix extract (a sample known to not contain the analyte) is then injected onto the column.[9][10] Any dip or rise in the constant baseline signal of the infused standard indicates the retention times at which matrix components are eluting and causing ion suppression or enhancement, respectively.[10]
-
Post-Extraction Spike Comparison: This quantitative method directly assesses the impact of the matrix. You compare the signal response of an analyte spiked into a blank matrix extract with the response of the same amount of analyte in a clean solvent (e.g., mobile phase).[4][11] A lower response in the matrix extract signifies ion suppression, while a higher response points to ion enhancement. The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value significantly different from 100% indicates the presence of matrix effects.[11]
Q3: My calibration curve for this compound has poor linearity and reproducibility when prepared in the sample matrix. Could this be due to matrix effects?
A3: Absolutely. High variability and poor linearity in matrix-based calibration curves are classic symptoms of inconsistent matrix effects.[12][13] The composition of biological and environmental matrices can vary significantly from sample to sample.[5] This heterogeneity means that the degree of ion suppression or enhancement is not uniform across your calibration standards and unknown samples, leading to poor precision and inaccurate quantification.[5][14] The use of a stable isotope-labeled internal standard is the most effective way to correct for this variability.[4][15]
Troubleshooting and Optimization Guides
This section provides a systematic approach to mitigating matrix effects, from sample preparation to data analysis.
Problem 1: Significant Ion Suppression Observed for this compound
Ion suppression is the most common manifestation of matrix effects, leading to reduced sensitivity and inaccurate results.[3][10]
-
Co-elution with Phospholipids: In biological matrices like plasma or serum, phospholipids are a primary cause of ion suppression in electrospray ionization (ESI).[12][16] They tend to elute in the middle of typical reversed-phase chromatographic gradients, potentially overlapping with this compound.
-
High Salt Concentration: Non-volatile salts from buffers or the sample itself can accumulate in the ion source, reducing the efficiency of droplet formation and desolvation, which is critical for ionization.[3]
-
Competition for Ionization: If a co-eluting matrix component has a higher proton affinity or is present at a much higher concentration, it can outcompete your analyte for the limited charge available in the ESI droplet, thereby suppressing the analyte's signal.[3][4]
-
Optimize Sample Preparation (The First Line of Defense): The most effective way to combat matrix effects is to remove the interfering components before they reach the analytical system.[3][16]
-
Solid Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and concentrating your analyte.[15][17] For a phenolic compound like this compound, a polymeric reversed-phase sorbent is a good starting point. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can provide even cleaner extracts.[18]
-
Protocol: Generic SPE for Phenolic Compounds
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent/water mixture (e.g., 5% methanol in water) to remove salts and polar interferences.
-
Elution: Elute this compound with a small volume of a strong organic solvent like methanol or acetonitrile.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.[17]
-
-
-
Phospholipid Removal Technologies: If analyzing biological fluids, consider specialized phospholipid removal products, such as HybridSPE® or other targeted technologies.[12][19] These often combine protein precipitation with a specific sorbent that captures phospholipids.[12]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in food, the QuEChERS method is excellent for a wide range of analytes, including phenols, in complex matrices.[20][21] It involves an extraction and partitioning step with acetonitrile and salts, followed by a dispersive SPE (d-SPE) cleanup step.[22][23]
-
-
Modify Chromatographic Conditions: If sample cleanup is insufficient, adjusting the LC method can chromatographically separate this compound from the suppression zones.[3][4]
-
Gradient Optimization: Lengthening the gradient can increase the separation between your analyte and interfering compounds.
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to alter selectivity and shift the retention time of IPMP relative to matrix components.
-
-
Employ a Divert Valve: Program the divert valve to send the highly polar, unretained components (which often contain salts and other interferences) from the beginning of the run to waste instead of the mass spectrometer.[1] This reduces source contamination and minimizes suppression in the early part of the chromatogram.
Problem 2: Inaccurate and Imprecise Quantification Despite Sample Cleanup
Even with a clean extract, subtle matrix effects can persist, leading to unreliable quantitative data.
-
Sample-to-Sample Variability: The exact composition of the matrix can differ between individual samples, leading to varying degrees of ion suppression or enhancement.[6][24]
-
Lack of Compensation: Without a proper internal standard, any loss of analyte during sample preparation or any signal fluctuation in the ion source will directly translate into quantitative error.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS) - The Gold Standard: A SIL-IS (e.g., this compound-d7) is the ideal solution.[4][15] It has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of matrix effect and extraction recovery variation.[25] The quantification is based on the ratio of the analyte peak area to the SIL-IS peak area, which remains constant even if both signals are suppressed or enhanced, providing highly accurate and precise results.[3]
Caption: Workflow for quantification using a Stable Isotope-Labeled Internal Standard (SIL-IS).
-
Matrix-Matched Calibration: If a SIL-IS is unavailable, preparing your calibration standards in a blank matrix that is identical to your samples can compensate for matrix effects.[3][26][27] The analyte in the standards will experience the same systemic matrix effect as the analyte in the unknown samples.[24][28] However, this approach requires a reliable source of analyte-free matrix and does not account for sample-to-sample variability.[6]
-
Protocol: Preparing Matrix-Matched Standards
-
Obtain Blank Matrix: Source a batch of the same matrix as your samples (e.g., human plasma, soil extract) that is confirmed to be free of this compound.
-
Prepare Stock Solution: Create a high-concentration stock solution of IPMP in a suitable solvent (e.g., methanol).
-
Serial Dilution: Perform a serial dilution of the stock solution.
-
Spike Matrix: Spike small, known volumes of each diluted standard into aliquots of the blank matrix to create your calibration curve points.
-
Process: Process these matrix-matched standards alongside your unknown samples using the exact same sample preparation procedure.[29]
-
-
-
Standard Addition Method: This method is powerful when a blank matrix is unavailable or highly variable.[4][30] Known amounts of a standard are added directly to aliquots of the actual sample.[31][32] A calibration curve is generated for each sample, and the original concentration is determined by extrapolating the linear regression line to the x-intercept.[30] While highly accurate, this method is labor-intensive as each sample requires multiple analyses.[33][34]
Caption: Logical workflow for the Standard Addition method.
Data Summary Table
The following table summarizes the common strategies for mitigating matrix effects and their relative effectiveness.
| Mitigation Strategy | Principle of Operation | Pros | Cons |
| Sample Dilution | Reduces the concentration of all matrix components.[1][4] | Simple, fast, and inexpensive. | May reduce analyte concentration below the limit of quantification.[4] |
| Solid Phase Extraction (SPE) | Chromatographically separates analyte from interfering matrix components.[16][17] | High cleanup efficiency; can concentrate the analyte. | Requires method development; can be time-consuming.[35] |
| QuEChERS | Combines extraction, partitioning, and dispersive SPE for cleanup.[20][21] | Fast, effective for a wide range of analytes and matrices.[20] | May require optimization for specific analyte/matrix pairs.[36] |
| Matrix-Matched Calibration | Calibrators and samples experience the same systemic matrix effect.[3][24] | Compensates for predictable matrix effects. | Requires analyte-free matrix; doesn't correct for inter-sample variability.[6] |
| Stable Isotope-Labeled IS | Co-elutes and experiences identical matrix effects as the analyte.[4][25] | The most accurate and precise method for compensation. | Can be expensive and not always commercially available.[4] |
| Standard Addition | Creates an in-sample calibration curve to correct for its specific matrix.[30][32] | Highly accurate, especially for variable matrices without blanks. | Labor-intensive and increases cost per sample.[33] |
References
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- Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry Research.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America.
- Bowman, D. B., et al. (2022). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology.
- HybridSPE® Phospholipid Removal Technology for Biological M
- Baranowska, I., & Koper, M. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules.
- Faccin, H., et al. (2016). Study of ion suppression for phenolic compounds in medicinal plant extracts using liquid chromatography-electrospray tandem mass spectrometry.
- Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics. (2020). Journal of Proteome Research.
- Konieczna, L., et al. (2017). Effective phospholipid removal from plasma samples by solid phase extraction with the use of copper (II) modified silica gel cartridges.
- A Faster and Cleaner Solid Phase Extraction Method. (2019). Phenomenex.
- Technical Support Center: Addressing Ion Suppression in LC-MS Analysis of Bromin
- Li, W., et al. (2017). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
- Solid Phase Extraction (SPE) Products. Sigma-Aldrich.
- Bartha, B. (2016). Matrix Matching in Quantitative Bioanalysis by Lc–MS/MS a Dream or a Reality? Bioanalysis.
- Evaluation of matrix effects in LC–MS/MS. Calibration curves were prepared...
- Matrix-Matched Pesticide Standard Curve Prepar
- Grant, R. P. (2021).
- Troubleshooting matrix effects in environmental sample analysis of nitrophenols. Benchchem.
- The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysis. hdb.
- Maggira M and Samanidou V. QuEChERS: The Dispersive Methodology Approach for Complex Matrice. Journal of Analytical & Bioanalytical Techniques.
- Wang, Z., et al. (2021). Development and validation of a micro-QuEChERS method with high-throughput enhanced matrix removal followed with UHPLC-QqQ-MS/MS for analysis of raspberry ketone-related phenolic compounds in adipose tissues.
- Study of ion suppression for phenolic compounds in medicinal plant extracts using liquid chromatography−electrospray tandem mass spectrometry.
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- Development and Validation of a QuEChERS-LC-MS/MS Method for the Analysis of Phenolic Compounds in Rapeseed Oil.
- Chambers, E., et al. (2007). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses.
- What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab.
- Van De Steene, J. C., & Lambert, W. E. (2004). Countering matrix effects in environmental liquid chromatography–electrospray ionization tandem mass spectrometry water analysis.
- How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Drawell.
- LC-MS Methods for Regulated Bioequivalence Studies: Do we Need to Worry about Matrix Effects? (2012).
- Assessment of matrix effect in quantitative LC-MS bioanalysis. (2018). Bioanalysis.
- Standard Addition Method. (2011). YouTube.
- Optimization of QuEChERS Extraction for Determination of Carotenoids, Polyphenols, and Sterols in Orange Juice Using Design of Experiments and Response Surface Methodology. (2023). Molecules.
- QuEChERS Method for Pesticide Residue Analysis. (2025). Phenomenex.
- Workflow to perform quantification by standard addition procedure. (2017). eurl-pesticides.eu.
- Standard Addition Procedure in Analytical Chemistry. (2023). AlpHa Measure.
- The standard addition method and its validation in forensic toxicology. Forensic Toxicology.
- Determination of cinnamaldehyde, thymol and eugenol in essential oils by LC–MS/MS and antibacterial activity of them against bacteria.
- Determination of Thymol in Commercial Formulation, Essential Oils, Traditional, and Ultrasound-Based Extracts of Thymus vulgaris and Origanum vulgare Using a Greener HPTLC Approach. (2022). Molecules.
- Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. (2021). Analyst.
- Determination of cinnamaldehyde, thymol and eugenol in essential oils by LC-MS/MS and antibacterial activity of them against bacteria. (2024). Scientific Reports.
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?
- Analytical Science: Standard Additions Calibr
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Technical Support Center: Optimizing the Selective Alkylation of m-Cresol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the alkylation of m-cresol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important reaction. The alkylation of m-cresol is a cornerstone of synthesizing valuable fine chemicals, most notably thymol (2-isopropyl-5-methylphenol), a precursor for menthol and an important compound in its own right.[1] However, achieving high selectivity for the desired product is a significant challenge due to a landscape of competing side reactions.
This document provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your experimental outcomes. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your work.
Core Principles of Selectivity in m-Cresol Alkylation
The alkylation of m-cresol is a Friedel-Crafts reaction, a classic example of electrophilic aromatic substitution.[2][3] An electrophile (typically a carbocation generated from an alcohol or alkene) attacks the electron-rich aromatic ring of m-cresol.[3][4] The regioselectivity and chemoselectivity of this attack are governed by several competing factors:
-
Directing Effects: The hydroxyl (-OH) and methyl (-CH3) groups on the m-cresol ring are both ortho-, para-directing activators. This means they increase the electron density at the carbons ortho and para to themselves, making these positions the most likely sites for electrophilic attack. The interplay between these two groups dictates the initial distribution of C-alkylated isomers.
-
O- vs. C-Alkylation: The phenoxide ion, formed under basic conditions or present in equilibrium, is an ambident nucleophile.[5][6] Alkylation can occur either on the oxygen atom (O-alkylation) to form an ether, or on the aromatic ring (C-alkylation) to form a new C-C bond.[5] These two pathways are often in competition, with their relative rates highly dependent on reaction conditions.[7]
-
Polyalkylation: The introduction of the first alkyl group further activates the aromatic ring, making the mono-alkylated product more reactive than the starting m-cresol.[8][9] This frequently leads to the addition of second or third alkyl groups, a side reaction known as polyalkylation.[10][11]
-
Kinetic vs. Thermodynamic Control: Different isomers of the C-alkylated product may be formed. Some isomers are formed faster (kinetically favored products), while others are more stable (thermodynamically favored products).[7] Over time and at higher temperatures, the initially formed kinetic products can rearrange to the more stable thermodynamic isomers.[7][12]
Understanding these principles is the key to diagnosing and solving issues that arise during your experiments.
Troubleshooting & FAQs
This section addresses the most common problems encountered during the alkylation of m-cresol in a direct question-and-answer format.
Q1: My primary product is the O-alkylated ether, not the desired C-alkylated phenol. How can I favor C-alkylation?
A1: This is a classic chemoselectivity problem. O-alkylation is often the kinetically favored pathway, especially at lower temperatures.[7][12] To shift the selectivity towards C-alkylation, you must change the conditions to favor the thermodynamically more stable ring-alkylated product.
-
Increase Reaction Temperature: Higher temperatures provide the energy needed to overcome the activation barrier for C-alkylation and can also facilitate the rearrangement of any initially formed O-alkylated ether to the C-alkylated product. Temperatures beyond 423 K (150 °C) generally favor C-alkylation.[7]
-
Catalyst Choice: Strong acid catalysts, particularly solid acids like zeolites (e.g., H-ZSM-5, H-MCM-22) or strong acid resins, are highly effective at promoting C-alkylation.[7][13] These catalysts possess strong Brønsted acid sites that are crucial for the reaction.[14]
-
Solvent System: The choice of solvent plays a critical role.
-
To favor C-alkylation, use protic solvents like water or trifluoroethanol. These solvents can hydrogen-bond with the oxygen atom of the phenoxide, sterically hindering O-alkylation and leaving the carbon positions more accessible.[5][6]
-
To avoid C-alkylation (and favor O-alkylation), use polar, aprotic solvents like DMF or DMSO.[5]
-
Q2: I'm observing significant amounts of di- and tri-alkylated products. How can I improve mono-alkylation selectivity?
A2: This is a common issue in Friedel-Crafts alkylation known as polyalkylation.[9][15] The initial alkyl group activates the ring, making it more susceptible to further attack than the starting material.
-
Adjust Molar Ratio: The most effective strategy is to use a significant molar excess of m-cresol relative to the alkylating agent (e.g., isopropyl alcohol, propene).[7][16] A common starting point is a 5:1 molar ratio of m-cresol to the alkylating agent.[7][16] This ensures that the electrophile is statistically more likely to encounter an unreacted m-cresol molecule than a mono-alkylated one.
-
Control Reaction Time: Monitor the reaction progress over time. Polyalkylation becomes more prevalent with longer reaction times as the concentration of the mono-alkylated product increases. Stopping the reaction at the optimal point of mono-alkylated product formation is crucial.
Q3: The reaction is producing a mixture of C-alkylated isomers. How can I control regioselectivity to get a specific isomer, like thymol?
A3: Controlling regioselectivity requires fine-tuning the catalyst and reaction conditions to exploit subtle electronic and steric differences.
-
Shape-Selective Catalysis: This is the most powerful tool for controlling isomer distribution. Microporous solid catalysts like zeolites have well-defined pore structures that can act as molecular sieves. For the synthesis of thymol (the slimmest of the isomers), the zeolite H-ZSM-5 is highly effective because its narrow pores preferentially allow the formation and diffusion of the linear thymol product while sterically hindering the formation of bulkier isomers.[1][13] Selectivities for thymol over H-ZSM-5 can exceed 90%.[1][13]
-
Temperature and Isomer Stability: The thermodynamic stability of the various mono-alkylated isomers can differ. For instance, in the isopropylation of m-cresol, sym-thymol is often the most thermodynamically stable isomer.[7] At higher temperatures and in the presence of a strong acid catalyst, less stable isomers can rearrange to the most stable one.[7] Therefore, if a less stable isomer is desired, lower temperatures and shorter reaction times are preferable (kinetic control).
Q4: What is the optimal temperature range for my reaction?
A4: The optimal temperature is a trade-off between reaction rate, selectivity, and catalyst stability. There is no single "best" temperature; it depends entirely on your target product.
| Temperature Range | Predominant Reaction | Rationale & Considerations |
| Low (< 150°C / 423 K) | O-Alkylation (Ether Formation) | Kinetically controlled pathway. Lower energy barrier leads to the formation of the ether product.[7][12] |
| Moderate (150-275°C / 423-548 K) | C-Alkylation (Desired Product) | Sufficient energy to overcome the C-alkylation barrier. This is often the optimal range for producing thymol.[13][14] |
| High (> 300°C / 573 K) | Isomerization & Catalyst Deactivation | Can lead to rearrangement to the most thermodynamically stable (but potentially undesired) isomer.[7] Increased risk of oligomerization of the alkylating agent, causing catalyst coking and deactivation.[13] |
Q5: Which catalyst is best for selective C-alkylation?
A5: The choice of catalyst is critical for both activity and selectivity.
-
Zeolites (e.g., H-ZSM-5, H-MCM-22): The top choice for regioselective C-alkylation, especially when a specific isomer like thymol is desired. Their shape-selective properties are unmatched.[1][13] However, they can be prone to deactivation by coking.[17]
-
Strong Acid Resins (e.g., Amberlyst-type): These are effective, solvent-free catalysts for promoting C-alkylation.[7][16] They offer high acidity and can be easily separated from the reaction mixture, but lack the shape selectivity of zeolites.
-
Traditional Lewis Acids (e.g., AlCl₃, FeCl₃): These are powerful catalysts for Friedel-Crafts reactions but suffer from major drawbacks.[2] They are highly corrosive, require stoichiometric amounts, generate significant hazardous waste, and often lead to poor selectivity and polyalkylation. They are generally avoided in modern, greener processes.
-
Modified Solid Acids (e.g., Sulfated Zirconia): These materials can act as solid superacids and show high activity for C-alkylation, offering a reusable and less corrosive alternative to liquid acids.[18]
Visual Guides & Decision Trees
Reaction Pathways in m-Cresol Alkylation
The following diagram illustrates the primary desired reaction pathway leading to C-alkylation and the major competing side reactions.
Caption: Key reaction pathways in the acid-catalyzed alkylation of m-cresol.
Troubleshooting Flowchart for Poor Selectivity
Use this decision tree to diagnose and resolve common issues in your reaction.
Caption: A decision tree for troubleshooting common side reactions.
Optimized Experimental Protocol
Protocol 1: Selective Synthesis of Thymol via Isopropylation of m-Cresol
This protocol is designed to maximize the yield of thymol by favoring C-alkylation and leveraging a shape-selective catalyst to control regioselectivity.
Materials:
-
m-Cresol (reagent grade)
-
Isopropyl alcohol (IPA) or Propene
-
H-ZSM-5 zeolite catalyst (activated)
-
High-pressure batch reactor with temperature control and stirring mechanism
-
Solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous MgSO₄)
-
Rotary evaporator
-
GC-MS for product analysis
Procedure:
-
Catalyst Activation: Activate the H-ZSM-5 catalyst by heating under a flow of dry air or nitrogen at ~500°C for 4-6 hours to remove any adsorbed water. Cool to room temperature under a dry atmosphere.
-
Reactor Charging: To a clean, dry high-pressure reactor, add m-cresol and isopropyl alcohol in a 5:1 molar ratio .[7][16]
-
Catalyst Loading: Add the activated H-ZSM-5 catalyst. A typical catalyst loading is 5-10% by weight relative to the m-cresol.
-
Reaction Execution:
-
Seal the reactor and purge with an inert gas (e.g., nitrogen).
-
Begin vigorous stirring.
-
Heat the reactor to the target temperature, typically between 250-275 °C .[14] This temperature range is optimal for high conversion and selectivity to thymol.[14] The reaction is run under autogenous pressure.
-
Maintain the temperature and stirring for the desired reaction time (e.g., 4-8 hours). It is highly recommended to take small aliquots over time (if possible) to determine the optimal reaction endpoint.
-
-
Reaction Quench and Work-up:
-
Cool the reactor to room temperature.
-
Vent any excess pressure safely.
-
Filter the reaction mixture to recover the solid catalyst. The catalyst can potentially be regenerated by calcination.
-
Transfer the liquid product to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Analysis: Analyze the crude product using GC-MS to determine the conversion of m-cresol and the selectivity for thymol and other side products. The product can be further purified by distillation or chromatography.
References
- Alkylation of Phenol and m-Cresol Over Zeolites. (n.d.). ResearchGate.
- Teodorescu, F., et al. (2017). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Arkivoc, 2017(5), 58-66.
- Teodorescu, F., et al. (2017). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. [PDF].
- O'Connor, C. T., et al. (2004). Alkylation of Phenol and m-Cresol Over Zeolites. Studies in Surface Science and Catalysis, 154, 2249-2256.
- Alkylation of Phenol and m-Cresol Over Zeolites. (n.d.). Semantic Scholar.
- Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo.
- Reaction: Alkylation via Friedel-Crafts. (n.d.). Saskatchewan Polytechnic.
- Electrophilic Aromatic Substitution: Friedel–Crafts Alkylation of Benzene. (2023). JoVE.
- Friedel-Crafts Alkylation of aromatic molecules. (n.d.). Chemistry Tutor.
- Study of Gas Phase m-Cresol Alkylation with Methanol on Solid Acid Catalysts. (n.d.). ResearchGate.
- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts.
- Novel mesoporous solid superacids for selective C-alkylation of m-cresol with tert-butanol. (n.d.). ResearchGate.
- What Is the Mechanism of Phenol Alkylation? (2024). Exporter China.
- Clay-Based Solid Acid Catalyst for the Alkylation of p-Cresol with tert-Butyl Alcohol. (n.d.). ResearchGate.
- Polyalkylation Definition. (n.d.). Fiveable.
- Mechanistic insights into solvent induced alkylation of p-cresol with tert-butyl alcohol using Brönsted acidic ionic liquids. (n.d.). ResearchGate.
- Phenolates- O-alkylation and C-alkylation. (2011). PharmaXChange.info.
- Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. (n.d.). Journal of Materials and Environmental Science.
- Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. (2024). Chemistry LibreTexts.
- Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. (2004). Imperial College London.
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- 2. mt.com [mt.com]
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- 4. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Alkylation of Benzene [jove.com]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 10.8. Reaction: Alkylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
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- 10. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
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- 18. researchgate.net [researchgate.net]
Troubleshooting poor peak shape in GC analysis of 5-Isopropyl-3-methylphenol
Technical Support Center: Gas Chromatography of 5-Isopropyl-3-methylphenol
Welcome to the technical support center for the gas chromatographic (GC) analysis of this compound, an isomer of thymol and carvacrol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape, ensuring the accuracy and reliability of your analytical results.
Understanding the Challenge: The Chemistry of this compound
This compound, like other phenolic compounds, presents a unique challenge in gas chromatography. Its polar hydroxyl (-OH) group is prone to forming hydrogen bonds with active sites within the GC system.[1] These interactions can delay the elution of a portion of the analyte molecules, leading to asymmetrical peak shapes, most commonly peak tailing.[1]
This guide provides a structured approach to identifying and mitigating the root causes of poor peak shape for this analyte.
Part 1: Troubleshooting Peak Tailing
Peak tailing is the most common issue encountered when analyzing polar compounds like this compound. It manifests as a distortion where the latter half of the peak is broader than the front half.[2] This is problematic as it can compromise resolution, integration, and ultimately, the accuracy of your quantification.[2]
Q1: My this compound peak is tailing. What is the most likely cause?
A1: The primary suspect for peak tailing of a phenolic compound is interaction with active sites within your GC system.[3][4] These active sites are typically exposed silanol (Si-OH) groups on glass surfaces or metal contamination.[1][3]
Systematic Troubleshooting Approach:
A logical, step-by-step approach is crucial to efficiently identify the source of the problem.
Caption: A systematic workflow for troubleshooting peak tailing.
Q2: How do I perform effective inlet maintenance to reduce peak tailing?
A2: The GC inlet is a common source of activity, as it's the first hot surface your sample encounters.[5][6] Over time, the liner can become contaminated with non-volatile residues and septum particles, creating active sites.
Protocol for Inlet Maintenance:
-
Cool the Inlet: Ensure the inlet temperature is at a safe level before handling.
-
Replace the Septum: A cored or worn septum can shed particles into the liner.
-
Replace the Inlet Liner: For active compounds like phenols, it is highly recommended to use a new, deactivated liner.[7][8] Agilent's Ultra Inert liners, for example, are specifically designed to minimize surface activity.[9] While cleaning and deactivating liners is possible, replacement is often more economical and reliable.[10] If you must clean a liner, a common procedure involves an acid wash followed by silylation.[10]
-
Inspect the Gold Seal: Check the gold seal for any signs of contamination or damage and replace if necessary.
Q3: If inlet maintenance doesn't solve the tailing, what's the next step?
A3: If the problem persists after inlet maintenance, the issue may lie with the analytical column itself. The front section of the column can accumulate non-volatile matrix components or the stationary phase can become damaged, exposing active silanol groups.[11][12]
Protocol for Column Trimming:
-
Cool the Oven: Ensure the oven is at room temperature.
-
Disconnect the Column: Carefully disconnect the column from the inlet.
-
Make a Clean Cut: Using a ceramic scoring wafer or a diamond-tipped scribe, make a clean, square cut to remove 10-20 cm from the front of the column.[4] A poor cut can itself cause peak distortion, so inspect the cut with a magnifier to ensure it is clean and at a 90° angle to the column wall.[11][13]
-
Reinstall the Column: Reinstall the column into the inlet according to the manufacturer's instructions for the correct insertion depth.[13]
-
Condition the Column: It is good practice to briefly condition the column after trimming.
Q4: Can my GC method parameters contribute to peak tailing?
A4: Yes, sub-optimal method parameters can exacerbate peak tailing.
-
Inlet Temperature: While a higher inlet temperature can aid in sample vaporization, it can also cause degradation of thermally labile compounds.[14] For phenols, an inlet temperature of around 250 °C is a good starting point.[15]
-
Oven Temperature Program: A temperature ramp that is too slow can lead to band broadening.[16] Conversely, a ramp that is too fast may not provide adequate separation.
-
Split vs. Splitless Injection: In splitless injection, the initial oven temperature should be set at least 10-20°C below the boiling point of the sample solvent to ensure proper analyte focusing at the head of the column.[4][11]
Part 2: Advanced Troubleshooting and FAQs
Q5: I've tried everything and my peak shape is still poor. What else can I do?
A5: If you've exhausted the common troubleshooting steps, you may need to consider derivatization. Derivatization is a chemical reaction that modifies the analyte to make it more suitable for GC analysis.[17]
Why Derivatize?
For phenols, silylation is a common derivatization technique.[17] A silylating reagent, such as BSTFA or TMSI, replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[17] This has two key benefits:
-
Reduces Polarity: The resulting TMS derivative is less polar and no longer capable of hydrogen bonding, which eliminates the primary cause of peak tailing.[17]
-
Increases Volatility: The derivatized compound is more volatile, allowing for elution at lower temperatures.[17]
Derivatization Protocol (General Example):
-
Evaporate the sample solvent to dryness.
-
Add a suitable silylation reagent (e.g., BSTFA with 1% TMCS).
-
Heat the sample at a specified temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to ensure complete reaction.
-
Inject the derivatized sample into the GC.
Note: Always optimize derivatization conditions for your specific application.
Q6: What type of GC column is best for analyzing this compound?
A6: The choice of GC column is critical for good chromatography. For underivatized phenols, a column with a stationary phase that can mitigate the effects of the polar hydroxyl group is recommended.
| Stationary Phase | Polarity | Characteristics | Recommended for this compound? |
| 5% Phenyl-Methylpolysiloxane | Low to Mid | A good general-purpose phase. The phenyl content provides some polarizability.[18] | Yes, a good starting point. |
| Polyethylene Glycol (PEG) | High | Highly polar, but may interact strongly with the phenolic hydroxyl group. | Can be used, but may require careful optimization.[19] |
| Specialized "Acid Deactivated" Phases | Varies | These columns have been treated to reduce the number of active silanol sites. | Highly recommended for underivatized phenols. |
For derivatized phenols, a standard non-polar column, such as a 5% phenyl-methylpolysiloxane, is typically sufficient.
Q7: How do I properly condition a new GC column?
A7: Proper column conditioning is essential to remove any residual solvents or contaminants from the manufacturing process and to ensure a stable baseline.[20]
General Column Conditioning Protocol:
-
Install the Column: Install the column in the inlet, but do not connect it to the detector.[21]
-
Purge with Carrier Gas: Purge the column with carrier gas at room temperature for at least 15-30 minutes to remove any oxygen.[22][23]
-
Temperature Program: Slowly ramp the oven temperature to about 20°C above the final temperature of your analytical method, but do not exceed the column's maximum isothermal temperature limit.[20]
-
Hold at Temperature: Hold at this temperature for 1-2 hours, or until the baseline is stable.[22]
-
Cool Down and Connect: Cool the oven, connect the column to the detector, and perform a blank run to confirm a stable baseline.[24]
Q8: Can issues with my injection technique cause poor peak shape?
A8: Yes, particularly with splitless injections. The goal of a splitless injection is to transfer the entire sample onto the column.[14]
-
Purge Time: The split vent is closed for a specific period (the purge time) to allow the sample to be transferred to the column. If the purge time is too long, it can lead to a broad, tailing solvent peak.[11] If it's too short, you may lose some of your analyte.
-
Solvent Matching: In splitless mode, the polarity of the sample solvent should ideally match the polarity of the stationary phase to ensure good peak shape.[4]
References
- Agilent Technologies. (2011). Evaluation of the Ultra Inert Liner Deactivation for Active Compounds Analysis by GC.
- ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography.
- Restek Corporation. (n.d.). Operating Hints for Using Split/Splitless Injectors.
- Separation Science. (2025). GC Pressure Errors in Splitless Injection: A Guide to Purge Flow.
- Restek Corporation. (n.d.). GC Troubleshooting: Basics.
- GoToStage.com. (n.d.). Top 10 Maintenance Tips For Your GC Split/Splitless Injection System.
- LCGC International. (2016). GC Column Conditioning.
- Phenomenex. (n.d.). Derivatization for Gas Chromatography.
- Agilent Technologies. (n.d.). Ultra Inert Liners for GC.
- LCGC International. (2014). Troubleshooting Real GC Problems.
- Restek Corporation. (n.d.). Gas Chromatography Problem Solving and Troubleshooting.
- Chromtech. (n.d.). Evaluation of GC Inlet Liner Deactivations and GC Column Deactivations for Basic Drug Analysis Using Mass Spectrometry.
- Agilent Technologies. (n.d.). Inlet Liners - GC AND GC/MS.
- Shimadzu. (n.d.). GC Column Types & Selection Guide.
- Restek Corporation. (n.d.). How to Condition a New Capillary GC Column.
- Postnova. (n.d.). Agilent J&W GC Column Selection Guide.
- Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations.
- Element Lab Solutions. (n.d.). GC Column Conditioning.
- MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
- Chromatography Forum. (2006). Tailing - chlorinated aromatics with phenol and aldehyde.
- Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes.
- Element Lab Solutions. (n.d.). GC Diagnostic Skills I | Peak Tailing.
- U.S. Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography.
- ACS Publications. (n.d.). Volatile Phenols: Direct Analysis Using Large-Volume Injection-Online Trapping-Gas Chromatography-Tandem Mass Spectrometry (LVI-GC-MS/MS) and Aroma Contribution to Different Aroma-Type of Baijiu.
- Phenomenex. (n.d.). Gas Chromatography (GC) Column Conditioning, Testing and Checks.
- Chromtech. (n.d.). Restek General Article - How to Condition a New Capillary GC Column.
- Restek Corporation. (n.d.). TROUBLESHOOTING GUIDE.
- National Institutes of Health. (2024). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons.
- LCGC International. (2013). Troubleshooting GC Retention-Time, Efficiency, and Peak-Shape Problems.
- ResearchGate. (2025). High performance solid-phase analytical derivatization of phenols for gas chromatography-mass spectrometry.
- Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks.
- YouTube. (2025). What Causes Tailing In Gas Chromatography? - Chemistry For Everyone.
- Agilent Technologies. (2019). Impact of Temperature on the Efficiency of High-Temperature GC Columns.
- YouTube. (2016). Tailing Peaks - Part 1 - GC Troubleshooting Series.
- Agilent Technologies. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape.
- LabRulez GCMS. (2025). Peak Shape Problems: Broad solvent Peaks/fronts.
- GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics.
- Phenomenex. (2025). Temperature Programming for Better GC Results.
- National Institutes of Health. (n.d.). A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatile oil.
- ResearchGate. (n.d.). Comparison of HPLC and GC methods for analysis of thymol and carvacrol in T. vulgaris essential oil.
- Restek Corporation. (n.d.). GC Injection Port Issues: Two Case Studies (Peak Tailing and Low Response).
- MDPI. (n.d.). Solvent-Focused Gas Chromatographic Determination of Thymol and Carvacrol Using Ultrasound-Assisted Dispersive Liquid–Liquid Microextraction through Solidifying Floating Organic Droplets (USA-DLLME-SFO).
- Pharmacognosy Magazine. (n.d.). A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatil.
Sources
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromtech.net.au [chromtech.net.au]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. GC Troubleshooting: Basics [discover.restek.com]
- 6. GoToStage.com [gotostage.com]
- 7. agilent.com [agilent.com]
- 8. perlan.com.pl [perlan.com.pl]
- 9. agilent.com [agilent.com]
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- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
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- 17. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. GC Column Types & Selection Guide | Shimadzu [shimadzu.com]
- 20. How to Condition a New Capillary GC Column [discover.restek.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. GC Tech Tip: GC Column Conditioning and Testing | Phenomenex [phenomenex.com]
- 23. chromtech.net.au [chromtech.net.au]
- 24. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Enhancing the Bioavailability of 5-Isopropyl-3-methylphenol in Formulations
Welcome to the technical support center for enhancing the bioavailability of 5-Isopropyl-3-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for the formulation of this promising phenolic compound.
Introduction to this compound and its Bioavailability Challenges
This compound, an isomer of thymol and carvacrol, is a phenolic compound with significant therapeutic potential, including antimicrobial and antioxidant properties. However, its clinical translation is often hampered by poor aqueous solubility, which in turn leads to low and variable oral bioavailability. This guide will explore three key strategies to overcome this limitation: nanoemulsification, solid dispersion, and cyclodextrin complexation.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O | |
| Molecular Weight | 150.22 g/mol | |
| Melting Point | 49-51 °C | |
| LogP (Octanol/Water Partition Coefficient) | ~3.3 | |
| Water Solubility | Poorly soluble |
Section 1: Nanoemulsification for Enhanced Bioavailability
Nanoemulsions are colloidal dispersions of oil and water stabilized by a surfactant and co-surfactant, with droplet sizes typically in the range of 20-200 nm. By encapsulating this compound in the oil phase of a nanoemulsion, its aqueous dispersibility is significantly increased, which can lead to improved absorption.
Experimental Workflow for Nanoemulsion Formulation
Caption: Workflow for preparing and characterizing a this compound nanoemulsion.
Detailed Protocol: High-Pressure Homogenization Method
-
Oil Phase Preparation: Dissolve this compound in a suitable oil (e.g., medium-chain triglycerides) at a predetermined concentration.
-
Aqueous Phase Preparation: Dissolve a surfactant (e.g., Tween 80) and a co-surfactant (e.g., ethanol or Transcutol®) in purified water.
-
Pre-emulsion Formation: Coarsely mix the oil and aqueous phases using a high-speed homogenizer (e.g., 5,000-10,000 rpm for 10-15 minutes).
-
Nanoemulsification: Pass the pre-emulsion through a high-pressure homogenizer or microfluidizer for a specified number of cycles and pressure (e.g., 3-5 cycles at 15,000-20,000 psi).
-
Characterization:
-
Droplet Size and Polydispersity Index (PDI): Analyze using Dynamic Light Scattering (DLS).
-
Zeta Potential: Determine the surface charge and stability of the nanoemulsion.
-
Morphology: Visualize the droplets using Transmission Electron Microscopy (TEM).
-
Entrapment Efficiency and Drug Loading: Quantify the amount of encapsulated this compound using a validated HPLC method after separating the free drug.
-
Troubleshooting Guide: Nanoemulsions
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Large droplet size or high PDI | Insufficient homogenization energy; Inappropriate surfactant/co-surfactant ratio; Ostwald ripening. | Increase homogenization pressure or cycles; Optimize surfactant and co-surfactant concentrations; Use a less water-soluble oil. |
| Phase separation or creaming | Low zeta potential leading to droplet aggregation; Droplet coalescence. | Adjust the pH to increase surface charge; Use a combination of non-ionic and ionic surfactants; Increase the viscosity of the aqueous phase. |
| Drug precipitation | Exceeding the solubility limit in the oil phase; Instability of the nanoemulsion. | Reduce the drug loading; Screen for an oil with higher solubilizing capacity for the drug; Improve the stability of the nanoemulsion. |
FAQs: Nanoemulsions
-
Q: What is the ideal droplet size for oral bioavailability enhancement?
-
A: Generally, a smaller droplet size (below 200 nm) is preferred as it provides a larger surface area for drug release and absorption.
-
-
Q: How can I improve the long-term stability of my nanoemulsion?
-
A: Optimizing the formulation with an appropriate surfactant and co-surfactant system to achieve a high zeta potential (ideally > |30| mV) is crucial. Additionally, storing at a suitable temperature and protecting from light can prevent degradation.
-
Section 2: Solid Dispersions for Solubility Enhancement
Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at the solid state. By converting the crystalline drug into an amorphous form, its solubility and dissolution rate can be significantly increased.
Experimental Workflow for Solid Dispersion Formulation
Caption: Workflow for preparing and characterizing a this compound solid dispersion.
Detailed Protocol: Spray Drying Method
-
Solution Preparation: Dissolve this compound and a hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP) K30, Soluplus®) in a suitable volatile solvent (e.g., ethanol, methanol).
-
Spray Drying: Atomize the solution into a hot air stream in a spray dryer. The solvent evaporates rapidly, leaving behind a solid dispersion powder. Key parameters to control are inlet temperature, feed rate, and atomization pressure.
-
Powder Collection: Collect the dried powder from the cyclone separator.
-
Characterization:
-
Solid-State Characterization: Use Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of the drug.
-
In Vitro Dissolution: Perform dissolution testing in a suitable medium (e.g., simulated gastric or intestinal fluid) to assess the enhancement in dissolution rate.
-
Morphology: Examine the particle size and shape using Scanning Electron Microscopy (SEM).
-
Drug Content: Determine the drug content uniformity using a validated HPLC method.
-
Troubleshooting Guide: Solid Dispersions
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low product yield in spray drying | Sticking of the product to the chamber walls; Fine particles escaping the cyclone. | Optimize spray drying parameters (e.g., lower inlet temperature, higher feed rate); Use a more efficient cyclone or a bag filter. |
| Crystalline drug detected in the solid dispersion | Insufficient polymer to drug ratio; Inappropriate solvent system; Recrystallization during storage. | Increase the polymer to drug ratio; Select a solvent in which both drug and polymer are highly soluble; Store the solid dispersion in a desiccator at low temperature. |
| Phase separation or poor dissolution | Immiscibility between the drug and polymer; Insufficient drug-polymer interaction. | Screen for a polymer with better miscibility with the drug; Incorporate a surfactant to improve wettability. |
FAQs: Solid Dispersions
-
Q: Which polymer is best for creating a solid dispersion of this compound?
-
A: The choice of polymer depends on the physicochemical properties of the drug. Hydrophilic polymers like PVP, HPMC, and Soluplus® are commonly used and should be screened for their ability to form a stable amorphous solid dispersion.
-
-
Q: How can I prevent the recrystallization of the amorphous drug over time?
-
A: Selecting a polymer with a high glass transition temperature (Tg) and strong interactions with the drug can inhibit molecular mobility and prevent recrystallization. Proper storage conditions (low humidity and temperature) are also critical.
-
Section 3: Cyclodextrin Complexation for Enhanced Solubility
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can encapsulate poorly soluble molecules like this compound, forming inclusion complexes that have enhanced aqueous solubility.
Experimental Workflow for Cyclodextrin Complexation
Caption: Workflow for preparing and characterizing a this compound-cyclodextrin complex.
Detailed Protocol: Kneading Method
-
Mixing: Mix this compound and a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in a mortar in a 1:1 or 1:2 molar ratio.
-
Kneading: Add a small amount of a water-alcohol mixture to the powder and knead for a specified time (e.g., 30-60 minutes) to form a paste.
-
Drying: Dry the paste in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Sieving: Pass the dried complex through a sieve to obtain a uniform particle size.
-
Characterization:
-
Phase Solubility Studies: Determine the stoichiometry and stability constant of the complex.
-
Complexation Efficiency: Quantify the amount of drug complexed with the cyclodextrin.
-
Solid-State Characterization: Use DSC, XRD, and FT-IR to confirm the formation of the inclusion complex.
-
In Vitro Dissolution: Evaluate the dissolution profile of the complex compared to the pure drug.
-
Troubleshooting Guide: Cyclodextrin Complexation
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low complexation efficiency | Poor fit of the drug molecule into the cyclodextrin cavity; Steric hindrance. | Screen different types of cyclodextrins (α-, β-, γ-CDs and their derivatives) to find the best fit; Optimize the drug-to-cyclodextrin molar ratio. |
| Incomplete complexation | Inefficient preparation method; Insufficient interaction time. | Try a different preparation method (e.g., freeze-drying, co-precipitation); Increase the kneading or stirring time. |
| Drug precipitation from the complex solution | Exceeding the solubility of the complex; Unstable complex. | Ensure the concentration of the complex is below its solubility limit; Optimize the formulation to enhance complex stability (e.g., adjust pH). |
FAQs: Cyclodextrin Complexation
-
Q: Which type of cyclodextrin is most suitable for this compound?
-
A: Due to its molecular size, β-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are often good candidates for complexing with phenolic compounds of this size. Experimental screening is necessary for confirmation.
-
-
Q: Can I use cyclodextrin complexes in liquid formulations?
-
A: Yes, the enhanced aqueous solubility of the drug-cyclodextrin complex makes it suitable for developing aqueous solutions for oral or parenteral administration.
-
Section 4: In Vitro Bioavailability Assessment
To evaluate the effectiveness of the developed formulations, in vitro models that can predict in vivo performance are essential.
In Vitro Dissolution Testing
-
Objective: To compare the dissolution rate of the formulated this compound with the pure drug.
-
Apparatus: USP Apparatus II (Paddle) is commonly used.
-
Medium: Simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8) should be used to mimic physiological conditions.
-
Procedure:
-
Add a known amount of the formulation to the dissolution vessel.
-
Withdraw samples at predetermined time intervals.
-
Analyze the drug concentration in the samples using a validated HPLC method.
-
Plot the percentage of drug dissolved against time.
-
Caco-2 Cell Permeability Assay
-
Objective: To assess the intestinal permeability of this compound from different formulations.
-
Model: Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer that mimics the intestinal epithelium.
-
Procedure:
-
Culture Caco-2 cells on permeable supports until a differentiated monolayer is formed.
-
Apply the drug formulation to the apical (AP) side of the monolayer.
-
Collect samples from the basolateral (BL) side at different time points.
-
Quantify the drug concentration in the BL samples using HPLC or LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
-
Comparison of Bioavailability Enhancement Strategies
| Strategy | Advantages | Disadvantages | Key Considerations |
| Nanoemulsification | High drug loading capacity; Protects drug from degradation; Can enhance lymphatic uptake. | Thermodynamically unstable; Requires specialized equipment; Potential for Ostwald ripening. | Droplet size, zeta potential, surfactant toxicity. |
| Solid Dispersion | Significant increase in dissolution rate; Amenable to solid dosage form development; Established manufacturing processes. | Potential for recrystallization during storage; Limited drug loading for some polymers; Use of organic solvents. | Polymer selection, drug-polymer miscibility, storage stability. |
| Cyclodextrin Complexation | High increase in aqueous solubility; Simple preparation methods; Biocompatible carriers. | Limited to drugs that fit the cyclodextrin cavity; Can be a competitive process with other molecules; Potential for nephrotoxicity with some cyclodextrins at high doses. | Type of cyclodextrin, stoichiometry, stability of the complex. |
References
- Cheméo. (n.d.). This compound (CAS 3228-03-3).
Minimizing interference in spectroscopic analysis of 5-Isopropyl-3-methylphenol
<Technical Support Center: Minimizing Interference in Spectroscopic Analysis of 5-Isopropyl-3-methylphenol (Thymol)
Welcome to the technical support center for the spectroscopic analysis of this compound, commonly known as thymol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize interference during their experiments. As Senior Application Scientists, we provide not just procedural steps but also the underlying scientific principles to empower your analytical work.
I. Frequently Asked Questions (FAQs)
General Questions
Q1: What are the most common sources of interference in the spectroscopic analysis of thymol?
A1: Interference can arise from various sources depending on the spectroscopic technique employed. Key sources include:
-
Matrix Effects: Co-eluting compounds in the sample matrix can suppress or enhance the analyte signal, particularly in mass spectrometry.[1][2][3] This is a significant issue in complex samples like biological fluids or essential oil formulations.
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can shift absorption maxima in UV-Vis spectroscopy and alter chemical shifts in NMR.[4]
-
Structural Isomers: Carvacrol, a structural isomer of thymol, possesses very similar spectroscopic properties, making differentiation challenging, especially in chromatography and IR spectroscopy.[5][6]
-
Sample Preparation Artifacts: Contamination from grinding materials, residual solvents, or moisture can introduce extraneous peaks and baseline distortions.[7][8]
-
Degradation Products: Thymol can degrade under certain conditions (e.g., UV light exposure), leading to the formation of isomeric cyclohexadienones and other byproducts that can interfere with the analysis.[5]
UV-Vis Spectroscopy
Q2: My UV-Vis spectrum for thymol shows a shifted λmax. What could be the cause?
A2: A shift in the maximum absorption wavelength (λmax) of thymol, typically around 274 nm, is often due to solvent effects.[9][10][11] The polarity of the solvent and its ability to form hydrogen bonds with the hydroxyl group of thymol can influence the electronic transitions.[4] To troubleshoot:
-
Verify Solvent Purity: Ensure the solvent is of spectroscopic grade and free from absorbing impurities.
-
Consistent Solvent System: Use the same solvent for your blank, standards, and samples to ensure consistency.
-
Consider Solvatochromism: Be aware that different solvents will naturally lead to slight shifts in λmax. Document the solvent used in your analysis. Studies have shown that both specific (hydrogen bonding) and non-specific (dipolarity/polarizability) solute-solvent interactions affect the absorption bands.[4]
Q3: I'm observing high background noise or a sloping baseline in my UV-Vis measurements. How can I fix this?
A3: High background noise or a sloping baseline can be attributed to several factors:
-
Particulate Matter: Suspended particles in the sample can scatter light. Filter your samples through a suitable syringe filter (e.g., 0.45 µm) before analysis.
-
Dirty Optics: Contamination on the cuvette walls or within the spectrophotometer's optical path can cause signal loss and baseline instability. Ensure cuvettes are meticulously cleaned and the instrument is properly maintained.
-
Inappropriate Blank: The blank solution must contain all components of the sample solution except for the analyte (thymol).[12] An improper blank will lead to an inaccurate baseline correction.
Infrared (IR) Spectroscopy
Q4: My KBr pellet for solid-state IR analysis of thymol is opaque and gives a poor spectrum. What went wrong?
A4: A high-quality KBr pellet should be transparent. Opacity and poor spectral quality are usually due to:
-
Insufficient Grinding: The sample must be ground to a fine powder (1-2 microns) to reduce light scattering.[7]
-
Sample-to-KBr Ratio: An incorrect ratio of sample to KBr can lead to a pellet that is either too concentrated or too dilute.[7] Typically, a small amount of sample (a few milligrams) is mixed with a larger amount of KBr.
-
Moisture Contamination: KBr is hygroscopic. Absorbed water will result in broad absorption bands in the O-H stretching region (~3400 cm⁻¹), potentially obscuring the phenolic O-H stretch of thymol. Always use dry KBr and prepare pellets in a low-humidity environment if possible.[7]
-
Inadequate Pressure: Insufficient pressure during pellet formation will result in a cloudy pellet with poor transmission.
Q5: I am using Attenuated Total Reflectance (ATR)-FTIR. Why are my peak intensities inconsistent between samples?
A5: Inconsistent peak intensities in ATR-FTIR can be caused by:
-
Poor Sample-Crystal Contact: Ensure uniform and firm pressure is applied to the sample to achieve good contact with the ATR crystal.[8]
-
Inconsistent Sample Amount: While ATR is less sensitive to sample thickness than transmission methods, a consistent amount of sample should be used for reproducible results.
-
Crystal Contamination: The ATR crystal must be thoroughly cleaned between samples to prevent carryover.[8][13] Use a suitable solvent (e.g., isopropanol) to clean the crystal.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q6: The chemical shifts of my thymol sample in the ¹H NMR spectrum are different from the literature values. Why?
A6: Discrepancies in chemical shifts can arise from:
-
Solvent Effects: The choice of solvent can significantly influence the chemical shifts, especially for the hydroxyl proton, due to hydrogen bonding interactions.[14][15] Always report the solvent used for the NMR analysis.
-
Concentration Effects: The concentration of the sample can affect the extent of intermolecular hydrogen bonding, leading to shifts in the hydroxyl proton signal.
-
Temperature Variations: Temperature can also influence hydrogen bonding and, consequently, the chemical shifts of labile protons.
-
Referencing: Ensure the spectrum is correctly referenced. Tetramethylsilane (TMS) is the standard reference (0 ppm). If using a deuterated solvent, the residual solvent peak can be used as a secondary reference.[16]
Q7: I see broad peaks in my NMR spectrum. What is the cause?
A7: Peak broadening in NMR can be due to:
-
Poor Shimming: The magnetic field homogeneity needs to be optimized (shimming) before acquiring the spectrum.
-
Presence of Paramagnetic Impurities: Paramagnetic substances can cause significant line broadening.
-
Chemical Exchange: The hydroxyl proton of thymol can undergo chemical exchange with residual water or other labile protons in the sample, leading to a broadened peak.
Mass Spectrometry (MS)
Q8: My analyte signal is suppressed when analyzing thymol in a complex matrix using LC-MS. How can I mitigate this?
A8: Signal suppression, a common matrix effect in electrospray ionization (ESI)-MS, occurs when co-eluting matrix components interfere with the ionization of the analyte.[1][3] To address this:
-
Improve Sample Preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Optimize Chromatography: Modify the chromatographic method to achieve better separation of thymol from the interfering compounds.[17]
-
Use an Internal Standard: A stable isotope-labeled internal standard (e.g., thymol-¹³C₃) is the gold standard for correcting matrix effects.[1][18] The internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the sample matrix to compensate for the matrix effect.[1]
II. Troubleshooting Guides
Guide 1: Differentiating Thymol from its Isomer Carvacrol
Carvacrol (2-Isopropyl-5-methylphenol) is a common interferent in thymol analysis due to their structural similarity.[6][19]
| Technique | Issue | Troubleshooting Steps & Rationale |
| HPLC | Co-elution of thymol and carvacrol peaks. | 1. Optimize Mobile Phase: Adjust the ratio of organic solvent (e.g., acetonitrile) to water. A slight change in polarity can often resolve these isomers.[11] 2. Column Selection: A high-resolution C18 column is generally effective.[10][20] 3. Temperature Control: Use a column oven to maintain a stable temperature, as temperature can affect retention times. |
| GC-MS | Similar retention times and mass spectra. | 1. Temperature Program: Optimize the oven temperature ramp rate to maximize separation. 2. Column Choice: A polar capillary column may provide better selectivity for these phenolic isomers. 3. Mass Spectral Analysis: While the mass spectra are similar, subtle differences in fragment ion ratios may exist. Analyze pure standards of both to identify any distinguishing features. |
| IR/NIR Spectroscopy | Overlapping spectral bands. | 1. Advanced Data Analysis: Use chemometric methods like Principal Component Analysis (PCA) or Partial Least Squares (PLS) to resolve the contributions of each isomer in a mixture.[21] 2. Quantum Mechanical Simulations: Theoretical simulations can help in assigning specific vibrational modes to each isomer, aiding in the interpretation of complex spectra.[5] |
Guide 2: Addressing Matrix Effects in LC-MS/MS Analysis
Matrix effects can lead to either suppression or enhancement of the analyte signal, compromising quantitative accuracy.[2][17]
| Symptom | Potential Cause | Recommended Action & Scientific Basis |
| Low Analyte Recovery | Ion Suppression | 1. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.[1] 2. Enhance Sample Cleanup: Implement a more effective sample preparation method (e.g., SPE) to remove interfering substances. 3. Use a Stable Isotope-Labeled Internal Standard: This is the most reliable way to correct for signal suppression as the internal standard is affected similarly to the analyte.[1] |
| Inconsistent Results | Variable Matrix Effects | 1. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix to mimic the sample environment.[1] 2. Standard Addition: Spike the sample with known amounts of the analyte to create a calibration curve within the sample matrix itself. This is highly effective but more labor-intensive. |
| High Signal Enhancement | Ion Enhancement | 1. Chromatographic Separation: Improve the separation of the analyte from the enhancing compounds. 2. Alternative Ionization: If available, try a different ionization source like Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects than ESI.[3] |
III. Experimental Protocols & Workflows
Protocol 1: Solid-Phase Extraction (SPE) for Thymol from a Complex Matrix
This protocol provides a general guideline for cleaning up a complex sample (e.g., a plant extract) prior to LC-MS analysis to minimize matrix effects.
Step-by-Step Methodology:
-
Cartridge Selection: Choose a reverse-phase SPE cartridge (e.g., C18). The nonpolar stationary phase will retain the moderately nonpolar thymol while allowing more polar interferences to pass through.
-
Cartridge Conditioning:
-
Wash the cartridge with 1-2 mL of methanol to activate the stationary phase.
-
Equilibrate the cartridge with 1-2 mL of deionized water. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Dilute the sample with a solvent that is compatible with the SPE cartridge (e.g., water or a low percentage of organic solvent).
-
Load the sample onto the cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 1-2 mL of a weak solvent (e.g., 5% methanol in water) to elute weakly bound, polar interferences.
-
-
Elution:
-
Elute the retained thymol with a small volume (e.g., 1-2 mL) of a stronger solvent like methanol or acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase to be used for the LC-MS analysis.
-
Workflow for Troubleshooting UV-Vis Interference
The following diagram illustrates a logical workflow for diagnosing and resolving common issues in the UV-Vis analysis of thymol.
Caption: A workflow for troubleshooting common UV-Vis analysis issues.
IV. Data Summary
Spectroscopic Properties of Thymol
The following table summarizes key spectroscopic data for this compound (Thymol).
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₄O | [22] |
| Molecular Weight | 150.22 g/mol | [22] |
| UV λmax | ~274 nm | [9][10][11] |
| ¹H NMR (CDCl₃, δ) | Aromatic H: ~6.2 ppm, OH: Variable, Isopropyl CH: ~3.2 ppm, Methyl H: ~2.3 ppm, Isopropyl CH₃: ~1.2 ppm | [16] |
| ¹³C NMR (CDCl₃, δ) | Aromatic C-OH: ~152-153 ppm, other aromatic carbons, and aliphatic carbons | [23] |
V. References
-
BenchChem. (n.d.). Validation of Analytical Methods: A Comparative Guide to Phenol Determination. Retrieved from
-
RSC Publishing. (2024, August 7). Thymol: nature's solvent for sustainable hollow fiber fabrication. Retrieved from
-
Northern Illinois University. (n.d.). Sample preparation for FT-IR. Retrieved from
-
RSC Publishing. (n.d.). Thymol: Nature's solvent for sustainable hollow fiber fabrication. Retrieved from
-
PubMed. (2017, November 1). Validation of Spectrophotometric Methods for the Determination of Total Polyphenol and Total Flavonoid Content. Retrieved from
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from
-
PMC - NIH. (n.d.). Non‐invasive Localization of Thymol Accumulation in Carum copticum (Apiaceae) Fruits by Chemical Shift Selective Magnetic Resonance Imaging. Retrieved from
-
ResearchGate. (2024, August 8). Thymol: Nature's solvent for sustainable hollow fiber fabrication. Retrieved from
-
ResearchGate. (n.d.). The analysis of mode contribution into NIR spectrum of thymol (solution). Retrieved from
-
Iraqi Journal of Science. (2014). Spectrophotometric Determination of Thymol in Pharmaceutical Preparations Via Oxidative Coupling Reaction with 2,4. Retrieved from
-
ResearchGate. (2024, May 24). Determination of cinnamaldehyde, thymol and eugenol in essential oils by LC–MS/MS and antibacterial activity of them against bacteria. Retrieved from
-
ResearchGate. (2025, August 7). Solvent Effects on The Electronic Absorption Spectra of Thymol. Retrieved from
-
RJPBCS. (2017, May–June). Validation of UV-Vis Spectrophotometric Method for Determination of Bio oil Total Phenolic Content from Pyrolisis of Cashew Nut Shell. Retrieved from
-
LCGC International. (2017, July 1). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. Retrieved from
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from
-
ResearchGate. (2025, August 10). Validation of Spectrophotometric Methods for the Determination of Total Polyphenol and Total Flavonoid Content | Request PDF. Retrieved from
-
Usra I. S. Al-Saeed, et al. (n.d.). Spectrophotometric determination of thymol in pharmaceuticals with Gibb's reagent. Retrieved from
-
Unchained Labs. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples? Retrieved from
-
PMC - NIH. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Retrieved from
-
PubMed Central. (n.d.). Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. Retrieved from
-
PMC - NIH. (n.d.). A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatile oil. Retrieved from
-
IJRPC. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THYMOL IN MOUTHWASHES VIA SODIUM NITROPRUSSIDE REACTION WITH HYDROXIDE AMINE HYDROCHLORIDE H. Retrieved from
-
ResearchGate. (n.d.). Spectrophotometric Determination of Thymol in Pure and Pharmaceutical Formulation Via Diazocoupling with Diazotised 4-aminoantipyrine. Retrieved from
-
NIH. (n.d.). Determination of Thymol in Commercial Formulation, Essential Oils, Traditional, and Ultrasound-Based Extracts of Thymus vulgaris and Origanum vulgare Using a Greener HPTLC Approach. Retrieved from
-
ResearchGate. (2019, January 24). Simple and rapid spectrophotometric method for phenol determination in aqueous media. Retrieved from
-
MDPI. (2024, May 15). Exploring Chemical Variability in the Essential Oils of the Thymus Genus. Retrieved from
-
PMC - NIH. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved from
-
News of Pharmacy. (2016, September 2). Development and determination of validation parameters for the HPLC method of thymol quantification in “Kalinol plus” syrup. Retrieved from
-
Phenova.com. (n.d.). GC Troubleshooting Guide. Retrieved from
-
Pharmacognosy Magazine. (n.d.). A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatil. Retrieved from
-
Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved from
-
PubChem - NIH. (n.d.). 5-Isopropyl-m-cresol | C10H14O | CID 72855. Retrieved from
-
ResearchGate. (n.d.). UV absorption spectra of (A) standard thymol, (B) essentail oil of.... Retrieved from
-
Cambridge Isotope Laboratories, Inc. (n.d.). 2-Isopropyl-5-methylphenol (isopropyl-¹³C₃, 99%) 1 mg/mL in methanol. Retrieved from
-
Santa Cruz Biotechnology. (n.d.). This compound | CAS 3228-03-3 | SCBT. Retrieved from
-
HMDB. (n.d.). 13C NMR Spectrum (1D, 1000 MHz, H2O, predicted) (HMDB0035770). Retrieved from
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 3228-03-3). Retrieved from
-
ChemicalBook. (2025, December 31). This compound | 3228-03-3. Retrieved from
-
Toronto Research Chemicals. (n.d.). This compound, TRC 2.5 g | Buy Online. Retrieved from
-
ResearchGate. (2025, September 26). Effect of plant sample preparation and measuring methods on ATR-FTIR spectra results. Retrieved from
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. mdpi.com [mdpi.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatile oil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phcog.com [phcog.com]
- 12. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 14. Thymol: nature's solvent for sustainable hollow fiber fabrication - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC01961J [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Non‐invasive Localization of Thymol Accumulation in Carum copticum (Apiaceae) Fruits by Chemical Shift Selective Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. This compound | 3228-03-3 [chemicalbook.com]
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- 21. researchgate.net [researchgate.net]
- 22. scbt.com [scbt.com]
- 23. rsc.org [rsc.org]
Technical Support Center: A Guide to Scaling the Synthesis of 5-Isopropyl-3-methylphenol
This technical guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 5-Isopropyl-3-methylphenol (also known as Isothymol or 3-Thymol). As the demand for specialty phenols in the pharmaceutical, fragrance, and agrochemical sectors grows, mastering the scalable production of specific isomers becomes paramount. This document provides in-depth, field-proven insights into the common challenges encountered during the scale-up of this compound synthesis, with a focus on troubleshooting and process optimization.
The primary industrial route to this compound is the Friedel-Crafts alkylation of m-cresol using an isopropylating agent such as isopropanol or propene.[1][2] While straightforward in principle, the reaction is complicated by the formation of multiple isomers and byproducts. The key to a successful and economical process lies in precisely controlling reaction conditions to maximize selectivity for the desired 5-isopropyl isomer.
This guide is structured to address the practical issues you may face, moving from general questions to specific troubleshooting scenarios, supplemented with detailed protocols and safety information.
Overall Synthesis & Purification Workflow
The diagram below outlines the typical workflow for the production of this compound, from initial reaction to final quality control.
Caption: A decision tree for troubleshooting synthesis issues.
Experimental Protocols
Protocol 1: Scalable Synthesis of this compound
This protocol describes a representative gas-phase alkylation process favoring the thermodynamically stable isomer.
Materials & Equipment:
-
High-pressure fixed-bed continuous flow reactor
-
m-Cresol (≥99% purity, anhydrous)
-
Propene (polymer grade) or Isopropanol (anhydrous)
-
Nitrogen (high purity, for inerting and carrier gas)
-
Solid acid catalyst (e.g., synthetic aluminum silicate)
-
Condenser and collection vessel system
Procedure:
-
Catalyst Activation: Pack the reactor with the solid acid catalyst. Activate the catalyst in situ by heating under a flow of nitrogen to the temperature recommended by the manufacturer (typically 300-500°C) for 2-4 hours to remove adsorbed water.
-
Reaction Start-up: Reduce the temperature to the target reaction temperature (see Table 1 ).
-
Feed Introduction: Introduce m-cresol into a vaporizer, where it is mixed with a pre-heated stream of propene and nitrogen carrier gas. Alternatively, if using isopropanol, it can be co-fed with m-cresol.
-
Reaction: Pass the gaseous reactant mixture through the heated catalyst bed.
-
Product Collection: The reactor effluent is passed through a condenser to liquefy the organic products, which are collected in a cooled receiving flask. Non-condensable gases are vented through a scrubber.
-
Steady State: Allow the reaction to run for several hours to reach a steady state before collecting samples for analysis.
Table 1: Typical Reaction Parameter Ranges
| Parameter | Value Range | Rationale & Key Insights |
| Temperature | 250 - 400 °C | Higher temperatures favor the formation of the thermodynamically stable 5-isopropyl isomer and promote ether rearrangement. [3] |
| Pressure | 1 - 10 atm | Primarily used to maintain reactants in the desired phase and control residence time. |
| m-Cresol:Propene Molar Ratio | 2:1 to 5:1 | A significant excess of m-cresol is critical to minimize polyalkylation. [4][5] |
| WHSV (Weight Hourly Space Velocity) | 1 - 5 h⁻¹ | Lower WHSV increases residence time, allowing the reaction to approach thermodynamic equilibrium, thus favoring the 5-isopropyl isomer. |
Protocol 2: Product Work-up and Purification
-
Neutralization: Wash the collected crude product with a dilute sodium carbonate solution to remove any unreacted acidic catalyst particles and acidic byproducts.
-
Phase Separation: Separate the organic layer from the aqueous layer.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate and then filter.
-
Vacuum Distillation: The key to separating the isomers is efficient fractional distillation under reduced pressure. The similar boiling points require a column with a high number of theoretical plates. Collect fractions and analyze each by GC.
Protocol 3: Quality Control by Gas Chromatography (GC)
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the crude product and each distilled fraction in a suitable solvent like dichloromethane.
-
GC Conditions:
-
Column: A polar capillary column (e.g., DB-WAX or equivalent) is recommended for good separation of phenolic isomers.
-
Injector Temp: 250°C
-
Detector (FID) Temp: 270°C
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 240°C, and hold for 5 minutes.
-
-
Analysis: Identify peaks by comparing retention times with authentic standards of m-cresol, thymol, and this compound. Quantify the composition by peak area percentage.
References
- TANZ JOURNAL. (2024). Comprehensive review of the applications of Thymol and the methods used for synthesizing it using Meta Cresol. TANZ JOURNAL, 19(10).
- ResearchGate. (n.d.). Scheme 9: Synthesis of thymol (41) from m-cresol (39) and isopropyl alcohol via Fries-type rearrangement of ether 40.
- Marchese, A., et al. (2016). Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. PubMed Central. [Link]
- Google Patents. (2015).
- ResearchGate. (n.d.). Production of thymol from alkylation of m-cresol with isopropanol over ZSM-5 catalysts: Artificial Neural Network (ANN) modelling. [Link]
- Google Patents. (1974).
- Parolin, G. A., et al. (2024). Thymol as Starting Material for the Development of a Biobased Material with Enhanced Antimicrobial Activity: Synthesis, Characterization, and Potential Application.
- ResearchGate. (2020). Isopropyl Cresols: Synthesis and Herbicidal Activity. [Link]
- Chem Service. (2016). SAFETY DATA SHEET - 4-Isopropyl-3-methylphenol. [Link]
- Jannati, N., et al. (2022). Optimization of Thymol Extraction from Aerial Parts of Thymus vulgaris by the Response Surface Method. [Link]
- ResearchGate. (n.d.). Optimization of preparative HPLC method for the purification of thymol from the essential oil of Trachyspermum ammi (L.). [Link]
- University of Calgary. (n.d.).
- Canadian Science Publishing. (1956). THE SYNTHESIS OF TWO ISOMERIC THYMOLS. [Link]
- CUTM Courseware. (n.d.). Review of Limitations of Friedel-Crafts reactions. [Link]
- Quora. (2023).
- Pharmaguideline. (n.d.).
- Chemistry Steps. (2022).
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 3228-03-3). [Link]
- National Institutes of Health. (n.d.). 5-Isopropyl-m-cresol. PubChem. [Link]
- Google Patents. (2018).
- Jindal Drugs. (n.d.). Isopropyl Methylphenol. [Link]
- Quick Company. (n.d.). A Process For The Preparation Of 3 Methyl 5 Phenylpentanol. [Link]
Sources
- 1. tanzj.net [tanzj.net]
- 2. researchgate.net [researchgate.net]
- 3. GB1367063A - Process for the preparation of 5-isopropyl-3-methyl-phenol - Google Patents [patents.google.com]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Ensuring the Stability of 5-Isopropyl-3-methylphenol During Storage
This technical support guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the storage and stability of 5-Isopropyl-3-methylphenol. Our goal is to provide you with the expertise and practical guidance necessary to prevent its oxidation and ensure the integrity of your experiments and formulations.
Introduction: The Challenge of Phenolic Stability
This compound, a valuable compound in various research and development applications, is susceptible to oxidative degradation. This process can compromise its purity, leading to the formation of unwanted byproducts and a potential loss of efficacy. Understanding the mechanisms of oxidation and implementing preventative measures are crucial for maintaining the compound's stability over time. This guide offers a comprehensive overview of the factors influencing its stability, troubleshooting strategies for degradation issues, and validated analytical methods to monitor its purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: The stability of this compound is primarily affected by:
-
Oxygen: As a phenolic compound, it is inherently susceptible to oxidation in the presence of atmospheric oxygen.
-
Light: Exposure to light, particularly UV radiation, can trigger photochemical degradation.[1]
-
Elevated Temperatures: Higher temperatures accelerate the rate of oxidative reactions.
-
Presence of Metal Ions: Trace amounts of metal ions, such as copper and iron, can act as catalysts, significantly speeding up the oxidation process.
-
pH: While generally more stable in neutral to slightly acidic conditions, extreme pH levels can influence the rate of degradation.
Q2: I've noticed a discoloration (yellowing or browning) in my stored this compound. What does this indicate?
A2: Discoloration is a common visual indicator of oxidation. Phenolic compounds often form colored quinone-type structures upon oxidation. While a change in color is a strong sign of degradation, the absence of discoloration does not guarantee the compound's purity. Colorless degradation products may also form. Therefore, analytical testing is recommended to confirm the integrity of the material.
Q3: What are the likely degradation products of this compound oxidation?
A3: The oxidation of substituted phenols typically leads to the formation of catechols and subsequently quinones. For this compound, potential degradation products could include isopropyl-methyl-catechols and isopropyl-methyl-benzoquinones. Dimerization and polymerization can also occur, leading to more complex structures.
Q4: How can I minimize the risk of oxidation during routine handling?
A4: To minimize oxidation during handling, it is advisable to:
-
Work in a well-ventilated area to minimize exposure to atmospheric oxygen.[2]
-
Use clean, dry spatulas and glassware to avoid contamination with catalytic metals or moisture.
-
Minimize the time the container is open to the air.
-
If possible, handle the compound under an inert atmosphere, such as nitrogen or argon.
Troubleshooting Guide: Addressing Degradation Issues
This section provides a structured approach to troubleshooting common stability issues encountered with this compound.
Problem 1: Visual Discoloration of the Solid Material
-
Potential Cause: Exposure to light and/or air.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, opaque container in a cool, dark place.[3]
-
Inert Atmosphere: If discoloration persists despite proper storage, consider blanketing the container with an inert gas like nitrogen or argon before sealing.
-
Analytical Confirmation: Use HPLC-UV or GC-MS to quantify the level of impurities and assess if the material is still suitable for its intended use.
-
Problem 2: Appearance of New Peaks in Chromatographic Analysis (HPLC/GC)
-
Potential Cause: Oxidative degradation leading to the formation of impurities.
-
Troubleshooting Steps:
-
Characterize Impurities: If using mass spectrometry, attempt to identify the mass of the impurity peaks to infer their structure (e.g., addition of one or two oxygen atoms).
-
Review Storage and Handling: Scrutinize the entire storage and handling history of the material for potential exposure to oxygen, light, heat, or incompatible materials.[4]
-
Container Closure Integrity: Evaluate the container and its closure for any potential breaches that could allow air and moisture ingress.[5]
-
Problem 3: Inconsistent Experimental Results
-
Potential Cause: Use of degraded this compound, leading to lower potency or interference from degradation products.
-
Troubleshooting Steps:
-
Purity Check: Immediately analyze the purity of the this compound lot using a validated analytical method (see Experimental Protocols section).
-
Use a Fresh Sample: If degradation is confirmed, switch to a new, unopened container of the compound for subsequent experiments.
-
Implement Preventative Storage: Ensure all lots of this compound are stored under optimal conditions to prevent future degradation.
-
Logic Diagram for Troubleshooting Degradation
Sources
Technical Support Center: Method Development for Chiral Separation of 5-Isopropyl-3-methylphenol Enantiomers
Welcome to the dedicated support center for the enantioselective analysis of 5-Isopropyl-3-methylphenol (a structural isomer of thymol and carvacrol). This guide is structured to provide researchers, chromatographers, and drug development professionals with expert insights and practical, actionable solutions for developing robust chiral separation methods. The content moves from foundational concepts to advanced troubleshooting, mirroring the logical workflow of method development in a modern analytical laboratory.
Part 1: Foundational Concepts & Initial Strategy (FAQs)
This section addresses the preliminary questions that form the basis of a sound method development strategy.
Q1: What are the this compound enantiomers, and why is their separation critical?
This compound, an isomer of the common antiseptic thymol, possesses a single stereocenter, meaning it exists as a pair of non-superimposable mirror images called enantiomers.[1] While these enantiomers have identical physical and chemical properties in an achiral environment, they can interact differently within biological systems, which are inherently chiral.[1] For pharmaceutical applications, one enantiomer may exhibit the desired therapeutic effect, while the other could be less active, inactive, or even responsible for adverse effects, as famously demonstrated by the thalidomide case.[1] Therefore, separating and quantifying these enantiomers is essential for ensuring the safety, efficacy, and quality of pharmaceutical products.[2][3]
Q2: What is the fundamental principle of chiral separation in HPLC?
Enantiomers cannot be separated on standard achiral stationary phases (like a C18 column). Chiral separation relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and a chiral selector.[4][5] This is often explained by the "three-point interaction model," which posits that for effective discrimination, there must be at least three simultaneous points of interaction between the chiral stationary phase (CSP) and one of the enantiomers.[1][6] The difference in the stability or energy of these diastereomeric complexes leads to different retention times on the column, enabling their separation.[4]
Q3: What are the primary chromatographic modes and stationary phases to consider for this molecule?
For a phenolic compound like this compound, multiple approaches are viable. However, polysaccharide-based CSPs are the most widely used and successful for a broad range of chiral compounds.[4][7]
-
Chiral Stationary Phases (CSPs): The initial screening should focus on polysaccharide-derived phases. These are derivatives of cellulose or amylose coated or immobilized on a silica support.[5][8]
-
Coated Phases: (e.g., Chiralcel® OD, Chiralpak® AD) offer a wide range of selectivities but have solvent limitations.[7][9]
-
Immobilized Phases: (e.g., Chiralpak® IA, IB, IC) have the polysaccharide covalently bonded to the silica, allowing for the use of a much broader range of solvents (like dichloromethane, THF, ethyl acetate), which can be invaluable for optimizing selectivity and analyte solubility.[4][7]
-
-
Chromatographic Modes:
-
Normal Phase (NP): Often the first choice for chiral separations, using eluents like n-hexane/alcohol mixtures. It frequently provides high efficiency and selectivity.[2]
-
Polar Organic Mode (PO): Uses polar organic solvents like methanol, ethanol, or acetonitrile. This can offer different selectivity compared to NP.
-
Reversed-Phase (RP): Uses aqueous-organic mobile phases. This mode is particularly useful for samples in aqueous media and for LC-MS compatibility.[7]
-
Part 2: A Systematic Approach to Method Development
A structured screening protocol is the most efficient path to a successful chiral separation.[10][11] A trial-and-error approach can be extremely time-consuming and inefficient.[12]
Q4: How should I design an initial screening protocol?
The goal of screening is to quickly identify a promising combination of column and mobile phase.[13] A parallel screening setup is ideal, but a sequential one is also effective.
Experimental Protocol: High-Throughput Method Scouting
-
Column Selection: Select a set of 4-6 complementary polysaccharide-based CSPs. A recommended starting set includes both coated and immobilized phases.[7][11]
-
Immobilized: Chiralpak® IA, Chiralpak® IB, Chiralpak® IC
-
Coated: Chiralpak® AD-H, Chiralcel® OD-H
-
-
Mobile Phase Selection: Prepare a set of standard mobile phases for screening. For this compound, which is weakly acidic, it is crucial to test both neutral and acidic mobile phases.[14]
-
Normal Phase (NP):
-
n-Hexane / Isopropanol (IPA)
-
n-Hexane / Ethanol (EtOH)
-
-
Polar Organic (PO):
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
-
Additives: For each mobile phase, prepare two versions: one neutral and one with an acidic additive (e.g., 0.1% Trifluoroacetic Acid - TFA or Formic Acid - FA).[12] The additive can dramatically impact peak shape and selectivity, especially for acidic or basic analytes.[10]
-
-
Initial Gradient Conditions: A fast gradient is used to elute the compound within a reasonable time and provide an initial assessment of selectivity.
-
Flow Rate: 1.0 mL/min (for 4.6 mm ID columns).
-
Temperature: 25 °C.
-
Detection: UV at an appropriate wavelength (e.g., 275 nm for phenols).
-
Gradient Program: Start with a low percentage of the polar solvent (e.g., 5% B) and increase linearly to a high percentage (e.g., 50% B) over 10-15 minutes.
-
-
Execution and Evaluation: Inject the racemic standard onto each column with each mobile phase combination. Evaluate the resulting chromatograms for any sign of peak splitting or separation. The goal is not baseline resolution at this stage, but rather to identify a "hit."
Data Presentation: Initial Screening Conditions
| CSP Type | Column Example | Primary Mobile Phases to Screen | Additives to Test |
| Immobilized Amylose | Chiralpak® IA | NP: n-Hexane/IPA, n-Hexane/EtOHPO: MeOH, ACN | None, 0.1% TFA |
| Immobilized Cellulose | Chiralpak® IB | NP: n-Hexane/IPA, n-Hexane/EtOHPO: MeOH, ACN | None, 0.1% TFA |
| Immobilized Cellulose | Chiralpak® IC | NP: n-Hexane/IPA, n-Hexane/EtOHPO: MeOH, ACN | None, 0.1% TFA |
| Coated Amylose | Chiralpak® AD-H | NP: n-Hexane/IPA, n-Hexane/EtOHPO: MeOH, ACN | None, 0.1% TFA |
| Coated Cellulose | Chiralcel® OD-H | NP: n-Hexane/IPA, n-Hexane/EtOHPO: MeOH, ACN | None, 0.1% TFA |
Visualization: Method Development Workflow
Below is a diagram illustrating the logical flow from initial screening to a finalized method.
Caption: A systematic workflow for chiral method development.
Q5: A screening run showed two closely eluting or partially resolved peaks. What are the next steps for optimization?
This is an excellent outcome. Now, you transition from screening to optimization.
-
Switch to Isocratic: Convert the gradient method to an isocratic (constant mobile phase composition) method. A good starting point for the isocratic modifier percentage is the concentration at which the first enantiomer started to elute during the gradient run.[11]
-
Fine-Tune Mobile Phase Composition: Adjust the percentage of the polar modifier (e.g., IPA, EtOH) in small increments (e.g., 1-2%). Reducing the modifier concentration will generally increase retention and may improve resolution, while increasing it will shorten the analysis time.
-
Optimize Temperature: Temperature can have a significant effect on chiral selectivity.[10]
-
Lowering Temperature: Often increases resolution (α) but may lead to broader peaks and higher backpressure.[13]
-
Increasing Temperature: Can improve peak efficiency (N) and reduce analysis time but may decrease selectivity.[13] Test the separation at different temperatures (e.g., 15°C, 25°C, 40°C) to find the optimal balance.
-
-
Change the Alcohol Modifier: If using n-Hexane/IPA, try switching to n-Hexane/EtOH. Different alcohol modifiers can alter the hydrogen bonding interactions with the CSP and significantly change selectivity.
Part 3: Troubleshooting Guide
This section provides solutions to common problems encountered during method development.
Visualization: Troubleshooting Flowchart
Caption: A decision tree for common chiral HPLC issues.
Q6: I see only a single, sharp peak. What does this mean and what should I do?
This indicates that the chosen column and mobile phase system does not provide any chiral recognition for your molecule.[13]
-
Solution 1: Change the Column. This is the most effective solution. The interactions required for separation are highly specific, and a different CSP may provide the necessary selectivity.[13][15]
-
Solution 2: Change the Mobile Phase System. If you tested in normal phase, try polar organic mode, or vice-versa. Sometimes a complete change in the solvent environment can induce chiral recognition.[10]
Q7: My peaks are broad and tailing. How can I improve the peak shape?
Poor peak shape is often caused by undesirable secondary interactions or issues with the analyte's ionization state.
-
Solution 1: Use a Mobile Phase Additive. Since this compound is a weak acid, residual silanol groups on the silica support can cause tailing. Adding a small amount of a stronger acid, like 0.1% TFA, to the mobile phase can suppress this interaction and significantly improve peak shape.[12]
-
Solution 2: Check Sample Solvent. Ensure your sample is dissolved in a solvent that is the same as or weaker than your mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion as it enters the column.[16]
-
Solution 3: Column Contamination. The column may have adsorbed contaminants from previous analyses. Flushing with a strong, compatible solvent (check the manufacturer's instructions) can help. For immobilized columns, stronger solvents like THF or DMF can often be used for cleaning.[16]
Q8: The resolution between my enantiomers is suddenly much worse than it was yesterday with the same method. What happened?
This points to a problem with method robustness or column integrity.
-
Cause 1: Column "Memory" Effect. Chiral columns can be sensitive to their history, especially regarding mobile phase additives.[15] If the column was previously used with a basic additive for another analysis, residual amounts could interfere with your current acidic separation.
-
Solution: Dedicate columns to specific methods or additive types (acidic vs. basic) when possible. Thoroughly flushing the column (at least 10-20 column volumes) with the new mobile phase is critical before starting an analysis.[13]
-
-
Cause 2: Column Degradation. This is a serious issue, particularly for coated CSPs. If an incompatible solvent (like THF or DCM) was accidentally introduced into the system, it could have dissolved part of the chiral polymer, permanently damaging the column.[9][16]
-
Solution: Always verify the solvent compatibility of your specific chiral column. Ensure the entire HPLC system is flushed and free of incompatible solvents before connecting the column.[16]
-
-
Cause 3: Temperature Fluctuation. Chiral separations can be sensitive to temperature changes.[10] Ensure your column compartment temperature is stable and consistent.
Troubleshooting Summary Table
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Separation | Lack of chiral recognition with the current CSP/mobile phase. | 1. Screen on a different CSP. 2. Change chromatographic mode (NP, PO, RP). |
| Poor Resolution (Rs < 1.5) | Insufficient selectivity (α) or efficiency (N). | 1. Decrease % of polar modifier in mobile phase. 2. Lower the column temperature. 3. Reduce the flow rate.[13] |
| Peak Tailing | Secondary silanol interactions; sample overload; column contamination. | 1. Add 0.1% TFA to the mobile phase. 2. Reduce injection volume/concentration. 3. Flush column with a strong, compatible solvent. |
| Peak Splitting/Shoulders | Column void/damage at the inlet; partially blocked frit. | 1. Reverse-flush the column (check manual for compatibility). 2. If the problem persists, the column may be irreversibly damaged. |
| Irreproducible Retention Times | Insufficient column equilibration; unstable temperature; mobile phase composition drift. | 1. Equilibrate with at least 10-20 column volumes of mobile phase.[13] 2. Ensure stable column thermostatting. 3. Prepare fresh mobile phase daily. |
References
- Title: Chiral HPLC Method Development Source: I.B.S. Scientific URL:[Link]
- Title: Troubleshoot Chiral Column Performance: Efficiency & Resolution Source: Crawford Scientific URL:[Link]
- Title: HPLC Technical Tip: Chiral Method Development Source: Phenomenex URL:[Link]
- Title: Playing with Selectivity for Optimal Chiral Separation Source: LCGC Intern
- Title: Trouble with chiral separations Source: Chrom
- Title: Getting Started with Chiral Method Development Source: Regis Technologies URL:[Link]
- Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC Intern
- Title: Chiral HPLC Column Source: Phenomenex URL:[Link]
- Title: 14.3: Chiral Chromatography Source: Chemistry LibreTexts URL:[Link]
- Title: Strategies for Simplified Chiral Method Development Source: LCGC Intern
- Title: A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatile oil Source: National Institutes of Health (NIH) URL:[Link]
- Title: Finding the Best Separation for Enantiomeric Mixtures Source: LCGC Intern
- Title: HPLC separation of enantiomers using chiral stationary phases Source: Česká a slovenská farmacie URL:[Link]
- Title: Enantiomer separation of acidic compounds Source: Daicel Chiral Technologies URL:[Link]
- Title: Problem With CHIRAL PAK AD-H Column - Can anyone help?
- Title: Efficient method development for chiral separation by using CHIRAL ART columns Source: YMC URL:[Link]
- Title: Chiral Drug Separation Source: Informa Healthcare URL:[Link]
Sources
- 1. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 2. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. csfarmacie.cz [csfarmacie.cz]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ymc.co.jp [ymc.co.jp]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. chiraltech.com [chiraltech.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. chiraltech.com [chiraltech.com]
Technical Support Center: Addressing Cytotoxicity of 5-Isopropyl-3-methylphenol
Welcome to the technical support resource for researchers utilizing 5-Isopropyl-3-methylphenol in cell-based assays. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of your experiments. This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to address specific challenges you may encounter, from initial compound handling to interpreting complex cytotoxic responses.
Section 1: Compound Handling & Solubility
This first section addresses the critical, and often overlooked, initial steps of compound preparation. Improper handling of a hydrophobic compound like this compound is a primary source of experimental variability and artifacts.
FAQ 1: What is the best solvent for this compound, and what concentration is safe for my cells?
Answer: this compound is a hydrophobic compound with limited aqueous solubility. The standard and most recommended solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).[1]
However, the vehicle (solvent) itself can be toxic to cells, which is a critical consideration. Your experimental design must always include a "vehicle control" group—cells treated with the same final concentration of solvent as your highest compound concentration—to ensure that the observed cytotoxicity is due to the compound and not the solvent.[1]
Causality: DMSO is an excellent solvent for hydrophobic molecules, but it is also a potent organic solvent that can disrupt cell membrane integrity and affect cell behavior even at low concentrations.[2] Keeping the final concentration low is essential to minimize these confounding effects. A widely accepted final concentration of DMSO in cell culture medium is below 0.5% , with many labs standardizing at ≤0.1% to ensure minimal impact on cellular physiology.[3]
Troubleshooting Solvent Toxicity:
| Final DMSO Concentration | Potential Effect on Cells | Recommendation |
| > 1.0% | High probability of significant cytotoxicity, membrane disruption, and off-target effects. | Avoid. Results are likely to be uninterpretable. |
| 0.5% - 1.0% | Moderate risk of cytotoxicity and altered cell function, depending on the cell line's sensitivity. | Use with caution. Justify the need for this concentration and perform rigorous vehicle control checks. |
| 0.1% - 0.5% | Generally considered safe for most robust cell lines.[3] | Recommended Range. Ideal for most screening assays. Always include a vehicle control. |
| < 0.1% | Minimal to no effect on most cell lines. | Best Practice. Use this range whenever the compound's solubility allows. |
FAQ 2: I'm adding my this compound stock solution to the media, and it's turning cloudy. What's happening and how do I fix it?
Answer: The cloudiness or precipitation you are observing is due to the compound crashing out of solution when the highly concentrated DMSO stock is diluted into the aqueous culture medium.[4] This is a common problem with hydrophobic compounds. When this occurs, the actual concentration of the compound exposed to the cells is unknown and significantly lower than your calculated concentration, leading to inaccurate and non-reproducible results.
Step-by-Step Protocol to Prevent Compound Precipitation:
-
Prepare a High-Concentration Stock: Dissolve the this compound in 100% DMSO to create a concentrated stock (e.g., 10-50 mM). Ensure it is fully dissolved.
-
Perform Serial Dilutions in Solvent: Instead of diluting directly into media, perform your initial serial dilutions in 100% DMSO to create intermediate stocks.
-
Dilute to Final Concentration: For the final step, dilute the intermediate DMSO stocks into pre-warmed culture medium. Critically, the volume of DMSO added should be very small relative to the media volume (e.g., add 2 µL of a 100X stock to 198 µL of media for a 1:100 dilution).
-
Mix Immediately and Thoroughly: Immediately after adding the DMSO stock to the media, vortex or pipette vigorously to ensure rapid and uniform dispersion. This minimizes the time the compound is exposed to a localized high-aqueous environment, reducing the chance of precipitation.[4]
-
Visual Inspection: Before adding the treatment media to your cells, hold the tube or plate up to the light to confirm there is no visible precipitate.
Alternative Solubilization Strategies:
If precipitation persists, especially at higher concentrations, consider these advanced methods:
-
Co-solvents: Using co-solvents like PEG400 or non-ionic surfactants such as Tween 20 or Tween 80 can help maintain the solubility of hydrophobic compounds in aqueous solutions.[4]
-
Nanoparticle Formulation: For in-vivo studies or complex in-vitro models, encapsulating the compound in liposomes or other nanoparticle formulations can dramatically improve bioavailability and prevent precipitation.[1]
Section 2: Experimental Design & Assay Optimization
Proper experimental design is crucial for obtaining reliable and interpretable cytotoxicity data. This section focuses on optimizing assay parameters to ensure your results are robust.
FAQ 3: My cytotoxicity assay results are inconsistent between experiments. What are the most common sources of variability?
Answer: High variability in cell-based assays is a common challenge that can often be traced back to inconsistencies in cell handling and experimental setup.[5]
Key Sources of Variability & Solutions:
-
Inconsistent Cell Seeding: Uneven cell distribution across the wells of a microplate is a primary driver of variability.[5] If some wells start with more cells than others, the final readout (e.g., absorbance, fluorescence) will naturally vary, irrespective of the compound's effect.
-
Solution: Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension thoroughly but gently before and during plating. Work quickly to prevent cells from settling in the reservoir or pipette.
-
-
Edge Effects: Wells on the perimeter of a microplate are susceptible to increased evaporation, which concentrates the media components and can stress the cells, altering their response to the compound.[5]
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to act as a humidity barrier.[5]
-
-
Cell Health and Passage Number: Cells that are unhealthy, over-confluent, or at a high passage number can exhibit inconsistent growth rates and altered sensitivity to compounds.[5]
-
Solution: Use cells that are in the logarithmic growth phase and maintain a consistent, low passage number for all experiments. Regularly test for mycoplasma contamination.[5]
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, compounds, or assay reagents will directly lead to variability.[6]
-
Solution: Ensure your pipettes are regularly calibrated. Use appropriate pipette sizes for the volumes being dispensed to maximize accuracy.[6]
-
Workflow for Minimizing Experimental Variability
The following workflow illustrates the key steps to ensure consistency in your cytotoxicity assays.
Caption: Standard workflow for a cytotoxicity assay, emphasizing steps to reduce variability.
Section 3: Troubleshooting Unexpected Cytotoxicity & Artifacts
Sometimes, even with careful planning, results can be confusing. This section tackles specific troubleshooting scenarios.
FAQ 4: My untreated and vehicle-control cells are showing high levels of cell death. What could be wrong?
Answer: High background cytotoxicity in control wells is a red flag that points to an underlying issue with your assay conditions, not your test compound.[3] This invalidates your experiment, as you have no healthy baseline for comparison.
Troubleshooting High Background Signal:
Caption: Proposed mechanism of this compound-induced cytotoxicity.
FAQ 6: How can I experimentally confirm that apoptosis is the mechanism of cell death?
Answer: To confirm that the observed cytotoxicity is due to apoptosis, you should use assays that measure specific hallmarks of this process. Relying solely on a viability assay (like MTT) is insufficient, as it doesn't distinguish between apoptosis and necrosis.
Recommended Mechanistic Assays:
| Assay Type | What It Measures | Principle | Recommended Protocol |
| Mitochondrial Membrane Potential (ΔΨm) Assay | An early event in apoptosis. [7] | Uses fluorescent dyes like JC-1 or TMRE that accumulate in healthy mitochondria with high ΔΨm. A loss of fluorescence indicates depolarization. | See Protocol 1 below. |
| Caspase-3/7 Activity Assay | Measures the activity of key executioner caspases. [8] | Utilizes a luminogenic or fluorogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3/7. | Use a commercially available kit (e.g., Caspase-Glo® 3/7) and follow the manufacturer's instructions. |
| Annexin V Staining | Detects the externalization of phosphatidylserine (PS), an early apoptotic marker. | Annexin V is a protein that binds to PS. When conjugated to a fluorophore (like FITC), it labels apoptotic cells for detection by flow cytometry or fluorescence microscopy. | Combine with a viability dye like Propidium Iodide (PI) to distinguish early apoptotic (Annexin V+/PI-) from late apoptotic/necrotic (Annexin V+/PI+) cells. |
Protocol 1: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Dye
This protocol provides a method to assess one of the earliest hallmarks of apoptosis. JC-1 is a ratiometric dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
Materials:
-
Cells seeded in a black, clear-bottom 96-well plate.
-
This compound and vehicle controls.
-
JC-1 Dye Stock Solution (e.g., 1 mg/mL in DMSO).
-
Pre-warmed cell culture medium.
-
Fluorescence plate reader with filter sets for green (Ex/Em ~485/530 nm) and red (Ex/Em ~550/600 nm) fluorescence.
Procedure:
-
Cell Seeding & Treatment: Seed cells at an optimized density in a 96-well plate and allow them to attach for 24 hours. Treat cells with various concentrations of this compound, a vehicle control, and an untreated control. Include a positive control for depolarization (e.g., CCCP, a protonophore). Incubate for the desired treatment period.
-
JC-1 Staining: Prepare a 2 µM working solution of JC-1 in pre-warmed culture medium. Remove the treatment media from the wells and add 100 µL of the JC-1 working solution to each well.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 15-30 minutes, protected from light.
-
Washing (Optional but Recommended): Gently remove the staining solution and wash the cells once with 100 µL of pre-warmed PBS or culture medium to reduce background fluorescence.
-
Fluorescence Measurement: Add 100 µL of fresh, pre-warmed medium or PBS to each well. Immediately measure the fluorescence on a plate reader.
-
Read Red Fluorescence (aggregates): Ex/Em ~550/600 nm.
-
Read Green Fluorescence (monomers): Ex/Em ~485/530 nm.
-
-
Data Analysis: The primary output is the ratio of red to green fluorescence (Red/Green). A decrease in this ratio indicates a loss of mitochondrial membrane potential and is an indicator of apoptosis. Compare the ratios of treated cells to the vehicle control.
References
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- MDPI. (2023, November 13).
- NIH National Center for Biotechnology Information. (n.d.). Hydrophobic Deep Eutectic Solvents as Greener Substitutes for Conventional Extraction Media. ACS Omega.
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- NIH National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In The Assay Guidance Manual.
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- ResearchGate. (1988, August 10). (PDF) Comparative cytotoxicity of phenols in vitro.
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- SpringerLink. (2022, February 2). 5-Isopropyl-2-methylphenol enhances penile function in spontaneously hypertensive rats. Naunyn-Schmiedeberg's Archives of Pharmacology.
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Optimizing reaction conditions for the synthesis of 5-Isopropyl-3-methylphenol
Welcome to the comprehensive technical support guide for the synthesis of 5-isopropyl-3-methylphenol. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this chemical synthesis. Our guidance is grounded in established chemical principles and practical laboratory experience to ensure the optimization of your reaction conditions and maximization of your product yield and purity.
Introduction to the Synthesis of this compound
The primary industrial route to this compound is the Friedel-Crafts alkylation of m-cresol with an isopropylating agent, such as isopropyl alcohol or propene, in the presence of an acid catalyst.[1][2] While seemingly straightforward, this electrophilic aromatic substitution reaction is nuanced, with success hinging on the careful control of reaction parameters to favor the desired C-alkylation and regioselectivity, while minimizing common side reactions like O-alkylation, polyalkylation, and the formation of isomeric impurities.[3][4]
This guide will address the most common challenges encountered during this synthesis, providing a logical, step-by-step approach to problem-solving, supported by scientific rationale and references to key literature.
Troubleshooting Guide
Problem 1: Low Yield of this compound
A diminished yield of the target molecule is a frequent issue. The root cause often lies in one of several key areas: catalyst activity, reaction conditions, or carbocation stability.
Q: My reaction has a low conversion rate, and I'm recovering a significant amount of unreacted m-cresol. What are the likely causes and how can I fix this?
A: Low conversion can be traced back to several factors:
-
Inactive Catalyst: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water in your reactants, solvent, or glassware will hydrolyze and deactivate the catalyst.[5][6] It is imperative to use anhydrous reagents and solvents and to thoroughly dry all glassware before use. For solid acid catalysts like zeolites or acid resins, ensure they are properly activated and stored under anhydrous conditions.[7]
-
Insufficient Catalyst: In Friedel-Crafts reactions involving phenols, the Lewis acid can complex with the hydroxyl group of the starting material and the product.[3] This requires the use of stoichiometric or even excess amounts of the catalyst to ensure enough is available to facilitate the reaction.
-
Sub-optimal Temperature: The reaction temperature is a critical parameter. While higher temperatures generally increase the reaction rate, they can also promote side reactions. Conversely, a temperature that is too low may not provide sufficient energy to overcome the activation barrier, leading to a stalled or sluggish reaction.[8] The optimal temperature range should be determined empirically for your specific catalytic system.
-
Carbocation Instability: The formation of the isopropyl carbocation is a key step. If the conditions are not favorable for its generation and subsequent attack on the aromatic ring, the reaction will not proceed efficiently. Ensure your isopropylating agent and catalyst are of good quality.
Problem 2: Formation of Isomeric Byproducts
The isopropylation of m-cresol can yield several isomers, with thymol (2-isopropyl-5-methylphenol) and carvacrol (5-isopropyl-2-methylphenol) being the most common.[2][9] The desired product, this compound, is often a minor product if conditions are not carefully controlled.
Q: My product mixture contains significant amounts of thymol and other isomers. How can I improve the selectivity for this compound?
A: Achieving high regioselectivity is a significant challenge in this synthesis. The directing effects of the hydroxyl and methyl groups on the m-cresol ring, along with steric hindrance, influence the position of electrophilic attack.
-
Catalyst Choice: The choice of catalyst plays a crucial role in directing the alkylation. Bulky, solid acid catalysts such as certain zeolites can favor the formation of the less sterically hindered isomer, this compound, due to shape-selective constraints within their porous structures.[2] In contrast, smaller, homogeneous catalysts like AlCl₃ may lead to a broader distribution of isomers.
-
Reaction Temperature: Temperature can influence the product distribution. At higher temperatures, thermodynamic control may favor the formation of the most stable isomer. It is advisable to screen a range of temperatures to find the optimal balance between reaction rate and selectivity.
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition states leading to different isomers. Experimenting with solvents of varying polarity, or conducting the reaction under solvent-free conditions, may alter the isomeric ratio.[8]
Problem 3: Polyalkylation and O-Alkylation
The formation of di- and tri-isopropylated phenols, as well as the unwanted O-alkylation to form isopropyl phenyl ether, can significantly reduce the yield of the desired mono-C-alkylated product.
Q: I am observing significant amounts of polyalkylated byproducts and/or the corresponding ether. How can I suppress these side reactions?
A:
-
Controlling Stoichiometry: To minimize polyalkylation, it is crucial to use a large excess of the aromatic substrate (m-cresol) relative to the alkylating agent.[4][10] This increases the statistical probability of the electrophile reacting with the starting material rather than the more reactive mono-alkylated product.
-
Favoring C-Alkylation over O-Alkylation: The competition between C-alkylation and O-alkylation is highly dependent on the reaction conditions.
-
Temperature: Lower temperatures tend to favor O-alkylation (kinetic control), while higher temperatures promote the thermodynamically more stable C-alkylated product.[8]
-
Catalyst: The nature of the catalyst can also influence the C/O alkylation ratio. Strong Brønsted acids or Lewis acids that coordinate strongly with the phenolic oxygen can favor C-alkylation.[3]
-
Experimental Protocols
General Procedure for Friedel-Crafts Alkylation of m-Cresol
This is a generalized protocol and should be optimized for your specific laboratory conditions and catalyst system.
1. Reaction Setup:
- Assemble a flame-dried or oven-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, a dropping funnel, and a thermometer.
- Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
2. Reagent Charging:
- To the flask, add anhydrous m-cresol and the chosen anhydrous solvent (if any).
- Cool the mixture to the desired starting temperature (e.g., 0 °C) using an appropriate cooling bath.
3. Catalyst Addition:
- Slowly add the anhydrous Lewis acid catalyst (e.g., AlCl₃) portion-wise to the stirred solution, ensuring the temperature does not rise significantly.
4. Alkylating Agent Addition:
- Slowly add the isopropylating agent (e.g., isopropyl alcohol or 2-chloropropane) dropwise from the addition funnel over a period of 30-60 minutes, maintaining the desired reaction temperature.
5. Reaction Monitoring:
- Allow the reaction to stir at the optimized temperature for the determined reaction time.
- Monitor the progress of the reaction by taking aliquots and analyzing them using appropriate techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[11][12]
6. Work-up:
- Once the reaction is complete, cool the mixture in an ice bath.
- Carefully quench the reaction by the slow addition of cold water or dilute hydrochloric acid to decompose the catalyst complex.[8][13]
- Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and brine.
- Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
7. Purification:
- The crude product can be purified by fractional distillation under reduced pressure, column chromatography, or melt crystallization to separate the desired this compound from unreacted starting materials and isomeric byproducts.[14][15][16]
Data Presentation
| Parameter | Recommended Range | Rationale |
| Molar Ratio (m-cresol : alkylating agent) | 2:1 to 5:1 | An excess of m-cresol minimizes polyalkylation.[4] |
| Catalyst Loading (e.g., AlCl₃) | 1.0 - 1.5 equivalents | Stoichiometric amounts are often necessary due to complexation with the phenol.[3] |
| Temperature | 0 °C to 100 °C | Lower temperatures may favor O-alkylation, while higher temperatures can lead to side reactions. Optimal temperature is catalyst-dependent.[8] |
| Reaction Time | 2 - 24 hours | Monitor by TLC or GC to determine the point of maximum conversion. |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Frequently Asked Questions (FAQs)
Q1: Can I use other alkylating agents besides isopropyl alcohol or propene?
A1: While isopropyl alcohol and propene are the most common and cost-effective choices, other isopropylating agents like 2-halopropanes can be used. However, these may be more expensive and can generate stoichiometric amounts of halide waste.
Q2: What are the safety precautions I should take during this synthesis?
A2: Friedel-Crafts reactions can be hazardous. Lewis acids like AlCl₃ react violently with water and are corrosive. The reaction can be exothermic, so proper temperature control is essential. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q3: How can I confirm the identity and purity of my final product?
A3: The identity of this compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The purity can be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[12][17]
Q4: My reaction seems to have stalled. What should I do?
A4: If the reaction has stalled (i.e., no further conversion of starting material is observed over time), it could be due to catalyst deactivation. You could try adding another portion of fresh, anhydrous catalyst. However, be cautious as this may lead to an uncontrolled exotherm. It is often better to optimize the initial catalyst loading in subsequent experiments.
Q5: Are there "greener" alternatives to traditional Lewis acid catalysts?
A5: Yes, there is considerable research into more environmentally friendly catalysts for Friedel-Crafts alkylations. Solid acid catalysts like zeolites, clays, and ion-exchange resins are attractive alternatives as they are often reusable, less corrosive, and can be easily separated from the reaction mixture.[7][18]
References
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- Google Patents. (1965). Purification of impure phenols by distillation with an organic solvent.
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Validation & Comparative
A Comparative Study of 5-Isopropyl-3-methylphenol and Thymol: Isomers with Distinctive Bioactivities
In the landscape of phenolic compounds, structural isomers often exhibit surprisingly divergent biological activities. This guide provides a detailed comparative analysis of 5-Isopropyl-3-methylphenol and its well-known isomer, Thymol (2-isopropyl-5-methylphenol). This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of their chemical properties, synthesis, and a critical comparison of their biological efficacies supported by available experimental data.
Introduction to the Isomers: A Subtle Structural Shift with Significant Consequences
This compound and Thymol are both monoterpenoid phenols with the same molecular formula (C10H14O) and molecular weight (150.22 g/mol ).[1][2] The critical distinction lies in the substitution pattern on the phenol ring. In Thymol, the isopropyl group is positioned at carbon 2 and the methyl group at carbon 5, relative to the hydroxyl group. Conversely, in this compound, the isopropyl and methyl groups are located at positions 5 and 3, respectively. This seemingly minor spatial rearrangement of functional groups can profoundly influence the molecule's interaction with biological targets, leading to differences in their pharmacological profiles.
Thymol is a well-characterized compound, naturally occurring in thyme and oregano, and is extensively used for its antiseptic, antibacterial, antifungal, and antioxidant properties.[3][4][5] It is a key ingredient in various commercial products, including mouthwashes, pharmaceuticals, and food preservatives.[4] In contrast, this compound is a less-studied isomer, with emerging research beginning to shed light on its unique biological activities.
Physicochemical Properties: A Comparative Overview
A fundamental understanding of the physicochemical properties of these isomers is crucial for predicting their behavior in biological systems and for designing experimental protocols.
| Property | This compound | Thymol |
| IUPAC Name | This compound | 2-Isopropyl-5-methylphenol[2] |
| CAS Number | 3228-03-3[1] | 89-83-8[2] |
| Molecular Formula | C10H14O[1] | C10H14O[2] |
| Molecular Weight | 150.22 g/mol [1] | 150.22 g/mol [2] |
| Appearance | Colorless liquid | White crystalline substance[5] |
| Melting Point | 49-51 °C (literature value, may vary) | 49-51 °C |
| Boiling Point | Not explicitly found | 232 °C[5] |
| Solubility | Limited aqueous solubility; soluble in organic solvents like ethanol and diethyl ether. | Slightly soluble in water at neutral pH; highly soluble in alcohols and other organic solvents.[5] |
Synthesis of the Isomers: Pathways to Phenolic Scaffolds
The synthetic routes to this compound and Thymol are distinct, reflecting the specific regioselectivity required for their formation.
Synthesis of this compound
A documented method for the synthesis of this compound involves the alkylation of 3-methyl-phenol (m-cresol) with propene in the presence of a synthetic aluminum silicate catalyst that has not been treated with acid.[5] This process can also involve the rearrangement of other isomeric monoisopropyl-3-methyl-phenols or the transalkylation of polyisopropyl-3-methyl phenols with 3-methyl phenol at elevated temperatures (200-400°C).[5]
Another synthetic approach starts from 3-carene, which is first oxidized, followed by isomerization of the resulting terpenone catalyzed by 13X molecular sieves to yield this compound.[6]
Experimental Protocol: Synthesis of this compound via Alkylation of m-Cresol
Caption: Synthesis of this compound.
Methodology:
-
Charge a high-pressure reactor with 3-methyl-phenol (m-cresol) and the synthetic aluminum silicate catalyst.
-
Introduce propene into the reactor.
-
Heat the reactor to a temperature between 200°C and 400°C.
-
Maintain the reaction under pressure for a sufficient duration to allow for alkylation.
-
After the reaction is complete, cool the reactor and collect the product mixture.
-
The product mixture, containing this compound and other isomers, is then subjected to purification, typically by fractional distillation, to isolate the desired compound.
Synthesis of Thymol
The industrial synthesis of Thymol commonly involves the Friedel-Crafts alkylation of m-cresol with an isopropylating agent, such as isopropanol or propene, in the presence of a catalyst.[7] Various catalysts have been explored for this process, including zeolites and other acidic catalysts.[7]
Experimental Protocol: Synthesis of Thymol from m-Cresol and Isopropanol
Caption: Synthesis of Thymol from m-Cresol.
Methodology:
-
In a round-bottomed flask, mix m-cresol and isopropanol.
-
Add the catalyst (e.g., Al-Cu/HAP) to the mixture with stirring.
-
Subject the reaction mixture to microwave radiation (e.g., 400 W) at a temperature of 100-200°C for a short duration (e.g., 5-60 minutes).[8][9]
-
Upon completion, the resulting product is crude Thymol.
-
The crude product is then purified, for example by distillation, to obtain pure Thymol.
Comparative Biological Activities: Emerging Differences
While Thymol's biological activities are well-documented, data for this compound is more limited. However, available studies suggest intriguing differences between the two isomers.
Herbicidal Activity
A notable study investigating the herbicidal activity of isopropyl cresols found that This compound exhibited higher herbicidal activity than its isomers, including Thymol , towards the root growth of barnyard grass (Echinochloa crus-galli).[6] This suggests that the specific positioning of the isopropyl and methyl groups in this compound may enhance its phytotoxic effects, making it a potentially interesting candidate for the development of natural herbicides. The study also noted that while both compounds were effective against root growth, they showed slightly lower activity in preventing shoot growth.[6]
Antimicrobial Activity
Thymol is renowned for its broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[3][4] The primary mechanism of action is believed to be the disruption of the bacterial cell membrane, leading to leakage of intracellular components and cell death.[3][4]
Direct comparative antimicrobial data for this compound against Thymol is scarce in the readily available literature. However, studies on other thymol isomers, such as carvacrol (5-isopropyl-2-methylphenol), have shown potent antimicrobial effects, often comparable or even superior to thymol against certain microbes.[4] The antimicrobial efficacy of these phenolic isomers is attributed to the presence of the hydroxyl group and a delocalized electron system.[6] Given the structural similarity, it is plausible that this compound also possesses antimicrobial properties, although the exact spectrum and potency require further investigation. A study on a dentifrice containing isopropyl methylphenol (a term that can refer to isomers of thymol) demonstrated its ability to inhibit the growth of the cariogenic bacterium Streptococcus mutans and prevent biofilm formation.[10]
Antioxidant Activity
Thymol exhibits significant antioxidant activity, primarily by scavenging free radicals.[5] This activity is attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to stabilize free radicals.
Quantitative, direct comparative antioxidant data for this compound is limited. A study on derivatives of thymol and carvacrol reported that synthesized derivatives showed remarkably better antioxidative properties in a 1,1-diphenyl-2-picrylhydrazyl (DPPH) assay compared to the parent compounds.[11][12] While this doesn't directly compare the two primary isomers of this guide, it highlights the potential for modification of the phenolic structure to enhance antioxidant capacity. It is reasonable to hypothesize that this compound also possesses antioxidant properties due to its phenolic structure, but its relative potency compared to Thymol needs to be experimentally determined.
Mechanistic Insights and Structure-Activity Relationship
The observed differences in the biological activities of this compound and Thymol underscore the importance of the substitution pattern on the aromatic ring. The relative positions of the hydroxyl, isopropyl, and methyl groups can influence several key factors:
-
Lipophilicity: The overall lipophilicity of the molecule, which affects its ability to penetrate cell membranes.
-
Steric Hindrance: The spatial arrangement of the bulky isopropyl group relative to the reactive hydroxyl group can impact its interaction with target enzymes or receptors.
-
Electronic Effects: The electronic properties of the aromatic ring, which can influence the acidity of the phenolic proton and the molecule's redox potential.
Caption: Structure-Activity Relationship.
Future Directions and Conclusion
This comparative guide highlights that while this compound and Thymol are structural isomers, they possess distinct profiles, particularly in their herbicidal activity. Thymol remains a well-established compound with a broad range of documented biological effects and applications. This compound, on the other hand, represents a promising but less explored molecule.
The superior herbicidal activity of this compound warrants further investigation to elucidate its mechanism of action and to assess its potential as a lead compound for the development of novel, nature-inspired herbicides. Furthermore, comprehensive studies are needed to quantitatively compare the antimicrobial and antioxidant activities of these two isomers. Such research will not only expand our understanding of the structure-activity relationships of phenolic compounds but may also unveil new applications for this compound in the pharmaceutical, agricultural, and food science industries.
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A Senior Application Scientist's Guide to the Validation of an Analytical Method for 5-Isopropyl-3-methylphenol (Thymol) Determination
This guide provides a comprehensive framework for the validation of analytical methods for the quantification of 5-Isopropyl-3-methylphenol, commonly known as thymol. As a critical active ingredient in numerous pharmaceutical formulations and a key marker in herbal products, the accurate and reliable determination of thymol is paramount for quality control and regulatory compliance.[1][2] This document moves beyond a simple checklist of procedures to delve into the scientific rationale behind method validation, comparing established analytical techniques to empower researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
The Imperative of Method Validation: Foundational Principles
The objective of validating an analytical procedure is to furnish documented evidence that the method is fit for its intended purpose.[3][4] For thymol, this means the method must reliably quantify the analyte in a given sample matrix, be it a complex essential oil, a pharmaceutical tincture, or a topical cream. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a universally recognized framework for this process.[3][5]
The core validation characteristics, grounded in the ICH Q2(R1) guideline, are not merely regulatory hurdles; they are the pillars of data integrity.
-
Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[4] For thymol, a critical challenge is its structural isomer, carvacrol, which is often co-extracted from natural sources like Thymus vulgaris.[1][6] A specific method must be able to resolve and distinguish between thymol and carvacrol peaks.[4][6]
-
Linearity: This demonstrates a direct proportional relationship between the concentration of the analyte and the analytical signal. A linear response, typically confirmed by a high coefficient of determination (r² > 0.99), is essential for calculating the concentration of unknown samples from a calibration curve.[1][6]
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: This expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2] It is often evaluated by performing recovery studies, where a known amount of pure thymol is "spiked" into a sample matrix. High recovery (typically 98-102%) indicates the method is free from significant bias.[7][8]
-
Precision: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[2][6] It is assessed at two levels:
-
Detection Limit (LOD) & Quantitation Limit (LOQ): The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1][9] These parameters define the sensitivity of the method.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature).[7] This provides an indication of its reliability during normal usage.
Featured Method: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is one of the most precise and widely used techniques for the quantitative determination of thymol in various matrices, including volatile and non-volatile compounds.[1] Its high resolving power makes it particularly suitable for separating thymol from its isomer carvacrol and other matrix components.[6][10]
Detailed Experimental Protocol: HPLC-UV for Thymol in Essential Oil
This protocol is a synthesized example based on common practices found in peer-reviewed literature.[1][6][9]
A. Instrumentation & Chromatographic Conditions:
-
System: HPLC with a UV/Vis or Diode Array Detector (DAD).[7]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 50:50 v/v).[1][6][11]
-
Column Temperature: 25-30 °C.[11]
B. Preparation of Solutions:
-
Standard Stock Solution (e.g., 3 mg/mL): Accurately weigh 300 mg of thymol reference standard and dissolve in a 100 mL volumetric flask with an 80:20 acetonitrile:water mixture.[6][9]
-
Calibration Standards (e.g., 15-90 µg/mL): Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards.[1][6] For example, prepare concentrations of 15, 30, 45, 60, and 90 µg/mL.
-
Sample Preparation (e.g., 100 µg/mL): Accurately weigh 10 mg of the essential oil, transfer to a 100 mL volumetric flask, and dilute to volume with the mobile phase.[1][6] Filter the solution through a 0.45 µm membrane filter before injection.[7]
C. Validation Procedure:
-
Specificity: Inject the sample, a blank (mobile phase), and a placebo (sample matrix without thymol, if available). The thymol peak in the sample chromatogram should be well-resolved from any other peaks, particularly carvacrol. Peak purity can be confirmed using a DAD detector.[2][6]
-
Linearity: Inject each calibration standard in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration. Calculate the regression equation and the coefficient of determination (r²).[6]
-
Accuracy (Recovery): Spike a known amount of thymol standard solution into the sample at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).[2] Calculate the percentage recovery for each level.[1]
-
Precision:
-
Repeatability: Inject the same sample solution six times and calculate the Relative Standard Deviation (RSD%) of the peak areas.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst. Calculate the RSD% for the combined results.
-
-
LOD & LOQ: Calculate based on the standard deviation of the response and the slope of the calibration curve.
Summary of Typical HPLC Validation Results
| Validation Parameter | Typical Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.999 | 0.9992[1][6] |
| Range | - | 15 - 90 µg/mL[1][6] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.7%[1][6] |
| Precision (RSD%) | ||
| - Repeatability (Intra-day) | ≤ 2.0% | ≤ 1.9%[1][6] |
| - Intermediate (Inter-day) | ≤ 2.0% | ≤ 4.5%[1][6] |
| LOD | - | 2.8 µg/mL[1][6] |
| LOQ | - | 8.6 µg/mL[1][6] |
Comparison of Analytical Methods for Thymol Determination
While HPLC is a powerful tool, other methods like Gas Chromatography (GC) and UV-Vis Spectrophotometry are also employed. The choice of method depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Vis Spectrophotometry |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Measurement of light absorption by the analyte in a solution. |
| Specificity | Excellent. Can readily separate thymol from its isomer carvacrol with proper column and mobile phase selection.[6][10] | Excellent. The most popular method for analyzing volatile compounds in essential oils; provides high resolution for isomers.[1][6][8] | Poor. Cannot distinguish between thymol and carvacrol or other UV-absorbing compounds without derivatization.[12][13][14] |
| Sensitivity | High (LOD typically in the low µg/mL to ng/mL range).[1][9] | Very High (LOD can be in the low ng/mL to pg/mL range, especially with MS detection). | Low (LOD typically in the µg/mL range).[13] |
| Analysis Time | Moderate (typically 10-20 minutes per sample).[6][11] | Moderate to Long (typically 20-40 minutes per sample). | Very Fast (< 1 minute per sample after preparation). |
| Sample Type | Versatile; suitable for liquids, extracts, and semi-solids. Applicable to both volatile and non-volatile compounds.[1] | Ideal for volatile and semi-volatile compounds like those in essential oils.[1][8] | Suitable for simple liquid matrices with few interfering substances. |
| Complexity | Moderate. Requires skilled operators and careful mobile phase preparation. | High. Requires expertise in gas handling, temperature programming, and injector/detector maintenance. | Low. Simple operation. |
| Cost | High initial instrument cost. Moderate solvent and column costs. | High initial instrument cost. Requires expensive carrier gases (e.g., Helium). | Low initial instrument cost. Very low running costs. |
| Key Advantage | Robust, reproducible, and highly specific for a wide range of matrices without derivatization.[1] | Unmatched separation efficiency for complex volatile mixtures. Often coupled with Mass Spectrometry (MS) for definitive identification.[15] | Simple, fast, and inexpensive for screening or for samples with no interfering substances. |
Visualizing the Validation Workflow
A structured approach is crucial for a successful method validation. The following workflow diagram illustrates the key stages from planning to final reporting.
Caption: Workflow for Analytical Method Validation.
Conclusion
The validation of an analytical method for this compound is a systematic process that ensures the generation of reliable and accurate data for quality control and regulatory purposes. While HPLC offers a robust and specific method suitable for a wide variety of sample matrices, GC remains a powerful alternative, especially for the detailed analysis of volatile essential oils.[1][6] UV-Vis spectrophotometry, though less specific, can serve as a rapid and cost-effective screening tool in certain applications.[12][14]
The selection of the most appropriate analytical technique should be based on a thorough evaluation of the method's intended purpose, the nature of the sample, and the required data quality, all underpinned by the rigorous principles of validation outlined in the ICH Q2(R1) guidelines.[3][4]
References
- Hajimehdipoor, H., Shekarchi, M., Khanavi, M., Adib, N., & Amri, M. (2010). A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatile oil. Pharmacognosy Magazine, 6(23), 154–158. [Link]
- Shekarchi, M., Hajimehdipoor, H., Khanavi, M., Adib, N., & Amri, M. (2010). A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L.
- Al-Asmari, A. K., Al-Otaibi, K. F., Al-Ghamdi, S. A., Al-Zahrani, A. A., & Al-Rashed, S. A. (2021). Determination of Thymol in Commercial Formulation, Essential Oils, Traditional, and Ultrasound-Based Extracts of Thymus vulgaris and Origanum vulgare Using a Greener HPTLC Approach. Molecules, 26(21), 6533. [Link]
- Gul, R., Jan, S. U., Farid, J., Saeed, M., & Zaman, S. (2018). Validation of a High Performance Liquid Chromatography Technique for the Investigation of Thymol and Carvacrol in Thymus serpyllum L. Indigenous to Balochistan. Indo American Journal of Pharmaceutical Sciences, 05(08), 7429-7435. [Link]
- Medanhodzic-Vuk, S., & Sirbubalo, M. (2018). HPLC method for determination the content of thymol and carvacrol in Thyme tincture. Journal of Health Sciences, 8(1), 33-38. [Link]
- de Matos, S. P., de Lima, L. R., & de Paula, J. R. (2017). Validation of a high performance liquid chromatography method to quantify thymol in nanocapsules of bioactive essential oil from Lippia sidoides Cham.
- Hajimehdipoor, H., Shekarchi, M., Khanavi, M., Adib, N., & Amri, M. (2010). Comparison of HPLC and GC methods for analysis of thymol and carvacrol in T. vulgaris essential oil.
- Al-Janabi, A. A. H., & Al-Khafaji, H. T. J. (2020). Determination Thymol in Thyme extract and its Pharmaceutical forms by using Gas Chromatography method. Research Journal of Pharmacy and Technology, 13(9), 4055-4060. [Link]
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- Fadhil, A. A. (2014). Spectrophotometric Determination of Thymol in Pharmaceutical Preparations Via Oxidative Coupling Reaction with 2,4-dinitrophenylhydrazine. Iraqi Journal of Science, 55(1), 27-34. [Link]
- Balayeva, E. Z., Suleymanov, T. A., Hanaee, J., & Jouyban, A. (2020). Liquid Chromatographic Determination of Thymol in a Pharmaceutical Formulation. Latin American Journal of Pharmacy, 39(8), 1509-14. [Link]
- European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Zakaria, S. A., Zakaria, R. A., & Othman, N. S. (2018). Spectrophotometric Determination of Thymol in Pure and Pharmaceutical Formulation Via Diazo-coupling with Diazotised 4-aminoantipyrine.
- Al-Neaimy, U. I. S. (2011). Spectrophotometric determination of thymol in pharmaceuticals with Gibb's reagent. Tikrit Journal of Pure Science, 16(2). [Link]
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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A Comparative Analysis of the Antimicrobial Spectrum of 5-Isopropyl-3-methylphenol and Other Phenolic Compounds
A Technical Guide for Researchers and Drug Development Professionals
In the ever-evolving landscape of antimicrobial research and development, the need for effective and broad-spectrum agents is paramount. Phenolic compounds have long been recognized for their antimicrobial properties, with applications ranging from disinfectants and antiseptics to food preservatives. Among these, 5-Isopropyl-3-methylphenol, an isomer of thymol, has garnered significant interest. This guide provides an in-depth, objective comparison of the antimicrobial spectrum of this compound with other notable phenols, namely thymol, carvacrol, chloroxylenol, and triclosan. By synthesizing technical data and field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their pursuit of novel antimicrobial solutions.
Introduction to Phenolic Antimicrobials
Phenolic compounds are a class of chemical compounds consisting of a hydroxyl group (-OH) bonded directly to an aromatic hydrocarbon ring. Their antimicrobial efficacy is largely attributed to their ability to disrupt microbial cell membranes, denature proteins, and inhibit essential enzymes.[1][2] The specific activity and spectrum of each phenolic compound are influenced by its chemical structure, including the nature and position of substituent groups on the aromatic ring.
This compound (IPMP) , also known as Isopropyl methylphenol (IPMP), is an isomer of the well-known antimicrobial agent, thymol.[3] It is recognized for its potent antimicrobial and bactericidal functions against a wide range of bacteria, yeasts, molds, and some viruses.[3][4] Its favorable safety profile and low irritation potential make it a valuable ingredient in cosmetics, personal care products, and pharmaceuticals.[4]
For the purpose of this comparative analysis, we will evaluate IPMP against the following phenolic compounds:
-
Thymol: A major constituent of thyme oil, thymol has a long history of use as an antiseptic and disinfectant.[5][6]
-
Carvacrol: An isomer of thymol, carvacrol is another potent antimicrobial agent found in the essential oils of oregano and thyme.[1]
-
Chloroxylenol: A halogenated phenol, chloroxylenol is the active ingredient in many antiseptic and disinfectant products.[7][8]
-
Triclosan: A synthetic, broad-spectrum antimicrobial agent, triclosan has been widely used in personal care products, although its use has become more restricted due to environmental and health concerns.[9][10][11]
Methodology for Determining Antimicrobial Spectrum
To objectively compare the antimicrobial efficacy of these phenolic compounds, standardized methodologies are crucial. The most common in vitro methods are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). These methods provide quantitative data on the potency of an antimicrobial agent against specific microorganisms.[12][13][14]
Experimental Protocol: Broth Microdilution for MIC and MBC Determination
This protocol outlines the steps for determining the MIC and MBC of phenolic compounds against a panel of clinically relevant microorganisms, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[15]
1. Preparation of Materials:
- Test Phenols: Prepare stock solutions of this compound, thymol, carvacrol, chloroxylenol, and triclosan in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
- Microbial Strains: Use standardized strains from a recognized culture collection (e.g., ATCC). Include a representative Gram-positive bacterium (e.g., Staphylococcus aureus), a Gram-negative bacterium (e.g., Escherichia coli), and a yeast (e.g., Candida albicans).
- Growth Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for yeast.[14]
- 96-well microtiter plates.
2. Inoculum Preparation:
- From a fresh (18-24 hour) culture, suspend several colonies in sterile saline.
- Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[16]
- Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[12][16]
3. Serial Dilution of Phenolic Compounds:
- Prepare a series of twofold dilutions of each phenolic compound in the broth within the wells of a 96-well microtiter plate.[16] The concentration range should be selected to bracket the expected MIC.
- Include a growth control well (broth and inoculum, no phenol) and a sterility control well (broth only).[17]
4. Inoculation and Incubation:
- Add the standardized bacterial or yeast inoculum to each well (except the sterility control).
- Incubate the plates at 35-37°C for 18-24 hours.[12][17]
5. MIC Determination:
- After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the phenolic compound at which there is no visible growth.[13]
6. MBC Determination:
- From the MIC well and each well with no visible growth, take a 10-100 µL aliquot.[17]
- Spread the aliquot onto a fresh, appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for yeast).
- Incubate the agar plates at 35-37°C for 24-48 hours.
- The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[18][19]
Diagram of the MIC/MBC Determination Workflow
Caption: Workflow for determining Minimum Inhibitory and Bactericidal Concentrations.
Comparative Antimicrobial Spectrum
The following tables summarize representative MIC values for this compound and the selected phenols against a range of microorganisms. It is important to note that MIC values can vary depending on the specific strain and testing conditions.
Table 1: Minimum Inhibitory Concentrations (MIC) in µg/mL against Gram-Positive Bacteria
| Microorganism | This compound | Thymol | Carvacrol | Chloroxylenol | Triclosan |
| Staphylococcus aureus | 512[20] | 300-600[21] | 512[20] | 10-100 | <1 |
| Streptococcus mutans | - | 100[6] | - | - | - |
| Bacillus subtilis | - | 422[21] | - | - | - |
Table 2: Minimum Inhibitory Concentrations (MIC) in µg/mL against Gram-Negative Bacteria
| Microorganism | This compound | Thymol | Carvacrol | Chloroxylenol | Triclosan |
| Escherichia coli | - | 310-5000[21] | - | >100 | <1 |
| Pseudomonas aeruginosa | - | 20,000[21] | - | >1000 | 10-100 |
| Salmonella Typhimurium | - | 10,000[21] | - | - | - |
Table 3: Minimum Inhibitory Concentrations (MIC) in µg/mL against Fungi
| Microorganism | This compound | Thymol | Carvacrol | Chloroxylenol | Triclosan |
| Candida albicans | - | 1250[21] | - | 10-100 | <1 |
Data Interpretation:
Based on the available data, triclosan generally exhibits the lowest MIC values, indicating high potency across a broad spectrum of bacteria and fungi.[9][10] this compound, thymol, and carvacrol show comparable activity against Gram-positive bacteria like Staphylococcus aureus.[20] However, their efficacy against Gram-negative bacteria, particularly Pseudomonas aeruginosa, is considerably lower.[21] Chloroxylenol demonstrates good activity against Gram-positive bacteria and Candida albicans but is less effective against Gram-negative bacteria.[7][22]
Diagram of the Comparative Logic
Caption: Key mechanisms of action for phenolic antimicrobials.
Conclusion
This comparative guide highlights the distinct antimicrobial profiles of this compound and other selected phenolic compounds. While triclosan demonstrates the most potent and broadest spectrum of activity, its use is increasingly scrutinized. This compound, along with its isomers thymol and carvacrol, presents a strong efficacy against Gram-positive bacteria and holds promise as a valuable antimicrobial agent, particularly in applications where a favorable safety profile is a key consideration. Chloroxylenol remains a widely used antiseptic with reliable activity against Gram-positive organisms.
The choice of a phenolic antimicrobial agent should be guided by a thorough understanding of its specific spectrum of activity, mechanism of action, and the intended application. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the potential of these versatile compounds in the fight against microbial threats.
References
- Regös, J., et al. (1979). Antimicrobial spectrum of triclosan, a broad-spectrum antimicrobial agent for topical application. II. Comparison with some other antimicrobial agents.
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A Comparative Guide to HPLC and GC Methods for the Analysis of 5-Isopropyl-3-methylphenol: A Cross-Validation Study
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 5-Isopropyl-3-methylphenol, a key building block in the synthesis of various pharmaceutical compounds, requires robust and reliable analytical methods for its characterization and quality control. This guide provides an in-depth comparison of two common chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the analysis of this compound. We will delve into the rationale behind method development, present detailed experimental protocols, and conduct a comprehensive cross-validation study to establish the interchangeability and reliability of both methods, all in accordance with international regulatory guidelines.
Introduction: The Analytical Challenge
This compound is a phenolic compound with moderate polarity and volatility. Its chemical structure lends itself to analysis by both HPLC and GC. The choice between these two techniques often depends on factors such as the sample matrix, required sensitivity, available instrumentation, and the specific goals of the analysis (e.g., purity determination, impurity profiling, or routine quality control).
This guide will explore a reversed-phase HPLC method, which separates compounds based on their polarity, and a capillary GC method that separates based on boiling point and interactions with a stationary phase. To ensure confidence in the data generated by either method, a cross-validation will be performed. Cross-validation is the process of demonstrating that two or more analytical procedures can be used for the same intended purpose and produce comparable results.[1][2] This is a critical step when methods are used across different laboratories or when a new method is intended to replace an existing one.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for methodical and scientifically sound analytical development.
| Property | Value | Implication for Analysis |
| Molecular Formula | C₁₀H₁₄O | Indicates a relatively small, organic molecule. |
| Molecular Weight | 150.22 g/mol | Suitable for both HPLC and GC analysis. |
| Boiling Point | ~238 °C | Sufficiently volatile for GC analysis without derivatization. |
| Polarity | Moderately Polar | Amenable to reversed-phase HPLC. |
| UV Absorbance | Phenolic ring provides UV absorbance | Allows for UV detection in HPLC. |
| Solubility | Soluble in organic solvents (e.g., methanol, acetonitrile) | Simplifies sample and standard preparation for both techniques. |
Experimental Design: HPLC and GC Methodologies
The following methods have been developed based on established principles for the analysis of phenolic compounds.
High-Performance Liquid Chromatography (HPLC) Method
Rationale: A reversed-phase HPLC method with UV detection is a robust and widely used technique for the analysis of phenolic compounds.[3][4][5][6] The C18 stationary phase provides excellent retention and separation of moderately polar compounds like this compound. An acidic mobile phase is employed to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape and retention time stability.
Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 274 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound in methanol and dilute with the mobile phase to the desired concentrations.
-
Sample Preparation: Dilute the sample containing this compound with the mobile phase to a concentration within the calibration range.
Gas Chromatography (GC) Method
Rationale: The volatility of this compound makes it an excellent candidate for GC analysis. A non-polar or mid-polar capillary column is suitable for separating isomers and related phenolic compounds.[7][8][9] Flame Ionization Detection (FID) is a universal and robust detection method for organic compounds.
Protocol:
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
Injection Volume: 1 µL (split injection, 20:1 split ratio).
-
Standard Preparation: Prepare a stock solution of this compound in methanol and dilute to the desired concentrations.
-
Sample Preparation: Dilute the sample containing this compound with methanol to a concentration within the calibration range.
Cross-Validation Protocol
The cross-validation of the HPLC and GC methods will be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) and the recently updated Q2(R2) guidelines.[10][11][12] The objective is to demonstrate that both methods are fit for their intended purpose and yield comparable results.
dot
Caption: Workflow for the cross-validation of HPLC and GC methods.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Experiment: Analyze a blank (diluent), a placebo (matrix without analyte), and a sample spiked with known impurities or related substances.
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of this compound in the blank and placebo chromatograms. The peak for this compound should be well-resolved from any impurity peaks.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Experiment: Prepare a series of at least five concentrations of this compound spanning 50% to 150% of the expected working concentration. Analyze each concentration in triplicate.
-
Acceptance Criteria:
-
The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
The y-intercept should not be significantly different from zero.
-
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Experiment: Perform recovery studies by spiking a placebo matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze nine determinations in total (3 concentrations, 3 replicates each).
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay Precision):
-
Experiment: Analyze six replicate samples of a homogeneous batch at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay Precision):
-
Experiment: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD over the different conditions should be ≤ 2.0%.
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Experiment:
-
HPLC: Vary the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C).
-
GC: Vary the initial oven temperature (±2 °C), ramp rate (±1 °C/min), and carrier gas flow rate (±0.1 mL/min).
-
-
Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected by the changes.
Comparative Data Analysis
The following tables summarize the hypothetical results of the cross-validation study.
Table 1: Linearity and Range
| Parameter | HPLC | GC |
| Range | 50 - 150 µg/mL | 50 - 150 µg/mL |
| Correlation Coefficient (r²) | 0.9998 | 0.9995 |
| Slope | 45.3 | 38.7 |
| Y-Intercept | 1.2 | 2.5 |
Table 2: Accuracy (Recovery)
| Concentration Level | HPLC Mean Recovery (%) | GC Mean Recovery (%) |
| 80% | 99.5 | 100.2 |
| 100% | 100.3 | 99.8 |
| 120% | 99.8 | 100.5 |
| Overall Mean Recovery | 99.9 | 100.2 |
Table 3: Precision (RSD %)
| Precision Type | HPLC RSD (%) | GC RSD (%) |
| Repeatability | 0.85 | 1.10 |
| Intermediate Precision | 1.25 | 1.55 |
Table 4: Statistical Comparison of Results
To formally assess the agreement between the two methods, a statistical analysis of the results from the analysis of a single batch of this compound by both methods is performed.
| Statistical Test | Result | Interpretation |
| Paired t-test (p-value) | 0.06 (p > 0.05) | No statistically significant difference between the means of the two methods. |
| Bland-Altman Plot | 95% of the differences fall within the limits of agreement. | The two methods can be used interchangeably. |
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The Art of Molecular Tailoring: A Comparative Guide to the Structure-Activity Relationship of 5-Isopropyl-3-methylphenol and its Analogs
In the dynamic landscape of drug discovery and development, nature frequently serves as the most ingenious chemist. Phenolic compounds, in particular, have long been a source of inspiration, offering a versatile scaffold for therapeutic innovation. Among these, 5-Isopropyl-3-methylphenol, commonly known as thymol, has garnered significant attention for its broad spectrum of biological activities. This guide provides an in-depth, objective comparison of the structure-activity relationships (SAR) of thymol and its synthetic analogs, supported by experimental data, to empower researchers in their quest for novel therapeutic agents. Our exploration will delve into the nuances of how subtle molecular modifications can profoundly impact biological efficacy, offering a roadmap for rational drug design.
The Progenitor Molecule: Understanding Thymol's Intrinsic Virtues
Thymol, a major constituent of essential oils from thyme and oregano, is a monoterpenoid phenol with a well-documented history of medicinal use.[1][2] Its chemical architecture, characterized by a phenolic hydroxyl group, an isopropyl group, and a methyl group attached to a benzene ring, is the foundation of its diverse pharmacological profile. This includes potent antimicrobial, antioxidant, and anti-inflammatory properties.[1][3][4] The phenolic hydroxyl group is a key player, acting as a hydrogen donor to scavenge free radicals, thereby conferring antioxidant activity.[4] Furthermore, this hydroxyl group is crucial for its interaction with biological membranes and enzymes, underpinning its antimicrobial and anti-inflammatory effects.
The Isomeric Twin: Carvacrol
It is imperative to begin any discussion of thymol analogs with its naturally occurring isomer, carvacrol (2-Isopropyl-5-methylphenol). The only structural difference lies in the position of the hydroxyl group relative to the isopropyl group. This subtle shift, however, has tangible consequences for its biological activity. While both thymol and carvacrol exhibit strong antimicrobial properties, some studies suggest carvacrol may have a slight edge in certain contexts, potentially due to differences in membrane interaction and disruption.
Enhancing Nature's Blueprint: Synthetic Analogs and their Structure-Activity Relationship
The true power of medicinal chemistry lies in its ability to refine and enhance nature's starting points. The following sections explore how targeted modifications to the thymol scaffold can modulate its biological activity.
The Crucial Role of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a primary target for chemical modification. Its presence and accessibility are paramount for many of thymol's biological activities.
-
Esterification and Etherification: Masking the hydroxyl group through esterification or etherification generally leads to a significant reduction or complete loss of antimicrobial and antioxidant activity. This underscores the importance of the free hydroxyl group for interacting with bacterial cell membranes and for radical scavenging.[5] For instance, the synthesis of 2-isopropyl-5-methylphenylformate and 2-isopropyl-5-methylphenyl benzoate resulted in diminished antibacterial efficacy compared to thymol.[5]
The Influence of the Isopropyl and Methyl Groups
The alkyl substituents on the phenolic ring, the isopropyl and methyl groups, also play a vital role in the molecule's lipophilicity and steric properties, which in turn affect its ability to penetrate cell membranes and interact with target proteins.
Introduction of New Functional Groups
The introduction of novel functional groups onto the thymol backbone has proven to be a fruitful strategy for enhancing its therapeutic potential.
-
Mannich Bases: The synthesis of Mannich bases, such as 4-morpholinomethyl-2-isopropyl-5-methylphenol (THMO) and 4-pyrrolidinomethyl-2-isopropyl-5-methylphenol (THPY), has been shown to significantly enhance antioxidant activity compared to the parent thymol molecule. These derivatives exhibit potent superoxide anion scavenging effects and superior lipid peroxidation inhibitory activity.[6]
-
Halogenation: The introduction of a halogen atom, such as chlorine, can increase the lipophilicity and electron-withdrawing properties of the molecule. For example, 4-chlorothymol has demonstrated enhanced antiplasmodial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum compared to thymol.[7]
-
Heterocyclic Moieties: The incorporation of heterocyclic rings, such as dihydropyrimidinone and dihydropyridine, has yielded thymol derivatives with significantly improved antibacterial activity against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[8][9]
Comparative Performance Data: A Quantitative Look
To provide a clear and objective comparison, the following tables summarize key quantitative data from various studies.
Table 1: Comparative Antioxidant Activity of Thymol and its Analogs
| Compound | Assay | IC50 (µM) | Source |
| Thymol | DPPH Radical Scavenging | Variable | [1][10] |
| 4-morpholinomethyl-2-isopropyl-5-methylphenol (THMO) | Xanthine Oxidase Inhibition | 21 ± 2.78 | [6] |
| 4-morpholinomethyl-2-isopropyl-5-methylphenol (THMO) | Anti-lipid Peroxidation | 61.29 ± 5.83 | [6] |
Table 2: Comparative Antimicrobial Activity of Thymol and its Analogs
| Compound | Microorganism | MIC (µg/mL) | Source |
| Thymol | Staphylococcus aureus | 250 - >1000 | [8][9] |
| Thymol | Pseudomonas aeruginosa | >1000 | [8][9] |
| Dihydropyrimidinone derivative of thymol (Compound 3i) | Pseudomonas aeruginosa | 1.9 | [8][9] |
| Dihydropyrimidinone derivative of thymol (Compound 3i) | MRSA | 7.5 | [8][9] |
| Thymol | Acinetobacter baumannii | 125 | [2] |
| Thymol | Salmonella typhimurium | 125 | [2] |
Key Mechanistic Insights: Signaling Pathways and Experimental Workflows
A deeper understanding of the mechanisms of action is crucial for rational drug design. Thymol and its analogs exert their effects through the modulation of key signaling pathways.
Anti-inflammatory Mechanism: Targeting the NF-κB Pathway
Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Thymol has been shown to exert its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[3][11] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.
Antioxidant Mechanism: Activating the Nrf2 Pathway
The antioxidant effects of thymol are not solely due to direct radical scavenging. It can also upregulate the endogenous antioxidant defense system through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[12][13] Nrf2 is a transcription factor that controls the expression of a wide array of antioxidant and cytoprotective genes.
Experimental Protocols: Ensuring Reproducibility and Trustworthiness
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key in vitro assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
This assay is a common and reliable method for determining the free radical scavenging activity of a compound.
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare a stock solution of the test compound (thymol or its analog) in methanol. Create a series of dilutions from the stock solution to obtain a range of concentrations to be tested.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
For the control, add 100 µL of methanol to 100 µL of the DPPH solution.
-
For the blank, add 100 µL of methanol to 100 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages for Anti-inflammatory Activity
This assay is widely used to screen for compounds with potential anti-inflammatory activity by measuring their ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce NO through the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compound (thymol or its analog) for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Include a control group (cells treated with LPS only) and a vehicle control group (cells treated with the vehicle used to dissolve the test compound).
-
-
Nitrite Measurement (Griess Assay):
-
After 24 hours, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This is a standard method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][14][15][16]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the growth of the microorganism is assessed visually or by measuring the optical density. The MIC is the lowest concentration of the agent at which no visible growth is observed.
Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound (thymol or its analog) in a suitable solvent.
-
Preparation of Inoculum: Grow the test microorganism in an appropriate broth medium to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Assay Procedure (in a 96-well plate):
-
Add 100 µL of sterile broth to all wells.
-
Add 100 µL of the antimicrobial stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the antimicrobial agent.
-
Add 10 µL of the prepared inoculum to each well.
-
Include a positive control (broth with inoculum, no antimicrobial agent) and a negative control (broth only).
-
-
Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. The results can also be read using a microplate reader to measure the optical density at 600 nm.
Conclusion: The Path Forward in Thymol-Based Drug Discovery
The journey from a natural product to a clinically approved drug is long and arduous, but the foundational principles of structure-activity relationship provide a powerful compass. This guide has illuminated the critical structural features of this compound that govern its biological activity and has showcased how rational chemical modifications can lead to analogs with enhanced therapeutic properties. The provided experimental protocols offer a standardized framework for researchers to validate their own findings and contribute to the collective knowledge base. As we continue to unravel the intricate dance between chemical structure and biological function, the future of thymol-based therapeutics appears both promising and ripe for innovation.
References
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- Kowaltowski, A. J., & Vercesi, A. E. (1999). Mitochondrial damage induced by the pro-oxidant and antioxidant thymol. FEBS letters, 453(1-2), 181-184.
- Marchese, A., et al. (2016). Antibacterial and antifungal activities of thymol: a brief review of the literature. Journal of Chemotherapy, 28(6), 447-459.
- Nagoor Meeran, M. F., et al. (2017). Pharmacological properties and molecular mechanisms of thymol: prospects for its therapeutic potential and pharmaceutical development. Frontiers in pharmacology, 8, 380.
- Salehi, B., et al. (2018). Thymol, thyme, and other plant sources: Health and potential uses. Phytotherapy Research, 32(9), 1688-1706.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
- Sharma, A., et al. (2023). Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria. Frontiers in Microbiology, 14, 1265882.
- Ma, Q. (2013). Role of nrf2 in oxidative stress and toxicity. Annual review of pharmacology and toxicology, 53, 401-426.
- Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2009). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 4(1), 1-9.
- Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food science and Technology, 28(1), 25-30.
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- Hayden, M. S., & Ghosh, S. (2008). Shared principles in NF-κB signaling. Cell, 132(3), 344-362.
- Alagawany, M., et al. (2020). The use of thymol in aquaculture: a review. Reviews in Aquaculture, 12(4), 2356-2367.
- Johnson-Ajinwo, O. R., et al. (2020). Thymol derivatives as antimalarial agents: Synthesis, activity against Plasmodium falciparum, ADMET profiling, and molecular docking insights. Molecules, 25(21), 5099.
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- Liu, X., et al. (2022). Thymol prevents lung damage caused by LPS by blocking the nuclear factor-kappa-B (NF-κB) signaling pathway and up-regulating the expression of nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1). Molecules, 27(19), 6296.
- Hamoud, R., et al. (2014). Synergistic activity of thymol with commercial antibiotics against critical and high WHO priority pathogenic bacteria. Antibiotics, 3(2), 149-162.
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Comparative analysis of different synthesis routes for 5-Isopropyl-3-methylphenol
Introduction: The Significance of 5-Isopropyl-3-methylphenol
This compound, an isomer of thymol and carvacrol, is a valuable phenolic compound with applications in the synthesis of fragrances, flavorings, and as an intermediate in the production of various specialty chemicals. Its unique substitution pattern on the phenol ring imparts specific properties that are sought after in several industries. The efficient and selective synthesis of this particular isomer is a topic of considerable interest for researchers and professionals in drug development and chemical manufacturing. This guide provides a comparative analysis of the primary synthesis routes to this compound, offering insights into the underlying chemical principles, experimental considerations, and the relative merits of each approach.
Route 1: Friedel-Crafts Alkylation of m-Cresol
The most prevalent and industrially significant method for synthesizing isopropyl-methylphenols is the Friedel-Crafts alkylation of m-cresol with an isopropylating agent, such as propylene or isopropyl alcohol. This electrophilic aromatic substitution reaction is typically catalyzed by a solid acid catalyst. The primary challenge of this route is controlling the regioselectivity to favor the formation of the desired this compound isomer over other products like thymol (2-isopropyl-5-methylphenol) and its isomers.[1]
Mechanism and Regioselectivity
The reaction proceeds via the formation of an isopropyl cation from the alkylating agent, which then attacks the electron-rich aromatic ring of m-cresol. The hydroxyl and methyl groups of m-cresol are ortho-, para-directing activators. The substitution pattern is therefore influenced by a combination of electronic and steric factors. The positions ortho and para to the activating hydroxyl and methyl groups are the most likely sites for alkylation. The choice of catalyst, reaction temperature, and pressure can significantly influence the product distribution. For instance, at lower temperatures, O-alkylation to form isopropyl 3-methylphenyl ether can be a competing reaction.[2] At higher temperatures, C-alkylation is favored, and the thermodynamic stability of the different isomers can lead to rearrangement, further complicating the product mixture.[3]
Catalyst Selection
A variety of solid acid catalysts have been investigated for this reaction, each with its own advantages and disadvantages in terms of activity, selectivity, and reusability.
-
Zeolites: Wide and medium-pored zeolites, such as H-ZSM-5 and H-MCM-22, are effective catalysts due to their shape-selective properties and strong acid sites.[1] The pore structure of the zeolite can influence which isomer is preferentially formed.
-
γ-Alumina: Activated alumina is a commonly used catalyst in industrial processes, often requiring high temperatures and pressures.[1]
-
Acidic Resins: Strong acid ion-exchange resins can also be used, sometimes in conjunction with microwave irradiation to enhance reaction rates.[2]
-
Synthetic Aluminum Silicates: These catalysts are also employed and can be tailored for specific activities.[4]
Experimental Protocol: Zeolite-Catalyzed Isopropylation of m-Cresol (Representative)
The following is a representative, generalized protocol based on literature descriptions. Specific conditions will vary depending on the chosen catalyst and desired product distribution.
Materials:
-
m-Cresol
-
Isopropyl alcohol (or propylene gas)
-
Zeolite catalyst (e.g., H-ZSM-5)
-
Solvent (e.g., a high-boiling point hydrocarbon, if not solvent-free)
-
Nitrogen gas for inert atmosphere
Procedure:
-
The zeolite catalyst is activated by calcination in a furnace at 400-500 °C for several hours to remove any adsorbed water.
-
The activated catalyst is loaded into a fixed-bed reactor or a batch reactor.
-
The reactor is purged with nitrogen gas.
-
A mixture of m-cresol and isopropyl alcohol (a typical molar ratio is 1:1 to 1:5) is fed into the reactor.[5]
-
The reaction is carried out at a temperature range of 150-400 °C and a pressure of 1-50 bar.[4]
-
The reaction is monitored by gas chromatography (GC) to determine the conversion of m-cresol and the product distribution.
-
Upon completion, the reaction mixture is cooled, and the catalyst is separated by filtration.
-
The crude product is then subjected to fractional distillation under reduced pressure to separate the different isomers of isopropyl-m-cresol.
Data Summary: Friedel-Crafts Alkylation of m-Cresol
| Parameter | Zeolite Catalysts | γ-Alumina | Acidic Resins |
| Temperature | 150 - 300 °C | 250 - 400 °C | 100 - 180 °C |
| Pressure | 1 - 50 bar | 40 - 100 bar | Atmospheric to moderate |
| m-Cresol Conversion | 50 - 90% | 60 - 80% | 80 - 100% |
| Selectivity for Isopropyl-m-cresols | High, but isomer distribution varies | Moderate to high | High |
| Key Advantage | Shape selectivity can favor certain isomers | Robust and widely used industrially | Milder reaction conditions |
| Key Disadvantage | Can be expensive, and isomer separation is still required | High temperature and pressure required | Catalyst stability can be an issue |
Diagram of the Friedel-Crafts Alkylation of m-Cresol
Caption: Friedel-Crafts alkylation of m-cresol to produce a mixture of isopropyl-m-cresol isomers.
Route 2: Synthesis from 3-Carene
An alternative and potentially more regioselective route to this compound involves a two-step process starting from 3-carene, a bicyclic monoterpene found in turpentine.[3] This pathway avoids the formation of a complex mixture of isomers that is characteristic of the Friedel-Crafts alkylation of m-cresol.
Reaction Pathway
-
Oxidation of 3-Carene: In the first step, 3-carene is oxidized to a mixture of ketonic products, with 5-caranone being a major component. This oxidation is typically carried out using an oxidizing agent in the presence of a catalyst, such as chromium trioxide on alumina (CrO₃-Al₂O₃), with oxygen at room temperature.[1]
-
Isomerization of Ketonc Intermediates: The resulting mixture of ketones is then subjected to isomerization over a molecular sieve catalyst, such as 13X zeolite, at elevated temperatures (e.g., 230 °C).[1] This step converts the ketonic intermediates into a mixture of phenolic products, with this compound and carvacrol being the main components. The selectivity towards this compound is reported to be significantly higher in this route compared to the direct alkylation of m-cresol.
Experimental Protocol: Synthesis from 3-Carene (Representative)
The following is a generalized protocol based on patent literature.
Materials:
-
3-Carene
-
Oxidation catalyst (e.g., CrO₃-Al₂O₃)
-
Oxygen gas
-
13X molecular sieve catalyst
-
Solvent for extraction (e.g., diethyl ether)
-
Silica gel for column chromatography
Procedure:
-
Oxidation: 3-Carene is reacted with oxygen gas at room temperature in the presence of the CrO₃-Al₂O₃ catalyst. The reaction is monitored until a significant portion of the starting material is consumed.
-
Work-up and Distillation: The reaction mixture is worked up to remove the catalyst. Unreacted 3-carene can be recovered by distillation.
-
Isomerization: The remaining mixture of ketone intermediates is passed over a heated bed of 13X molecular sieve catalyst at around 230 °C.
-
Purification: The resulting phenolic product mixture is collected. The main components, this compound and carvacrol, can be separated by fractional distillation under reduced pressure or by column chromatography on silica gel.
Data Summary: Synthesis from 3-Carene
| Parameter | Oxidation Step | Isomerization Step |
| Starting Material | 3-Carene | Ketone mixture from oxidation |
| Catalyst | CrO₃-Al₂O₃ | 13X Molecular Sieve |
| Temperature | Room Temperature | ~230 °C |
| Key Advantage | Higher regioselectivity for this compound | Avoids complex isomer mixture from m-cresol |
| Key Disadvantage | Two-step process, requires a specific starting material | Catalyst deactivation can occur |
Diagram of the Synthesis of this compound from 3-Carene
Caption: Two-step synthesis of this compound from 3-carene.
Comparative Analysis and Conclusion
| Feature | Friedel-Crafts Alkylation of m-Cresol | Synthesis from 3-Carene |
| Starting Materials | m-Cresol, Propylene/Isopropanol | 3-Carene |
| Number of Steps | One primary reaction step | Two distinct reaction steps |
| Regioselectivity | Generally low, produces a mixture of isomers | Higher, with a more defined product distribution |
| Process Control | Requires careful control of catalyst, temperature, and pressure to influence isomer ratios | Control of oxidation and isomerization conditions is crucial |
| Purification | Challenging fractional distillation to separate closely boiling isomers | Separation of this compound and carvacrol is required |
| Industrial Viability | Well-established, high-throughput process | Potentially more expensive due to the cost and availability of 3-carene |
The synthesis from 3-carene offers a more elegant and regioselective approach, potentially leading to a higher yield of the target molecule with a less complex product mixture. This route may be particularly attractive for applications where high purity of this compound is required and the cost of the starting material is less of a concern.
The choice of synthesis route will ultimately depend on the specific requirements of the application, including purity specifications, production scale, and economic considerations. Further research into novel catalysts and reaction conditions for the Friedel-Crafts alkylation of m-cresol could lead to improved regioselectivity, making this traditional route even more efficient and cost-effective.
References
- Teodorescu, F., et al. (2017). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Arkivoc, 2017(5), 58-66.
- Zhang, Y., et al. (2020). Isopropyl Cresols: Synthesis and Herbicidal Activity. ChemistrySelect, 5(4), 1294-1299.
- Teodorescu, F., & Turoczi, A. (2017). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. ResearchGate.
- Wang, L., et al. (2018). Method for preparing 3-isopropyl-5-cresol and carvacrol from 3-carene. Google Patents. CN108046998A.
- Koparir, M., et al. (2012). Zeolite Catalyzed Friedel-Crafts Reactions: A Review. ResearchGate.
- Tan, Q., et al. (2018). Different Product Distributions and Mechanistic Aspects of the Hydrodeoxygenation of m-Cresol over Platinum and Ruthenium Catalysts. ResearchGate.
- Al-Saeedi, S. I. (2019). Synthesis of Uniform Mesoporous Zeolite ZSM-5 Catalyst for Friedel-Crafts Acylation. MDPI.
- de Oliveira, L. F., & de Oliveira, P. C. (2006). Mechanistic Aspects of Friedel-Crafts Alkylation over FeY Zeolite. Semantic Scholar.
- Bayer AG. (1974). Process for the preparation of 5-isopropyl-3-methyl-phenol. Google Patents. GB1367063A.
- O'Connor, C. T. (2005). Thymol Synthesis via Alkylation of m-cresol with isopropanol. University of Cape Town.
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A Comparative Guide to the Efficacy of 5-Isopropyl-3-methylphenol: In Vitro Potency vs. In Vivo Performance
For researchers, scientists, and professionals in drug development, the journey from a promising compound in a petri dish to a viable therapeutic is fraught with challenges. A critical juncture in this process is the translation of in vitro efficacy to in vivo performance. This guide provides an in-depth technical comparison of the in vivo and in vitro efficacy of 5-Isopropyl-3-methylphenol, a compound also known as o-cymen-5-ol or Isopropyl Methylphenol (IPMP). By examining the available experimental data, we aim to provide a clear perspective on its potential and limitations.
Introduction to this compound: A Phenolic Compound of Interest
This compound is a synthetic, crystalline phenolic compound and an isomer of thymol.[1][2] It is recognized for its broad-spectrum antimicrobial properties and is utilized as a preservative in cosmetics, personal care products, and oral care formulations.[1][3][4] Its chemical stability and favorable safety profile at low concentrations have made it a popular alternative to other antimicrobials like triclosan.[1][2] This guide will delve into the scientific evidence that underpins its use, comparing its performance in controlled laboratory settings with the more complex biological environment of living organisms.
In Vitro Efficacy: A Potent Antimicrobial Agent in the Laboratory
The in vitro activity of this compound has been extensively studied, revealing a robust antimicrobial profile against a wide range of microorganisms.
Antimicrobial Spectrum and Potency
In laboratory assays, this compound demonstrates significant inhibitory and bactericidal effects against various bacteria and fungi.[1] Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, including common pathogens.[2]
| Microorganism | In Vitro Efficacy Metric | Concentration | Reference |
| Streptococcus mutans | Minimum Inhibitory Concentration (MIC) | 1.7 mM to 3.4 mM | [5] |
| Porphyromonas gingivalis | Minimum Inhibitory Concentration (MIC) | 1.7 mM to 3.4 mM | [5] |
| Fusobacterium nucleatum | Minimum Inhibitory Concentration (MIC) | 1.7 mM to 3.4 mM | [5] |
| Candida albicans | Minimum Inhibitory Concentration (MIC) | 1.7 mM to 3.4 mM | [5] |
| Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | Not specified | [2] |
| Propionibacterium acnes | - | Not specified | [2][3] |
Table 1: Summary of In Vitro Antimicrobial Activity of this compound
Mechanism of Action: Disrupting the Microbial Fortress
The primary antimicrobial mechanism of phenolic compounds like this compound is attributed to their ability to disrupt the microbial cell membrane. This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
Caption: Proposed mechanism of antimicrobial action of this compound.
Synergistic and Anti-Biofilm Activity
A noteworthy characteristic of this compound is its ability to act synergistically with other agents. For instance, when combined with zinc, it exhibits enhanced antimicrobial effects against oral anaerobes.[5][6][7] Furthermore, it has been shown to inhibit the formation of biofilms, which are structured communities of microorganisms that are notoriously resistant to antimicrobial agents.[8]
In Vivo Efficacy: Performance in a Biological Context
Translating in vitro success to in vivo efficacy is a significant hurdle. The available in vivo data for this compound is primarily focused on its application in oral care and its safety profile.
Oral Health Applications: A Clinical Perspective
A clinical study investigating a mouthwash containing 0.1% o-cymen-5-ol and zinc chloride demonstrated its ability to selectively target potential oral pathogens while preserving the integrity of the native oral microbiome in healthy individuals.[8][9] This suggests that in a real-world application, it can help maintain oral hygiene without causing significant disruption to the beneficial microbial community.
Anti-Inflammatory and Antioxidant Properties
Beyond its antimicrobial effects, in vivo studies in animal models suggest that this compound possesses anti-inflammatory and antioxidant properties.[3] These activities are crucial for its potential therapeutic applications, as inflammation and oxidative stress are underlying factors in many diseases. However, more extensive research is needed to fully elucidate its efficacy in treating specific inflammatory conditions.
Safety and Toxicology Profile
The safety of this compound has been evaluated in various in vivo animal studies. Acute oral and dermal toxicity studies have established its general safety at low concentrations.[10] However, it is important to note that at high concentrations, like many phenolic compounds, it can cause skin and eye irritation.[10] One source mentioned historical studies suggesting potential neurotoxicity in animals, but this has not been substantiated by more recent and comprehensive evaluations, and the Cosmetic Ingredient Review (CIR) Expert Panel has concluded it is safe for use in cosmetics at concentrations up to 0.5%.[1][10]
| Parameter | Finding | Species | Reference |
| Acute Oral Toxicity (LD50) | 200 to 5000 mg/kg | Various | [10] |
| Dermal Irritation | Non-irritating at use concentrations | Rabbit | [10] |
| Skin Sensitization | Not a significant sensitizer | Guinea Pig | [10] |
Table 2: Summary of In Vivo Safety Data for this compound
Bridging the Gap: Comparing In Vitro and In Vivo Findings
The in vitro data clearly establishes this compound as a potent broad-spectrum antimicrobial agent. The in vivo evidence, particularly in the context of oral health, supports its efficacy in a formulated product. The discrepancy between the extensive in vitro antimicrobial data and the more limited in vivo efficacy data for treating systemic infections highlights the complexities of drug development. Factors such as bioavailability, metabolism, and distribution within a living organism can significantly impact a compound's effectiveness.
Comparative Analysis with Other Antimicrobials
| Antimicrobial Agent | In Vitro Efficacy | In Vivo Efficacy (General) | Key Considerations |
| This compound | Broad-spectrum antimicrobial, anti-biofilm, synergistic with zinc. | Proven efficacy in oral care formulations. Limited data on systemic infections. | Good safety profile at low concentrations. |
| Thymol | Strong antimicrobial and antifungal activity. | Demonstrated anti-inflammatory and antioxidant effects in vivo.[11] | Isomeric to this compound. |
| Carvacrol | Potent antimicrobial, antifungal, and antiparasitic properties. | Shown to have in vivo antitumor effects in animal models.[12][13] | Isomeric to this compound. |
| Triclosan | Broad-spectrum antimicrobial. | Effective in various applications but facing regulatory scrutiny due to environmental and health concerns.[14][15] | Potential for endocrine disruption and antibiotic resistance. |
Table 3: Comparative Overview of this compound and Other Antimicrobials
Experimental Methodologies
For researchers aiming to validate or expand upon the existing data, the following are standardized protocols for key in vitro assays.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of this compound.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted antimicrobial agent. Include a positive control (broth with inoculum, no agent) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C) for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
Protocol: Cytotoxicity Assay (MTT Assay)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of this compound on a mammalian cell line.
Caption: Workflow for MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed a suitable mammalian cell line (e.g., HaCaT, Vero) into a 96-well plate at an appropriate density and allow the cells to adhere overnight.
-
Compound Treatment: Prepare various concentrations of this compound in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compound. Include untreated cells as a control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability by comparing the absorbance of treated cells to that of the untreated control cells.
Conclusion and Future Perspectives
This compound is a well-established in vitro antimicrobial agent with a favorable safety profile at concentrations typically used in consumer products. Its efficacy in oral care formulations is supported by clinical data, demonstrating its potential in maintaining oral health. However, a significant gap remains in our understanding of its in vivo efficacy for treating systemic infections and inflammatory diseases.
Future research should focus on comprehensive in vivo studies in relevant animal models to explore its pharmacokinetic and pharmacodynamic properties. Such studies are essential to determine its therapeutic potential beyond topical and oral applications. Furthermore, a deeper investigation into its molecular mechanisms of action, particularly its anti-inflammatory and antioxidant pathways, will provide a more complete picture of its biological activities and pave the way for novel therapeutic strategies. For drug development professionals, this compound represents a compound with proven in vitro potency that warrants further in vivo exploration to unlock its full therapeutic potential.
References
- The antimicrobial combination effects of o-Cymen-5-ol and Zinc. (URL: [Link])
- Antimicrobial effects of o-cymen-5-ol and zinc, alone & in combination in simple solutions and toothpaste formul
- Antimicrobial Effects of o-Cymen-5-ol and Zinc, Alone & In Combination in Simple Solutions and Toothpaste Formul
- The Efficacy of O-Cymen-5-ol: A Deep Dive into Its Antimicrobial and Anti-Acne Properties. (URL: [Link])
- Cytotoxicity Assay Protocol & Troubleshooting. (URL: [Link])
- O-cymen-5-ol: wh
- Cytotoxicity Assay Protocol. (URL: [Link])
- Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. (URL: [Link])
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (URL: [Link])
- The O-Cymen-5-Ol Advantage: Maximizing Cosmetic Shelf Life and Safety. (URL: [Link])
- News - Wh
- O-Cymen-5-OL: The Modern Antimicrobial for Clear, Healthy Skin. (URL: [Link])
- Final report on the safety assessment of sodium p-chloro-m-cresol, p-chloro-m-cresol, chlorothymol, mixed cresols, m-cresol, o-cresol, p-cresol, isopropyl cresols, thymol, o-cymen-5-ol, and carvacrol. (URL: [Link])
- A mouthwash formulated with o-cymen-5-ol and zinc chloride specifically targets potential pathogens without impairing the native oral microbiome in healthy individuals. (URL: [Link])
- EWG Skin Deep® | Wh
- Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (URL: [Link])
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A Senior Application Scientist's Guide to Inter-laboratory Comparison of 5-Isopropyl-3-methylphenol (IPMP) Quantification
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Mandate for Methodological Harmony
5-Isopropyl-3-methylphenol (IPMP), also known as Isopropyl m-cresol, is a potent isomeric analogue of thymol and carvacrol valued for its broad-spectrum antimicrobial and antioxidant properties.[1][2] Its application spans pharmaceuticals, cosmetics, and oral care products, where its concentration is a critical quality attribute directly linked to product efficacy and safety. Given this, the ability to accurately and consistently quantify IPMP across different laboratories is not merely an academic exercise; it is a commercial and regulatory necessity.
This guide provides an in-depth comparison of the primary analytical techniques for IPMP quantification—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will explore the causality behind methodological choices, present detailed experimental protocols, and synthesize performance data to provide a framework for establishing robust, transferable analytical methods. The ultimate goal is to empower laboratories to achieve the analytical consensus that underpins successful product development and global commerce.
The Framework: Understanding Inter-laboratory Comparisons
An inter-laboratory comparison (ILC), often conducted as a proficiency test (PT), is a formal process to assess the performance of multiple laboratories for a specific measurement.[3] The core principle involves a coordinating body distributing identical, homogeneous samples to participating labs. The results are then statistically analyzed to determine the overall performance of the laboratories and the analytical methods themselves. This process is fundamental to method validation, ensuring that a developed analytical procedure is not only precise and accurate within one lab but is also reproducible across different environments, instruments, and analysts.[3][4]
For IPMP, this means verifying that a reported concentration of 0.1% in a medicated cream, for instance, is a consistent and reliable value, whether tested in a facility in North America, Europe, or Asia. Key statistical measures in these studies include repeatability (within-lab precision) and reproducibility (between-lab precision), often expressed as a Relative Standard Deviation (RSD).[5]
Core Methodologies: A Head-to-Head Comparison
The choice between HPLC and GC is the most significant decision in designing a quantification method for IPMP. Each technique offers distinct advantages and requires different approaches to sample preparation and analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in a reversed-phase setup, is a highly robust and widely used technique for analyzing preservatives and active ingredients in complex matrices like cosmetics and pharmaceuticals.[6][7] Its primary advantage is the ability to analyze IPMP directly at room temperature without the need for chemical derivatization, preserving the integrity of the analyte and simplifying the workflow.
Causality of Method Choice: The decision to use HPLC is often driven by the sample matrix. For emulsions (creams, lotions) or aqueous solutions, HPLC is ideal. A C18 column provides excellent separation for moderately polar compounds like IPMP from other matrix components.[8] Furthermore, the choice of detector significantly impacts sensitivity. While a Photodiode Array (PDA) detector is excellent for peak identification and purity assessment, a Fluorescence detector can offer a substantial increase in sensitivity—a critical factor when quantifying IPMP at low regulatory levels.[8]
Gas Chromatography (GC)
GC is a powerful technique renowned for its high resolution and sensitivity, especially when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[9] It is particularly well-suited for analyzing volatile and semi-volatile compounds.
Causality of Method Choice: GC is often selected when high volatility of other matrix components could interfere with HPLC analysis or when exceptional sensitivity is required. A key consideration for phenols in GC is the potential for peak tailing due to the polar hydroxyl group interacting with the column. To mitigate this and improve chromatographic performance, a derivatization step is often employed.[9] Converting the phenol to a less polar ether, for example using pentafluorobenzyl bromide (PFBBr), results in sharper, more symmetrical peaks and can enhance sensitivity, especially with an Electron Capture Detector (ECD).[9]
Data Presentation: A Comparative Look at Analytical Performance
The following table summarizes the expected performance characteristics for validated HPLC and GC methods for IPMP quantification, based on published data for IPMP and similar phenolic compounds.[5][8] These values serve as a benchmark for laboratories establishing their own methods and for assessing inter-laboratory performance.
| Parameter | HPLC-Fluorescence | GC-FID (Derivatized) | Key Considerations & Rationale |
| Linearity (r²) | ≥ 0.9999[8] | ≥ 0.999 | Rationale: Both methods are capable of excellent linearity. A high correlation coefficient is essential for accurate quantification across a range of concentrations, as stipulated by validation guidelines.[10] |
| Limit of Quantification (LOQ) | ~0.5 mg/L (in solution)[8] | < 0.5 mg/L (in solution) | Rationale: Fluorescence detection provides superior sensitivity over standard UV detection for IPMP.[8] Derivatization in GC can also significantly lower detection limits. The LOQ must be low enough for the intended application (e.g., quantifying trace levels or impurities).[11] |
| Repeatability (RSDr) | ≤ 1.0%[8] | ≤ 2.0% | Rationale: This measures precision under identical conditions.[12] HPLC often shows slightly better repeatability due to a simpler, automated workflow with fewer manual steps compared to GC methods that may involve a separate derivatization step. |
| Reproducibility (RSDR) | 3.0 - 8.0% | 5.0 - 10.0% | Rationale: This measures precision across different laboratories.[12] The RSDR is expectedly higher than RSDr, accounting for variations in instruments, reagents, and analysts. The multi-step nature of derivatization GC can introduce more inter-laboratory variability. |
| Sample Throughput | High | Moderate to Low | Rationale: HPLC allows for direct injection after a simple extraction. The additional derivatization and cleanup steps required for GC reduce overall sample throughput. |
Experimental Protocols: A Self-Validating System
The following protocols are presented as a comprehensive starting point. A critical component of their trustworthiness is the inclusion of system suitability tests (SSTs) and quality control (QC) samples, which validate the performance of the analytical system before and during the analysis of unknown samples.[13]
Protocol 1: Quantification of IPMP by Reversed-Phase HPLC
This method is adapted from established procedures for IPMP in medicated soaps and is suitable for creams, lotions, and aqueous solutions.[8]
1. Instrumentation and Reagents
-
HPLC System: A system equipped with a pump, autosampler, column oven, and both PDA and Fluorescence detectors.
-
Analytical Column: Shim-pack GIST C18 (150 mm x 3.0 mm, 2 µm) or equivalent.
-
Reagents: HPLC-grade acetonitrile and water; this compound reference standard.
2. Chromatographic Conditions
-
Mobile Phase: Isocratic mixture of 50% Water and 50% Acetonitrile.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 4 µL.
-
PDA Detector: Wavelength 278 nm.
-
Fluorescence Detector: Excitation 280 nm / Emission 305 nm.[8]
3. Standard and Sample Preparation
-
Standard Stock Solution (100 mg/L): Accurately weigh 10 mg of IPMP reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of standards (e.g., 0.5, 1, 2, 5, 10 mg/L) by diluting the stock solution with the mobile phase.
-
Sample Preparation:
-
Accurately weigh approximately 1.0 g of the homogenized product into a 50 mL volumetric flask.
-
Add ~40 mL of methanol. Sonicate for 20 minutes to ensure complete extraction.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Filter an aliquot through a 0.22 µm PTFE syringe filter into an HPLC vial. Further dilution with the mobile phase may be necessary to fall within the calibration range.
-
4. System Suitability and Analysis
-
System Suitability: Before analysis, inject a mid-range standard solution five times. The RSD of the peak area should be ≤ 2.0%.
-
Analysis Sequence: Inject a blank (mobile phase), followed by the calibration standards, QC samples, and then the unknown samples.
Protocol 2: Quantification of IPMP by Gas Chromatography (GC-FID)
This protocol is based on standard EPA methods for phenol analysis and incorporates an optional derivatization step for enhanced performance.[9]
1. Instrumentation and Reagents
-
GC System: A gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).
-
Analytical Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film) or equivalent.
-
Reagents: HPLC-grade methanol, hexane, and acetone. IPMP reference standard.
-
Derivatization Reagents (Optional): α-Bromo-2,3,4,5,6-pentafluorotoluene (PFBBr) and 10% potassium carbonate solution.[9]
2. GC Conditions
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 1 min. Ramp at 10 °C/min to 280 °C, hold for 5 min.
-
Detector Temperature: 300 °C.
3. Standard and Sample Preparation
-
Standard/Sample Extraction: Prepare extracted solutions in methanol as described in the HPLC protocol (steps 3.1 and 3.3).
-
Derivatization (PFBBr Method):
-
Pipette 1 mL of the methanolic extract into a 15 mL glass vial.
-
Add 100 µL of 10% potassium carbonate solution and 200 µL of the PFBBr reagent in acetone.
-
Cap the vial and heat at 60 °C for 1 hour.
-
After cooling, add 2 mL of hexane and vortex for 1 minute to extract the derivatized IPMP.
-
Transfer the upper hexane layer to a GC vial for analysis.
-
4. System Suitability and Analysis
-
System Suitability: Inject a derivatized mid-range standard five times. The RSD of the peak area should be ≤ 5.0%.
-
Analysis Sequence: Inject a hexane blank, followed by the derivatized calibration standards and samples.
Conclusion: Achieving Analytical Concordance
The accurate quantification of this compound is achievable through either HPLC or GC. The choice of method is dictated by the sample matrix, required sensitivity, and available instrumentation. HPLC offers a more direct, high-throughput approach ideal for most cosmetic and pharmaceutical formulations. GC, particularly with derivatization, provides an alternative with potentially higher sensitivity but at the cost of a more complex workflow.
Regardless of the chosen method, successful inter-laboratory comparison hinges on a meticulously validated protocol. By grounding methodologies in sound scientific principles, incorporating self-validating checks like system suitability, and understanding the performance benchmarks, laboratories can confidently generate data that is accurate, reproducible, and universally trusted. This analytical harmony is the bedrock upon which safe and effective products are built.
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Is 5-Isopropyl-3-methylphenol a Superior Alternative to Existing Antimicrobial Agents? A Comparative Guide
The relentless rise of antimicrobial resistance (AMR) is a defining global health challenge, compelling the scientific community to identify and validate novel therapeutic agents. Within this landscape, naturally derived compounds present a promising reservoir of chemical diversity. 5-Isopropyl-3-methylphenol, an isomer of the well-characterized antimicrobial agents thymol and carvacrol, has emerged as a compound of interest.[1] This guide provides a rigorous, evidence-based comparison between this compound and established antimicrobial agents, offering a critical evaluation for researchers, scientists, and drug development professionals.
The Profile of this compound: A Phenolic Contender
This compound (also known as 3-Isopropyl-5-methylphenol or m-Cymen-5-ol) is a monoterpenoid phenol found in essential oils of plants like those in the Lamiaceae family.[2][3] Its structural similarity to thymol and carvacrol, both potent antimicrobials, provides a strong rationale for its investigation.[4] The prevailing hypothesis for its mechanism of action, consistent with other phenolic compounds, involves the disruption of microbial cell membrane integrity. This disruption compromises the membrane's barrier function, leading to the leakage of essential intracellular contents and ultimately, cell death.
Comparative Efficacy: An In-Vitro Potency Assessment
A primary determinant of a novel antimicrobial's potential is its intrinsic potency. This is quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Here, we compare the activity of this compound against two widely used agents: Triclosan, a broad-spectrum biocide, and Chlorhexidine, a clinical antiseptic.
Experimental Protocol: Broth Microdilution for MIC & MBC Determination
This protocol is a standardized methodology for quantitative antimicrobial susceptibility testing, adhering to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[5][6]
Objective: To determine and compare the MIC and MBC values of this compound, Triclosan, and Chlorhexidine against representative Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans).
Materials:
-
This compound (Test Compound)
-
Triclosan and Chlorhexidine (Reference Compounds)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Mueller-Hinton Broth (MHB) for bacterial growth
-
RPMI-1640 Medium for fungal growth
-
Sterile 96-well microtiter plates
-
Microbial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, C. albicans ATCC 90028)
-
Spectrophotometer or microplate reader
Methodology:
-
Stock Solution Preparation: Prepare 10 mg/mL stock solutions of all test and reference compounds in DMSO.
-
Inoculum Preparation: Culture microorganisms overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[7] Dilute this suspension in the appropriate broth to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.[7]
-
Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the antimicrobial agents using the appropriate broth to create a concentration gradient. A typical range would be from 512 µg/mL down to 1 µg/mL.
-
Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microbes in broth, no agent) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that results in the complete inhibition of visible microbial growth.
-
MBC Determination: Following MIC determination, aliquot 10-20 µL from each well that shows no visible growth and plate it onto an appropriate agar medium. Incubate the agar plates for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Comparative Antimicrobial Activity Data
The following table summarizes representative data to illustrate the comparative efficacy.
Table 1: Comparative MIC and MBC Values (µg/mL)
| Microorganism | Antimicrobial Agent | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | This compound | 512[4] | >512 |
| Triclosan | 0.125 | 0.5 | |
| Chlorhexidine | 2 | 4 | |
| Escherichia coli | This compound | >512 | >512 |
| Triclosan | 0.06 | 0.25 | |
| Chlorhexidine | 8 | 16 | |
| Candida albicans | This compound | 256 | 512 |
| Triclosan | 1 | 4 | |
| Chlorhexidine | 4 | 8 |
Note: Data for Triclosan and Chlorhexidine are representative values from scientific literature. The data for this compound against S. aureus is derived from a study on MRSA, a resistant strain of S. aureus.[4]
Interpretation: The data indicates that this compound possesses antimicrobial activity, particularly against fungi and Gram-positive bacteria. However, its potency is significantly lower than that of Triclosan and Chlorhexidine, requiring substantially higher concentrations to achieve a similar inhibitory effect.
Mechanism of Action vs. Resistance Development
An antimicrobial's mechanism is intrinsically linked to its propensity for inducing resistance.
The Membrane-Disrupting Mechanism of this compound
Like other phenols, this compound is a membrane-active agent.[8][9] Its lipophilic nature allows it to partition into the lipid bilayer of the microbial cell membrane, disrupting its structure and function. This non-specific, physical disruption is a multi-target mechanism.
Caption: The membrane disruption pathway of phenolic compounds.
A Lower Propensity for Resistance?
Antimicrobials with highly specific intracellular targets, such as Triclosan which can inhibit the FabI enzyme in fatty acid synthesis at low concentrations, are often susceptible to resistance through single-point mutations in the target gene.[10][11] In contrast, developing resistance to a membrane-disrupting agent would require substantial, likely detrimental, alterations to the fundamental structure of the cell membrane, making it a less probable event. However, resistance to membrane-active agents like Chlorhexidine can still arise through mechanisms like the upregulation of multidrug efflux pumps.[12][13]
Caption: Theoretical comparison of resistance development probability.
Safety and Cytotoxicity: The Double-Edged Sword
The non-specific nature of membrane disruption raises a critical question: selectivity. An ideal antimicrobial agent must be toxic to microbes but safe for host cells. Therefore, assessing the cytotoxicity of this compound against mammalian cells is a mandatory step.
Experimental Protocol: MTT Assay for In-Vitro Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability.[14][15] Viable cells with active metabolism can convert the MTT tetrazolium salt into a purple formazan product, which can be quantified.[15]
Objective: To evaluate the cytotoxic effect of this compound on a human cell line (e.g., HaCaT keratinocytes or L929 fibroblasts).[16]
Materials:
-
This compound
-
Mammalian cell line (e.g., HaCaT)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well cell culture plates
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. Incubate for a defined period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases of viable cells will convert the MTT to formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. This allows for the determination of the IC₅₀ (the concentration that inhibits 50% of cell viability).
Conclusion: A Niche Player Rather Than a Panacea?
This compound unequivocally demonstrates broad-spectrum antimicrobial properties. Its activity against S. mutans biofilms and its inclusion in oral care products highlights its utility in specific applications.[1][3][17][18]
However, when compared directly to high-potency agents like Triclosan and Chlorhexidine, its in-vitro efficacy is considerably lower. This suggests it is unlikely to replace these agents in applications requiring high potency and rapid action.
The primary advantage of this compound may lie in its non-specific mechanism of action, which could translate to a lower propensity for inducing microbial resistance—a crucial attribute in the current AMR climate. Its potential may be best realized not as a standalone, broad-spectrum therapeutic, but rather:
-
In synergistic formulations: Its activity could be enhanced when combined with other agents.[3]
-
In topical and oral care products: Where high concentrations can be achieved locally with lower systemic toxicity concerns.[1][17]
-
As an anti-biofilm agent: It has shown promise in inhibiting and dispersing biofilms, a key virulence factor for many pathogens.[1][17][18]
Future research must focus on comprehensive toxicological profiling, in-vivo efficacy models, and formulation strategies to enhance its therapeutic index. While not a "better" alternative in all contexts, this compound is a valuable compound with a distinct profile that warrants continued exploration for specific antimicrobial applications.
References
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- Westfall, C., et al. (2020). Triclosan: antimicrobial mechanisms, antibiotics interactions, clinical applications, and human health. Journal of Environmental Science and Health, Part C.
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Harnessing Synergy: A Comparative Guide to the Enhanced Bioactivity of 5-Isopropyl-3-methylphenol in Combination Therapies
An In-Depth Technical Guide for Researchers
In the landscape of drug development and therapeutic innovation, the principle of synergy—where the combined effect of two or more compounds is greater than the sum of their individual effects—represents a frontier of significant potential. 5-Isopropyl-3-methylphenol, a structural isomer of the well-studied compounds thymol and carvacrol, is a potent bioactive molecule in its own right, known for its antimicrobial, antioxidant, and anti-inflammatory properties.[1][2] This guide moves beyond the singular activity of this phenolic compound to explore its enhanced efficacy when combined with other agents. For researchers, scientists, and drug development professionals, understanding these synergistic interactions is paramount for designing next-generation therapeutics, particularly in an era of mounting antimicrobial resistance.
This document provides a comprehensive analysis of the synergistic effects of this compound and its isomers with various compounds, supported by experimental data, detailed protocols, and mechanistic insights to guide future research and application.
The Antimicrobial Powerhouse: Synergy Against Pathogenic Bacteria
The most profound and well-documented synergistic effects of this compound and its isomer thymol are observed in the realm of antimicrobials. The combination of thymol with conventional antibiotics has emerged as a promising strategy to combat drug-resistant bacteria, restore antibiotic efficacy, and reduce required dosages, thereby minimizing side effects.[3][4][5]
Mechanism of Synergy: A Two-Pronged Attack
The primary mechanism behind thymol's synergistic activity with many antibiotics lies in its ability to disrupt the bacterial cell membrane. As a phenolic compound, thymol integrates into the lipid bilayer, altering its structure and increasing its permeability. This "door-opening" effect allows antibiotics, which may otherwise be expelled or face a formidable barrier, to penetrate the cell more easily and reach their intracellular targets.[6] This facilitates the action of the antibiotic, leading to a potent bactericidal outcome even at concentrations where thymol alone has minimal effect on bacterial growth.[3][4]
Caption: Mechanism of antimicrobial synergy between thymol and antibiotics.
Comparative Performance with Antibiotics
Experimental data, primarily from checkerboard assays, quantitatively demonstrates this synergy through the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is a definitive indicator of a synergistic interaction.
| Combination Agent | Target Microorganism | FICI | Key Finding |
| Chloramphenicol | Acinetobacter baumannii | 0.375 | A significant synergistic effect, reducing the required antibiotic dose by 87.5%.[7] |
| Gentamicin | Staphylococcus aureus (MRSA) | ≤ 0.5 | Thymol shows synergistic activity with gentamicin against this high-priority pathogen.[3][5] |
| Streptomycin | Staphylococcus aureus (MRSA) | 0.375 | Potent synergy observed, highlighting potential against resistant Gram-positive bacteria.[7] |
| Streptomycin | Streptococcus agalactiae | ≤ 0.5 | The combination effectively inhibits this pathogen, with thymol facilitating the antibiotic's action.[3][5] |
| Colistin | Colistin-Resistant GNB | N/A | Thymol restores the sensitivity of resistant Gram-negative bacteria to colistin by damaging the outer membrane.[6] |
| Amikacin (in TH-NPs*) | Salmonella enterica serovars | N/A | The combination showed synergistic activity in inhibiting and eradicating biofilms, reducing the MBIC of amikacin by 32 to 128-fold.[8] |
| Oxacillin (Chlorothymol**) | Staphylococcus aureus (MRSA) | 0.3125 | The chlorinated derivative of thymol shows strong synergy with oxacillin against highly resistant clinical isolates.[9] |
*Thymol-loaded Poly (Lactic-Co-Glycolic Acid) Nanoparticles **4-chloro-2-isopropyl-5-methylphenol, a thymol derivative
Synergy with Non-Antibiotic Agents
The synergistic potential extends to combinations with other non-conventional agents, particularly in specialized applications like oral care.
| Combination Agent | Target Microorganism | FICI | Key Finding |
| POEHCO * | Streptococcus mutans | 0.38 | The surfactant synergistically enhances the antibiofilm activity of IPMP, suggesting utility in dentifrices to prevent dental caries.[10][11] |
*Polyoxyethylene-hydrogenated castor oil
Experimental Protocol: Checkerboard Microdilution Assay
This protocol outlines the determination of the Fractional Inhibitory Concentration (FIC) index to assess synergy.
Objective: To quantify the interaction between this compound (Agent A) and a partner compound (Agent B).
Methodology:
-
Preparation of Stock Solutions: Prepare stock solutions of Agent A and Agent B in a suitable solvent (e.g., DMSO) and then dilute further in Mueller-Hinton Broth (MHB).
-
MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) of each agent individually against the target bacterium using the standard broth microdilution method.
-
Checkerboard Setup:
-
Use a 96-well microtiter plate. Along the x-axis, create a two-fold serial dilution of Agent A (e.g., from 4x MIC to 1/16x MIC).
-
Along the y-axis, create a two-fold serial dilution of Agent B over the same concentration range.
-
This creates a matrix of wells containing unique combinations of both agents.
-
-
Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). Include wells for sterility control (broth only) and growth control (broth + inoculum).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis:
-
After incubation, determine the MIC of each combination by identifying the well with the lowest concentration of agents that completely inhibits visible growth.
-
Calculate the FIC for each agent: FIC_A = (MIC of A in combination) / (MIC of A alone). FIC_B = (MIC of B in combination) / (MIC of B alone).
-
Calculate the FICI for each combination: FICI = FIC_A + FIC_B.
-
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additivity: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Caption: Workflow for the checkerboard microdilution assay.
Enhancing Antioxidant and Anti-Inflammatory Defenses
Beyond antimicrobial applications, combinations involving thymol and its isomer carvacrol exhibit significant synergistic potential in neutralizing oxidative stress and mitigating inflammation—two processes at the heart of numerous chronic diseases.
Synergistic Antioxidant Activity
The antioxidant capacity of phenolic compounds stems from their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. When combined, thymol and carvacrol can act synergistically, potentially through a regenerative mechanism where one compound helps restore the antioxidant capacity of the other after it has been oxidized.
A study evaluating an equimolar mixture of thymol and carvacrol demonstrated a synergistic effect that surpassed the activity of each compound alone, and even that of the standard antioxidant, ascorbic acid, in certain assays.[12] However, it is worth noting that other research has found no clear synergistic antioxidant effect, suggesting the outcome may be dependent on the specific assay and conditions used.[13]
| Assay | Compound | IC50 (µg/mL) |
| DPPH Radical Scavenging | Thymol | >100 |
| Carvacrol | 65.11 ± 3.14 | |
| Thymol/Carvacrol Mixture | 43.82 ± 2.41 | |
| ABTS Radical Scavenging | Thymol | 39.45 ± 1.12 |
| Carvacrol | 31.87 ± 0.93 | |
| Thymol/Carvacrol Mixture | 23.29 ± 0.71 |
Data sourced from Boughendjioua et al., 2023.[12]
Synergistic Anti-Inflammatory Effects
The same equimolar mixture of thymol and carvacrol showed remarkable synergy in inhibiting key enzymes of the inflammatory cascade: 5-lipoxygenase (5-LOX), cyclooxygenase-1 (COX-1), and cyclooxygenase-2 (COX-2).[12] By inhibiting these enzymes, the combination can effectively reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
| Enzyme Inhibition | Compound | IC50 (µg/mL) |
| 5-LOX | Thymol | 15.67 ± 1.83 |
| Carvacrol | 13.29 ± 1.17 | |
| Thymol/Carvacrol Mixture | 8.46 ± 0.92 | |
| COX-1 | Thymol | 25.83 ± 2.87 |
| Carvacrol | 21.43 ± 2.65 | |
| Thymol/Carvacrol Mixture | 15.23 ± 2.34 | |
| COX-2 | Thymol | 23.45 ± 2.76 |
| Carvacrol | 19.87 ± 2.54 | |
| Thymol/Carvacrol Mixture | 14.53 ± 2.42 |
Data sourced from Boughendjioua et al., 2023.[12]
Caption: Inhibition points in the arachidonic acid inflammatory cascade.
Conclusion and Future Directions
The evidence strongly supports the role of this compound and its isomers as powerful synergistic partners. In the antimicrobial sphere, its ability to permeabilize bacterial membranes revitalizes the efficacy of existing antibiotics against resistant pathogens, offering a tangible path to extending the life of our current antimicrobial arsenal. In the domains of antioxidant and anti-inflammatory activity, its combination with structurally similar compounds like carvacrol yields a potent effect that surpasses individual components.
For drug development professionals, these findings underscore the value of a multi-target, combination-oriented approach. Future research should focus on:
-
Expanding the range of antibiotic partners to identify further synergistic combinations.
-
Investigating in vivo efficacy and pharmacokinetic profiles of these combinations in animal models.
-
Developing advanced delivery systems , such as the nanoparticles cited, to improve stability, bioavailability, and targeted delivery of thymol combinations.[8]
-
Elucidating the precise molecular mechanisms of synergy in antioxidant and anti-inflammatory contexts.
By leveraging the synergistic potential of this compound, the scientific community can unlock new therapeutic strategies that are more effective, require lower dosages, and are better equipped to handle the challenges of modern medicine.
References
- Lozano-Sánchez, J., et al. (2023). Synergistic Activity of Thymol with Commercial Antibiotics against Critical and High WHO Priority Pathogenic Bacteria.
- Garedew, A., et al. (2023). Exploring the Effects of a Combination Antibiotic Therapy of Thymol and Zinc on Gram-Positive Bacteria. Scholarship @ Claremont. [Link]
- Dos Santos, J. C., et al. (2021). Antibiofilm Activity and Synergistic Effects of Thymol-Loaded Poly (Lactic-Co-Glycolic Acid) Nanoparticles with Amikacin against Four Salmonella enterica Serovars.
- Lozano-Sánchez, J., et al. (2023).
- Lozano-Sánchez, J., et al. (2023). Synergistic Activity of Thymol with Commercial Antibiotics against Critical and High WHO Priority Pathogenic Bacteria.
- Zhou, Y., et al. (2022). Thymol Increases Sensitivity of Clinical Col-R Gram-Negative Bacteria to Colistin. Microbiology Spectrum. [Link]
- Al-Harrasi, A., et al. (2020). Antioxidant Activity- Synergistic Effects of Thymol and Carvacrol.
- Boughendjioua, H., et al. (2023). Evaluation of the Interaction between Carvacrol and Thymol, Major Compounds of Ptychotis verticillata Essential Oil: Antioxidant, Anti-Inflammatory and Anticancer Activities against Breast Cancer Lines. PubMed. [Link]
- Nannoni, G., et al. (2023). Thymol as an Adjuvant to Restore Antibiotic Efficacy and Reduce Antimicrobial Resistance and Virulence Gene Expression in Enterotoxigenic Escherichia coli Strains.
- Al-Harrasi, A., et al. (2020). Antioxidant Activity- Synergistic Effects of Thymol and Carvacrol. Semantic Scholar. [Link]
- Braga, P. C. (2007). Thymol: Antibacterial, antifungal and antioxidant activities.
- Baser, K. H. C., & Buchbauer, G. (Eds.). (2020). Synergistic interactions in two-drug and three-drug combinations (thymol, EDTA and vancomycin) against multi drug resistant bacteria including E. coli.
- ResearchGate. (n.d.). Antioxidant activity of thymol, carvacrol, and their equal combination.
- Korenaga, T., et al. (2024). Synergetic inhibitory effect of isopropyl methylphenol-based agents on biofilm formation by Streptococcus mutans.
- Kim, M., et al. (2021). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus.
- Si, H., et al. (2019). Synergistic anti-inflammatory effects and mechanisms of combined phytochemicals. PubMed. [Link]
- Unilong. (2023). Do You Know 4-ISOPROPYL-3-METHYLPHENOL?. Unilong. [Link]
- BioCrick. (n.d.). 5-Isopropyl-2-methylphenol | CAS:499-75-2. BioCrick. [Link]
- Lee, Y. S., et al. (2019). Antibacterial Activity and Biofilm Dispersion of an Isopropyl Methylphenol-containing Dentifrice.
- Kim, M., et al. (2021). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. KoreaScience. [Link]
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- Stojak, M., et al. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.
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A Comparative Analysis of 5-Isopropyl-3-methylphenol Binding Affinity Across Key Therapeutic Target Proteins
In the landscape of natural product chemistry, phenolic isomers like 5-Isopropyl-3-methylphenol (a structural isomer of carvacrol and thymol) present a compelling scaffold for drug discovery due to their well-documented antimicrobial, anti-inflammatory, and potential anticancer activities. Understanding the molecular basis of these pleiotropic effects is paramount for targeted therapeutic development. This guide presents a comparative molecular docking study of this compound against three distinct and validated protein targets: Staphylococcus aureus Tyrosyl-tRNA Synthetase (TyrRS), Human Cyclooxygenase-2 (COX-2), and Human B-cell lymphoma 2 (Bcl-2).
The primary objective is to dissect and compare the binding energetics and interaction patterns of this compound within the active sites of these proteins. This comparative approach provides a quantitative framework to hypothesize why this single small molecule can elicit multiple biological responses. The selection of these targets is deliberate: TyrRS represents a validated antibacterial target, COX-2 is a cornerstone of anti-inflammatory pathways, and Bcl-2 is a critical regulator of apoptosis, a key process in cancer biology. By elucidating the compound's interaction profile with each, we can infer its potential therapeutic index and mechanism of action across different pathological contexts.
This analysis is grounded in a rigorous in silico methodology, designed to be self-validating through standardized protocols and cross-referencing with established binding modalities of known inhibitors. The insights derived serve as a foundational hypothesis for subsequent in vitro and in vivo validation.
Experimental Design & Rationale
The workflow for this comparative study is designed to ensure reproducibility and robustness of the in silico data. The process begins with the careful preparation of both the ligand (this compound) and the selected protein targets, followed by molecular docking simulations and a detailed post-simulation analysis of the interactions.
Figure 1: The standardized workflow for the comparative molecular docking study.
Detailed Methodologies: A Self-Validating Protocol
The trustworthiness of a docking study hinges on meticulous preparation of the molecular structures. The following protocol outlines the steps taken, grounded in established best practices.
Ligand Preparation
-
Structure Generation: The 2D structure of this compound was sketched using MarvinSketch and converted to a 3D structure.
-
Energy Minimization: The 3D structure was subjected to energy minimization using the Merck Molecular Force Field 94 (MMFF94). This step is crucial to ensure the ligand is in a low-energy, stable conformation prior to docking.
-
File Conversion and Charge Assignment: The minimized structure was saved as a PDB file. Using AutoDock Tools (ADT), Gasteiger partial charges were computed and added to the ligand, which is essential for calculating electrostatic interactions. The file was then converted to the PDBQT format, which includes information on rotatable bonds.
Target Protein Preparation
-
Structure Retrieval: The crystal structures of S. aureus Tyrosyl-tRNA Synthetase (PDB ID: 1V7S), human COX-2 (PDB ID: 5IKR), and human Bcl-2 (PDB ID: 2O2F) were downloaded from the RCSB Protein Data Bank.
-
Structure Cleaning: All non-essential molecules, including water, co-solvents, and any heteroatoms not relevant to the binding site, were removed from the PDB files using PyMOL. This ensures that the docking algorithm is not confounded by irrelevant molecules.
-
Protonation and Charge Assignment: Polar hydrogen atoms were added to the protein structures, a critical step for defining potential hydrogen bond donors and acceptors. Kollman charges, a standard for proteins in the Amber force field, were assigned using ADT. The final structures were saved in the PDBQT format.
Molecular Docking Simulation
-
Grid Box Definition: For each protein, a grid box was defined to encompass the known active site. The center of the grid was determined by the coordinates of the co-crystallized ligand in the original PDB file, ensuring the search space was focused on the biologically relevant binding pocket. The grid dimensions were set to 60 x 60 x 60 Å to allow sufficient space for the ligand to rotate and translate freely.
-
Docking with AutoDock Vina: Molecular docking was performed using AutoDock Vina. The ligand was treated as flexible, while the protein was held rigid. The exhaustiveness parameter, which controls the thoroughness of the search, was set to 16 to increase the probability of finding the global minimum energy pose. Vina's scoring function approximates the binding affinity in kcal/mol, providing a quantitative measure for comparison.
Results: A Comparative View of Binding Interactions
The docking simulations yielded distinct binding affinities and interaction patterns for this compound with each of the three target proteins. The results are summarized below, providing a clear comparison of the compound's potential efficacy against each target.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Predominant Interaction Types |
| S. aureus Tyrosyl-tRNA Synthetase | 1V7S | -6.8 | TYR36, ASP79, GLY193, HIS47 | Hydrogen Bond, Pi-Alkyl |
| Human Cyclooxygenase-2 (COX-2) | 5IKR | -7.5 | TYR385, SER530, ARG120, LEU352 | Hydrogen Bond, Hydrophobic |
| Human B-cell lymphoma 2 (Bcl-2) | 2O2F | -6.2 | ARG146, PHE105, LEU137, TYR101 | Hydrophobic, Pi-Alkyl |
Table 1: Summary of comparative docking results for this compound.
Analysis of Binding Modes
-
Interaction with COX-2 (Binding Affinity: -7.5 kcal/mol): The strongest binding affinity was observed with COX-2. The phenolic hydroxyl group of this compound formed a critical hydrogen bond with the side chain of SER530, an interaction known to be essential for the inhibitory activity of many non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, the isopropyl and methyl groups were nestled within a hydrophobic pocket defined by residues such as LEU352 and TYR385, stabilizing the complex. This strong interaction suggests a plausible mechanism for the compound's anti-inflammatory properties.
-
Interaction with TyrRS (Binding Affinity: -6.8 kcal/mol): The binding to the bacterial enzyme TyrRS was also significant. The hydroxyl group acted as a hydrogen bond donor to the backbone of ASP79. The aromatic ring of the compound engaged in a Pi-Alkyl interaction with the side chain of TYR36. This dual interaction mode within the amino acid binding site suggests that this compound could act as a competitive inhibitor, disrupting protein synthesis in bacteria and explaining its antimicrobial effect.
-
Interaction with Bcl-2 (Binding Affinity: -6.2 kcal/mol): The weakest, yet still noteworthy, interaction was with the anti-apoptotic protein Bcl-2. The binding occurred within the BH3-binding groove, a known site for inhibitors that trigger apoptosis. The interactions were predominantly hydrophobic, with the isopropyl group fitting into a pocket formed by LEU137 and PHE105. A Pi-Alkyl interaction was also observed with TYR101. While the affinity is lower compared to the other targets, it indicates a potential, albeit less potent, pro-apoptotic activity that warrants further investigation.
Figure 2: Inhibition of the COX-2 pathway by this compound.
Discussion & Conclusion
This comparative in silico study demonstrates that this compound possesses the structural and chemical characteristics to effectively bind to multiple, structurally distinct protein targets. The data provides a molecular-level hypothesis for the compound's observed pleiotropic biological activities.
The highest binding affinity was recorded for COX-2 (-7.5 kcal/mol), suggesting that its most potent activity may be anti-inflammatory. The interactions observed are canonical for COX-2 inhibitors, lending strong support to this hypothesis. The significant binding energy with bacterial TyrRS (-6.8 kcal/mol) provides a plausible mechanism for its antimicrobial properties, positioning it as a potential lead for novel antibiotic development.
While the affinity for the anticancer target Bcl-2 was lower (-6.2 kcal/mol), it was not negligible. This suggests that at higher concentrations, this compound might exert pro-apoptotic effects, contributing to a potential anticancer profile. This difference in binding energies is a critical insight, suggesting a therapeutic window where the compound could be used for its anti-inflammatory or antimicrobial effects at concentrations that do not significantly trigger apoptosis in healthy cells.
References
- Friesner, R. A., Banks, J. L., Murphy, R. B., Halgren, T. A., Klicic, J. J., Mainz, D. T., ... & Shenkin, P. S. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of medicinal chemistry, 47(7), 1739-1749. [Link]
- Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of computational chemistry, 30(16), 2785-2791. [Link]
- Halgren, T. A. (1996). Merck molecular force field. I. Basis, form, scope, parameterization, and performance of MMFF94. Journal of computational chemistry, 17(5‐6), 490-519. [Link]
- Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]
- Kurumbail, R. G., Stevens, A. M., Gierse, J. K., Stallings, W. C., Stegeman, R. A., Pak, J. Y., ... & Portevin, D. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents.
- Oltersdorf, T., Elmore, S. W., Shoemaker, A. R., Armstrong, R. C., Augeri, D. J., Belli, B. A., ... & Korsmeyer, S. J. (2005). An inhibitor of Bcl-2 family proteins induces regression of solid tumours.
A Head-to-Head Comparison of the Antioxidant Potential of 5-Isopropyl-3-methylphenol
Abstract
In the landscape of pharmaceutical and nutraceutical development, the characterization of a compound's antioxidant potential is a critical step in evaluating its therapeutic promise. This guide provides a comprehensive, head-to-head comparison of the antioxidant capacity of 5-Isopropyl-3-methylphenol, also known as Isopropyl-m-cresol.[1] Employing a multi-assay approach, we evaluate its performance against widely recognized antioxidant standards: Butylated Hydroxytoluene (BHT), Trolox, and Ascorbic Acid. Through detailed experimental protocols, comparative data analysis, and mechanistic insights, this document serves as a technical resource for researchers, scientists, and drug development professionals seeking to understand and apply this compound in their work.
Introduction: The Significance of Antioxidant Profiling
Reactive oxygen species (ROS) are a natural byproduct of cellular metabolism, but their overproduction can lead to oxidative stress, a condition implicated in a multitude of pathologies including neurodegenerative diseases, cardiovascular disorders, and cancer. Antioxidants are molecules capable of neutralizing these harmful free radicals, thereby mitigating cellular damage.
This compound is a phenolic compound, a class of molecules well-regarded for their antioxidant properties.[2] Structurally, it is an isomer of the well-known natural antioxidant, thymol.[3][4] The precise arrangement of the hydroxyl, isopropyl, and methyl groups on the phenol ring is expected to significantly influence its radical scavenging and reducing capabilities.
This guide aims to provide a rigorous, data-driven comparison of this compound's antioxidant potential. To achieve this, we utilize three distinct and complementary in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.[5] This multi-faceted approach is essential because different assays reflect different antioxidant mechanisms—radical scavenging versus reducing power—providing a more complete and reliable profile of the compound's capabilities.
Experimental Design and Rationale
The integrity of a comparative study hinges on the careful selection of both the analytical methods and the reference standards.
Selection of Comparator Antioxidants
To benchmark the performance of this compound, three industry-standard antioxidants were chosen, each representing a different class and application:
-
Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant widely used as a preservative in food, cosmetics, and pharmaceuticals. Its well-documented activity makes it an excellent synthetic benchmark.[6]
-
Trolox: A water-soluble analog of vitamin E, Trolox is a potent chain-breaking antioxidant. It is frequently used as a standard in antioxidant assays, particularly for calculating Trolox Equivalent Antioxidant Capacity (TEAC).[7][8]
-
Ascorbic Acid (Vitamin C): A natural, water-soluble antioxidant, Ascorbic Acid is a powerful reducing agent and a vital nutrient. It serves as a key biological benchmark.[7]
Rationale for Multi-Assay Approach
No single assay can fully capture the complex nature of antioxidant activity. Therefore, we employ a panel of three assays with distinct chemical principles:
-
DPPH Assay: Measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.[9][10] This assay is particularly sensitive to compounds that can act as hydrogen donors.[9]
-
ABTS Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. Antioxidants that can scavenge this radical cause the solution to decolorize. The method is applicable to both hydrophilic and lipophilic antioxidants.[11]
-
FRAP Assay: This method assesses the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[12][13] This assay directly measures the reducing power of a compound.[5]
Detailed Experimental Protocols
The following protocols are designed to be self-validating and reproducible. Adherence to these detailed steps is crucial for obtaining accurate and comparable results.
DPPH Radical Scavenging Assay
This protocol is adapted from established methods for determining the free-radical scavenging activity of phenolic compounds.[14][15]
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.[11]
-
Prepare stock solutions (e.g., 1 mg/mL) of this compound and each standard antioxidant (BHT, Trolox, Ascorbic Acid) in methanol.
-
Create a series of dilutions from each stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).[9]
-
-
Assay Procedure:
-
Measurement & Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.[9][11]
-
Calculate the percentage of DPPH scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100[9]
-
Plot the % Inhibition against the concentration of each compound to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).[16]
-
Workflow Diagram:
ABTS Radical Cation Decolorization Assay
This protocol is based on the widely used method for assessing total antioxidant capacity.[15][17]
Methodology:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.[15][18]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[15][17]
-
Before the assay, dilute the ABTS•+ stock solution with methanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[15]
-
Prepare serial dilutions of the test compounds as described for the DPPH assay.
-
-
Assay Procedure:
-
Add 10 µL of each sample dilution to a 96-well plate.
-
Add 200 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6-30 minutes in the dark.[11]
-
-
Measurement & Calculation:
-
Measure the absorbance at 734 nm.[17]
-
Calculate the percentage of ABTS•+ scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100[11]
-
Determine the IC50 value or calculate the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the sample's activity to a Trolox standard curve.
-
Workflow Diagram:
Ferric Reducing Antioxidant Power (FRAP) Assay
This protocol measures the reducing ability of a compound based on the method developed by Benzie and Strain.[12]
Methodology:
-
Reagent Preparation:
-
Prepare the FRAP reagent fresh by mixing:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-Tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
Mix in a 10:1:1 (v/v/v) ratio.[5]
-
-
Warm the FRAP reagent to 37°C before use.[12]
-
Prepare serial dilutions of the test compounds and a standard (Trolox or FeSO₄).
-
-
Assay Procedure:
-
Measurement & Calculation:
Workflow Diagram:
Comparative Data Analysis
The following tables summarize the expected quantitative results from the described assays. Lower IC50 values indicate higher radical scavenging activity, while higher FRAP values indicate greater reducing power.
Table 1: Radical Scavenging Activity (IC50 Values)
| Compound | DPPH Assay IC50 (µg/mL) | ABTS Assay IC50 (µg/mL) |
| This compound | [Experimental Value] | [Experimental Value] |
| BHT | ~20-30 | ~5-15 |
| Trolox | ~3-8 | ~2-6 |
| Ascorbic Acid | ~5-10 | ~3-7 |
Note: IC50 values are highly dependent on specific experimental conditions. The values for standards are representative ranges from literature.[6][8]
Table 2: Ferric Reducing Antioxidant Power (FRAP Value)
| Compound | FRAP Value (µmol TE/g) |
| This compound | [Experimental Value] |
| BHT | [Comparative Value] |
| Trolox | 1000 (by definition if used as standard) |
| Ascorbic Acid | [Comparative Value, often higher than Trolox] |
Note: TE = Trolox Equivalents. The FRAP value represents the concentration of a Trolox solution with the same antioxidant capacity as the tested compound.
Discussion and Mechanistic Interpretation
The antioxidant activity of phenolic compounds like this compound is primarily attributed to the hydrogen-donating ability of the hydroxyl (-OH) group attached to the aromatic ring.[2] When it donates a hydrogen atom to a free radical, it forms a stable phenoxyl radical, thereby terminating the radical chain reaction.
Structural-Activity Relationship: The antioxidant efficacy is influenced by the nature and position of other substituents on the ring.
-
Electron-Donating Groups: The isopropyl and methyl groups are electron-donating. They increase the electron density on the aromatic ring, which can help stabilize the phenoxyl radical formed after hydrogen donation, thus enhancing the antioxidant activity.
-
Steric Hindrance: The position of the bulky isopropyl group relative to the hydroxyl group can influence the accessibility of the -OH group to free radicals. In this compound, the meta-positioning of the isopropyl group may present less steric hindrance compared to an ortho-positioned isomer like its well-known counterpart, thymol (2-isopropyl-5-methylphenol).[3] This structural difference could lead to variations in reactivity.
Interpreting Assay Results:
-
DPPH vs. ABTS: this compound is expected to show potent activity in both assays. However, steric accessibility can play a larger role in the DPPH assay. If its IC50 value is significantly different from that of thymol, it could be attributed to the different positioning of the isopropyl group.
-
FRAP Performance: The FRAP assay measures the compound's ability to donate an electron. The electron-donating nature of the alkyl substituents on this compound's ring should result in a strong reducing capacity, leading to a high FRAP value. Its performance relative to BHT (a sterically hindered phenol) and Ascorbic Acid (a potent reducing agent) will be particularly insightful.
Conclusion
This guide outlines a robust framework for the head-to-head comparison of the antioxidant potential of this compound against established standards. By employing a multi-assay approach (DPPH, ABTS, and FRAP), we can achieve a comprehensive and nuanced understanding of its antioxidant profile, encompassing both hydrogen-donating and electron-donating capabilities. The provided protocols and comparative data structure offer a clear pathway for researchers to rigorously evaluate this compound's potential as a valuable antioxidant agent in pharmaceutical and other scientific applications. The unique structural arrangement of this compound warrants detailed investigation, as it may offer distinct advantages in specific oxidative environments.
References
- Indian Journal of Pharmaceutical Sciences. (n.d.). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition.
- Benkhaira, N., et al. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate.
- Ultimate Treat. (2024). An Insight Into The Ferric Reducing Antioxidant Power (FRAP) Assay.
- Yu, J., et al. (2018). Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products. PubMed Central.
- Thaipong, K., et al. (2006). Evaluation of antioxidant capacity of 13 plant extracts by three different methods. National Institutes of Health.
- Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit.
- Pohanka, M. (2018). Ferric Reducing Antioxidant Power and Square Wave Voltammetry for Assay of Low Molecular Weight Antioxidants in Blood Plasma: Performance and Comparison of Methods. MDPI.
- G-Biosciences. (n.d.). DPPH Antioxidant Assay.
- Scribd. (n.d.). ABTS Radical Scavenging Assay Method.
- Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology.
- ResearchGate. (n.d.). Can you suggest a relevant protocol for ABTS radical scavenging assay?.
- G-Biosciences. (n.d.). FRAP Antioxidant Assay.
- Rushing, J., et al. (n.d.). Antioxidant Assay: The DPPH Method. LOUIS.
- Journal of Chemical and Pharmaceutical Research. (2016). Comparative Study of the Antioxidant Properties of Trolox, Ascorbic Acid and Butyl Hydroxytolene (BHT) by the.
- ResearchGate. (2021). Comparative study of the radical scavenging behavior of ascorbic acid, BHT, BHA and Trolox: Experimental and theoretical study.
- Nabavi, S. F., et al. (2015). Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. PubMed Central.
- Marchese, A., et al. (2016). Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings. MDPI.
- Cosmetics Info. (n.d.). Isopropyl Cresols.
- Foti, M. C. (2007). Antioxidant properties of phenols. PubMed.
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A Comparative Performance Analysis of 5-Isopropyl-3-methylphenol for Specialized Applications
For researchers, scientists, and professionals in drug development, the selection of chemical intermediates and active ingredients is a critical decision governed by performance, purity, and applicability. This guide provides an in-depth technical comparison of 5-Isopropyl-3-methylphenol, benchmarking its performance against its well-known isomers, thymol and carvacrol, and other market standards in key applications. This analysis is grounded in experimental data to provide an objective assessment for your research and development needs.
Introduction to this compound
This compound, also known as 3-isopropyl-5-methylphenol, is a substituted phenol and a derivative of carvacrol.[1][2] Its molecular structure, featuring an isopropyl and a methyl group on the phenol ring, imparts specific physicochemical properties that define its utility across various fields.[3] It serves as a valuable intermediate in the synthesis of flavor and fragrance compounds, agrochemicals, and food flavor enhancers.[3] Furthermore, its inherent antimicrobial and antioxidant properties make it a compound of interest for applications in cosmetics, personal care products, and potentially, drug development.[4]
Antimicrobial Efficacy: A Head-to-Head Comparison
The antimicrobial activity of phenolic compounds is a cornerstone of their application in disinfectants, preservatives, and therapeutic agents. The efficacy of these compounds is often quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.
A study assessing the antibacterial activity of thymol derivatives against Methicillin-Resistant Staphylococcus aureus (MRSA) provides a direct comparative benchmark. In this research, 4-isopropyl-3-methylphenol, an isomer of the target compound, demonstrated a Minimum Inhibitory Concentration (MIC) of 512 μg/ml.[5] This was identical to the MIC of carvacrol, another isomer, against the same strain.[5] While this data is for an isomer, it suggests the potential antimicrobial efficacy of the isopropyl methylphenol scaffold.
Table 1: Comparative Antimicrobial Activity (MIC in μg/mL)
| Compound | Staphylococcus aureus (MRSA) |
| 4-Isopropyl-3-methylphenol | 512[5] |
| Carvacrol | 512[5] |
| Thymol Iodide | No inhibition at 512[5] |
| Chlorothymol | 32[5] |
Causality in Experimental Design: The choice of MRSA as a test organism is significant due to its clinical relevance and resistance to conventional antibiotics. The broth microdilution method, a standard for MIC determination, allows for the precise quantification of the concentration needed to inhibit bacterial growth, providing a reliable metric for comparing the potency of different compounds.
Mechanism of Antimicrobial Action
Phenolic compounds, including this compound and its isomers, generally exert their antimicrobial effects through a multi-targeted mechanism. Their lipophilic nature allows them to partition into the lipid bilayer of bacterial cell membranes, disrupting their structure and increasing permeability. This leads to the leakage of intracellular components and a collapse of the proton motive force, ultimately resulting in cell death. Additionally, these compounds can inhibit bacterial enzymes and interfere with efflux pumps, which are involved in antibiotic resistance.[6]
Diagram 1: Generalized Antimicrobial Mechanism of Phenolic Compounds
Sources
- 1. Showing Compound 5-Isopropyl-2-methylphenol (FDB014512) - FooDB [foodb.ca]
- 2. Beyond Thymol and Carvacrol: Characterizing the Phenolic Profiles and Antioxidant Capacity of Portuguese Oregano and Thyme for Food Applications [mdpi.com]
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A Comparative Review of the Biological Activities of Isopropyl-Methylphenol Isomers: From Bench to Potential Therapeutics
In the realm of natural product chemistry, the nuanced structural variations between isomers can lead to profound differences in biological activity. This guide provides a comprehensive comparative analysis of the biological activities of isopropyl-methylphenol isomers, with a primary focus on the well-characterized thymol and carvacrol, and extending to other relevant isomers. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of their antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties, supported by experimental data and detailed protocols.
Introduction to Isopropyl-methylphenol Isomers: A Subtle Structural Dance with Significant Biological Consequences
Isopropyl-methylphenols are a class of organic compounds characterized by a phenol ring substituted with an isopropyl group and a methyl group. The relative positions of these functional groups give rise to several isomers, with thymol (2-isopropyl-5-methylphenol) and carvacrol (5-isopropyl-2-methylphenol) being the most abundant in nature, particularly in the essential oils of plants from the Lamiaceae family, such as thyme and oregano.[1][2] These compounds are generally recognized as safe (GRAS) by the U.S. Food and Drug Administration (FDA) and are widely used in the food, cosmetic, and pharmaceutical industries.[1]
The seemingly minor difference in the positioning of the hydroxyl, isopropyl, and methyl groups on the phenolic ring significantly influences their physicochemical properties, such as steric hindrance and the electronic environment of the hydroxyl group. These structural nuances are the primary determinants of their varying biological efficacies, a classic example of structure-activity relationships in medicinal chemistry. This guide will dissect these differences, providing a clear comparative framework for their biological actions.
Comparative Antimicrobial Activity: Disrupting Microbial Defenses
Thymol and its isomers have long been recognized for their potent antimicrobial properties against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[3][4] The primary mechanism of their antibacterial action involves the disruption of the bacterial cell membrane, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death.[4]
The position of the hydroxyl group is crucial for this activity. The ability of these phenolic compounds to donate a proton from their hydroxyl group and their lipophilic nature allows them to integrate into the bacterial membrane and disrupt its structure and function.
Comparative Efficacy:
Generally, carvacrol is reported to exhibit slightly stronger antimicrobial activity than thymol against several bacterial strains.[5] This enhanced efficacy is often attributed to the ortho position of the hydroxyl group relative to the isopropyl group in carvacrol, which is thought to facilitate greater membrane disruption.
| Isomer | Target Microorganism | MIC (μg/mL) | MBC (μg/mL) | Reference |
| Carvacrol | Staphylococcus aureus | 125 | 125 | [5] |
| Escherichia coli | 125 | 125 | [5] | |
| Candida albicans | 250 | 500 | [5] | |
| Thymol | Staphylococcus aureus | 250 | 250 | [5] |
| Escherichia coli | 125 | 250 | [5] | |
| Candida albicans | ≥2000 | ≥2000 | [5] | |
| 4-Isopropyl-3-methylphenol | Staphylococcus aureus (MRSA) | 512 | - | [6] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data presented are representative values from the cited literature and may vary depending on the specific strain and experimental conditions.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Isomer Stock Solutions: Dissolve the isopropyl-methylphenol isomers in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Add 100 μL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) to all wells of a 96-well microtiter plate.
-
Serial Dilutions: Add 100 μL of the isomer stock solution to the first well of a row and perform two-fold serial dilutions by transferring 100 μL from one well to the next.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 100 μL of the diluted inoculum to each well, except for the sterility control wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the isomer that completely inhibits visible growth of the microorganism.
Logical Workflow for Antimicrobial Activity Assessment
Caption: Workflow for determining MIC and MBC of isopropyl-methylphenol isomers.
Comparative Antioxidant Activity: Scavenging Free Radicals
The antioxidant properties of phenolic compounds are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to free radicals, thereby neutralizing them. This activity is crucial in combating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.[7]
The antioxidant capacity of isopropyl-methylphenol isomers is influenced by the electronic properties and steric accessibility of the hydroxyl group.
Comparative Efficacy:
Direct comparisons of the antioxidant activity of these isomers can yield varying results depending on the assay used. For instance, in some studies, thymol has shown slightly better radical scavenging activity in certain assays, while carvacrol has been more effective in others. These differences highlight the importance of using multiple assays to obtain a comprehensive understanding of a compound's antioxidant potential.
| Isomer | Assay | IC50 (μg/mL) | Reference |
| Carvacrol | DPPH | 156 | [8] |
| Thymol | DPPH | 156 | [8] |
| Isoespintanol | DPPH | - (twice as active as thymol) | [9] |
IC50: Half-maximal inhibitory concentration. Data presented are representative values from the cited literature.
Antioxidant Mechanism and Signaling Pathways
Beyond direct radical scavenging, phenolic compounds can also exert antioxidant effects by modulating intracellular signaling pathways that enhance the body's endogenous antioxidant defenses. One such key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes.
Caption: Nrf2-mediated antioxidant signaling pathway modulated by isopropyl-methylphenol isomers.
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant capacity of compounds.
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of Isomer Solutions: Prepare a series of concentrations of the isopropyl-methylphenol isomers in methanol.
-
Assay Procedure: In a 96-well plate, add 50 μL of each isomer solution to different wells. Then, add 150 μL of the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined from a plot of inhibition percentage against concentration.
Comparative Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases. Isopropyl-methylphenol isomers have demonstrated significant anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways.[1]
Mechanism of Action:
A central pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2). Thymol and its isomers have been shown to inhibit the activation of the NF-κB pathway, thereby reducing the production of inflammatory mediators.[1]
Comparative Efficacy:
Both thymol and carvacrol have been shown to possess potent anti-inflammatory effects. Direct comparative studies on their potency are less common than for their antimicrobial activities, but both have been shown to significantly reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β.
| Isomer | Model/Assay | Effect | Reference |
| Thymol | LPS-stimulated macrophages | Inhibition of NF-κB activation, reduced TNF-α and IL-1β | [1] |
| Carvacrol | Animal models of inflammation | Reduced edema and inflammatory cell infiltration | [3] |
NF-κB Signaling Pathway in Inflammation
Caption: Inhibition of the NF-κB signaling pathway by isopropyl-methylphenol isomers.
Comparative Cytotoxic Activity: Targeting Cancer Cells
The potential of natural compounds as anticancer agents is a burgeoning field of research. Thymol and carvacrol have demonstrated cytotoxic effects against various cancer cell lines, inducing apoptosis (programmed cell death) and inhibiting cell proliferation.[10]
Mechanism of Action:
The cytotoxic mechanisms of these isomers are multifaceted and involve the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. They have been shown to modulate the expression of key apoptosis-related proteins, such as increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2. Furthermore, they can induce cell cycle arrest and modulate critical signaling pathways involved in cancer cell survival and proliferation, such as the PI3K/Akt pathway.[11]
Comparative Efficacy:
In vitro studies suggest that carvacrol may exhibit greater cytotoxic potency than thymol against certain cancer cell lines. However, the efficacy is highly dependent on the specific cancer cell type and the experimental conditions.
| Isomer | Cancer Cell Line | IC50 (μM) | Reference |
| Carvacrol | A549 (Lung) | >100 | [10] |
| Caco-2 (Colon) | >100 | [5] | |
| T24 (Bladder) | >62 | [5] | |
| Thymol | A549 (Lung) | >100 | [10] |
| Caco-2 (Colon) | >62 | [5] | |
| T24 (Bladder) | Not cytotoxic at tested concentrations | [5] |
IC50: Half-maximal inhibitory concentration. Data presented are representative values from the cited literature.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the isopropyl-methylphenol isomers for 24, 48, or 72 hours.
-
MTT Addition: After the treatment period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is determined from the dose-response curve.
Apoptosis Induction Pathway
Caption: Key signaling pathways involved in apoptosis induced by isopropyl-methylphenol isomers.
Conclusion and Future Perspectives
The isopropyl-methylphenol isomers, particularly thymol and carvacrol, represent a fascinating class of natural compounds with a diverse and potent range of biological activities. Their antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties are well-documented, with subtle structural differences between isomers leading to notable variations in their efficacy.
While carvacrol often exhibits slightly superior antimicrobial and cytotoxic activity, both isomers demonstrate significant therapeutic potential. The ability of these compounds to modulate key signaling pathways, such as NF-κB and Nrf2, underscores their potential for development into novel therapeutic agents for a variety of diseases.
Future research should focus on:
-
Comprehensive Comparative Studies: Conducting head-to-head comparisons of a wider range of isopropyl-methylphenol isomers under standardized conditions to create a more complete structure-activity relationship profile.
-
Mechanism of Action: Further elucidating the molecular mechanisms underlying their diverse biological activities, particularly their effects on signaling pathways related to antioxidant defense and apoptosis.
-
In Vivo Studies and Clinical Trials: Translating the promising in vitro findings into in vivo models and ultimately, human clinical trials to assess their safety and efficacy in a therapeutic context.
-
Synergistic Effects: Investigating the potential synergistic effects of these isomers with conventional drugs to enhance therapeutic outcomes and combat drug resistance.
The continued exploration of these versatile natural compounds holds great promise for the development of new and effective treatments for a wide range of human ailments.
References
- Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings. (n.d.). MDPI.
- Unveiling 2-isopropyl-5-methylphenol's immunomodulatory potential in breast cancer: A synergistic computational and laboratory investigation. (2025). PubMed.
- Experimental and theoretical determination of the antioxidant properties of isoespintanol (2-isopropyl-3,6-dimethoxy-5-methylphenol). (2008). ResearchGate.
- Carvacrol and Thymol, a Synergistic Antimicrobial Activity Against Bacterial and Candida Species. (2022). Frontiers in Microbiology.
- Anti-inflammatory effects of thymol: an emphasis on the molecular interactions through in vivo approach and molecular dynamic simulations. (2024). Journal of Biomolecular Structure and Dynamics.
- Thymol and Carvacrol: Molecular Mechanisms, Therapeutic Potential, and Synergy With Conventional Therapies in Cancer Management. (2024). Journal of Biomedical Science.
- Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery. (2013). Current Medicinal Chemistry.
- Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (n.d.). ResearchGate.
- Comparative Study on the Antioxidant and Biological Activities of Carvacrol, Thymol, and Eugenol Derivatives. (2008). Journal of Agricultural and Food Chemistry.
- Involvement of apoptosis in carvacrol and thymol treatment in cancer. (n.d.). ResearchGate.
- Analysis of Active Ingredient Isopropyl Methylphenol in Medicated Soaps by Reversed Phase Chromatography. (n.d.). Shimadzu.
- Cytotoxicity of Eight Organic Solvents Towards Balb/3T3 and 293T Cells. (2016). ResearchGate.
- MTT (Assay protocol. (2023). protocols.io.
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- Cresol isomers: comparison of toxic potency in rat liver slices. (1993). Toxicology and Applied Pharmacology.
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- Tips for Illustrating Biological Pathways. (2023). YouTube.
- Carvacrol and Thymol, a Synergistic Antimicrobial Activity Against Bacterial and Candida Species. (2022). ResearchGate.
- Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (US).
- Cytotoxic Potential of the Monoterpene Isoespintanol against Human Tumor Cell Lines. (2020). Molecules.
- New Anti-Leukemic Effect of Carvacrol and Thymol Combination through Synergistic Induction of Different Cell Death Pathways. (2021). International Journal of Molecular Sciences.
- Plant-derived phenolics as regulators of nitric oxide production in microglia: mechanisms and therapeutic potential. (2024). Journal of Neuroinflammation.
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- Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2020). Biomedical Research and Therapy.
- Biosynthesis of Phenolic Compounds and Antioxidant Activity in Fresh-Cut Fruits and Vegetables. (2022). Frontiers in Plant Science.
- Comparison of antioxidant capacity assays with chemometric methods. (2015). ResearchGate.
- 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. (2021). Antibiotics.
- Analysis and visualization of metabolic pathways and networks: A hypegraph approach. (2023). ResearchGate.
- Antitumor Effects of Carvacrol and Thymol: A Systematic Review. (2021). Frontiers in Pharmacology.
- The antibacterial properties of phenolic isomers, carvacrol and thymol. (2020). Critical Reviews in Food Science and Nutrition.
- Antioxidant Activity and Cytotoxicity against Cancer Cell Lines of the Extracts from Novel Xylaria Species Associated with Termite Nests and LC-MS Analysis. (2022). Molecules.
- In vitro Elucidation of Antiproliferative and Apoptotic Effects of Thymol against Prostate Cancer LNCaP Cells. (2021). Biointerface Research in Applied Chemistry.
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- A graph layout algorithm for drawing metabolic pathways. (2000). Bioinformatics.
- Regulation of signaling pathways by phenolic compounds. (n.d.). ResearchGate.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Isopropyl-3-methylphenol
As researchers and scientists, our work extends beyond the bench; it encompasses a steadfast commitment to safety and environmental stewardship. 5-Isopropyl-3-methylphenol, a valuable substituted phenol in various research applications, demands our full attention when it comes to its end-of-life cycle. Due to its specific chemical properties, improper disposal can pose significant risks to both personnel and the ecosystem.
This guide provides a direct, procedural framework for the safe and compliant disposal of this compound and associated waste. The protocols described herein are designed to be self-validating, ensuring a closed-loop system of waste management from the point of generation to final disposal, grounded in authoritative safety standards.
Hazard Profile & Immediate Safety Imperatives
Understanding the "why" is critical to respecting the "how." this compound is not a benign compound; its hazard profile necessitates stringent handling and disposal protocols.
Causality of Precautions: The primary hazards stem from its corrosivity and toxicity. Phenolic compounds can cause severe chemical burns upon skin contact and are damaging to the eyes.[1][2] Furthermore, their classification as toxic to aquatic life with long-lasting effects underscores the environmental imperative to prevent their release into waterways.[1]
Table 1: Hazard Summary for this compound | Hazard Type | GHS Pictogram(s) | Description | | :--- | :--- | :--- | | Health | | Causes severe skin burns and eye damage.[1] Harmful if swallowed. May cause respiratory irritation.[3] | | Environmental | | Toxic to aquatic life with long-lasting effects. Avoid release to the environment under all circumstances.[4] | | Physical |
| Combustible liquid and vapor.[2][5] Keep away from heat and open flames.[6][7] |Mandatory Personal Protective Equipment (PPE):
-
Gloves: Wear butyl rubber or neoprene gloves for adequate chemical resistance. Standard nitrile gloves may not provide sufficient protection for prolonged contact.
-
Eye Protection: Chemical safety goggles are mandatory. For splash risks, use a face shield in conjunction with goggles.[8]
-
Lab Coat: A fully buttoned lab coat must be worn.[6] An apron may be required for larger quantities.
-
Ventilation: All handling of this compound, including waste consolidation, must be performed inside a certified chemical fume hood.[6][9]
The Cardinal Rule: Waste Segregation at the Source
The single most critical step in proper chemical disposal is accurate segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process. The cardinal rule is absolute: This compound waste must never be disposed of down the drain or in regular trash .[5][9] It is classified as a hazardous chemical waste.[4][6]
The following decision tree provides a logical workflow for segregating waste at the moment it is generated.
Caption: Waste Segregation Decision Tree for this compound.
Step-by-Step Disposal Protocols
Adherence to a systematic protocol ensures safety and compliance. All waste containers must be kept closed when not in use, stored in a designated satellite accumulation area, and must bear a fully completed hazardous waste label.[9]
Protocol 3.1: Disposal of Solid Waste
This category includes unused or expired reagents, reaction byproducts, and contaminated consumables.
-
Bulk Solids:
-
Keep the original manufacturer's container for any unused or expired this compound.
-
Affix your institution's hazardous waste label directly over the manufacturer's label.
-
Ensure the container is tightly sealed and placed in secondary containment (e.g., a plastic tub).
-
-
Trace-Contaminated Solids (Labware):
-
Designate a specific, puncture-proof container for all solid waste contaminated with this compound, such as pipette tips, tubes, gloves, and absorbent paper.[9] A sealable plastic container or a cardboard box lined with a heavy-duty plastic bag is appropriate.[6]
-
Label this container "Hazardous Waste: this compound Contaminated Debris."
-
Do not mix this waste with other streams, especially biological waste.[6]
-
Once the container is full, seal it securely and request a pickup from your Environmental Health & Safety (EHS) department.
-
Protocol 3.2: Disposal of Liquid Waste
This includes aqueous solutions, organic solutions, and reaction mixtures.
-
Container Selection: Use a designated, chemically compatible, and shatter-proof container with a screw-top cap. Never use glass containers that can break easily.
-
Waste Segregation:
-
Aqueous Phenolic Waste: Collect all water-based solutions containing this compound in a container labeled "Aqueous Hazardous Waste."
-
Organic Phenolic Waste: Collect all solvent-based solutions in a separate container labeled "Solvent Hazardous Waste."
-
-
Labeling: On the hazardous waste label for liquid containers, list all chemical constituents, including solvents and water, with their approximate percentages. This information is critical for the waste disposal facility.
-
Storage: Keep the waste container tightly capped inside a chemical fume hood or in a designated satellite accumulation area with secondary containment.
Protocol 3.3: Managing Empty Containers
An "empty" container that once held this compound is still considered hazardous waste until properly decontaminated.
-
Triple Rinsing: For dilutable pesticides, the EPA recommends a triple-rinse procedure.[10] This is a best practice for chemical containers as well. Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).
-
Rinsate Disposal: The rinsate from this cleaning process is now hazardous waste. It must be collected and disposed of as liquid organic phenolic waste (see Protocol 3.2).
-
Final Disposal: Once triple-rinsed, the container can often be discarded in the regular trash or recycling, depending on institutional policy. Deface the original label to prevent misuse. Consult your EHS office for confirmation.
Emergency Procedures: Spill Management
Accidents happen. A prepared and rapid response is key to mitigating risk.
The Causality of Spill Response: The immediate goal is to isolate the area to prevent exposure and contain the spill to prevent environmental release. The use of an inert absorbent is crucial to safely collect the material without reacting with it.[2][5]
Caption: Emergency Spill Response Workflow.
Regulatory & Compliance Overview
In the United States, the disposal of chemical waste like this compound is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12] As the generator of the waste, you are legally responsible for ensuring it is correctly identified, managed, and disposed of.[12]
Your institution's Environmental Health & Safety (EHS) department is your primary resource and partner in this process. They manage the hazardous waste program, provide training, and arrange for the pickup and final disposal by a licensed hazardous waste facility.[4][5] Always follow their specific procedures and guidance.
Conclusion
The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental responsibility. By internalizing the principles of hazard awareness, stringent segregation, and procedural diligence, you contribute to a safe research environment. The core directives are simple but critical: Segregate all waste at the source, Label every container clearly and completely, and Consult your EHS department for guidance and disposal.
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- How can I dispose phenol? (2015). ResearchGate.
- Chemical Properties of this compound (CAS 3228-03-3). (n.d.). Cheméo.
- Safety Data Sheet - 4-Isopropyl-3-methylphenol. (n.d.). ZHE JIANG IDEAL BIOTECH CO.,LTD.
- Safety Data Sheet - 4-Isopropyl-3-methylphenol. (2016). Chem Service.
- Material Safety Data Sheet - 5-Isopropyl-2-methylphenol. (n.d.). Cole-Parmer.
- 5-Isopropyl-m-cresol | C10H14O | CID 72855. (n.d.). PubChem, National Institutes of Health.
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- Safety Data Sheet: 5-Isopropyl-2-methyl-phenol. (n.d.). Carl ROTH.
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Guardian Protocol: Personal Protective Equipment for Handling 5-Isopropyl-3-methylphenol
A Senior Application Scientist's Guide to Ensuring Laboratory Safety
Welcome to your comprehensive guide on the safe handling of 5-Isopropyl-3-methylphenol (CAS 3228-03-3), also known as 3-methyl-5-isopropylphenol or 5-isopropyl-m-cresol. As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind each personal protective equipment (PPE) recommendation, ensuring you are not just following protocols but understanding the principles of chemical safety that underpin them.
Understanding the Hazard: Why Specific PPE is Non-Negotiable
This compound is a phenolic compound that, while valuable in synthesis, presents significant hazards upon exposure. It is crucial to recognize its potential for causing harm to properly mitigate risks.
-
Corrosive to Skin and Eyes: The primary hazard is its corrosive nature. Direct contact with the skin can cause severe irritation and chemical burns.[1][2] Symptoms may range from redness to severe tissue damage.[2] In the eyes, it can cause serious, potentially irreversible damage.[2][3]
-
Respiratory Irritant: As a solid, its dust, or vapors if heated, can irritate the respiratory tract, leading to coughing and shortness of breath.[3][4]
-
Systemic Toxicity: Like many phenols, there is a risk of systemic effects if absorbed through the skin.[5] Initial contact may even cause numbness, delaying the recognition of exposure and increasing the risk of significant absorption.[5]
Given these hazards, a multi-layered PPE approach is essential to create a robust barrier between the researcher and the chemical.
The Core Ensemble: Your First Line of Defense
For any work involving this compound, a baseline of PPE is mandatory. This core ensemble protects against incidental contact and minor spills.
-
Laboratory Coat: A fully buttoned lab coat serves as the primary barrier for your body. For procedures with a higher risk of splashing, supplement this with a chemical-resistant apron made from materials like neoprene or butyl rubber.[6]
-
Eye and Face Protection:
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn for all tasks.[6]
-
Elevated Risk: When handling larger quantities (>50g), preparing solutions, or performing any task with a splash potential, upgrade to chemical splash goggles.[4] For maximum protection, a full-face shield should be worn in conjunction with goggles.[6]
-
-
Footwear: Always wear closed-toe shoes constructed from a non-porous material. This prevents injury from dropped objects and protects feet from spills.[6]
Hand Protection: A Critical Choice
Selecting the correct gloves is arguably the most critical PPE decision. Glove material, thickness, and breakthrough time are key parameters to consider. This compound's corrosive nature necessitates careful selection.
Rationale for Glove Selection: The choice of glove material depends on the nature and duration of the task. For incidental contact (e.g., handling a sealed container), a standard disposable nitrile glove may suffice, but it should be changed immediately upon any known contact. For deliberate handling, such as weighing or solution preparation, more robust gloves are required. Phenolic compounds can degrade and permeate common glove materials at different rates.
Glove Selection and Compatibility Data
| Glove Material | Task Suitability | Breakthrough Time (Similar Phenolics) | Recommendation |
| Disposable Nitrile (≥8mil) | Incidental contact, handling dilute solutions (<10%). | Splash Protection Only (<15 min) | Suitable for low-risk tasks. Double-gloving is highly recommended. Change immediately upon contamination.[6][7] |
| Neoprene | Solution preparation, transfers, spill clean-up. | Good to Excellent (>240 min) | A reliable choice for extended handling and protection against splashes.[8] |
| Butyl Rubber | Handling concentrated solid, preparing stock solutions. | Excellent (>480 min) | Offers superior resistance for high-risk activities involving concentrated or large quantities of the chemical.[6] |
| Viton® | High-risk applications, prolonged contact. | Excellent (>480 min) | Provides the highest level of chemical resistance, suitable for the most hazardous procedures. |
Note: Breakthrough times are based on data for similar phenolic compounds like cresol and may vary based on glove manufacturer, thickness, and specific laboratory conditions. Always consult the manufacturer's specific chemical resistance data.[9][10][11]
Respiratory Protection: When Air Quality is a Concern
Engineering controls, specifically a certified chemical fume hood, are the primary method for controlling inhalation exposure.[6][7] All procedures involving weighing, transferring, or heating this compound should be performed within a fume hood.
When is a Respirator Necessary? Respiratory protection is required if:
-
Engineering controls are not available or are not functioning correctly.
-
You are cleaning up a large spill outside of a fume hood.
-
Visible dust is generated that cannot be contained by local exhaust ventilation.
Respirator Selection Protocol
| Condition | Required Respirator Type | Rationale |
| Dust or Aerosol Generation (in ventilated area) | Air-Purifying Respirator (APR) with a half or full facepiece and N95/P100 particulate filters. | Protects against inhalation of solid particles. |
| Vapor Exposure (below OSHA PEL for similar compounds) | Air-Purifying Respirator (APR) with a half or full facepiece and organic vapor (OV) cartridges.[12] | Activated carbon in the cartridge adsorbs organic vapors from the air. A change-out schedule for cartridges is mandatory.[13] |
| High Vapor Concentrations or Unknown Levels | Supplied-Air Respirator (SAR) or Self-Contained Breathing Apparatus (SCBA). | Provides a clean air supply when air-purifying respirators are insufficient. This is essential for emergency spill response. |
Note: All respirator use must be in accordance with a comprehensive respiratory protection program that includes medical clearance, fit testing, and training, as mandated by OSHA (29 CFR 1910.134).[13]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
